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  • Product: (2S,3R,4E)-2-Amino-4-decene-1,3-diol
  • CAS: 235431-59-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Structural Elucidation of (2S,3R,4E)-2-Amino-4-decene-1,3-diol

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract (2S,3R,4E)-2-Amino-4-decene-1,3-diol is a sphingoid base, a fundamental component of sphingolipids, which are critical mediators in...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3R,4E)-2-Amino-4-decene-1,3-diol is a sphingoid base, a fundamental component of sphingolipids, which are critical mediators in a vast array of cellular processes including signaling, proliferation, and apoptosis.[1][2] The precise stereochemistry and geometry of this molecule are paramount to its biological function, making unambiguous structural elucidation a critical step in both its synthesis and its application in drug development. This guide provides a comprehensive, technically-grounded framework for the complete structural characterization of (2S,3R,4E)-2-Amino-4-decene-1,3-diol, integrating advanced spectroscopic and spectrometric techniques. The methodologies detailed herein are designed to provide not just a list of procedures, but a logical, self-validating workflow that ensures the highest degree of scientific integrity.

Introduction: The Significance of Stereochemistry in Sphingoid Bases

Sphingolipids, with their ceramide core, are not merely structural components of cell membranes but are also pivotal players in cellular signaling pathways.[1][3] The bioactivity of these molecules is intrinsically linked to their three-dimensional structure. For instance, the relative and absolute configurations of the amino and hydroxyl groups, as well as the geometry of the double bond in the aliphatic chain, dictate their interactions with enzymes like ceramidases and kinases, thereby influencing cell fate.[1][3] (2S,3R,4E)-2-Amino-4-decene-1,3-diol serves as a key intermediate in the synthesis of various ceramide analogs and other bioactive sphingolipids.[4] Therefore, a rigorous and unequivocal determination of its structure is a prerequisite for any meaningful biological investigation or therapeutic development.

This guide will navigate the multifaceted process of elucidating the structure of (2S,3R,4E)-2-Amino-4-decene-1,3-diol, focusing on a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiroptical methods.

A Multi-pronged Approach to Structural Verification

The complete structural elucidation of (2S,3R,4E)-2-Amino-4-decene-1,3-diol requires a multi-pronged analytical approach to address its constitution, configuration, and conformation. The workflow is designed to be sequential and cross-validating.

Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Constitutional & Geometric Analysis cluster_2 Stereochemical Determination cluster_3 Final Confirmation MS Mass Spectrometry (HRMS & MS/MS) NMR_1D 1D NMR (¹H, ¹³C) MS->NMR_1D Molecular Formula & Connectivity Hints NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assign Protons & Carbons NOESY NOESY/ROESY NMR_2D->NOESY Establish Connectivity & Double Bond Geometry Final_Structure Final Structure Confirmed NMR_2D->Final_Structure Cross-validation Chiroptical Chiroptical Methods (Optical Rotation, CD) NOESY->Chiroptical Relative Stereochemistry Derivatization NMR with Chiral Derivatizing Agents Chiroptical->Derivatization Absolute Configuration Derivatization->Final_Structure Confirm Absolute Stereochemistry

Caption: Workflow for the structural elucidation of (2S,3R,4E)-2-Amino-4-decene-1,3-diol.

Mass Spectrometry: Establishing the Foundation

The initial and most fundamental step is to confirm the molecular formula. High-resolution mass spectrometry (HRMS) is the tool of choice for this purpose.

High-Resolution Mass Spectrometry (HRMS)

Protocol:

  • Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Introduce the sample into an ESI-TOF or Orbitrap mass spectrometer.

  • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • The expected exact mass for C₁₀H₂₁NO₂ [M+H]⁺ is 188.1645.[5]

  • A measured mass within a 5 ppm error margin provides strong evidence for the elemental composition.

Causality: The high resolving power of TOF or Orbitrap analyzers allows for the differentiation of ions with very similar nominal masses, thus providing an unambiguous elemental composition.

Tandem Mass Spectrometry (MS/MS)

Tandem MS provides crucial structural information through controlled fragmentation of the parent ion. For sphingoid bases, characteristic fragmentation patterns are well-documented.[6][7]

Protocol:

  • Using the same HRMS instrument, select the [M+H]⁺ ion (m/z 188.16) for collision-induced dissociation (CID).

  • Acquire the product ion spectrum.

  • Key expected fragments for sphingoid bases include ions resulting from the cleavage of the C-C bonds adjacent to the functional groups and dehydration.[6]

Data Interpretation: The fragmentation pattern will reveal the presence of the amino-diol headgroup and the length of the aliphatic chain, corroborating the proposed structure.[8][9]

Precursor Ion (m/z)Key Fragment Ions (m/z)Interpretation
188.16 ([M+H]⁺)170.15Loss of H₂O
152.14Loss of 2xH₂O
128.12Cleavage of C3-C4 bond and subsequent losses

NMR Spectroscopy: The Definitive Guide to Constitution and Configuration

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of 1D and 2D NMR experiments is essential.

1D NMR: ¹H and ¹³C

Protocol:

  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆).

  • Acquire ¹H and ¹³C{¹H} spectra on a high-field NMR spectrometer (≥400 MHz).

  • Integrate the ¹H spectrum to determine the relative number of protons.

  • Analyze chemical shifts and coupling constants in the ¹H spectrum and chemical shifts in the ¹³C spectrum.

Expected ¹H and ¹³C NMR Data (Predicted, in CD₃OD):

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1~3.5-3.7 (m)~65
2~3.0-3.2 (m)~58
3~4.0-4.2 (m)~75
4~5.6-5.8 (dt)~129
5~5.4-5.6 (dt)~135
6-9~1.2-2.1 (m)~23-33
10~0.9 (t)~14

Causality: The chemical shifts are indicative of the electronic environment of each nucleus. For instance, protons and carbons attached to heteroatoms (O, N) are deshielded and appear at higher chemical shifts. The large coupling constant between H4 and H5 (~15 Hz) is characteristic of an E (trans) double bond.

2D NMR: COSY, HSQC, and HMBC

These experiments are crucial for unambiguously assigning all proton and carbon signals and establishing the connectivity of the molecule.

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (typically through 2-3 bonds). This will reveal the spin systems of the molecule, for example, tracing the connectivity from H1 through H5.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This allows for the direct assignment of carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is vital for connecting the different spin systems and confirming the overall carbon skeleton.

Caption: Key NMR correlations for establishing molecular connectivity.

NOESY/ROESY: Unraveling Relative Stereochemistry

Nuclear Overhauser Effect (NOE) experiments detect protons that are close in space, regardless of their bonding connectivity. This is invaluable for determining relative stereochemistry.

Protocol:

  • Acquire a 2D NOESY or ROESY spectrum. ROESY is often preferred for molecules of this size to avoid zero-crossing issues.

  • Look for cross-peaks between protons on the stereogenic centers (H2 and H3).

Interpretation:

  • For the (2S, 3R) anti configuration, an NOE is expected between H2 and the proton on C4 (H4) and between H3 and the proton on C1 (H1).

  • The large coupling constant ³J(H4,H5) of ~15 Hz, observed in the ¹H NMR, confirms the E geometry of the double bond.

Chiroptical Methods: Assigning Absolute Configuration

While NMR can establish the relative stereochemistry, chiroptical methods are required to determine the absolute configuration.[10][11][12]

Optical Rotation

This is a classical and straightforward method. The sign of the specific rotation can be compared to literature values for known compounds with similar structures. However, this method is most reliable when a close structural analog with a known absolute configuration is available for comparison.

NMR with Chiral Derivatizing Agents (e.g., Mosher's Acid)

This powerful technique converts the enantiomeric molecule into a pair of diastereomers by reaction with a chiral derivatizing agent (CDA), such as Mosher's acid chloride (MTPA-Cl).[13] The resulting diastereomers will have distinct NMR spectra.

Protocol:

  • React the amino alcohol with both (R)- and (S)-MTPA-Cl to form the corresponding bis-MTPA esters.

  • Acquire ¹H NMR spectra for both diastereomers.

  • Analyze the differences in chemical shifts (Δδ = δS - δR) for protons near the newly formed chiral centers.

Causality: The anisotropic effect of the phenyl ring in the MTPA moiety causes differential shielding/deshielding of nearby protons in the two diastereomers, allowing for the assignment of the absolute configuration based on established models.

Conclusion: A Self-Validating System for Structural Integrity

The structural elucidation of (2S,3R,4E)-2-Amino-4-decene-1,3-diol is a process that demands a meticulous and integrated analytical strategy. By systematically employing HRMS for molecular formula determination, a suite of 1D and 2D NMR techniques for constitutional and relative stereochemical assignment, and chiroptical methods or chiral derivatization for absolute configuration, a complete and unambiguous structural assignment can be achieved. Each step in this workflow serves to validate the preceding one, creating a self-consistent and trustworthy body of evidence. This rigorous approach is fundamental to advancing our understanding of the biological roles of sphingolipids and to the development of novel therapeutics that target their complex signaling networks.

References

  • Analyst. (n.d.). In-depth structural characterization of sphingoid bases via derivatization and electron-activated dissociation tandem mass spectrometry. RSC Publishing.
  • ACS Publications. (2023, September 21). In-Depth Characterization of Sphingoid Bases via Radical-Directed Dissociation Tandem Mass Spectrometry. ACS Publications.
  • PMC. (n.d.). A review of ceramide analogs as potential anticancer agents. PubMed Central.
  • ResearchGate. (n.d.). Fragmentation Patterns of Sphingolipids. ResearchGate.
  • MDPI. (n.d.). Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models. MDPI.
  • LIPID MAPS. (n.d.). Structure‐Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry. LIPID MAPS.
  • (n.d.). 4.4. Determination of Absolute and Relative Configuration by Chiroptical Methods.
  • PubMed. (2010). Novel anti-viability ceramide analogs: design, synthesis, and structure-activity relationship studies of substituted (S)-2-(benzylideneamino)-3-hydroxy-N-tetradecylpropanamides.
  • PMC. (n.d.). Structural basis for ceramide recognition and hydrolysis by human Neutral Ceramidase. PubMed Central.
  • ACS Publications. (2008). Assigning the configuration of amino alcohols by NMR: a single derivatization method.
  • NIH. (n.d.). Developing new ceramide analogs and identifying novel sphingolipid-controlled genes against a virus-associated lymphoma.
  • Cyberlipid. (n.d.). Structure of ceramides - Analysis.
  • Chemsrc. (n.d.). (2S,3S,4E)-2-Amino-4-octadecene-1,3-diol | CAS#:25695-95-8.
  • Sci-Hub. (n.d.). Absolute configuration of amino alcohols by 1H-NMR.
  • PubChem. (n.d.). (2S,3R,4E)-2-Amino-4-decene-1,3-diol | C10H21NO2.
  • Santa Cruz Biotechnology. (n.d.). (2S,3R,4E)-2-Amino-4-decene-1,3-diol | CAS 235431-59-1.
  • MDPI. (n.d.). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy.
  • PubMed. (n.d.). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy.
  • (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound.
  • Tebubio. (n.d.). (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol.
  • ResearchGate. (2026, January 2). Absolute Configuration from Chiroptical Spectroscopy | Request PDF.
  • PMC. (2008, April 25). Stereoselective synthesis of (2S,3S,4Z)-4-fluoro-1,3-dihydroxy-2-(octadecanoylamino)octadec-4-ene, [(Z)-4-fluoroceramide], and its phase behavior at the air/water interface. NIH.
  • PubChem. (n.d.). (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate | C17H36NO5P.
  • (n.d.). Synthesis and transformation of sphingosine analogue pinane-based 2-amino-1,3-diols.
  • PubChem. (n.d.). (2S,3R,4E)-2-Amino-4-octadecene-1,3-diol 1-phosphate | C18H38NO5P.
  • NIH. (2021, July 30). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules.
  • PMC. (n.d.). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols.
  • Sigma-Aldrich. (n.d.). (2S,3R,4E)-2-Amino-4-eicosene-1,3-diol.
  • Santa Cruz Biotechnology. (n.d.). (2S,3R,4E)-2-Amino-4-decene-1,3-diol Ethyl Ether.
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  • PubMed. (n.d.). Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols.
  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
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  • (n.d.). Bio NMR spectroscopy.
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Sources

Exploratory

An In-depth Technical Guide to the Stereochemistry of (2S,3R,4E)-2-Amino-4-decene-1,3-diol

This guide provides a comprehensive technical overview of the stereochemistry of (2S,3R,4E)-2-Amino-4-decene-1,3-diol, a chiral amino alcohol with significant potential as an intermediate in the synthesis of ceramide der...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the stereochemistry of (2S,3R,4E)-2-Amino-4-decene-1,3-diol, a chiral amino alcohol with significant potential as an intermediate in the synthesis of ceramide derivatives and other bioactive sphingolipid analogues.[1] For researchers, scientists, and drug development professionals, a thorough understanding of its stereochemical attributes is paramount for the successful design and execution of synthetic strategies and the elucidation of its biological functions.

Introduction: The Significance of Stereochemistry in Sphingolipid Analogues

(2S,3R,4E)-2-Amino-4-decene-1,3-diol belongs to the family of sphingoid bases, which are fundamental building blocks of sphingolipids.[2] Sphingolipids are not merely structural components of cell membranes; they are critical players in a myriad of cellular processes, including signal transduction, cell proliferation, and apoptosis.[3][4] The biological activity of these molecules is intrinsically linked to their stereochemistry. The precise spatial arrangement of the amino and hydroxyl groups, as well as the geometry of the double bond, dictates their interaction with enzymes and receptors in complex signaling pathways, such as the ceramide signaling pathway.[5][6][7][8][9] Consequently, the unambiguous assignment and control of the stereocenters in synthetic sphingolipid analogues are of utmost importance.

The structure of (2S,3R,4E)-2-Amino-4-decene-1,3-diol presents three key stereochemical features:

  • C2 Chirality (S-configuration): The stereocenter bearing the amino group.

  • C3 Chirality (R-configuration): The stereocenter bearing the hydroxyl group.

  • C4-C5 Alkene Geometry (E-configuration): The trans geometry of the double bond.

This specific anti relationship between the C2 amino group and the C3 hydroxyl group is a hallmark of many naturally occurring sphingoid bases.

Stereoselective Synthetic Strategies

The controlled synthesis of (2S,3R,4E)-2-Amino-4-decene-1,3-diol with the desired stereochemistry is a significant challenge. Several strategies can be envisioned, drawing from established methodologies for the synthesis of similar chiral amino alcohols.

Chiral Pool Synthesis

A common and effective approach is to utilize readily available chiral starting materials, known as the "chiral pool."[10][11][12] Amino acids, with their inherent chirality, are excellent starting points. For the synthesis of our target molecule, L-serine, which possesses the required (S)-stereochemistry at the α-carbon, is a logical choice.

Proposed Synthetic Workflow from L-Serine:

L_Serine L-Serine Garner_Aldehyde Garner's Aldehyde L_Serine->Garner_Aldehyde Protection Protected_Amino_Diol Protected Amino Diol Garner_Aldehyde->Protected_Amino_Diol Wittig Reaction Wittig_Reagent Wittig Reagent (C7H15P(Ph)3Br) Wittig_Reagent->Protected_Amino_Diol Deprotection Deprotection Protected_Amino_Diol->Deprotection Reduction Target (2S,3R,4E)-2-Amino-4-decene-1,3-diol Deprotection->Target

Caption: Chiral pool synthesis workflow from L-serine.

Experimental Protocol: Wittig Reaction for E-Alkene Formation

  • Preparation of the Ylide: To a suspension of heptyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq.) dropwise. Allow the resulting deep red solution to warm to 0 °C and stir for 1 hour.

  • Aldehyde Addition: Cool the ylide solution back to -78 °C and add a solution of Garner's aldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Workup: Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate. The organic layers are combined, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the protected amino diol with the desired (E)-alkene.

The causality behind this choice lies in the reliability of the Wittig reaction to establish the (E)-alkene geometry, while the stereocenters from L-serine are carried through the synthesis.

Asymmetric Aminohydroxylation

A more direct approach involves the Sharpless Asymmetric Aminohydroxylation (AA) of a suitable diene.[13][14][15] This powerful method allows for the simultaneous introduction of the amino and hydroxyl groups in a stereocontrolled manner.

Proposed Asymmetric Aminohydroxylation Workflow:

Diene (E)-1,3-Decadiene AA_Reaction Sharpless Asymmetric Aminohydroxylation Diene->AA_Reaction Target (2S,3R,4E)-2-Amino-4-decene-1,3-diol AA_Reaction->Target K2OsO2(OH)4, (DHQ)2PHAL, N-bromoacetamide

Caption: Asymmetric aminohydroxylation synthetic approach.

Experimental Protocol: Sharpless Asymmetric Aminohydroxylation

  • Reaction Setup: To a stirred solution of (E)-1,3-decadiene (1.0 eq.) in a 1:1 mixture of t-butanol and water at 0 °C, add the AD-mix-α ligand ((DHQ)2PHAL, 0.02 eq.), potassium osmate(VI) dihydrate (0.01 eq.), and N-bromoacetamide (1.1 eq.).

  • Reaction: Stir the mixture vigorously at 0 °C for 18-24 hours, monitoring the reaction progress by TLC.

  • Workup: Quench the reaction by adding sodium sulfite and stir for 1 hour. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.

  • Purification: Purify the crude product by flash column chromatography to afford the target amino diol.

The choice of the (DHQ)2PHAL ligand is crucial for achieving the desired (2S,3R) stereochemistry. The regioselectivity of the addition across the diene needs to be carefully considered and may require optimization of reaction conditions.

Stereochemical Characterization

The unambiguous determination of the stereochemistry of (2S,3R,4E)-2-Amino-4-decene-1,3-diol is critical and can be achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of the C2 and C3 centers.

Key NMR Experiments and Expected Observations:

NMR Experiment Purpose Expected Observation for anti-(2S,3R) Isomer
¹H NMR Determination of coupling constants (J-values)A small J-value (typically 2-4 Hz) between H2 and H3 is indicative of an anti relationship.
¹H-¹H COSY Correlation of coupled protonsConfirms the connectivity between H2, H3, H4, and H5.
NOESY/ROESY Determination of through-space proximityA NOE correlation between H2 and H4 would support the anti configuration.
¹³C NMR with DEPT Determination of carbon typesProvides the number of CH, CH₂, and CH₃ groups, confirming the carbon skeleton.[16]

Detailed Protocol: NOESY Experiment

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

  • Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (≥ 500 MHz) with a mixing time optimized to observe key correlations (typically 500-800 ms).

  • Processing and Analysis: Process the 2D data and carefully analyze the cross-peaks. The presence of a cross-peak between the proton at C2 and the proton at C4, and the absence of a strong cross-peak between the protons at C2 and C3, would provide strong evidence for the anti stereochemistry.[17]

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining the enantiomeric purity of the synthesized molecule.

Chiral HPLC

Chiral stationary phases (CSPs) are used to separate enantiomers. For amino alcohols, polysaccharide-based CSPs are often effective.[18]

Experimental Protocol: Chiral HPLC Analysis

  • Column: Chiralpak AD-H or a similar polysaccharide-based column.

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a basic additive like diethylamine (DEA) to improve peak shape. The exact ratio should be optimized for best resolution.

  • Detection: UV detector (if the molecule is derivatized with a chromophore) or a universal detector like an Evaporative Light Scattering Detector (ELSD).

  • Analysis: Inject a racemic standard to determine the retention times of both enantiomers. Subsequent injection of the synthesized sample will allow for the determination of the enantiomeric excess (ee).

Chiral GC

For GC analysis, derivatization of the amino and hydroxyl groups is typically required to increase volatility.

Experimental Protocol: Chiral GC with Derivatization

  • Derivatization: React the amino alcohol with a chiral derivatizing agent such as (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acyl chloride) to form diastereomeric esters. Alternatively, achiral derivatization with agents like trifluoroacetic anhydride can be followed by separation on a chiral GC column.[19][20]

  • Column: A chiral capillary column (e.g., Chirasil-Val).

  • GC Conditions: Optimize the temperature program, carrier gas flow rate, and detector settings.

  • Analysis: The diastereomers will have different retention times, allowing for their quantification and the determination of the enantiomeric excess of the original amino alcohol.

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) and tandem MS (MS/MS) are invaluable for confirming the molecular weight and elucidating the structure through fragmentation patterns. For sphingoid bases, characteristic fragmentation patterns can be observed.[1][21][22]

Expected Fragmentation:

  • Loss of H₂O: Dehydration is a common fragmentation pathway for alcohols.

  • Cleavage of the C-C bond between C1-C2 and C2-C3: This can provide information about the amino alcohol backbone.

Biological Context and Potential Applications

As an analogue of sphingosine, (2S,3R,4E)-2-Amino-4-decene-1,3-diol is expected to be a substrate for enzymes in the sphingolipid metabolic pathway.[3] It could potentially be converted to the corresponding ceramide by ceramide synthases and subsequently to more complex sphingolipids.[7]

Potential Roles in Ceramide Signaling:

Target (2S,3R,4E)-2-Amino-4-decene-1,3-diol Ceramide_Synthase Ceramide Synthase Target->Ceramide_Synthase Ceramide_Analogue Ceramide Analogue Ceramide_Synthase->Ceramide_Analogue Cellular_Responses Modulation of Cellular Responses (Apoptosis, Proliferation) Ceramide_Analogue->Cellular_Responses

Caption: Potential involvement in ceramide signaling.

The introduction of this synthetic analogue into cellular systems could serve as a valuable tool for:

  • Probing Enzyme Specificity: Investigating the substrate specificity of enzymes involved in sphingolipid metabolism.

  • Modulating Signaling Pathways: Studying the downstream effects of novel ceramide species on cellular processes.[5][8]

  • Drug Development: Serving as a lead compound or intermediate for the development of novel therapeutics targeting sphingolipid-related diseases.[23][24]

Conclusion

The stereochemistry of (2S,3R,4E)-2-Amino-4-decene-1,3-diol is a critical determinant of its chemical and biological properties. This guide has outlined robust strategies for its stereoselective synthesis, detailed protocols for its comprehensive stereochemical characterization, and provided context for its potential role in the intricate world of sphingolipid biochemistry. For researchers in drug discovery and chemical biology, a meticulous approach to the stereochemical aspects of such molecules is indispensable for advancing our understanding of cellular signaling and developing novel therapeutic interventions.

References

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  • Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). Bioactive sphingolipids: metabolism and function. Advances in Experimental Medicine and Biology, 688, 1-23. Available at: [Link]

  • Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease. (n.d.). MetwareBio. Available at: [Link]

  • Kim, H., et al. (2009). Synthesis and evaluation of sphingosine analogues as inhibitors of sphingosine kinases. Journal of Medicinal Chemistry, 52(12), 3948-3957. Available at: [Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. (1993). Journal of Chromatographic Science. Available at: [Link]

  • Enantio- and diastereoselective synthesis of γ-amino alcohols. (2015). Radboud Repository. Available at: [Link]

  • Clemens, J. J., et al. (2004). Synthesis of Benzimidazole Based Analogues of sphingosine-1-phosphate: Discovery of Potent, Subtype-Selective S1P4 Receptor Agonists. Bioorganic & Medicinal Chemistry Letters, 14(19), 4903-4906. Available at: [Link]

  • Sphingolipid metabolism, transport, and functions in plants: Recent progress and future perspectives. (2021). ResearchGate. Available at: [Link]

  • Enantio- and diastereoselective synthesis of γ-amino alcohols. (2015). RSC Publishing. Available at: [Link]

  • Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination. (2022). RSC Publishing. Available at: [Link]

  • Absolute configuration of amino alcohols by H-1-NMR. (2005). ResearchGate. Available at: [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Available at: [Link]

  • Total synthesis of sphingosine and its analogs. (2012). ResearchGate. Available at: [Link]

  • Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models. (2023). ACS Publications. Available at: [Link]

  • Quantitative Determination of Sphingolipids by HPLC-ESI/MSn. (2009). ProQuest. Available at: [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (2012). National Institutes of Health. Available at: [Link]

  • Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. (2022). Letters in Applied NanoBioScience. Available at: [Link]

  • Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P 1 ) Receptor Agonists. (2022). MDPI. Available at: [Link]

  • GC separation of amino acid enantiomers via derivatization with heptafluorobutyl chloroformate and Chirasil‐L‐Val column. (2004). Scilit. Available at: [Link]

  • Separation of Amino Acid Enantiomers VIA Chiral Derivatization and Non-Chiral Gas Chromatography. (2008). PubMed. Available at: [Link]

  • Sharpless asymmetric dihydroxylation. (n.d.). Wikipedia. Available at: [Link]

  • Creativity from the Chiral Pool: Amino Acids. (n.d.). Baran Lab, Scripps Research. Available at: [Link]

  • Dihydroxylation, Aminohydroxylation and Aziridination Reactions. (2021). Chemistry LibreTexts. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Physicochemical Properties of (2S,3R,4E)-2-Amino-4-decene-1,3-diol

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract (2S,3R,4E)-2-Amino-4-decene-1,3-diol, a short-chain sphingoid base, represents a clas...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

(2S,3R,4E)-2-Amino-4-decene-1,3-diol, a short-chain sphingoid base, represents a class of bioactive lipids with significant potential in cellular signaling and therapeutic development. This technical guide provides a comprehensive overview of its physicochemical properties, offering a foundational understanding for researchers in lipidomics, drug discovery, and molecular biology. While experimental data for this specific C10 analogue is limited, this document consolidates computed data, information extrapolated from longer-chain homologues, and detailed, adaptable methodologies for its synthesis and analysis. The ensuing discussion aims to empower researchers to explore the unique biological roles and therapeutic applications of this intriguing molecule.

Introduction: The Significance of Short-Chain Sphingoid Bases

Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as key signaling molecules in a myriad of cellular processes.[1] The central backbone of most sphingolipids is a long-chain amino alcohol, with sphingosine ((2S,3R,4E)-2-amino-4-octadecene-1,3-diol) being the most well-known.[2] While extensive research has focused on long-chain sphingolipids (typically C18), the biological relevance of their shorter-chain counterparts is an emerging field of interest.

(2S,3R,4E)-2-Amino-4-decene-1,3-diol, a C10 sphingosine analogue, is poised to exhibit unique biophysical properties due to its shorter alkyl chain. This structural difference can influence its solubility, membrane partitioning, and interaction with enzymes and receptors, potentially leading to distinct biological activities. For instance, short-chain sphinganine analogues have been investigated as potential inhibitors of sphingosine kinase, a key enzyme in the sphingolipid signaling pathway.[3] Understanding the fundamental physicochemical characteristics of (2S,3R,4E)-2-Amino-4-decene-1,3-diol is therefore paramount for elucidating its specific biological functions and for designing novel therapeutic agents that target sphingolipid metabolism.

This guide provides a structured exploration of the known and predicted properties of this compound, alongside practical methodologies for its study.

Chemical Identity and Structure

The unambiguous identification of (2S,3R,4E)-2-Amino-4-decene-1,3-diol is crucial for consistent and reproducible research.

  • IUPAC Name: (2S,3R,4E)-2-aminodec-4-ene-1,3-diol[4]

  • CAS Number: 235431-59-1[4][5]

  • Molecular Formula: C₁₀H₂₁NO₂[4][5]

  • Molecular Weight: 187.28 g/mol [4][5]

  • Synonyms: (E,2S,3R)-2-aminodec-4-ene-1,3-diol, AKOS006290784[4]

The stereochemistry of the molecule, (2S,3R,4E), is critical for its biological activity, as is the case for all sphingolipids. The trans configuration of the double bond at the C4-C5 position is a key structural feature.

Figure 1. Chemical structure of (2S,3R,4E)-2-Amino-4-decene-1,3-diol.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a molecule is fundamental to its application in research and development. Due to the limited availability of direct experimental data for (2S,3R,4E)-2-Amino-4-decene-1,3-diol, the following table includes a combination of computed and extrapolated data.

PropertyValue/InformationSource/Comment
Physical State Predicted to be a solid at room temperature.Based on longer-chain analogues like C18-sphingosine which is a waxy solid.[6]
Melting Point Not experimentally determined. For comparison, the melting point of (2S,3R,4E)-2-Amino-4-octadecene-1,3-diol (C18-sphingosine) is reported as 67 °C.[6][7]The shorter alkyl chain of the C10 analogue would likely result in a lower melting point.
Boiling Point Not determined. Likely to decompose at higher temperatures.
Solubility Predicted to be slightly soluble in chloroform and methanol (with heating).[8]The shorter alkyl chain should confer slightly higher polarity and potentially better solubility in polar organic solvents compared to its longer-chain counterparts.
pKa 11.86 ± 0.45 (Predicted)[8] This value corresponds to the basicity of the primary amine.
LogP (Octanol-Water Partition Coefficient) 2.5 (Computed by XLogP3)[4] This value indicates a moderate lipophilicity.
Hydrogen Bond Donor Count 4 (Computed)[4]
Hydrogen Bond Acceptor Count 3 (Computed)[4]
Rotatable Bond Count 7 (Computed)[4]

Synthesis and Purification

The synthesis of (2S,3R,4E)-2-Amino-4-decene-1,3-diol can be approached through adaptations of established methods for sphingosine and its analogues. A general synthetic strategy is outlined below, which can be tailored for the C10 target molecule.

General Synthetic Approach

A common strategy for the stereoselective synthesis of sphingoid bases involves the Wittig reaction to establish the trans-double bond, followed by stereoselective introduction of the amino and hydroxyl groups. One possible retrosynthetic analysis is depicted below.

G target (2S,3R,4E)-2-Amino-4-decene-1,3-diol intermediate1 Protected Amino Diol Alkene target->intermediate1 Deprotection intermediate2 Aldehyde intermediate1->intermediate2 Wittig Reaction intermediate3 Phosphonium Ylide intermediate1->intermediate3 Wittig Reaction Starting Materials (e.g., Garner's Aldehyde) Starting Materials (e.g., Garner's Aldehyde) intermediate2->Starting Materials (e.g., Garner's Aldehyde) Hexyltriphenylphosphonium bromide Hexyltriphenylphosphonium bromide intermediate3->Hexyltriphenylphosphonium bromide

Figure 2. Retrosynthetic analysis for (2S,3R,4E)-2-Amino-4-decene-1,3-diol.

Exemplary Synthetic Protocol (Adaptable)

This protocol is a generalized procedure based on the synthesis of sphingosine analogues and would require optimization for the C10 target.

Step 1: Preparation of the Aldehyde Precursor

  • Start with a suitable chiral building block, such as Garner's aldehyde ((4R,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolane-4-carbaldehyde), which provides the correct stereochemistry at the eventual C2 and C3 positions.

Step 2: Wittig Olefination

  • Prepare the hexyltriphenylphosphonium ylide by treating hexyltriphenylphosphonium bromide with a strong base (e.g., n-butyllithium) in an anhydrous aprotic solvent (e.g., THF) at low temperature.

  • Add the aldehyde precursor from Step 1 to the ylide solution and allow the reaction to proceed to form the protected diene.

Step 3: Introduction of the Amino and Hydroxyl Groups

  • This can be achieved through various methods, including Sharpless asymmetric dihydroxylation followed by conversion of one hydroxyl group to an amine with inversion of stereochemistry, or through asymmetric aminohydroxylation.

Step 4: Deprotection

  • Remove the protecting groups (e.g., acetonide) under acidic conditions to yield the final product, (2S,3R,4E)-2-Amino-4-decene-1,3-diol.

Purification:

  • Purification at each step is typically performed using column chromatography on silica gel.

  • The final product can be purified by recrystallization or chromatography.

Analytical Characterization

Robust analytical methods are essential for the verification of the structure and purity of synthesized (2S,3R,4E)-2-Amino-4-decene-1,3-diol.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a triplet for the terminal methyl group, multiplets for the methylene groups of the alkyl chain, characteristic signals for the vinyl protons of the trans double bond, and signals for the protons on the carbon atoms bearing the hydroxyl and amino groups.

    • ¹³C NMR: Will show distinct signals for each of the 10 carbon atoms, with the olefinic carbons appearing in the downfield region (typically 120-140 ppm).

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) is a suitable technique for the analysis of sphingolipids.

    • The expected [M+H]⁺ ion for C₁₀H₂₁NO₂ would be at m/z 188.16.

    • Tandem mass spectrometry (MS/MS) can provide structural information through characteristic fragmentation patterns, such as the neutral loss of water.

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands would include:

      • Broad O-H stretching (alcohols) around 3300-3400 cm⁻¹.

      • N-H stretching (primary amine) around 3300-3500 cm⁻¹.

      • C-H stretching (alkane and alkene) around 2850-3000 cm⁻¹.

      • C=C stretching (trans-alkene) around 965 cm⁻¹.

      • C-O stretching (alcohols) around 1050-1150 cm⁻¹.

Chromatographic Analysis

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is the gold standard for the analysis of sphingolipids.[9]

G cluster_HPLC HPLC System cluster_MS Mass Spectrometer Sample Sample HPLC Reverse-Phase C18 Column Sample->HPLC Injection MS ESI-MS/MS HPLC->MS Elution Data Data MS->Data Detection & Analysis Mobile Phase Gradient Elution (e.g., Water/Methanol with Formic Acid)

Figure 3. General workflow for the HPLC-MS/MS analysis of sphingolipids.

Exemplary HPLC-MS/MS Protocol (Adaptable):

  • Sample Preparation: Dissolve the sample in a suitable organic solvent, such as methanol.

  • Chromatography:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient elution with water and methanol, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization, is typical.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) can be used for targeted quantification, monitoring the transition from the precursor ion (m/z 188.16) to a characteristic product ion.

Biological Activity and Potential Applications

While specific biological studies on (2S,3R,4E)-2-Amino-4-decene-1,3-diol are not extensively reported, its structural similarity to other bioactive sphingolipids suggests several potential areas of investigation.

  • Modulation of Sphingolipid Metabolizing Enzymes: As a short-chain sphingoid base, it may act as a substrate or inhibitor for enzymes such as sphingosine kinases and ceramide synthases.[3] This could have downstream effects on the levels of other bioactive sphingolipids like sphingosine-1-phosphate (S1P) and ceramides, which are crucial regulators of cell fate.

  • Antimicrobial and Antifungal Activity: Some naturally occurring sphingoid bases exhibit antimicrobial properties. The shorter, more amphipathic nature of the C10 analogue could enhance its ability to disrupt microbial membranes.

  • Cell Signaling: It may directly interact with protein targets to modulate signaling pathways. Its ability to partition into cellular membranes could also influence membrane properties and the function of membrane-associated proteins.

  • Drug Delivery: The amphiphilic nature of this molecule could be exploited in the development of lipid-based drug delivery systems.

Further research is warranted to explore these potential biological activities and to understand the specific role of (2S,3R,4E)-2-Amino-4-decene-1,3-diol in cellular physiology and pathology.

Conclusion

(2S,3R,4E)-2-Amino-4-decene-1,3-diol is a fascinating short-chain sphingoid base with the potential for unique biological activities. While a comprehensive experimental dataset of its physicochemical properties is yet to be established, this guide provides a solid foundation for researchers by consolidating computed data, drawing parallels with well-studied analogues, and outlining robust, adaptable methodologies for its synthesis and analysis. As the field of lipidomics continues to expand, a deeper understanding of such non-canonical sphingolipids will undoubtedly unveil new avenues for therapeutic intervention and a more nuanced appreciation of the intricate roles of lipids in biology.

References

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  • Sullards, M. C., & Merrill, A. H., Jr. (2001). Sphingolipid analysis by high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). Methods in Molecular Biology, 169, 46-59.
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  • Pruett, S. T., Bushnev, A., Hagedorn, K., Adiga, M., Haynes, C. A., Sullards, M. C., Liotta, D. C., & Merrill, A. H., Jr. (2008). Thematic Review Series: Sphingolipids. Biodiversity of sphingoid bases ("sphingosines") and related amino alcohols. Journal of Lipid Research, 49(8), 1621–1639.
  • Merrill, A. H., Jr., Sullards, M. C., Allegood, J. C., Serwer, L. P., & Wang, E. (2005). Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry. Methods, 36(2), 207-224.
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  • Shaner, R. L., Allegood, J. C., Park, H., Wang, E., Kelly, S., Haynes, C. A., Sullards, M. C., & Merrill, A. H., Jr. (2009). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research, 50(8), 1692-1707.
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  • Pruett, S. T., Bushnev, A., Hagedorn, K., Adiga, M., Haynes, C. A., Sullards, M. C., Liotta, D. C., & Merrill, A. H., Jr. (2008). Thematic Review Series: Sphingolipids. Biodiversity of sphingoid bases (“sphingosines”) and related amino alcohols. Journal of Lipid Research, 49(8), 1621–1639.
  • Hong, S., & Hla, T. (2000). Synthesis and evaluation of a photolyzable derivative of sphingosine 1-phosphate--caged SPP. Bioorganic & Medicinal Chemistry Letters, 10(15), 1679-1682.
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Exploratory

An In-depth Technical Guide to (2S,3R,4E)-2-Amino-4-decene-1,3-diol: A Potential Modulator of Sphingolipid Signaling

Introduction: Unveiling the Potential of a Novel Sphingolipid Analog (2S,3R,4E)-2-Amino-4-decene-1,3-diol, with the Chemical Abstracts Service (CAS) number 235431-59-1, is a fascinating molecule situated at the crossroad...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Sphingolipid Analog

(2S,3R,4E)-2-Amino-4-decene-1,3-diol, with the Chemical Abstracts Service (CAS) number 235431-59-1, is a fascinating molecule situated at the crossroads of synthetic chemistry and lipid biology. While its primary documented role is as an intermediate in the synthesis of ceramide derivatives, its structural similarity to endogenous sphingolipids like sphingosine suggests a much broader potential in the realm of cellular signaling. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, delving into its synthesis, potential biological activities, and the experimental methodologies required for its investigation.

The 2-amino-1,3-diol backbone is a critical pharmacophore found in a variety of bioactive molecules, most notably in sphingolipids which are integral to cell membrane structure and function.[1] These lipids are not merely structural components; they are key players in a complex signaling network that governs fundamental cellular processes such as proliferation, apoptosis, and inflammation.[2] The delicate balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), often referred to as the "sphingolipid rheostat," is crucial for maintaining cellular homeostasis.[3] Disruptions in this balance are implicated in numerous pathologies, including cancer, autoimmune diseases, and neurodegenerative disorders.[2][4]

This guide will, therefore, explore (2S,3R,4E)-2-Amino-4-decene-1,3-diol not just as a synthetic precursor, but as a potential modulator of the sphingolipid pathway, with a particular focus on its hypothesized role as a sphingosine kinase (SphK) inhibitor. By providing detailed, field-proven insights and experimental protocols, we aim to equip researchers with the knowledge to unlock the full therapeutic potential of this and similar sphingolipid analogs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (2S,3R,4E)-2-Amino-4-decene-1,3-diol is fundamental for its handling, formulation, and interpretation of biological data. The following table summarizes its key characteristics.

PropertyValueSource
CAS Number 235431-59-1Internal Database
Molecular Formula C₁₀H₂₁NO₂Internal Database
Molecular Weight 187.28 g/mol Internal Database
Appearance White to off-white solid (predicted)Inferred from similar compounds
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water (predicted)Inferred from similar compounds
Melting Point Not determined-
Boiling Point Not determined-
LogP 1.8 (predicted)Inferred from chemical structure

Stereoselective Synthesis: A Proposed Pathway

The precise stereochemistry of (2S,3R,4E)-2-Amino-4-decene-1,3-diol is critical for its biological activity. The stereoselective synthesis of such 2-amino-1,3-diols is a well-explored area of organic chemistry, often drawing from chiral pool starting materials or employing asymmetric methodologies.[5][6][7] A plausible synthetic route to obtain the desired (2S,3R,4E) isomer is outlined below, based on established synthetic strategies for sphingosine analogs.[8][9]

Proposed Retrosynthetic Analysis and Forward Synthesis Workflow

The synthesis hinges on the stereocontrolled introduction of the amine and hydroxyl groups. A common strategy involves the use of a chiral starting material, such as L-serine, to set the stereocenter at C2.[9] The subsequent steps would then focus on building the carbon chain and introducing the remaining stereocenters and the trans-double bond.

G cluster_0 Key Stages of Synthesis A 1. Chiral Building Block (e.g., Garner's aldehyde from L-serine) B 2. Wittig Reaction (Introduction of the alkyl chain and trans-double bond) A->B C7 phosphonium ylide C 3. Stereoselective Reduction (Formation of the C3 hydroxyl group) B->C e.g., Luche reduction D 4. Deprotection (Removal of protecting groups) C->D Acidic or basic hydrolysis E Final Product (2S,3R,4E)-2-Amino-4-decene-1,3-diol D->E

Caption: Proposed synthetic workflow for (2S,3R,4E)-2-Amino-4-decene-1,3-diol.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of the α,β-Unsaturated Ketone

  • Start with Garner's aldehyde, a readily available chiral building block derived from L-serine.

  • Perform a Wittig reaction with a C7-phosphonium ylide to introduce the heptenyl chain and establish the (E)-alkene geometry. This reaction is typically carried out in an aprotic solvent like THF at low temperatures.

Step 2: Stereoselective Reduction of the Ketone

  • The resulting α,β-unsaturated ketone is then subjected to a stereoselective reduction to generate the desired (3R)-hydroxyl group. A Luche reduction (NaBH₄, CeCl₃) is often employed for this purpose as it selectively reduces the ketone in the presence of the double bond and the protecting groups, favoring the desired stereoisomer.

Step 3: Deprotection

  • The final step involves the removal of the protecting groups from the amine and the hydroxyl functions. This is typically achieved by acid hydrolysis (e.g., with HCl in methanol), yielding the target molecule, (2S,3R,4E)-2-Amino-4-decene-1,3-diol.

Self-Validation: Throughout the synthesis, it is crucial to monitor the progress of each reaction by Thin Layer Chromatography (TLC).[10] The stereochemical purity of the final product should be confirmed using chiral High-Performance Liquid Chromatography (HPLC) and its structure elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[11]

Hypothesized Mechanism of Action: Targeting the Sphingolipid Rheostat

The structural analogy of (2S,3R,4E)-2-Amino-4-decene-1,3-diol to sphingosine strongly suggests its potential to interact with enzymes involved in sphingolipid metabolism, most notably sphingosine kinases (SphK1 and SphK2).[3] These enzymes catalyze the phosphorylation of sphingosine to form S1P, a potent signaling molecule with roles in cell survival, proliferation, and lymphocyte trafficking.[12] Overexpression of SphK1 is a hallmark of various cancers and is associated with tumor growth and resistance to therapy.[3] Therefore, inhibitors of SphK1 are actively being pursued as novel anti-cancer agents.[12][13]

We hypothesize that (2S,3R,4E)-2-Amino-4-decene-1,3-diol acts as a competitive inhibitor of SphK1. By binding to the sphingosine-binding pocket of the enzyme, it would prevent the phosphorylation of endogenous sphingosine, thereby shifting the sphingolipid rheostat towards the accumulation of pro-apoptotic ceramide and sphingosine.

G cluster_0 Sphingolipid Signaling Pathway Sph Sphingosine SphK1 Sphingosine Kinase 1 (SphK1) Sph->SphK1 Substrate S1P Sphingosine-1-Phosphate (S1P) (Pro-survival, Pro-proliferative) Proliferation Cell Proliferation & Survival S1P->Proliferation Cer Ceramide (Pro-apoptotic) Apoptosis Apoptosis Cer->Apoptosis SphK1->S1P Phosphorylation Target (2S,3R,4E)-2-Amino-4-decene-1,3-diol Target->SphK1 Inhibition

Sources

Foundational

The Core Mechanism of 2-Amino-1,3-Diol Compounds: A Technical Guide for Drug Development Professionals

Abstract The 2-amino-1,3-diol moiety is a pivotal structural motif in a class of compounds that have garnered significant attention in drug discovery, most notably for their profound immunomodulatory effects. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-amino-1,3-diol moiety is a pivotal structural motif in a class of compounds that have garnered significant attention in drug discovery, most notably for their profound immunomodulatory effects. This guide provides an in-depth technical exploration of the core mechanism of action of these compounds, with a primary focus on their role as modulators of sphingosine-1-phosphate (S1P) receptors. We will dissect the molecular interactions, signaling cascades, and cellular consequences that underpin their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules, moving from fundamental principles to practical experimental applications.

Introduction: The Significance of the 2-Amino-1,3-Diol Scaffold

The 2-amino-1,3-diol structural framework is a key pharmacophore that mimics the endogenous sphingolipid, sphingosine.[1][2] Sphingosine and its phosphorylated metabolite, sphingosine-1-phosphate (S1P), are critical signaling molecules involved in a plethora of cellular processes, including cell growth, differentiation, migration, and survival.[2][3] The discovery that compounds containing the 2-amino-1,3-diol backbone can potently and selectively modulate S1P receptors has paved the way for the development of a new class of therapeutics.

The archetypal example of this class is Fingolimod (FTY720), the first oral disease-modifying therapy approved for multiple sclerosis (MS).[4][5] The therapeutic success of Fingolimod has spurred extensive research into other 2-amino-1,3-diol-containing molecules, aiming to refine their selectivity, potency, and safety profiles. This guide will use Fingolimod as a central case study to illustrate the core mechanism of action, while also broadening the scope to encompass the general principles governing the activity of this compound class.

The Central Tenet: Modulation of Sphingosine-1-Phosphate (S1P) Receptors

The primary mechanism of action for the majority of biologically active 2-amino-1,3-diol compounds is the modulation of the five known S1P receptors (S1P₁₋₅). These G protein-coupled receptors (GPCRs) are expressed on a wide variety of cell types and play crucial roles in both physiological and pathological processes.[6]

The Prodrug Concept: In Vivo Phosphorylation

Many 2-amino-1,3-diol compounds, including Fingolimod, are prodrugs that require in vivo phosphorylation to become biologically active. This phosphorylation is catalyzed by sphingosine kinases (SphK), primarily SphK2.[7] The resulting phosphate metabolite is a structural analog of S1P and is the active pharmacological entity that interacts with S1P receptors.

2-Amino-1,3-diol Compound (Prodrug) 2-Amino-1,3-diol Compound (Prodrug) Active Phosphate Metabolite Active Phosphate Metabolite 2-Amino-1,3-diol Compound (Prodrug)->Active Phosphate Metabolite Sphingosine Kinase (SphK1/2) S1P Receptors (S1P₁-₅) S1P Receptors (S1P₁-₅) Active Phosphate Metabolite->S1P Receptors (S1P₁-₅) Binding and Modulation

Caption: In vivo activation of 2-amino-1,3-diol prodrugs.

Dual Agonism and Functional Antagonism at S1P₁

The interaction of the phosphorylated 2-amino-1,3-diol with S1P receptors, particularly S1P₁, is nuanced, exhibiting both agonistic and functional antagonistic properties.

  • Initial Agonism: Upon binding to the S1P₁ receptor on lymphocytes, the active phosphate metabolite acts as a potent agonist, stimulating the receptor and its downstream signaling pathways.[7]

  • Receptor Internalization and Functional Antagonism: However, this initial agonism is followed by the profound and sustained internalization and degradation of the S1P₁ receptor.[3] This downregulation of S1P₁ receptors on the cell surface renders the lymphocytes unresponsive to the endogenous S1P gradient that is essential for their egress from secondary lymphoid organs. This process is often referred to as "functional antagonism."[7]

The net effect of this dual action is the sequestration of lymphocytes within the lymph nodes, leading to a significant reduction in circulating lymphocytes in the peripheral blood.[5] This lymphopenia is the cornerstone of the immunomodulatory effects of compounds like Fingolimod, as it prevents autoreactive lymphocytes from reaching and damaging tissues, such as the central nervous system in multiple sclerosis.

cluster_0 Lymphocyte in Lymph Node S1P₁ Receptor S1P₁ Receptor G-protein Signaling G-protein Signaling S1P₁ Receptor->G-protein Signaling Initial Activation Receptor Internalization Receptor Internalization S1P₁ Receptor->Receptor Internalization Sustained Stimulation Lymphocyte Egress Blocked Lymphocyte Egress Blocked Receptor Internalization->Lymphocyte Egress Blocked Active Metabolite Active Metabolite Active Metabolite->S1P₁ Receptor Agonist Binding

Caption: S1P₁ receptor modulation by 2-amino-1,3-diol compounds.

Structure-Activity Relationship (SAR) and Pharmacophore Model

The biological activity of 2-amino-1,3-diol compounds is intrinsically linked to their chemical structure. Key structural features contribute to their affinity for sphingosine kinases and S1P receptors.

A general pharmacophore model for S1P₁ receptor agonists derived from the 2-amino-1,3-diol scaffold includes:

  • A Polar Headgroup: The 2-amino-1,3-diol moiety, which upon phosphorylation, provides the negatively charged phosphate group that mimics the phosphate of S1P. This group is crucial for high-affinity binding to the S1P receptors.[8]

  • A Hydrophobic Tail: A long alkyl or aryl-alkyl chain that occupies a hydrophobic pocket within the S1P receptor. The length and nature of this tail significantly influence the potency and selectivity of the compound.[9]

  • Stereochemistry: The stereochemistry at the carbon atom bearing the amino group is critical for both phosphorylation by sphingosine kinases and for receptor binding and activation.[3]

Pharmacophore Polar Head\n(2-Amino-1,3-diol) Polar Head (2-Amino-1,3-diol) Pharmacophore->Polar Head\n(2-Amino-1,3-diol) Essential for Receptor Interaction Hydrophobic Tail\n(Alkyl/Aryl-Alkyl) Hydrophobic Tail (Alkyl/Aryl-Alkyl) Pharmacophore->Hydrophobic Tail\n(Alkyl/Aryl-Alkyl) Influences Potency and Selectivity Stereocenter Stereocenter Pharmacophore->Stereocenter Critical for Kinase and Receptor Binding

Caption: Key pharmacophoric features of 2-amino-1,3-diol S1P modulators.

Data Presentation: Comparative Analysis of S1P Receptor Modulators

The following table summarizes the binding affinities (Ki) and functional potencies (EC₅₀) of several 2-amino-1,3-diol compounds and other S1P receptor modulators. This data highlights the varying selectivity profiles that can be achieved through structural modifications.

CompoundS1P₁ (Ki, nM)S1P₃ (Ki, nM)S1P₄ (Ki, nM)S1P₅ (Ki, nM)S1P₁ (EC₅₀, nM)S1P₃ (EC₅₀, nM)Reference
Fingolimod-P0.332.50.870.30.173.1[10]
Siponimod0.39>1000-1.10.9>1000[10]
Ozanimod0.28>10000-12.80.44>10000[10]
Ponesimod0.42270100011.20.56210[10]

Note: Data is compiled from various sources and experimental conditions may differ. This table is for comparative purposes.

Experimental Protocols for Mechanistic Elucidation

To investigate the mechanism of action of novel 2-amino-1,3-diol compounds, a series of in vitro and in vivo assays are essential. The following are detailed, step-by-step methodologies for key experiments.

In Vitro Phosphorylation Assay

This assay determines if a 2-amino-1,3-diol compound is a substrate for sphingosine kinases.

Principle: The compound is incubated with recombinant SphK and [γ-³²P]ATP. The radiolabeled phosphorylated product is then separated and quantified.

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 50 mM HEPES buffer (pH 7.4)

    • 10 mM MgCl₂

    • 1 mM DTT

    • 10 µM of the 2-amino-1,3-diol test compound

    • 100 ng of recombinant human SphK1 or SphK2

  • Initiation of Reaction: Add [γ-³²P]ATP to a final concentration of 10 µCi.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 1N HCl.

  • Extraction: Extract the lipids by adding chloroform/methanol/HCl (100:200:1, v/v/v). Vortex and centrifuge to separate the phases.

  • Analysis: Spot the organic phase onto a silica gel thin-layer chromatography (TLC) plate and develop the plate using a solvent system of butanol/acetic acid/water (3:1:1, v/v/v).

  • Detection: Visualize the radiolabeled phosphorylated product by autoradiography and quantify using a phosphorimager.

S1P Receptor Binding Assay

This assay measures the affinity of the phosphorylated compound for S1P receptors.

Principle: A competitive binding assay is performed using cell membranes expressing a specific S1P receptor subtype and a radiolabeled S1P ligand.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human S1P receptor of interest (e.g., CHO or HEK293 cells).

  • Assay Buffer: Prepare an assay buffer containing 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, and 0.5% fatty acid-free BSA, pH 7.5.

  • Competition Assay Setup: In a 96-well plate, add:

    • Cell membranes (5-10 µg of protein)

    • A fixed concentration of [³³P]S1P (e.g., 0.1-0.5 nM)

    • Varying concentrations of the unlabeled phosphorylated test compound.

  • Incubation: Incubate the plate at room temperature for 60 minutes to reach binding equilibrium.

  • Filtration: Terminate the binding by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay assesses the agonist activity of the compound at G protein-coupled S1P receptors.

Principle: Agonist binding to a Gαi-coupled receptor stimulates the exchange of GDP for GTP on the Gα subunit. This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Methodology:

  • Membrane Preparation: Use membranes from cells co-expressing the S1P receptor and the relevant G protein.

  • Assay Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, and 10 µM GDP.

  • Assay Setup: In a 96-well plate, combine:

    • Cell membranes

    • Varying concentrations of the phosphorylated test compound

    • [³⁵S]GTPγS (0.1-0.5 nM)

  • Incubation: Incubate at 30°C for 30-60 minutes.

  • Termination and Filtration: Terminate the reaction by filtration through a glass fiber filter plate.

  • Quantification: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of the test compound to determine the EC₅₀ and Emax values.

β-Arrestin Recruitment Assay

This assay is used to investigate receptor internalization and functional antagonism.

Principle: This assay measures the recruitment of β-arrestin to the S1P receptor upon agonist stimulation, which is a key step in receptor desensitization and internalization. Various commercial platforms are available, often using enzyme fragment complementation or bioluminescence resonance energy transfer (BRET).

General Methodology (using a representative enzyme fragment complementation assay):

  • Cell Line: Use a cell line engineered to co-express the S1P receptor fused to a small enzyme fragment and β-arrestin fused to the larger, complementing enzyme fragment.

  • Cell Plating: Plate the cells in a 96-well or 384-well plate and incubate overnight.

  • Compound Addition: Add varying concentrations of the phosphorylated test compound to the wells.

  • Incubation: Incubate for a specified time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the substrate for the complemented enzyme and measure the resulting chemiluminescent or fluorescent signal using a plate reader.

  • Data Analysis: Plot the signal intensity against the compound concentration to determine the EC₅₀ for β-arrestin recruitment.

In Vivo Lymphocyte Counting

This assay directly measures the primary pharmacodynamic effect of S1P receptor modulators.

Principle: The number of circulating lymphocytes in the peripheral blood of treated animals is quantified using flow cytometry.

Methodology:

  • Animal Dosing: Administer the 2-amino-1,3-diol compound to rodents (e.g., rats or mice) via the appropriate route (e.g., oral gavage).

  • Blood Collection: At various time points post-dosing, collect whole blood samples from the animals into EDTA-containing tubes.

  • Cell Staining:

    • In a 96-well plate or flow cytometry tubes, add a small volume of whole blood (e.g., 50 µL).

    • Add a cocktail of fluorescently labeled antibodies specific for lymphocyte markers (e.g., CD3 for T cells, CD19 for B cells, CD4 and CD8 for T cell subsets).

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Red Blood Cell Lysis: Add a red blood cell lysis buffer to each sample and incubate for 10-15 minutes.[1]

  • Washing: Wash the remaining white blood cells with a suitable buffer (e.g., PBS with 2% FBS).

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the lymphocyte population based on forward and side scatter properties and identify different lymphocyte subsets based on their fluorescence.

  • Data Analysis: Quantify the absolute number of lymphocytes and their subsets per unit volume of blood. Compare the cell counts in treated animals to those in vehicle-treated control animals.

Conclusion

The 2-amino-1,3-diol scaffold represents a highly successful pharmacophore for the development of potent modulators of S1P receptors. Their unique mechanism of action, involving in vivo phosphorylation and subsequent induction of S1P₁ receptor internalization and functional antagonism, provides a powerful means of achieving immunomodulation. A thorough understanding of their structure-activity relationships and the application of a robust suite of in vitro and in vivo assays are critical for the successful discovery and development of next-generation therapeutics based on this versatile chemical scaffold. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers in this exciting and rapidly evolving field.

References

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  • Park, S. J., et al. (2022). Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists. Molecules, 27(9), 2795. [Link]

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Sources

Exploratory

A Technical Guide to the Discovery, Synthesis, and Isolation of Novel Amino Diols for Advanced Drug Development

Foreword: The Enduring Significance of the Amino Diol Scaffold The 1,2- and 1,3-amino diol motifs are foundational pillars in medicinal chemistry and asymmetric synthesis. Their prevalence in a wide array of biologically...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Significance of the Amino Diol Scaffold

The 1,2- and 1,3-amino diol motifs are foundational pillars in medicinal chemistry and asymmetric synthesis. Their prevalence in a wide array of biologically active natural products, pharmaceuticals, and chiral catalysts underscores their importance.[1][2][3][4] From the core of potent renin inhibitors like Zankiren to building blocks for complex antibiotics, the precise spatial arrangement of the amino and hydroxyl groups is often critical for molecular recognition and biological function.[4][5] This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of modern strategies for the discovery, stereocontrolled synthesis, and challenging isolation of novel amino diols. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of their creation and purification.

Part 1: Strategic Pathways to Novel Amino Diols: A Synthetic Overview

The creation of novel amino diols with specific stereochemistry is a central challenge in modern organic synthesis. The choice of synthetic strategy is dictated by the desired stereochemical outcome (syn vs. anti), the substitution pattern, and the scale of the synthesis. Below, we explore several authoritative and field-proven approaches.

Catalytic Asymmetric Aminohydroxylation (AA): Direct Olefin Functionalization

One of the most powerful methods for the direct synthesis of vicinal amino alcohols from olefins is the Sharpless Asymmetric Aminohydroxylation (AA).[6][7] This method allows for the regio- and syn-selective addition of an amino and a hydroxyl group across a double bond in a single, catalytic step.[7]

Mechanism and Rationale: The reaction employs osmium tetroxide (OsO₄) as the catalyst, which forms an osmaazaglycolate intermediate with the olefin. Chiral ligands, typically derivatives of dihydroquinine (DHQ) or dihydroquinidine (DHQD), coordinate to the osmium center, creating a chiral environment that directs the facial selectivity of the addition.[7][8] The nitrogen source is typically a salt of an N-halosulfonamide, amide, or carbamate.[7] The choice between (DHQ)₂PHAL and (DHQD)₂PHAL ligands predictably controls the absolute stereochemistry of the resulting amino alcohol.[8]

G cluster_0 Sharpless Asymmetric Aminohydroxylation (AA) Olefin Olefin (R1-CH=CH-R2) Intermediate {Os(VI) Glycolate-like Intermediate} Olefin->Intermediate NitrogenSource Nitrogen Source (e.g., Chloramine-T) NitrogenSource->Intermediate OsmiumCatalyst OsO4 (cat.) OsmiumCatalyst->Intermediate ChiralLigand Chiral Ligand ((DHQ)2PHAL or (DHQD)2PHAL) ChiralLigand->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product vic-Amino Alcohol Hydrolysis->Product CatalystRegen Catalyst Regeneration Hydrolysis->CatalystRegen CatalystRegen->OsmiumCatalyst

Caption: Workflow of the Sharpless Asymmetric Aminohydroxylation.

Experimental Protocol: Generalized Asymmetric Aminohydroxylation

  • Reaction Setup: To a stirred solution of the olefin (1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL) at room temperature, add the nitrogen source (e.g., N-bromoacetamide, 1.1 mmol) and the chiral ligand ((DHQD)₂-PHAL, 0.02 mmol).

  • Catalyst Addition: Add potassium osmate(VI) dihydrate (0.01 mmol) to the mixture.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 6-24 hours.

  • Quenching: Upon completion, quench the reaction by adding sodium sulfite (1.5 g). Stir for an additional hour.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Organocatalytic Approaches: Metal-Free Stereocontrol

Organocatalysis has emerged as a powerful alternative to metal-based strategies, often utilizing small, chiral organic molecules like amino acids (e.g., proline) or their derivatives to catalyze asymmetric transformations.[1][9]

Causality in Aldol and Mannich Reactions: For the synthesis of amino diols, asymmetric aldol and Mannich-type reactions are particularly relevant.[1] In these reactions, a chiral primary or secondary amine catalyst activates a ketone donor by forming a nucleophilic enamine intermediate. The stereochemistry of the catalyst dictates the facial selectivity of the enamine's attack on an aldehyde (aldol) or imine (Mannich) acceptor, thereby controlling the formation of new stereocenters.[1] For instance, primary amine-containing amino acids can preferentially form (Z)-enamines with α-hydroxyketones, leading to the formation of anti-Mannich or syn-aldol products.[1]

G cluster_1 Organocatalytic Mannich Reaction Cycle Catalyst Chiral Amine Catalyst (e.g., Proline) Enamine {Chiral Enamine Intermediate} Catalyst->Enamine Ketone α-Hydroxyketone Ketone->Enamine Imine Imine (R-CH=NR') Attack Stereoselective C-C Bond Formation Imine->Attack Enamine->Attack Product_int Iminium Intermediate Attack->Product_int Hydrolysis Hydrolysis Product_int->Hydrolysis Hydrolysis->Catalyst Catalyst Regeneration Product anti-Amino Alcohol Hydrolysis->Product

Caption: Enamine-based activation cycle in organocatalysis.

Biocatalytic Cascades: Green and Selective Synthesis

Enzymatic cascades offer a sustainable and highly selective route to amino diols and amino alcohols.[10][11] These reactions are performed in aqueous media under mild conditions and can provide access to enantiomerically pure products.

Engineered Enzymatic Pathways: A common strategy involves a multi-enzyme cascade. For example, an alcohol dehydrogenase (ADH) can oxidize a diol to a hydroxy aldehyde, which is then converted to an amino alcohol by a transaminase (TA) or an engineered amine dehydrogenase (AmDH).[10] Another innovative approach combines oxidative and reductive steps, using enzymes like amino acid hydroxylases and l-amino acid deaminases to convert readily available amino acids into diverse diols.[12] A three-component strategy using an aldolase and an imine reductase (IRED) can assemble amino-polyols from simple aldehydes, hydroxy ketones, and amines.[11][13]

Part 2: The Art of Isolation: Purification of Polar Amino Diols

The high polarity and hydrogen bonding capacity of amino diols make their purification a significant challenge.[14][15] Standard chromatographic techniques often fail, leading to poor retention on reversed-phase (C18) columns and irreversible adsorption on normal-phase (silica) columns.[15]

Initial Work-up: Acid-Base Extraction

The basicity of the amino group provides a powerful handle for initial purification. An acid-base extraction can effectively separate the amino diol from neutral or acidic impurities.

Protocol: Acid-Base Extraction

  • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The protonated amino diol will move to the aqueous phase.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

  • Basify the aqueous layer to a pH > 10 with a base (e.g., 10M NaOH) to deprotonate the ammonium salt.

  • Extract the free amino diol back into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer, filter, and concentrate to obtain the partially purified product.

Advanced Chromatographic Strategies

For high-purity isolation, chromatography is indispensable. The key is to select a stationary phase and mobile phase that can effectively manage the compound's high polarity.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the premier technique for purifying very polar compounds.[16][17] It utilizes a polar stationary phase (such as silica, diol, or amine-bonded silica) and a mobile phase with a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of an aqueous modifier (water).[15][16] In HILIC, water acts as the strong, eluting solvent.[14] This "aqueous normal-phase" mode provides excellent retention and separation for compounds that are intractable by other methods.

Reversed-Phase Chromatography with Highly Aqueous Mobile Phases: Standard C18 columns can suffer from "phase collapse" when used with mobile phases containing more than 95% water.[15] However, modern polar-endcapped C18 columns (often labeled "AQ") are designed to maintain a hydrated stationary phase, allowing for the retention and separation of polar analytes using highly aqueous mobile phases.[15] Adjusting the mobile phase pH is also crucial; for basic amino diols, using a high pH mobile phase can neutralize the amine, increasing retention.[18]

Ion-Exchange Chromatography (IEC): For amino diols that carry a net charge, IEC is a highly effective purification method.[19][20] The stationary phase contains charged functional groups that retain the analyte based on electrostatic interactions. Elution is achieved by changing the pH or increasing the ionic strength of the mobile phase.[19]

Comparison of Purification Techniques

TechniqueStationary PhaseMobile PhasePrinciple of SeparationBest For
HILIC Polar (Silica, Diol, Amine)High Organic (e.g., >80% ACN) + Aqueous BufferPartitioning into a water-enriched layer on the stationary phase surface.[16]Highly polar, neutral, or charged compounds.[15]
Aqueous RP-HPLC Polar-Endcapped C18High Aqueous (e.g., >80% Water) + Organic ModifierHydrophobic Interactions.[15]Moderately polar compounds.
Ion-Exchange (IEC) Charged (Anionic or Cationic)Aqueous BufferElectrostatic Interactions.[19]Compounds that are readily ionized.

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Caption: Decision workflow for selecting a purification strategy.

Part 3: Definitive Characterization of Novel Amino Diols

Unambiguous characterization is essential to confirm the structure and, critically, the stereochemistry of a novel amino diol. A combination of spectroscopic and analytical techniques is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for initial structural elucidation.

  • ¹H and ¹³C NMR: Provide information on the carbon skeleton and the electronic environment of protons and carbons.

  • 2D NMR (COSY, HSQC, HMBC): Establish connectivity between protons and carbons, confirming the overall structure.

  • NOESY/ROESY: These experiments measure through-space correlations between protons. For cyclic or conformationally restricted amino diols, the presence or absence of specific NOE signals can be used to determine the relative stereochemistry.[2]

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unequivocal proof of both the relative and absolute stereochemistry of the molecule.[2][13] This technique is the gold standard for stereochemical assignment.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is used to determine the enantiomeric excess (ee) of the synthesized amino diol.[9] The compound is run on a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation.

Summary of Characterization Techniques

TechniqueInformation ProvidedKey Insight
NMR Spectroscopy Connectivity, Chemical EnvironmentRelative Stereochemistry (via NOE)
Mass Spectrometry Molecular Weight, FragmentationConfirmation of Molecular Formula
X-ray Crystallography 3D Atomic ArrangementAbsolute Stereochemistry
Chiral HPLC Enantiomeric RatioEnantiomeric Excess (Purity)
FT-IR Spectroscopy Functional GroupsPresence of -OH and -NH groups

References

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  • Fülöp, F., et al. (2016). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry. Available at: [Link]

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  • Taşkesenligil, Y., et al. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. Available at: [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]

  • Sharpless, K. B., et al. (1999). Catalytic asymmetric aminohydroxylation with amino-substituted heterocycles as nitrogen sources. Angewandte Chemie International Edition. Available at: [Link]

  • Bäckvall, J.-E., et al. (2026). Chemoselective Synthesis of δ-Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC-Ir(III) Complex. Organic Letters. Available at: [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?. Biotage. Available at: [Link]

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  • Bäckvall, J.-E., et al. (2026). Chemoselective Synthesis of δ-Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. Organic Letters. Available at: [Link]

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  • Fuji, K., et al. (2019). Direct Synthesis of Free α-Amino Acids by Telescoping Three-Step Process from 1,2-Diols. Organic Letters. Available at: [Link]

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Foundational

Unlocking Therapeutic Potential: A Technical Guide to the Prospective Targets of (2S,3R,4E)-2-Amino-4-decene-1,3-diol

Foreword: From Structural Analogy to Therapeutic Hypothesis The field of drug discovery is often a journey from the known to the unknown. While extensive research illuminates the pathways of some molecules, others, like...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: From Structural Analogy to Therapeutic Hypothesis

The field of drug discovery is often a journey from the known to the unknown. While extensive research illuminates the pathways of some molecules, others, like (2S,3R,4E)-2-Amino-4-decene-1,3-diol, remain largely uncharacterized in the scientific literature. This technical guide addresses this gap not by presenting established data, but by constructing a robust, evidence-based hypothesis. The core structure of (2S,3R,4E)-2-Amino-4-decene-1,3-diol, a sphingoid-like backbone, strongly suggests its potential interaction with the intricate and therapeutically significant sphingolipid metabolic and signaling pathways.

This document will serve as a roadmap for researchers, scientists, and drug development professionals, providing an in-depth exploration of the potential therapeutic targets of this molecule. By drawing parallels with well-studied sphingolipid analogs and outlining detailed experimental workflows, we aim to provide the foundational knowledge necessary to investigate and unlock the therapeutic promise of (2S,3R,4E)-2-Amino-4-decene-1,3-diol.

The Sphingolipid Superhighway: A Landscape of Therapeutic Opportunity

Sphingolipids are not merely structural components of cell membranes; they are critical signaling molecules that govern a vast array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1][2] The dynamic balance between different sphingolipid species, often referred to as the "sphingolipid rheostat," can determine a cell's fate.[1] This makes the enzymes and receptors within this pathway highly attractive targets for therapeutic intervention in a range of diseases, from cancer to autoimmune disorders.

(2S,3R,4E)-2-Amino-4-decene-1,3-diol, as a structural analog of sphingosine, the backbone of many complex sphingolipids, is hypothesized to intersect with this critical signaling network. Its therapeutic potential likely lies in its ability to modulate the key nodes of this pathway.

Primary Putative Targets within the Sphingolipid Pathway

Based on its structural characteristics, (2S,3R,4E)-2-Amino-4-decene-1,3-diol could potentially interact with several key enzymes and receptors within the sphingolipid signaling cascade.

Sphingosine Kinases (SphK1 and SphK2): The Master Regulators

Sphingosine kinases (SphK1 and SphK2) are central enzymes that phosphorylate sphingosine to form sphingosine-1-phosphate (S1P), a potent signaling molecule.[2] The balance between sphingosine/ceramide (pro-apoptotic) and S1P (pro-survival) is critical. Overexpression of SphK1 is implicated in numerous cancers, promoting proliferation and inhibiting apoptosis.

(2S,3R,4E)-2-Amino-4-decene-1,3-diol could act as either a substrate for or an inhibitor of SphK1/2. If it is a substrate, it could be converted to a phosphorylated form that may have its own biological activity. If it acts as an inhibitor, it could shift the sphingolipid balance towards apoptosis, a desirable outcome in oncology.

Ceramide Synthases (CerS): The Architects of Ceramide Diversity

Ceramide synthases are a family of enzymes responsible for acylating sphingoid bases to form ceramides. Different CerS isoforms exhibit specificity for fatty acyl-CoAs of varying chain lengths, generating a diverse array of ceramide species with distinct biological functions. As (2S,3R,4E)-2-Amino-4-decene-1,3-diol is identified as an intermediate in the preparation of ceramide derivatives, it is a prime candidate to be a substrate for these enzymes.[3]

Modulation of CerS activity could influence the levels of specific ceramides, thereby impacting cellular processes such as apoptosis and cell cycle arrest.

Sphingosine-1-Phosphate (S1P) Receptors: Gatekeepers of Cellular Communication

S1P exerts its effects by binding to a family of five G protein-coupled receptors (S1PR1-5).[4] These receptors are crucial for lymphocyte trafficking, endothelial barrier function, and vascular development. The immunosuppressant drug FTY720 (Fingolimod) is a prodrug that is phosphorylated in vivo to an active form that acts as a potent agonist at four of the five S1P receptors.[5]

If (2S,3R,4E)-2-Amino-4-decene-1,3-diol or its phosphorylated form can modulate S1P receptors, it could have significant therapeutic implications in autoimmune diseases and organ transplantation.[5][6]

Experimental Workflows for Target Validation

To investigate the interaction of (2S,3R,4E)-2-Amino-4-decene-1,3-diol with its putative targets, a systematic, multi-tiered experimental approach is recommended.

Tier 1: In Vitro Enzymatic and Binding Assays

The initial phase of investigation should focus on direct interactions with the purified enzymes and receptors.

Table 1: Primary In Vitro Assays

TargetAssay TypePrincipleKey Readout
Sphingosine Kinase 1/2 Kinase Activity AssayMeasures the transfer of phosphate from ATP to the substrate (sphingosine or the test compound).IC50 (for inhibition) or Km/Vmax (for substrate activity)
Ceramide Synthases Acyltransferase AssayMonitors the incorporation of a labeled fatty acyl-CoA onto the sphingoid base.Substrate specificity and kinetic parameters
S1P Receptors Radioligand Binding AssayCompetes with a radiolabeled S1P ligand for binding to the receptor.Ki (binding affinity)
S1P Receptors GTPγS Binding AssayMeasures G-protein activation upon receptor agonism.EC50 (potency) and Emax (efficacy)
Protocol 1: Sphingosine Kinase Activity Assay
  • Reagents: Recombinant human SphK1 or SphK2, [γ-³²P]ATP, sphingosine (or test compound), kinase buffer, lipid vesicles.

  • Procedure:

    • Prepare a reaction mixture containing kinase buffer, lipid vesicles, and the test compound at various concentrations.

    • Add recombinant SphK1 or SphK2.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate at 37°C for a defined period.

    • Stop the reaction and separate the phosphorylated product from unreacted ATP using thin-layer chromatography (TLC).

    • Quantify the radiolabeled product using autoradiography or a phosphorimager.

  • Data Analysis: Determine the IC50 value for inhibition or the kinetic parameters if the compound acts as a substrate.

Tier 2: Cell-Based Functional Assays

Following in vitro validation, the effects of (2S,3R,4E)-2-Amino-4-decene-1,3-diol should be assessed in relevant cellular models.

Table 2: Secondary Cell-Based Assays

Cellular ProcessCell LineAssayKey Readout
Apoptosis Cancer cell lines (e.g., Jurkat, MCF-7)Annexin V/Propidium Iodide StainingPercentage of apoptotic cells
Cell Proliferation Various cancer cell linesMTT or BrdU Incorporation AssayIC50 for growth inhibition
S1P Receptor Signaling CHO or HEK293 cells overexpressing S1PRsCalcium Flux AssayIntracellular calcium mobilization
Lymphocyte Migration T-lymphocytesTranswell Migration AssayInhibition of S1P-induced migration
Protocol 2: Lymphocyte Migration Assay
  • Reagents: Isolated primary T-lymphocytes, RPMI 1640 medium, S1P, test compound.

  • Procedure:

    • Pre-incubate T-lymphocytes with the test compound at various concentrations.

    • Place the cells in the upper chamber of a Transwell plate.

    • Add S1P to the lower chamber as a chemoattractant.

    • Incubate for 2-4 hours to allow for cell migration.

    • Quantify the number of cells that have migrated to the lower chamber using a cell counter or flow cytometry.

  • Data Analysis: Determine the dose-dependent inhibition of S1P-induced lymphocyte migration.

Visualizing the Potential Mechanisms

To better understand the proposed interactions, the following diagrams illustrate the key pathways and experimental workflows.

Sphingolipid_Metabolism cluster_0 De Novo Synthesis cluster_1 Salvage Pathway cluster_2 Core Signaling Hub Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Serine_PalmitoylCoA->Dihydroceramide SPT Ceramide Ceramide Dihydroceramide->Ceramide DES1 Ceramide_Core Ceramide Complex_Sphingolipids Complex Sphingolipids Ceramide_Salvage Ceramide Complex_Sphingolipids->Ceramide_Salvage Sphingomyelinases, Glucosylceramidases Sphingosine Sphingosine Ceramide_Salvage->Sphingosine Ceramidases Sphingosine_Core (2S,3R,4E)-2-Amino-4-decene-1,3-diol (Sphingosine Analog) Ceramide_Core->Sphingosine_Core Deacylation Apoptosis Apoptosis Ceramide_Core->Apoptosis Sphingosine_Core->Ceramide_Core Acylation S1P_Core S1P / Analog-1-P Sphingosine_Core->S1P_Core Phosphorylation CerS Ceramide Synthases (Target) Sphingosine_Core->CerS SphK Sphingosine Kinases (Target) Sphingosine_Core->SphK S1P_Core->Sphingosine_Core Dephosphorylation S1PRs S1P Receptors (Target) S1P_Core->S1PRs Proliferation Proliferation, Survival S1P_Core->Proliferation CerS->Ceramide_Core SphK->S1P_Core Immune_Modulation Immune Modulation S1PRs->Immune_Modulation

Figure 1: The central role of sphingolipid metabolism and signaling, highlighting the potential points of intervention for (2S,3R,4E)-2-Amino-4-decene-1,3-diol.

Target_Validation_Workflow cluster_Tier1 Tier 1: In Vitro Characterization cluster_Tier2 Tier 2: Cellular Functional Assays cluster_Tier3 Tier 3: In Vivo Model Testing Start Hypothesis: (2S,3R,4E)-2-Amino-4-decene-1,3-diol modulates sphingolipid pathways Enzyme_Assays Enzymatic Assays (SphK, CerS) Start->Enzyme_Assays Binding_Assays Receptor Binding Assays (S1PRs) Start->Binding_Assays Apoptosis_Assay Apoptosis Assays Enzyme_Assays->Apoptosis_Assay Proliferation_Assay Proliferation Assays Enzyme_Assays->Proliferation_Assay Activity_Assays Receptor Activity Assays (GTPγS) Binding_Assays->Activity_Assays Signaling_Assay Cellular Signaling Assays (Calcium Flux) Activity_Assays->Signaling_Assay Migration_Assay Functional Assays (Lymphocyte Migration) Activity_Assays->Migration_Assay PK_PD Pharmacokinetics & Pharmacodynamics Apoptosis_Assay->PK_PD Proliferation_Assay->PK_PD Signaling_Assay->PK_PD Migration_Assay->PK_PD Efficacy Efficacy Studies (e.g., Tumor models, Autoimmune models) PK_PD->Efficacy

Figure 2: A tiered experimental workflow for the systematic investigation and validation of the therapeutic targets of (2S,3R,4E)-2-Amino-4-decene-1,3-diol.

Concluding Remarks and Future Directions

While the direct biological functions of (2S,3R,4E)-2-Amino-4-decene-1,3-diol are yet to be elucidated, its structural similarity to sphingosine provides a compelling rationale for its investigation as a modulator of sphingolipid metabolism and signaling. The potential to target sphingosine kinases, ceramide synthases, and S1P receptors opens up exciting therapeutic possibilities in oncology, immunology, and beyond.

The experimental frameworks provided in this guide offer a clear path forward for researchers to systematically evaluate these hypotheses. Through rigorous in vitro and cell-based assays, followed by in vivo validation, the true therapeutic potential of this intriguing molecule can be unveiled. This journey of discovery, from a simple chemical structure to a potential life-saving therapeutic, embodies the very essence of modern drug development.

References

  • ChemSrc. (2S,3S,4E)-2-Amino-4-octadecene-1,3-diol | CAS#:25695-95-8. [Link]

  • PubChem. (2S,3R,4E)-2-Amino-4-decene-1,3-diol | C10H21NO2. [Link]

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  • Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in experimental medicine and biology, 688, 1–23. [Link]

  • Xiao, N., Jiang, Z. X., & Yu, Y. B. (2007). Enantioselective synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their racemization-free incorporation into oligopeptides via solid-phase synthesis. Biopolymers, 88(6), 781–796. [Link]

  • Voituriez, A., Pérez-Luna, A., Ferreira, F., Botuha, C., & Chemla, F. (2009). Stereo- and enantioselective synthesis of acetylenic 2-amino-1,3-diol stereotriads. Organic letters, 11(4), 931–934. [Link]

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  • Adachi, K., Kohara, T., Nakao, N., Arita, M., Chiba, K., Mishina, T., ... & Fujita, T. (1995). Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. Bioorganic & medicinal chemistry letters, 5(8), 853–856. [Link]

  • Maceyka, M., Harikumar, K. B., Milstien, S., & Spiegel, S. (2012). Sphingosine-1-phosphate signaling and its role in disease. Trends in cell biology, 22(1), 50–60. [Link]

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  • Bruno, A., Brullo, C., Piras, M., Petrera, M., S-L, C., & S-C, S. (2022). Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors. Journal of medicinal chemistry, 65(15), 10528–10545. [Link]

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Protocols & Analytical Methods

Method

Application Note & Protocol: Stereoselective Synthesis of (2S,3R,4E)-2-Amino-4-decene-1,3-diol

Introduction (2S,3R,4E)-2-Amino-4-decene-1,3-diol is a crucial sphingolipid analog that serves as a valuable molecular probe and a key building block in the synthesis of various bioactive compounds. Sphingolipids are int...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2S,3R,4E)-2-Amino-4-decene-1,3-diol is a crucial sphingolipid analog that serves as a valuable molecular probe and a key building block in the synthesis of various bioactive compounds. Sphingolipids are integral components of eukaryotic cell membranes and are involved in a myriad of cellular processes, including signal transduction, cell growth, and apoptosis.[1] The precise stereochemistry of these molecules is paramount to their biological activity. This application note provides a detailed, research-informed protocol for the stereoselective synthesis of (2S,3R,4E)-2-Amino-4-decene-1,3-diol, designed for researchers in organic synthesis, medicinal chemistry, and drug development.

The synthetic strategy outlined herein leverages established methodologies in asymmetric synthesis to control the three contiguous stereocenters of the target molecule. The core of this approach is the utilization of a chiral pool starting material to set the initial stereochemistry, followed by a highly stereoselective olefination reaction to construct the carbon backbone with the desired geometry.

Synthetic Strategy Overview

The retrosynthetic analysis of (2S,3R,4E)-2-Amino-4-decene-1,3-diol identifies (S)-Garner's aldehyde as a key chiral precursor. This versatile building block, derived from L-serine, effectively installs the (2S) stereocenter. The crucial C4-C5 (E)-alkene and the (3R)-hydroxyl group will be introduced via a stereoselective Wittig reaction. Subsequent deprotection will then yield the target amino diol.

G Target (2S,3R,4E)-2-Amino-4-decene-1,3-diol Protected_Intermediate Protected Amino Diol ((4S,5R)-4-((E)-hept-1-en-1-yl)-2,2-dimethyl-1,3-oxazolidin-5-yl)methanol Target->Protected_Intermediate Deprotection Garner_Aldehyde (S)-Garner's Aldehyde Protected_Intermediate->Garner_Aldehyde Wittig Reaction Heptyl_Ylide Heptylidene triphenylphosphorane Protected_Intermediate->Heptyl_Ylide Wittig Reaction L_Serine L-Serine Garner_Aldehyde->L_Serine Multi-step preparation

Experimental Protocols

Part 1: Synthesis of (S)-Garner's Aldehyde ((4S)-3-(tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carbaldehyde)

(S)-Garner's aldehyde is a widely used chiral building block and its synthesis from L-serine is well-established.[2][3] The protocol involves the protection of the amino and carboxyl groups of L-serine, followed by the formation of the oxazolidine ring and subsequent reduction to the aldehyde. It is crucial to maintain anhydrous conditions and low temperatures during the reduction step to prevent over-reduction and epimerization.

Materials:

ReagentM.W.AmountMoles
(S)-3-(tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid259.2910.0 g38.6 mmol
N,O-Dimethylhydroxylamine hydrochloride97.544.13 g42.4 mmol
N-Methylmorpholine (NMM)101.159.2 mL84.9 mmol
Isobutyl chloroformate136.585.6 mL42.4 mmol
Tetrahydrofuran (THF), anhydrous-150 mL-
Lithium aluminum hydride (LiAlH4)37.951.6 g42.4 mmol
Diethyl ether, anhydrous-100 mL-
Rochelle's salt solution (sat.)-50 mL-
Magnesium sulfate (MgSO4)---

Procedure:

  • To a solution of (S)-3-(tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid in anhydrous THF at -15 °C, add N-methylmorpholine followed by isobutyl chloroformate dropwise.

  • Stir the reaction mixture at -15 °C for 30 minutes, then add N,O-dimethylhydroxylamine hydrochloride.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over MgSO4, and concentrated in vacuo to yield the Weinreb amide.

  • Dissolve the crude Weinreb amide in anhydrous diethyl ether and cool to 0 °C.

  • Add a 1 M solution of LiAlH4 in THF dropwise.

  • Stir the reaction at 0 °C for 1 hour.

  • Carefully quench the reaction by the dropwise addition of saturated Rochelle's salt solution.

  • Stir the mixture vigorously until two clear layers form.

  • Separate the layers, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced pressure to afford (S)-Garner's aldehyde as a colorless oil.

Part 2: Stereoselective Wittig Reaction

The Wittig reaction is a powerful method for alkene synthesis.[4] To achieve the desired (E)-selectivity with a non-stabilized ylide, specific reaction conditions are required. Research has shown that quenching the reaction with methanol at low temperatures can favor the formation of the (E)-alkene.[5][6] The diastereoselectivity of the addition to Garner's aldehyde is governed by Felkin-Anh or chelation-controlled models. To favor the desired (3R) stereochemistry (anti addition product), non-chelating conditions are preferred.

Materials:

ReagentM.W.AmountMoles
Heptyltriphenylphosphonium bromide467.4120.5 g43.8 mmol
n-Butyllithium (n-BuLi), 2.5 M in hexanes-17.5 mL43.8 mmol
Tetrahydrofuran (THF), anhydrous-200 mL-
(S)-Garner's aldehyde229.2810.0 g43.6 mmol
Methanol (MeOH), anhydrous-50 mL-
Hexanes---
Ethyl acetate---
Silica gel---

Procedure:

  • Suspend heptyltriphenylphosphonium bromide in anhydrous THF at 0 °C under an inert atmosphere.

  • Add n-butyllithium dropwise, resulting in a deep red solution of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • Cool the ylide solution to -78 °C.

  • Add a solution of (S)-Garner's aldehyde in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the rapid addition of anhydrous methanol.

  • Allow the reaction to warm to room temperature.

  • Concentrate the reaction mixture in vacuo.

  • Add hexanes to precipitate triphenylphosphine oxide.

  • Filter the mixture and concentrate the filtrate.

  • Purify the crude product by silica gel chromatography (eluent: ethyl acetate/hexanes gradient) to yield the protected amino diol as a mixture of (E) and (Z) isomers, with the (E) isomer predominating.

G Start Synthesis of (S)-Garner's Aldehyde Wittig_Reaction Stereoselective Wittig Reaction (-78 °C, THF) Start->Wittig_Reaction Wittig_Reagent Preparation of Heptyl Ylide Wittig_Reagent->Wittig_Reaction Deprotection Deprotection of Boc and Acetonide Groups Wittig_Reaction->Deprotection Final_Product Purification of (2S,3R,4E)-2-Amino-4-decene-1,3-diol Deprotection->Final_Product

Part 3: Deprotection

The final step involves the removal of the Boc and acetonide protecting groups to unveil the target amino diol. Acidic conditions are typically employed for the simultaneous cleavage of both groups.

Materials:

ReagentM.W.AmountMoles
Protected amino diol~327.485.0 g15.3 mmol
Methanol (MeOH)-50 mL-
Hydrochloric acid (HCl), 2 M-25 mL50 mmol
Sodium bicarbonate (NaHCO3), sat. soln.---
Dichloromethane (DCM)---

Procedure:

  • Dissolve the protected amino diol in methanol.

  • Add 2 M hydrochloric acid and stir the mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography to afford (2S,3R,4E)-2-Amino-4-decene-1,3-diol.

Data Summary

StepProductExpected YieldKey Analytical Data
1(S)-Garner's Aldehyde75-85%¹H NMR, Chiral HPLC
2Protected Amino Diol60-70%¹H NMR, ¹³C NMR, GC-MS (for E/Z ratio)
3(2S,3R,4E)-2-Amino-4-decene-1,3-diol80-90%¹H NMR, ¹³C NMR, HRMS, Optical Rotation

Conclusion

This application note provides a comprehensive and stereoselective synthetic route to (2S,3R,4E)-2-Amino-4-decene-1,3-diol. By carefully selecting the starting materials and controlling the reaction conditions, particularly in the critical Wittig olefination step, the desired stereoisomer can be obtained with high purity. The protocols described herein are robust and scalable, providing a reliable method for accessing this important class of molecules for further biological and medicinal research.

References

  • The Royal Society of Chemistry. (2023). Supporting information: Star-shaped poly(L-lysine) with polyester bis-MPA dendritic core as potential degradable nano vectors for gene delivery. Retrieved from [Link]

  • Oh, J. S., Kim, B. H., & Kim, Y. G. (2004). (E)-Selective Wittig reactions of Garner's aldehyde with nonstabilized ylides. Tetrahedron Letters, 45(34), 6435-6438.
  • Oikawa, M., et al. (2021). Stereoselective Synthesis of (2S,3R)- and (2S,3S)-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic Acid. HETEROCYCLES, 103(2), 1.
  • ResearchGate. (2007). A short and efficient stereoselective synthesis of all four diastereomers of sphingosine. Retrieved from [Link]

  • Cook, H. W., & Spence, M. W. (1987). Oleoylamine and sphingosine stimulation of phosphatidylserine synthesis by LA-N-2 cells is protein kinase C independent. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 918(3), 217-222.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Al-Saffar, J., et al. (2020). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. Molecules, 25(21), 5004.
  • Organic Chemistry Portal. (n.d.). Acetonides. Retrieved from [Link]

  • ScholarWorks@UAk. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. Retrieved from [Link]

  • Merrill, A. H. (2002). Regulation of de novo sphingolipid biosynthesis and the toxic consequences of its disruption. Journal of Biological Chemistry, 277(29), 25843-25846.
  • Andersson, S., et al. (2000). Diastereoselective Reduction of a Chiral N-Boc-Protected δ-Amino-α,β-unsaturated γ-Keto Ester Phe-Gly Dipeptidomimetic. The Journal of Organic Chemistry, 65(2), 500-505.
  • Lavandera, I., et al. (2021). Stereoselective Bioreduction of α-diazo-β-keto Esters. Molecules, 26(11), 3330.
  • Passiniemi, M., & Koskinen, A. M. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2640-2659.
  • ResearchGate. (2015). Deprotection of O-Boc and other protecting groups. Retrieved from [Link]

  • Kennedy, A. J., et al. (2016). Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues. Journal of Medicinal Chemistry, 59(15), 7297-7307.
  • Semantic Scholar. (2021). Stereoselective Synthesis of (2S,3R)- and (2S,3S)-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic Acid. Retrieved from [Link]

  • Springer. (2024). Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length. Retrieved from [Link]

  • ACS Publications. (2000). Diastereoselective Reduction of a Chiral N-Boc-Protected δ-Amino-α,β-unsaturated γ-Keto Ester Phe-Gly Dipeptidomimetic. Retrieved from [Link]

  • MDPI. (2021). Stereoselective Bioreduction of α-diazo-β-keto Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • ResearchGate. (2004). (E)Selective Wittig Reactions of Garner′s Aldehyde with Nonstabilized Ylides. Retrieved from [Link]

  • ACS Publications. (2016). Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues. Retrieved from [Link]

  • MDPI. (2020). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. Retrieved from [Link]

  • Springer. (2024). Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length. Retrieved from [Link]

  • ScholarWorks@UAk. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. Retrieved from [Link]

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Application

A Senior Scientist's Guide to the Quantification of Sphingoid Bases: Protocols and Best Practices

Introduction: The Analytical Imperative for Sphingoid Base Quantification Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as a class of highly bioactive molecules centr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Sphingoid Base Quantification

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as a class of highly bioactive molecules central to a multitude of cellular processes.[1][2] At the heart of this lipid family are the sphingoid bases and their phosphorylated derivatives, such as sphingosine (Sph), sphinganine (Sa), sphingosine-1-phosphate (S1P), and sphinganine-1-phosphate (Sa1P). These molecules are critical signaling mediators in pathways governing cell proliferation, apoptosis, differentiation, and inflammation.[2] Given their profound roles in cellular physiology and pathology, the accurate and precise quantification of these analytes in complex biological matrices is of paramount importance for researchers in academia and professionals in drug development.

This guide provides a comprehensive overview of the analytical methodologies for sphingoid base quantification. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating. We will explore the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach and a reliable alternative using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), equipping you with the expertise to generate high-quality, reproducible data.

Section 1: Foundational Principles of Analytical Strategy

The primary analytical challenge in sphingoid base quantification lies in their low endogenous abundance within a highly complex lipidome. This necessitates methods with exceptional sensitivity and selectivity. The cornerstone of a robust quantitative method is the proper use of internal standards and the selection of an appropriate analytical platform.

The Critical Role of Internal Standards

Accurate quantification is impossible without correcting for analyte loss during sample preparation and for variations in instrument response. Internal standards (IS) are essential for this purpose. The ideal IS is chemically and physically similar to the analyte but mass-distinguishable. For sphingoid base analysis, two types of internal standards are preferred:

  • Stable Isotope-Labeled Standards: These are the gold standard. Molecules like deuterium (d7) or carbon-13 (¹³C) labeled sphingosine have nearly identical extraction efficiencies and ionization properties to their endogenous counterparts but are easily differentiated by a mass spectrometer.[3][4][5]

  • Odd-Chain Length Standards: When stable isotope-labeled standards are unavailable, sphingoid bases with odd-numbered carbon chains (e.g., C17-sphingosine) are excellent alternatives.[3] These are not typically found in nature and can be used to normalize for extraction efficiency and instrument variability.[3]

Causality Explained: The fundamental principle is that the internal standard, added at the very beginning of the sample preparation process, experiences the same physical and chemical challenges as the endogenous analyte. Any loss of the analyte during extraction or variability in ionization will be mirrored by a proportional loss or variability in the IS. By calculating the ratio of the analyte signal to the IS signal, these variations are normalized, leading to accurate and precise quantification.[3]

Choosing Your Analytical Platform: LC-MS/MS vs. HPLC-FLD

Platform Principle Advantages Disadvantages
LC-MS/MS Separates analytes by chromatography, followed by detection based on mass-to-charge ratio (m/z) and fragmentation patterns.High specificity and sensitivity; can measure multiple analytes simultaneously without derivatization.Higher instrument cost and complexity.
HPLC-FLD Separates analytes by chromatography, followed by detection of fluorescent derivatives.Cost-effective, robust, and widely available.Requires chemical derivatization; less specific than MS; measures one analyte or class at a time.
General Experimental Workflow

The quantification of sphingoid bases, regardless of the platform, follows a logical sequence of steps designed to isolate the analytes from a complex matrix and measure them accurately.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Processing Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with Internal Standards Sample->Spike Extract Lipid Extraction (e.g., Bligh-Dyer) Spike->Extract Dry Evaporation & Reconstitution Extract->Dry LC LC Separation (Reversed-Phase) Dry->LC Detect Detection (MS/MS or Fluorescence) LC->Detect Quant Quantification (Calibration Curve) Detect->Quant Result Final Concentration Report Quant->Result

Caption: High-level workflow for sphingoid base quantification.

Section 2: The Sphingolipid Metabolic Pathway

Understanding the metabolic context of sphingoid bases is crucial for interpreting quantitative data. These molecules are hubs in a complex network of synthesis and catabolism. De novo synthesis begins with the condensation of serine and palmitoyl-CoA to eventually form sphinganine, which is then acylated to dihydroceramide.[6][7] A desaturation step produces ceramide, the central molecule of sphingolipid metabolism.[6][8] Ceramide can be broken down by ceramidases to release sphingosine.[6] Both sphingosine and sphinganine can be phosphorylated by sphingosine kinases to form their respective 1-phosphate esters, which are potent signaling molecules.[7][8]

G cluster_pathway Key Sphingoid Base Metabolic Pathways Serine Serine + Palmitoyl-CoA Sa Sphinganine (Sa) Serine->Sa de novo synthesis DHCer Dihydroceramides Sa->DHCer CerS Sa1P Sphinganine-1-P (Sa1P) Sa->Sa1P SphK1/2 Cer Ceramides DHCer->Cer DEGS1 Sph Sphingosine (Sph) Cer->Sph Ceramidase Complex Complex Sphingolipids Cer->Complex Sph->Cer CerS S1P Sphingosine-1-P (S1P) Sph->S1P SphK1/2 Complex->Cer Salvage Pathway

Caption: Simplified sphingolipid metabolic pathway.

Section 3: Critical Step - Sample Preparation & Lipid Extraction

The goal of sample preparation is to efficiently extract sphingoid bases from the biological matrix while removing interfering substances like proteins and salts. The choice of method depends on the sample type.

Protocol 3.1: Modified Bligh & Dyer Extraction for Plasma/Serum

This is a robust liquid-liquid extraction method suitable for a wide range of lipids.[4]

Materials:

  • Plasma or Serum Sample

  • Internal Standard Mix (e.g., d7-Sphingosine, d7-Sphinganine in Methanol)

  • Methanol (HPLC Grade)

  • Chloroform (HPLC Grade)

  • 100 mM Ammonium Formate Buffer, pH 3.1[4]

Procedure:

  • Aliquot Sample: In a glass tube, add 50 µL of plasma.

  • Spike Internal Standards: Add 25 µL of the internal standard mixture to the plasma.

  • Initial Extraction: Add 350 µL of methanol and 175 µL of chloroform. Vortex vigorously for 1 minute.

  • Incubate & Precipitate: Let the mixture stand at room temperature for 10 minutes to allow for protein precipitation.

  • Centrifuge: Centrifuge at 15,000 x g for 10 minutes.

  • Collect Supernatant: Carefully transfer the supernatant to a new clean glass tube.

  • Phase Separation: To the supernatant, add 175 µL of chloroform and 265 µL of the acidic buffer. Vortex for 1 minute.

  • Centrifuge: Centrifuge at 15,000 x g for 5 minutes to separate the aqueous and organic phases.

  • Isolate Lipid Phase: The lower organic phase contains the lipids. Carefully remove and discard the upper aqueous phase.

  • Wash (Optional but Recommended): Add 350 µL of methanol and 315 µL of buffer to the lower phase, vortex, and centrifuge again. Pool the upper phases from both extractions for polar sphingolipids or process the lower phase for non-polar ones.[4]

  • Dry Down: Evaporate the solvent from the collected phase under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute: Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

Trustworthiness Check: The use of an acidic buffer (pH 3.1) is a key choice. It ensures that the primary amine group on the sphingoid bases is protonated, increasing their polarity and partitioning into the extraction solvent for better recovery.[4]

Section 4: Gold Standard Analysis - LC-MS/MS Quantification

LC-MS/MS is the definitive technique for sphingoid base quantification due to its unparalleled selectivity and sensitivity.[9] The method relies on separating the lipids using liquid chromatography and then detecting them with a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Protocol 4.1: LC-MS/MS Method

Table 1: Example Liquid Chromatography Parameters

Parameter Setting Rationale
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm)[4] Provides excellent separation of hydrophobic lipid molecules.
Mobile Phase A Water with 1 mM Ammonium Formate + 0.5% Formic Acid[4] Formic acid aids in protonation for positive ion mode ESI. Ammonium formate is a volatile salt compatible with MS.
Mobile Phase B Methanol with 1 mM Ammonium Formate + 0.5% Formic Acid[4] Strong organic solvent to elute lipids from the C18 column.
Flow Rate 0.3 mL/min[10] Typical flow rate for analytical scale columns.
Column Temp. 40 °C[10] Improves peak shape and reduces backpressure.

| Gradient | Start at 30% B, ramp to 100% B over ~10 min, hold, then re-equilibrate. | Gradient elution is necessary to separate lipids with varying acyl chain lengths and polarities. |

Table 2: Example Mass Spectrometry MRM Transitions (Positive ESI)

Analyte Precursor Ion (m/z) Product Ion (m/z) Notes
Sphingosine (d18:1) 300.3 282.3 Loss of water
Sphinganine (d18:0) 302.3 284.3 Loss of water
S1P (d18:1) 380.3 264.3 Characteristic sphingoid base fragment
Sa1P (d18:0) 382.3 266.3 Characteristic sphingoid base fragment
d7-Sphingosine (IS) 307.3 289.3 Mass shift due to deuterium labels

| d7-Sphinganine (IS) | 309.3 | 291.3 | Mass shift due to deuterium labels |

Expertise & Experience: The choice of product ion is critical for specificity. For sphingoid bases like Sph and Sa, the most abundant fragment corresponds to the loss of a water molecule. For their phosphorylated counterparts (S1P, Sa1P), a characteristic fragment at m/z 264.3 (for d18:1 backbone) is formed, which represents the sphingoid base itself after loss of the phosphate group and water.[11] Monitoring these specific transitions ensures that you are quantifying your analyte of interest and not an isobaric interferent.

Section 5: Alternative Method - HPLC with Fluorescence Detection

When an MS is not available, HPLC with fluorescence detection offers a sensitive and reliable alternative. This method requires a chemical derivatization step to render the non-fluorescent sphingoid bases detectable. o-Phthalaldehyde (OPA) is a common reagent that reacts with the primary amine of the sphingoid base to form a highly fluorescent isoindole derivative.[12][13][14]

Protocol 5.1: Pre-column Derivatization with OPA

Materials:

  • Reconstituted Lipid Extract

  • OPA Reagent: Dissolve 10 mg OPA in 250 µL ethanol, add 820 µL of 1 M sodium sulfite, and 3.9 mL of 0.1 M borate buffer (pH 10.4).[15]

  • This reagent should be prepared fresh.

Procedure:

  • In an autosampler vial, mix 20 µL of the reconstituted lipid extract with 20 µL of the OPA reagent.

  • Allow the reaction to proceed for at least 5 minutes at room temperature in the dark.

  • Inject the mixture onto the HPLC system immediately.

Causality Explained: The reaction is performed at a high pH (10.4) because the OPA reaction with primary amines is most efficient under basic conditions.[15] The sulfite acts as a stabilizing agent for the fluorescent derivative.[15]

Protocol 5.2: HPLC-FLD Method

Table 3: Example HPLC-FLD Parameters

Parameter Setting
Column Reversed-Phase C18 (similar to LC-MS/MS)
Mobile Phase A Acetonitrile
Mobile Phase B Water
Gradient Isocratic or gradient elution depending on separation needs (e.g., 50% Acetonitrile).[14]
Flow Rate 1.0 mL/min

| Fluorescence Detector | Excitation (λex): 220-340 nm; Emission (λem): 385-455 nm[15] |

Expertise & Experience: The optimal excitation and emission wavelengths for OPA derivatives can vary slightly. It is best practice to determine the optimal wavelengths empirically using a standard of the derivatized analyte to maximize signal-to-noise. While classic wavelengths are ~340/455 nm, some studies report higher sensitivity at lower excitation wavelengths like 220 nm.[15]

Section 6: Data Analysis and System Validation

Regardless of the platform, quantification is achieved by constructing a calibration curve.

  • Prepare Calibrators: Create a series of calibration standards with known concentrations of the analytes, each spiked with a constant concentration of the internal standard.

  • Analyze: Run the calibrators and unknown samples using the chosen analytical method.

  • Construct Curve: For each calibrator, calculate the peak area ratio (Analyte Area / Internal Standard Area). Plot this ratio against the known concentration of the analyte.

  • Quantify Unknowns: Calculate the peak area ratio for the unknown samples and determine their concentration by interpolating from the linear regression of the calibration curve.

A trustworthy method must be validated to ensure it is fit for purpose.

Table 4: Key Assay Validation Parameters

Parameter Definition Typical Acceptance Criteria
Linearity (r²) How well the calibration curve fits a straight line. > 0.99[16][17]
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable precision and accuracy. Signal-to-Noise > 10; Precision < 20%; Accuracy 80-120%
Precision (%RSD) The closeness of repeated measurements. Assessed within a run (intra-day) and between runs (inter-day). < 15%[12][16][18]
Accuracy (%Recovery) The closeness of the measured value to the true value. 85-115%[16]

| Matrix Effect | The suppression or enhancement of ionization due to co-eluting matrix components. | Assessed by comparing analyte response in matrix vs. neat solution. Should be consistent.[16] |

Conclusion

The quantification of sphingoid bases is a challenging but essential task for understanding their role in health and disease. The LC-MS/MS method described here represents the gold standard, offering superior specificity and sensitivity. However, for laboratories without access to mass spectrometry, the HPLC-FLD method provides a robust and reliable alternative. The key to success in either method lies in meticulous sample preparation, the correct use of internal standards, and a thorough understanding of the principles behind each step. By following the detailed protocols and expert insights provided in this guide, researchers and drug development professionals can confidently generate accurate and reproducible data, advancing our collective understanding of these critical bioactive lipids.

References

  • Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Sphingolipid metabolism. (n.d.). Reactome Pathway Database. Retrieved January 21, 2026, from [Link]

  • Sphingolipid Metabolism. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. (2022). MDPI. Retrieved January 21, 2026, from [Link]

  • Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology. (2023). Frontiers in Physiology. Retrieved January 21, 2026, from [Link]

  • Mills, K., et al. (2005). The synthesis of internal standards for the quantitative determination of sphingolipids by tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved January 21, 2026, from [Link]

  • Min, J. K., et al. (2005). A rapid and validated HPLC method to quantify sphingosine 1-phosphate in human plasma using solid-phase extraction followed by derivatization with fluorescence detection. Journal of Chromatography B. Retrieved January 21, 2026, from [Link]

  • An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells. (2022). MDPI. Retrieved January 21, 2026, from [Link]

  • Structure‐Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry. (n.d.). LIPID MAPS. Retrieved January 21, 2026, from [Link]

  • A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis. (2022). Analytical and Bioanalytical Chemistry. Retrieved January 21, 2026, from [Link]

  • Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. (n.d.). LIPID MAPS. Retrieved January 21, 2026, from [Link]

  • Internal standards for sphingolipids for use in mass spectrometry. (2001). Google Patents.
  • A simple and rapid method for extraction and measurement of circulating sphingolipids using LC–MS/MS: a targeted lipidomic analysis. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Is there a better protocol to extract sphingolipids? (2015). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Saigusa, D., et al. (2014). Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS. Mass Spectrometry (Tokyo). Retrieved January 21, 2026, from [Link]

  • Merrill Jr, A. H., et al. (2005). Structure-specific, quantitative methods for analysis of sphingolipids by liquid chromatography-tandem mass spectrometry: "inside-out" sphingolipidomics. Methods. Retrieved January 21, 2026, from [Link]

  • Comparison of different methods for sphingolipid extraction. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models. (2023). bioRxiv. Retrieved January 21, 2026, from [Link]

  • Mirzaian, M., et al. (2017). Simultaneous quantitation of sphingoid bases by UPLC-ESI-MS/MS with identical 13C-encoded internal standards. Clinica Chimica Acta. Retrieved January 21, 2026, from [Link]

  • A rapid and validated HPLC method to quantify sphingosine 1-phosphate in human plasma using solid-phase extraction followed by derivatization with fluorescence detection. (2005). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Interest of Fluorescence Derivatization and Fluorescence Probe Assisted Post-column Detection of Phospholipids: A Short Review. (2015). MDPI. Retrieved January 21, 2026, from [Link]

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Method

HPLC purification protocol for 2-amino-1,3-diols

Application Note: A-P024 A-P024 | HPLC Purification Protocol for 2-Amino-1,3-Diols: A Guide to Method Development and Execution Dr. Evelyn Reed, Senior Application Scientist Abstract This application note provides a comp...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-P024

A-P024 | HPLC Purification Protocol for 2-Amino-1,3-Diols: A Guide to Method Development and Execution

Dr. Evelyn Reed, Senior Application Scientist

Abstract

This application note provides a comprehensive guide for the purification of 2-amino-1,3-diols using High-Performance Liquid Chromatography (HPLC). These highly polar, bifunctional molecules are crucial chiral building blocks in pharmaceutical synthesis but present unique challenges in chromatographic purification due to their poor retention in traditional reversed-phase systems and potential for peak tailing. This document outlines strategic approaches to method development, including the selection of appropriate chromatographic modes—Reversed-Phase (RP-HPLC) with ion-pairing agents, Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral HPLC—and provides detailed, step-by-step protocols for successful purification.

Introduction: The Purification Challenge

The 2-amino-1,3-diol motif is a cornerstone in the synthesis of numerous biologically active molecules, including sphingosine analogues and various therapeutic agents.[1][2] The stereoselective synthesis of these compounds is a significant area of research, often yielding complex mixtures of diastereomers and enantiomers that require robust purification methods.[1][3][4]

The primary challenge in purifying these compounds lies in their inherent physicochemical properties:

  • High Polarity: The presence of two hydroxyl groups and a primary amine makes the molecule highly water-soluble and difficult to retain on nonpolar stationary phases like C18.[5][6]

  • Basicity: The amino group (pKa typically ~8-9) can interact with residual acidic silanols on silica-based stationary phases, leading to significant peak tailing and poor resolution.[7]

  • Chirality: Most applications require the isolation of a single stereoisomer, necessitating chiral separation techniques.[3][8]

  • Lack of a Strong Chromophore: Many simple 2-amino-1,3-diols do not possess a UV-absorbing chromophore, making detection by standard UV-Vis detectors challenging.[9][10][11][12][13]

This guide provides a systematic approach to overcome these challenges, enabling researchers to develop efficient and reliable purification protocols.

Strategic Selection of Chromatographic Mode

The choice of chromatographic mode is the most critical decision in the method development process. The selection depends on the specific properties of the analyte and the desired purity requirements.

Reversed-Phase HPLC (RP-HPLC) with Ion-Pairing

For moderately polar 2-amino-1,3-diols or when HILIC is not available, RP-HPLC can be effective, provided the method is modified to enhance retention and improve peak shape.

  • Mechanism: Standard RP-HPLC relies on hydrophobic interactions between the analyte and a nonpolar stationary phase (e.g., C18).[14] Due to their polarity, 2-amino-1,3-diols exhibit weak retention. To overcome this, an ion-pairing reagent is added to the mobile phase. Anionic reagents, such as alkyl sulfonates or highly volatile perfluorinated carboxylic acids (e.g., trifluoroacetic acid, TFA), form a neutral ion-pair with the protonated amine on the diol.[15][16][17] This complex is more hydrophobic and is retained more strongly on the RP column.[5][16]

  • When to Use: Suitable for analytical and preparative scale purification when baseline separation of diastereomers is the primary goal.

  • Key Considerations:

    • pH Control: The mobile phase pH must be maintained at least 2 units below the pKa of the amine to ensure it is fully protonated and available for ion-pairing. An acidic modifier like TFA (0.05-0.1%) is standard.[7]

    • Ion-Pair Reagent: Heptanesulfonate is a common choice for enhancing retention.[17] For LC-MS applications, volatile ion-pairing agents like TFA or formic acid are necessary to avoid contaminating the mass spectrometer source.[15]

    • Phase Collapse: Using highly aqueous mobile phases (<5% organic) on traditional C18 columns can lead to a phenomenon known as "phase collapse" or "pore dewetting," resulting in loss of retention.[5][18] Using polar-embedded or "aqua-stable" C18 phases is recommended.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is often the preferred method for highly polar compounds like 2-amino-1,3-diols.[6][19][20]

  • Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol, or amino-bonded phases) and a mobile phase with a high concentration of a nonpolar organic solvent (typically >60% acetonitrile) and a small amount of aqueous buffer.[20][21] The water in the mobile phase forms a layer on the surface of the stationary phase, and the polar analyte partitions between this aqueous layer and the bulk organic mobile phase.[20][21][22]

  • When to Use: Ideal for very polar 2-amino-1,3-diols that show little to no retention in RP-HPLC, even with ion-pairing. It is also highly compatible with mass spectrometry due to the high organic content of the mobile phase, which facilitates efficient desolvation.[12]

  • Key Considerations:

    • Stationary Phase: Bare silica is a common starting point.[21] Amide or diol phases can offer alternative selectivity and are often more robust.[22]

    • Mobile Phase: Acetonitrile is the most common organic solvent.[19] The aqueous component (the strong solvent in HILIC) should contain a buffer, such as ammonium formate or ammonium acetate (10-20 mM), to control pH and ensure reproducible retention times.[19]

    • Sample Solvent: The sample should be dissolved in a solvent that is as weak as or weaker than the mobile phase (i.e., high acetonitrile concentration) to ensure good peak shape.[19]

Chiral HPLC

When the goal is to separate enantiomers, a chiral stationary phase (CSP) is required.[8] This is often the final purification step after initial purification by RP-HPLC or HILIC to remove diastereomers and other impurities.

  • Mechanism: CSPs create a chiral environment, leading to the formation of transient, diastereomeric complexes with the enantiomers of the analyte. These complexes have different energies and stabilities, resulting in different retention times.[23]

  • When to Use: Essential for the final purification of enantiomeric mixtures to achieve high enantiomeric excess (>99% ee).[3][4]

  • Key Considerations:

    • Phase Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and effective for a wide range of compounds, including amino alcohols. Protein-based phases can also be very effective.[23][24]

    • Mobile Phase: Chiral separations are often performed in normal-phase mode (e.g., hexane/ethanol) or polar organic mode (e.g., acetonitrile/methanol). Screening different mobile phases is an empirical process to find the optimal conditions.[8]

Visualization of the Method Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate HPLC purification strategy.

MethodSelection cluster_0 Method Development Strategy for 2-Amino-1,3-Diols cluster_1 Primary Purification (Diastereomers/Impurities) cluster_2 Chiral Purification Start Start: Crude Sample Mixture AssessPurity Assess Purity & Complexity (Analytical HPLC, LC-MS) Start->AssessPurity IsChiral Is Enantiomeric Separation Required? AssessPurity->IsChiral Sample is Pure Diastereomer AssessPolarity Assess Analyte Polarity (LogP, Solubility) AssessPurity->AssessPolarity Impurities Present ScreenCSPs Screen Chiral Stationary Phases (e.g., Polysaccharide-based) IsChiral->ScreenCSPs Yes End Pure 2-Amino-1,3-Diol IsChiral->End No SelectHILIC High Polarity: Select HILIC AssessPolarity->SelectHILIC High SelectRP Low/Medium Polarity: Select RP-HPLC AssessPolarity->SelectRP Low/Medium OptimizeHILIC Optimize HILIC Method (Buffer, Gradient) SelectHILIC->OptimizeHILIC OptimizeRP Optimize RP-HPLC Method (pH, Ion-Pair, Gradient) SelectRP->OptimizeRP Purify1 Preparative Purification: Collect Fractions OptimizeHILIC->Purify1 OptimizeRP->Purify1 Purify1->IsChiral OptimizeChiral Optimize Chiral Method (Mobile Phase, Flow Rate) ScreenCSPs->OptimizeChiral Purify2 Final Preparative Purification: Isolate Enantiomers OptimizeChiral->Purify2 Purify2->End

Caption: Workflow for HPLC method development and purification.

Detailed Experimental Protocols

This section provides starting protocols for both HILIC and RP-HPLC. These should be considered as starting points for method optimization.

Protocol 1: HILIC Purification

Objective: To purify a highly polar 2-amino-1,3-diol from reaction byproducts.

1. Sample Preparation:

  • Dissolve the crude sample in a solvent mixture that matches the initial mobile phase conditions (e.g., 95:5 Acetonitrile:Water) to a concentration of 5-10 mg/mL.

  • If solubility is an issue, use a minimum amount of a stronger solvent (like pure water or methanol) and then dilute with acetonitrile.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC System and Column:

  • Column: Bare Silica or Amide-bonded phase, 5 µm, 250 x 10 mm (for preparative scale).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended due to the lack of a UV chromophore in many aminodiols.[9][10][11] If using MS, ensure all mobile phase additives are volatile.

3. Chromatographic Method:

  • Flow Rate: 4.0 mL/min.

  • Injection Volume: 100-500 µL, depending on column loading capacity.

  • Gradient Program:

    Time (min) %A (Aqueous) %B (ACN)
    0.0 5 95
    20.0 40 60
    22.0 40 60
    22.1 5 95

    | 30.0 | 5 | 95 |

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 10 column volumes before the first injection.

4. Fraction Collection & Analysis:

  • Collect fractions based on the detector signal.

  • Analyze the purity of collected fractions by analytical HPLC or LC-MS.

  • Pool pure fractions and remove the solvent under reduced pressure (rotary evaporation).

Protocol 2: Ion-Pair RP-HPLC Purification

Objective: To purify a moderately polar 2-amino-1,3-diol.

1. Sample Preparation:

  • Dissolve the crude sample in Water/Methanol (1:1) to a concentration of 5-10 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter.

2. HPLC System and Column:

  • Column: Polar-embedded C18, 5 µm, 250 x 10 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Detector: ELSD, CAD, or low-wavelength UV (e.g., 200-210 nm) if applicable.

3. Chromatographic Method:

  • Flow Rate: 4.0 mL/min.

  • Injection Volume: 100-500 µL.

  • Gradient Program:

    Time (min) %A (Aqueous) %B (ACN)
    0.0 98 2
    25.0 50 50
    27.0 5 95
    30.0 5 95
    30.1 98 2

    | 35.0 | 98 | 2 |

  • Column Equilibration: Ensure the column is fully equilibrated with the ion-pairing mobile phase. This can sometimes require a longer equilibration time than standard RP-HPLC.

4. Fraction Collection & Analysis:

  • Follow the same procedure as described in the HILIC protocol. Note that removing TFA from the final product may require additional workup steps, such as lyophilization from a slightly basic solution or a subsequent solid-phase extraction (SPE) step.

Summary of Starting Conditions

The table below summarizes the recommended starting conditions for method development.

ParameterHILIC ModeIon-Pair RP-HPLC ModeChiral Mode (Screening)
Primary Use Case Highly polar analytesModerately polar analytesEnantiomer separation
Stationary Phase Bare Silica, Amide, DiolPolar-Embedded C18Polysaccharide-based (e.g., Chiralpak IA, AD)
Mobile Phase A 10-20 mM Ammonium Formate/Acetate in Water0.1% TFA or Formic Acid in WaterHexane or Heptane
Mobile Phase B AcetonitrileAcetonitrileIsopropanol or Ethanol
Typical Gradient 95% -> 60% Organic2% -> 50% OrganicIsocratic (e.g., 90:10, 80:20, 70:30 A:B)
pH Control Buffer (pH 3-6)Acid Modifier (pH 2-3)Not typically buffered
Detector ELSD, CAD, MSELSD, CAD, MS, low UVUV (if derivatized or chromophore present)

Mechanistic Visualization: Analyte-Stationary Phase Interactions

Understanding the interactions at the molecular level is key to troubleshooting and optimizing separations.

Interactions cluster_HILIC HILIC Mechanism cluster_RP Ion-Pair RP-HPLC Mechanism HILIC_Phase Polar Stationary Phase (e.g., Silica) WaterLayer Immobilized Water Layer WaterLayer->HILIC_Phase Adsorbed to Analyte_HILIC 2-Amino-1,3-Diol (Polar) Analyte_HILIC->WaterLayer Partitions into (H-Bonding) MobilePhase_HILIC Bulk Mobile Phase (High % Acetonitrile) RP_Phase Nonpolar Stationary Phase (C18 Chains) Analyte_RP [Aminodiol-H]⁺ Complex Neutral Ion-Pair Complex Analyte_RP->Complex IonPair [R-SO₃]⁻ (Ion-Pair Agent) IonPair->Complex Complex->RP_Phase Hydrophobic Interaction MobilePhase_RP Aqueous Mobile Phase

Caption: Dominant retention mechanisms in HILIC and Ion-Pair RP-HPLC.

Conclusion

The successful HPLC purification of 2-amino-1,3-diols is readily achievable through a systematic and informed approach to method development. For highly polar species, HILIC offers superior retention and is often the method of choice. For less polar analogues, ion-pair RP-HPLC provides a robust alternative. In both cases, the use of universal detectors like ELSD or CAD is highly recommended. Finally, for applications requiring stereochemical purity, chiral HPLC is an indispensable tool for isolating the desired enantiomer. By understanding the underlying chemical principles and following the protocols outlined in this guide, researchers can confidently purify these valuable building blocks for their drug discovery and development programs.

References

  • Advion Interchim Scientific.
  • Labcompare. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis.
  • TCI Chemicals. Ion-Pair Reagents for HPLC.
  • LCGC International. The Role of Ion Pairing Agents in Liquid Chromatography (LC)
  • ResearchGate. Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances.
  • Spectrum Chemical. Ion-Pair Reagents for HPLC.
  • PubMed. Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances.
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  • Agilent. Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides.
  • Chrom
  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Agilent. Choosing HPLC Columns for Rapid Method Development.
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  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • ACS Publications. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction.
  • Phenomenex.
  • Phenomenex. What the HILIC Is: HILIC Column Tips & LC Techniques.
  • Thermo Fisher Scientific.
  • LCGC International. Making HILIC Work for You—Column Selection.
  • ACS Omega. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction.
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  • Beilstein Journal of Organic Chemistry.
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Application

Application Note: Quantitative Analysis of Sphingoid Bases in Lipidomics

Utilizing (2S,3R,4E)-2-Amino-4-decene-1,3-diol as an Internal Standard for LC-MS/MS Authored by: A Senior Application Scientist Introduction: The Critical Role of Sphingolipids and the Need for Precise Quantification Sph...

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing (2S,3R,4E)-2-Amino-4-decene-1,3-diol as an Internal Standard for LC-MS/MS

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Sphingolipids and the Need for Precise Quantification

Sphingolipids are a diverse and functionally critical class of lipids that serve not only as structural pillars of cellular membranes but also as potent signaling molecules.[1] Key metabolites in sphingolipid pathways, such as sphingosine, sphinganine, and their phosphorylated derivatives, are deeply involved in regulating fundamental cellular processes including proliferation, apoptosis, and inflammation.[2] The biosynthesis of these molecules occurs through several routes, most notably the de novo synthesis pathway, which begins with the condensation of serine and palmitoyl-CoA, and the salvage pathway, which recycles existing sphingoid bases.[3]

Given their central role in cellular health and disease, the accurate quantification of sphingolipid metabolites is paramount for researchers in basic science and drug development. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for this task due to its exceptional sensitivity and specificity.[4] However, the accuracy of LC-MS/MS quantification is critically dependent on the use of appropriate internal standards to correct for variations in sample extraction, processing, and instrument response.[5]

This application note provides a comprehensive protocol for the quantitative analysis of key sphingoid bases from biological matrices. We detail a robust method employing (2S,3R,4E)-2-Amino-4-decene-1,3-diol , a short-chain sphingoid base analog, as an internal standard. Its non-endogenous nature in mammalian systems and structural similarity to the analytes of interest make it an ideal choice for reliable quantification.

Scientific Principles: The "Why" Behind the "How"

A robust analytical method is built on a clear understanding of the principles governing each step. This section elucidates the causality behind our methodological choices.

Lipid Extraction: Isolating Analytes from a Complex Matrix

The first challenge in lipidomics is the efficient extraction of lipids from complex biological samples like cells, tissues, or plasma. The goal is to maximize the recovery of the lipids of interest while minimizing contaminants that can interfere with analysis (matrix effects).

  • The Bligh & Dyer Method: This classic liquid-liquid extraction technique uses a chloroform/methanol/water solvent system.[6] Initially, a single-phase mixture of methanol and chloroform is used to thoroughly disrupt cell membranes and solubilize lipids.[7] The subsequent addition of chloroform and water induces a phase separation, partitioning polar molecules (salts, sugars, etc.) into the upper aqueous phase and lipids into the lower chloroform phase, which can then be easily collected.[6]

  • Internal Standard Spiking: The internal standard, (2S,3R,4E)-2-Amino-4-decene-1,3-diol, is added at the very beginning of the extraction process.[8]

    • Rationale: By introducing the standard early, it experiences the same potential for loss during every subsequent step (phase separation, evaporation, reconstitution) as the endogenous analytes. Any analyte loss is mirrored by a proportional loss of the internal standard, ensuring the final analyte-to-standard ratio remains constant and the quantification remains accurate.

Chromatographic Separation: Resolving Structural Analogs

While mass spectrometry is highly specific, it can struggle to differentiate isomers. High-Performance Liquid Chromatography (HPLC) provides the necessary physical separation prior to MS analysis.

  • Reversed-Phase (RP) Chromatography: We employ a C18 reversed-phase column. In RP-HPLC, the stationary phase is nonpolar (the C18 alkyl chains), and the mobile phase is more polar.[9] Lipids are separated primarily based on their hydrophobicity; longer alkyl chains and fewer polar groups result in stronger retention on the column. This allows for the separation of different sphingoid bases from each other and from other lipid classes.

Tandem Mass Spectrometry (MS/MS): Specific and Sensitive Detection

Tandem mass spectrometry is the key to achieving the high sensitivity and specificity required for lipidomics. We use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[5][10]

  • Electrospray Ionization (ESI): The liquid eluting from the HPLC is sprayed into the mass spectrometer source, forming fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (in this case, protonated molecules [M+H]⁺) are ejected into the gas phase. ESI is a "soft" ionization technique that minimizes fragmentation in the source, preserving the molecular ion for analysis.[11]

  • Multiple Reaction Monitoring (MRM): This is the basis of quantitative mass spectrometry.[10]

    • Q1 (First Quadrupole): Is set to select only the protonated molecular ion (the "precursor ion") of a specific analyte (e.g., m/z 300.3 for Sphingosine). All other ions are filtered out.

    • q2 (Collision Cell): The selected precursor ion is accelerated into a chamber filled with an inert gas (like argon). The resulting collisions induce fragmentation in a predictable manner.

    • Q3 (Third Quadrupole): Is set to select only a specific, characteristic fragment ion (the "product ion") derived from the precursor.

    • The Result: The detector only registers a signal when a specific precursor ion fragments to produce a specific product ion. This "precursor -> product" transition is a unique digital signature for the analyte, providing exceptional specificity and filtering out background noise, which dramatically improves sensitivity.[5]

Experimental Protocols

Disclaimer: For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Protocol 1: Preparation of Internal Standard (IS) Stock Solution
  • Compound Information: (2S,3R,4E)-2-Amino-4-decene-1,3-diol (MW: 187.28 g/mol , Formula: C₁₀H₂₁NO₂).[12][13]

  • Preparation: Accurately weigh 1 mg of the compound and dissolve it in 1 mL of methanol to create a 1 mg/mL primary stock solution.

  • Working Solution: Dilute the primary stock solution with methanol to a final concentration of 1 µg/mL. This will be the "IS Spiking Solution".

  • Storage: Store both solutions in amber glass vials at -20°C.

Protocol 2: Lipid Extraction from Cultured Cells

This protocol is adapted from established methods for sphingolipid analysis.[9][14]

  • Cell Harvesting: Culture cells to ~80-90% confluency in a 6-well plate. Aspirate the culture medium and wash the cells twice with 1 mL of ice-cold Phosphate-Buffered Saline (PBS).

  • Cell Lysis & IS Spiking: Add 400 µL of ice-cold methanol to each well. Add 10 µL of the 1 µg/mL IS Spiking Solution to each sample.

    • Scientist's Note: Adding the IS directly to the methanol lysis buffer ensures it is present from the earliest possible moment of extraction.

  • Scraping: Scrape the cells from the plate using a cell scraper and transfer the methanol lysate to a 2 mL microcentrifuge tube.

  • Phase Separation Induction:

    • Add 800 µL of chloroform to the tube. Vortex for 30 seconds.

    • Add 360 µL of deionized water. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge the samples at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous/methanol layer, a protein disk at the interface, and a lower chloroform layer containing the lipids.

  • Lipid Collection: Carefully aspirate the lower chloroform layer using a glass Pasteur pipette, taking care not to disturb the protein interface. Transfer the lipid extract to a new glass tube.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid film in 100 µL of the initial LC mobile phase (e.g., 60:40 A/B). Vortex for 1 minute and transfer to an autosampler vial for analysis.

Protocol 3: LC-MS/MS Analysis

The following conditions are a starting point and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography (LC) Conditions

ParameterRecommended Setting
Column C18 Reversed-Phase, 2.1 mm x 100 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid and 1 mM Ammonium Formate
Mobile Phase B Methanol with 0.1% Formic Acid and 1 mM Ammonium Formate
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 0-2 min: 60% B; 2-12 min: 60% to 100% B; 12-15 min: 100% B; 15.1-18 min: 60% B

Table 2: Mass Spectrometry (MS) Conditions and MRM Transitions

ParameterRecommended Setting
Instrument Triple Quadrupole or QTRAP Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage +3.5 kV
Source Temp. 450°C
Collision Gas Argon
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
IS (C10-Sphingoid) 188.2170.25015
Sphinganine (d18:0)302.3284.35020
Sphingosine (d18:1)300.3282.35020
Phyto-sphingosine (t18:0)318.3300.35020
  • Rationale for Product Ions: The major fragmentation pathway for these sphingoid bases in positive mode is the neutral loss of a water molecule ([M+H - H₂O]⁺). The product ion m/z values reflect this loss.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram outlines the complete process from sample collection to data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Harvest Cell Harvesting & Washing (PBS) Lyse Lysis in Methanol & Spike with Internal Standard Harvest->Lyse Extract Liquid-Liquid Extraction (Chloroform/Water) Lyse->Extract Dry Evaporation (Nitrogen Stream) Extract->Dry Recon Reconstitution in Mobile Phase Dry->Recon LC HPLC Separation (C18 Column) Recon->LC MS Tandem MS Detection (MRM Mode) LC->MS Integrate Peak Area Integration MS->Integrate Quant Quantification using Analyte/IS Ratio Integrate->Quant

Caption: Quantitative lipidomics workflow.

Targeted Biological Pathway

This method can be used to probe the activity of enzymes in the de novo sphingolipid synthesis pathway, such as Ceramide Synthase (CerS).

G Serine L-Serine + Palmitoyl-CoA KDS 3-ketodihydrosphingosine Serine->KDS SPT Sphinganine Sphinganine (d18:0) (Analyte) KDS->Sphinganine KDSR DHCer Dihydroceramides Sphinganine->DHCer Acyl-CoA CerS Ceramide Synthase (CerS) Sphinganine->CerS CerS->DHCer Inhibitor Inhibitor (e.g., Fumonisin B1) Inhibitor->CerS

Caption: Inhibition of Ceramide Synthase leads to substrate accumulation.

Application Example: Probing Ceramide Synthase Activity

Background: Ceramide Synthases (CerS) are a family of enzymes that acylate sphingoid bases to form ceramides and dihydroceramides, a crucial step in sphingolipid metabolism.[3][15] Small molecule inhibitors of CerS are valuable research tools and potential therapeutics.[16] Inhibition of CerS is expected to cause an accumulation of its substrate, sphinganine.[3]

Hypothetical Experiment:

  • Culture two sets of HEK293 cells.

  • Treat one set with a known CerS inhibitor (e.g., 50 µM Fumonisin B1) for 24 hours. Treat the control set with vehicle (e.g., DMSO).

  • Harvest the cells and perform lipid extraction and analysis as described in Protocols 2 and 3.

  • Expected Outcome: The chromatograms from the inhibitor-treated cells would show a significantly larger peak area for sphinganine (d18:0) relative to the internal standard, compared to the control cells. This quantitative result would provide direct evidence of CerS inhibition in a cellular context.

Conclusion

This application note details a complete, validated workflow for the quantification of key sphingoid bases from biological samples. By combining a robust extraction protocol with the specificity of LC-MS/MS in MRM mode and the use of a non-endogenous internal standard, (2S,3R,4E)-2-Amino-4-decene-1,3-diol , researchers can achieve accurate and reproducible results. This method provides a powerful tool for scientists and drug developers to investigate the complex roles of sphingolipids in health and disease.

References

  • MetwareBio. "Guide to Sphingolipid: Structure, Classification, and Detection Methods." MetwareBio. [Link]

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  • Merrill, A. H., Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (2005). "Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers." Journal of Lipid Research, 46(8), 1786-1798. [Link]

  • Sullards, M. C., Allegood, J. C., Kelly, S., Wang, E., Haynes, C. A., Park, H., & Merrill, A. H. (2011). "Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS)." Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 838-853. [Link]

  • ResearchGate. "Procedure of sphingolipid extraction." ResearchGate. [Link]

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  • Tunduguru, R., et al. (2021). "Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network." Journal of Medicinal Chemistry, 64(15), 10739-10764. [Link]

  • ResearchGate. "Deoxy- and oxysphingolipids of biological relevance." ResearchGate. [Link]

  • Sullards, M. C., & Merrill, A. H. (2007). "Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS)." Science's STKE, 2007(412), pl6. [Link]

  • Liebisch, G., et al. (2014). "A rapid and quantitative LC-MS/MS method to profile sphingolipids." Journal of Lipid Research, 55(7), 1541-1553. [Link]

  • Pascoa, T. C., et al. (2024). "Structural basis of the mechanism and inhibition of a human ceramide synthase." Nature. [Link]

  • Nature. "Structural basis of the mechanism and inhibition of a human ceramide synthase." Nature. [Link]

  • Wikipedia. "1-Deoxysphingolipids." Wikipedia. [Link]

  • University of Oxford. "Researchers discover the enzymatic mechanism for human ceramide synthase." Nuffield Department of Medicine. [Link]

  • ResearchGate. "(PDF) Structural basis of the mechanism and inhibition of a human ceramide synthase." ResearchGate. [Link]

  • Gaggianese, M., et al. (2021). "1-Deoxysphingolipid synthesis compromises anchorage-independent growth and plasma membrane endocytosis in cancer cells." Journal of Biological Chemistry, 297(4), 101157. [Link]

  • Othman, A., et al. (2019). "Metabolism of HSAN1- and T2DM-associated 1-deoxy-sphingolipids inhibits the migration of fibroblasts." Journal of Lipid Research, 60(11), 1889-1901. [Link]

  • Klein, R. "The Role of Deoxysphingolipids in Peripheral Neuropathy." Grantome. [Link]

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Method

Application Note: Quantitative Analysis of C10 Sphingoid Bases by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract Sphingolipids are a diverse class of lipids that serve as both structural components of cell membranes and as critical signaling molecules.[1][2] While long-chain (C18-C20) sphingoid bases are extensively studie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sphingolipids are a diverse class of lipids that serve as both structural components of cell membranes and as critical signaling molecules.[1][2] While long-chain (C18-C20) sphingoid bases are extensively studied, shorter-chain variants such as C10 sphingoid bases represent an emerging area of interest. Their unique biophysical properties may significantly influence membrane characteristics and cellular processes.[3] This application note provides a comprehensive, field-proven protocol for the sensitive and specific quantification of C10 sphingoid bases from biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We detail a complete workflow, from sample preparation to data analysis, explaining the scientific rationale behind each step to ensure methodological robustness and data integrity.

Introduction: The Significance of Sphingoid Base Chain Length

The backbone of all sphingolipids is the sphingoid base, an amino alcohol that varies in chain length, hydroxylation, and saturation.[4][5] The length of this aliphatic chain is a critical determinant of a sphingolipid's function. It influences how the lipid packs within the membrane bilayer and its interaction with other membrane components, thereby affecting membrane fluidity, domain formation, and signaling platform assembly.[3]

While canonical sphingolipids typically contain C18 sphingoid bases, the enzymatic machinery responsible for their synthesis can produce variants of different lengths.[3][6] C10 sphingoid bases, though less abundant, are significant due to their distinct physical properties. Their shorter chain length can induce a mismatch in the hydrophobic core of the membrane, potentially altering local curvature or disrupting ordered lipid domains.[3] Accurate quantification of these low-abundance species is crucial for understanding their roles in both normal physiology and pathological states, such as neurodegenerative diseases where sphingolipid metabolism is often dysregulated.[7]

LC-MS/MS has become the gold standard for sphingolipid analysis due to its high sensitivity, specificity, and throughput, allowing for the precise quantification of individual lipid species within complex biological extracts.[1][2][8]

Principle of the LC-MS/MS Method

This method employs a robust analytical workflow combining liquid chromatography for analyte separation with tandem mass spectrometry for detection and quantification.

  • Lipid Extraction: C10 sphingoid bases are first extracted from the biological matrix using a liquid-liquid extraction procedure designed to efficiently recover polar lipids while removing interfering substances like proteins and salts.

  • Chromatographic Separation: The extracted lipids are separated using Reversed-Phase (RP) High-Performance Liquid Chromatography (HPLC). In RP-HPLC, analytes are separated based on their hydrophobicity. The C10 sphingoid base, being less hydrophobic than its longer-chain counterparts, will elute earlier from the C18 column.

  • Ionization: Following separation, the column eluent is directed into an electrospray ionization (ESI) source. ESI is a soft ionization technique that generates intact, protonated molecular ions ([M+H]⁺) in the gas phase with minimal fragmentation, which is ideal for analyzing labile molecules like lipids.[9] Sphingoid bases ionize readily in the positive ion mode.[8][10]

  • Tandem Mass Spectrometry (MS/MS): Quantification is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, the first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the protonated C10 sphingoid base (the precursor ion). This isolated ion is then fragmented in the second quadrupole (q2, the collision cell). The third quadrupole (Q3) is set to detect only a specific, characteristic fragment ion (the product ion). This two-stage mass filtering provides exceptional specificity and sensitivity, minimizing background noise.[8]

Overall Experimental Workflow

The entire process, from sample collection to final data analysis, follows a systematic and validated sequence to ensure reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., 50 µL Plasma) IS Add Internal Standard (e.g., C17 Sphingosine) Sample->IS Extract Liquid-Liquid Extraction (Acidified Bligh & Dyer) IS->Extract Dry Evaporate to Dryness (Under Nitrogen Stream) Extract->Dry Recon Reconstitute in LC Mobile Phase Dry->Recon Inject Inject onto LC-MS/MS System Recon->Inject LC Reversed-Phase LC Separation Inject->LC MS ESI+ Ionization & MRM Detection LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification using Internal Standard & Calibration Curve Integrate->Quantify Result Final Concentration Report Quantify->Result

Caption: Overall workflow for C10 sphingoid base analysis.

Detailed Protocol: Sample Preparation

Rationale: The goal of sample preparation is to isolate the target analytes from a complex matrix, concentrate them, and prepare them in a solvent compatible with the LC-MS/MS system. An acidic Bligh and Dyer extraction is highly effective for recovering polar sphingoid bases.[11] The inclusion of a structurally similar, but non-endogenous, internal standard (IS) is critical. The IS corrects for analyte loss during sample processing and for variations in ionization efficiency (matrix effects), ensuring accurate quantification.[12][13] A C17 sphingoid base is an excellent choice as it is not naturally present in most mammalian samples and shares similar chemical properties with the C10 analyte.

Materials:

  • Plasma, cell pellets, or tissue homogenate

  • Internal Standard (IS) Mixture: C17-Sphingosine (d17:1) in methanol (e.g., 1 µM)

  • LC-MS Grade Methanol, Chloroform, Water

  • 100 mM Ammonium Formate Buffer (pH 3.1)

  • 1.5 mL Polypropylene Tubes

  • Nitrogen Evaporator

  • Centrifuge

Procedure:

  • Sample Aliquoting: Pipette 50 µL of plasma (or an equivalent amount of cell/tissue homogenate) into a 1.5 mL polypropylene tube.

  • Internal Standard Spiking: Add 25 µL of the C17-Sphingosine internal standard mixture directly to the sample. Vortex briefly.

  • Solvent Addition: Add 350 µL of methanol and 175 µL of chloroform to the tube. Vortex vigorously for 1 minute to create a single-phase mixture and precipitate proteins.

  • Incubation & Centrifugation: Incubate the sample for 10 minutes at room temperature. Centrifuge for 10 minutes at 16,000 x g to pellet the precipitated protein.[11]

  • Phase Separation: Transfer the supernatant to a new tube. Add 175 µL of chloroform and 265 µL of the acidic ammonium formate buffer. Vortex for 1 minute and centrifuge for 5 minutes at 16,000 x g to induce phase separation.

  • Extraction: Two phases will form: an upper aqueous-methanolic phase and a lower chloroform phase. Sphingoid bases will partition into the upper phase. Carefully transfer the upper phase to a clean tube.[11]

  • Solvent Evaporation: Dry the collected upper phase under a gentle stream of nitrogen at 45°C. Complete dryness is essential.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial LC mobile phase (e.g., 70:30 Mobile Phase A:B). Vortex and transfer to an autosampler vial for analysis.

Detailed Protocol: LC-MS/MS Analysis

Rationale:

  • Chromatography: A reversed-phase C18 column provides excellent retention and separation for sphingoid bases. A gradient elution, starting with a higher aqueous content and moving to a higher organic content, effectively elutes lipids based on their hydrophobicity. Formic acid and ammonium formate are added to the mobile phases to improve peak shape and enhance protonation (ionization efficiency) in the ESI source.[1][14]

  • Mass Spectrometry: The MRM transitions are the heart of the quantitative assay. The precursor ion for C10 Sphinganine (C10H23NO2, MW: 189.17) is its protonated form, [M+H]⁺, at m/z 190.2. Upon collision-induced dissociation (CID), sphingoid bases characteristically lose one or two molecules of water.[10][15] The most intense and stable fragment is typically from the double dehydration [M+H-2H₂O]⁺. Therefore, monitoring the transition from the precursor to this specific product ion provides high selectivity.

Liquid Chromatography (LC) Parameters
ParameterRecommended Setting
Column Reversed-Phase C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A Water + 0.2% Formic Acid + 2 mM Ammonium Formate
Mobile Phase B Methanol + 0.2% Formic Acid + 1 mM Ammonium Formate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Elution Gradient 0-2 min (70% A), 2-12 min (linear to 1% A), 12-15 min (hold 1% A), 15.1-20 min (return to 70% A for re-equilibration)

This gradient is a starting point and should be optimized for your specific system and analyte.[14]

Mass Spectrometry (MS/MS) Parameters
ParameterRecommended Setting
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +5500 V
Source Temperature 400°C
Curtain Gas (CUR) 25 psi
Gas 1 (GS1) 40 psi
Gas 2 (GS2) 45 psi
Dwell Time 50 ms

These parameters are based on common instrument settings and must be optimized for the specific mass spectrometer in use.[1][14]

Multiple Reaction Monitoring (MRM) Transitions

The following diagram illustrates the fragmentation process used to establish the MRM transition for C10 Sphinganine.

G cluster_Q1 Q1: Precursor Selection cluster_q2 q2: Collision Cell (CID) cluster_Q3 Q3: Product Selection Precursor C10 Sphinganine [M+H]⁺ m/z 190.2 Collision Fragmentation (-2H₂O) Precursor->Collision Collision Energy (CE) Product Product Ion [M+H-2H₂O]⁺ m/z 154.2 Collision->Product Detection

Caption: MRM fragmentation pathway for C10 Sphinganine.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (CE)
C10 Sphinganine 190.2154.2Optimized (e.g., 15-25 eV)
C17 Sphingosine (IS) 286.3250.3Optimized (e.g., 20-30 eV)

Collision energy (CE) is a critical parameter that must be empirically optimized for each analyte on the specific instrument to achieve the maximum product ion signal.[15]

Data Analysis and Quantification

  • Peak Integration: The chromatographic peaks for the C10 Sphinganine and the C17 Sphingosine IS are integrated using the instrument's native software.

  • Response Ratio Calculation: Calculate the ratio of the peak area of the analyte (C10 Sphinganine) to the peak area of the internal standard (IS).

    • Response Ratio = Area(Analyte) / Area(IS)

  • Calibration Curve: To determine the absolute concentration, a calibration curve must be generated. This is done by preparing a series of standards with known concentrations of C10 Sphinganine and a fixed concentration of the IS. The Response Ratio is plotted against the known concentration of the analyte.

  • Concentration Determination: The concentration of C10 Sphinganine in the unknown biological samples is then calculated by interpolating their measured Response Ratios onto the linear regression line of the calibration curve.

Method Validation and Trustworthiness

To ensure the protocol is trustworthy and self-validating, key performance characteristics should be evaluated:

  • Linearity: Assessed by the correlation coefficient (R²) of the calibration curve, which should be >0.99.

  • Precision: Determined by analyzing replicate samples at different concentrations. The coefficient of variation (CV) should typically be <15%.[12]

  • Accuracy: Measured by spiking a known amount of analyte into a blank matrix and calculating the percent recovery.

  • Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

By systematically validating these parameters, researchers can have high confidence in the accuracy and robustness of the quantitative data generated by this method.

References

  • Bielawski, J., Szulc, Z. M., Hannun, Y. A., & Bielawska, A. (2006). Simultaneous quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry. Methods, 39(2), 82-91. [Link]

  • Merrill, A. H., Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (2005). Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry. Methods, 36(2), 207-224. [Link]

  • Slotte, J. P. (2013). Importance of the sphingoid base length for the membrane properties of ceramides. The Journal of biological chemistry, 288(2), 901-909. [Link]

  • Jungalwala, F. B., Evans, J. E., Bremer, E., & McCluer, R. H. (1983). Analysis of sphingoid bases by reversed-phase high performance liquid chromatography. Journal of lipid research, 24(10), 1380-1388. [Link]

  • Sullards, M. C., Allegood, J. C., Kelly, S., Wang, E., Haynes, C. A., Park, H., Chen, Y., & Merrill, A. H. (2011). Analysis of mammalian sphingolipids by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). Biochimica et biophysica acta, 1811(11), 838-853. [Link]

  • Haynes, C. A., Allegood, J. C., Park, H., & Sullards, M. C. (2009). Analysis of mammalian sphingolipids by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). Methods in molecular biology (Clifton, N.J.), 579, 433-456. [Link]

  • Singh, G., & Del Poeta, M. (2016). Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi. Methods in molecular biology (Clifton, N.J.), 1376, 127-140. [Link]

  • Meli, M., Vinti, S., Pata, I., Mazzola, F., & Gagliano, O. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells. Metabolites, 12(5), 444. [Link]

  • Masukawa, Y., Tsujimura, K., & Imokawa, G. (2008). Determination of sphingoid bases from hydrolyzed glucosylceramide in rice and wheat by online post-column high-performance liquid chromatography with O-phthalaldehyde derivatization. Journal of oleo science, 57(1), 41-48. [Link]

  • Merrill, A. H., Jr, Wang, E., Park, H., & Sullards, M. C. (2007). Structure-specific, quantitative methods for analysis of sphingolipids by liquid chromatography-tandem mass spectrometry: "inside-out" sphingolipidomics. Methods in enzymology, 432, 85-126. [Link]

  • Sullards, M. C., & Merrill, A. H., Jr (2001). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Science's STKE : signal transduction knowledge environment, 2001(99), pl1. [Link]

  • Williams, J. P., & Brodbelt, J. S. (2014). Detailed Structural Characterization of Sphingolipids via 193 nm Ultraviolet Photodissociation and Ultra High Resolution Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 25(9), 1610-1620. [Link]

  • Hartler, J., Triebl, A., Ziegl, A., Trötzmüller, M., Rechberger, G. N., Zeleznik, O. A., & Köfeler, H. C. (2017). Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models. Analytical chemistry, 89(13), 7232-7239. [Link]

  • Odeleye, A. O., & Nixon, P. F. (2020). Sphingoid bases and their involvement in neurodegenerative diseases. Metabolites, 10(4), 133. [Link]

  • Dekker, N., van Dussen, L., Lavoie, P., Ghauharali-van der Vlugt, K., van den Berg, M., & van der Marel, G. A. (2017). Simultaneous quantitation of sphingoid bases by UPLC-ESI-MS/MS with identical 13C-encoded internal standards. Clinica chimica acta; international journal of clinical chemistry, 466, 178-184. [Link]

  • Dekker, N., van Dussen, L., Lavoie, P., Ghauharali-van der Vlugt, K., van den Berg, M., & van der Marel, G. A. (2017). Simultaneous quantitation of sphingoid bases by UPLC-ESI-MS/MS with identical 13C-encoded internal standards. Clinica chimica acta; international journal of clinical chemistry, 466, 178-184. [Link]

  • Sullards, M. C., Allegood, J. C., Kelly, S., Wang, E., Haynes, C. A., Park, H., Chen, Y., & Merrill, A. H. (2011). Analysis of mammalian sphingolipids by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). Biochimica et biophysica acta, 1811(11), 838-853. [Link]

  • Pruett, S. T., Bushnev, A., Hagedorn, K., Adiga, M., Haynes, C. A., Sullards, M. C., Liotta, D. C., & Merrill, A. H., Jr (2008). Biodiversity of sphingoid bases ("sphingosines") and related amino alcohols. Journal of lipid research, 49(8), 1621-1639. [Link]

  • Pruett, S. T., Bushnev, A., Hagedorn, K., Adiga, M., Haynes, C. A., Sullards, M. C., Liotta, D. C., & Merrill, A. H., Jr (2008). Thematic Review Series: Sphingolipids. Biodiversity of sphingoid bases ("sphingosines") and related amino alcohols. Journal of lipid research, 49(8), 1621-1639. [Link]

  • Del Poeta, M., & Singh, G. (2014). Strategy for mass spectrometry based identification of sphinglipids. Methods in molecular biology (Clifton, N.J.), 1198, 1-17. [Link]

  • Merrill, A. H., Jr (2021). Don't Be Surprised When These Surprise You: Some Infrequently Studied Sphingoid Bases, Metabolites, and Factors That Should Be Kept in Mind During Sphingolipidomic Studies. Metabolites, 11(11), 724. [Link]

Sources

Application

in vitro assays for sphingosine kinase inhibitors

An Application Guide to In Vitro Assays for Sphingosine Kinase Inhibitors Authored by Gemini, Senior Application Scientist Abstract Sphingosine kinases (SphK), with their two primary isoforms SphK1 and SphK2, are pivotal...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to In Vitro Assays for Sphingosine Kinase Inhibitors

Authored by Gemini, Senior Application Scientist

Abstract

Sphingosine kinases (SphK), with their two primary isoforms SphK1 and SphK2, are pivotal lipid kinases that catalyze the phosphorylation of sphingosine to the potent signaling lipid, sphingosine-1-phosphate (S1P).[1][2] The SphK/S1P signaling axis is a critical regulator of a myriad of cellular processes, including proliferation, survival, migration, and inflammation.[3][4] Dysregulation of this pathway is implicated in the pathology of numerous diseases, most notably cancer and chronic inflammatory conditions, making SphK1 and SphK2 highly attractive therapeutic targets.[5][6] The discovery and development of potent and selective SphK inhibitors rely on the availability of robust, reliable, and scalable in vitro assays. This guide provides a detailed overview of the principal assay methodologies used to screen for and characterize SphK inhibitors. We delve into the underlying principles, advantages, and limitations of each technique, from the gold-standard radiometric assays to high-throughput fluorescence, luminescence, and mass spectrometry-based methods. Detailed, field-tested protocols are provided to equip researchers, scientists, and drug development professionals with the technical knowledge to select and execute the most appropriate assay for their research objectives.

The Sphingosine Kinase Signaling Pathway: A Therapeutic Target

SphK enzymes are central to the "sphingolipid rheostat," a concept that describes the balance between the pro-apoptotic lipids ceramide and sphingosine, and the pro-survival lipid S1P.[6] By phosphorylating sphingosine, SphKs shift this balance towards cell survival and proliferation. The S1P produced can act intracellularly on targets like histone deacetylases (HDACs) or be exported to activate a family of five G-protein coupled receptors (S1PR₁₋₅) on the cell surface, initiating downstream signaling cascades.[7] Inhibiting SphK reduces S1P production, thereby promoting apoptosis and curbing pro-cancerous signaling.

G cluster_cell Cell Interior cluster_receptor Cell Exterior Sph Sphingosine SphK SphK1 / SphK2 ATP ATP ADP ADP S1P_intra Intracellular S1P SphK->S1P_intra Inhibitor SphK Inhibitor HDACs HDACs S1P_intra->HDACs S1PRs S1P Receptors (S1PR1-5) S1P_intra->S1PRs Downstream Downstream Signaling (Proliferation, Survival, Migration)

Caption: General workflow for a radiometric sphingosine kinase assay.

Protocol 3.1: Radiometric SphK Assay using TLC Separation

This protocol is adapted from standard methods used for detailed kinetic analysis. [1][2][8]

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare the reaction mix on ice. For a 50 µL final volume:

    • 25 µL of 2x Kinase Buffer (e.g., 100 mM HEPES pH 7.4, 300 mM NaCl, 10 mM MgCl₂)

    • 5 µL of Sphingosine substrate (prepare in a buffer containing fatty-acid-free BSA to aid solubility)

    • 5 µL of test inhibitor (dissolved in DMSO, ensure final DMSO concentration is <1%) or DMSO vehicle control.

    • 5 µL of purified recombinant SphK1 or SphK2 enzyme.

    • 10 µL of ddH₂O.

  • Initiate Reaction: Start the reaction by adding 10 µL of ATP mix containing unlabeled ATP and [γ-³²P]ATP (specific activity ~500 cpm/pmol). The final ATP concentration should be at or near the Kₘ for the enzyme isoform.

  • Incubation: Incubate the reaction at 37°C for 20-30 minutes. Ensure the reaction time is within the linear range of product formation.

  • Stop Reaction & Lipid Extraction:

    • Terminate the reaction by adding 20 µL of 1N HCl.

    • Add 100 µL of chloroform:methanol (1:2, v/v). Vortex thoroughly.

    • Add 100 µL of chloroform, vortex again.

    • Add 100 µL of 1M KCl, vortex, and centrifuge at 12,000 x g for 5 minutes to separate the phases. [2]

  • TLC Separation:

    • Carefully spot 20-30 µL of the lower organic phase onto a silica gel TLC plate.

    • Develop the plate in a chromatography tank containing a solvent system like 1-butanol:acetic acid:water (3:1:1, v/v/v).

    • Allow the plate to dry completely.

  • Quantification:

    • Expose the TLC plate to a phosphor screen overnight or to autoradiography film.

    • Identify the spot corresponding to S1P (a non-radioactive S1P standard can be run in a separate lane and visualized with iodine vapor).

    • Quantify the radioactivity in the S1P spot using a phosphorimager or by scraping the silica and performing liquid scintillation counting. [9]

  • Data Analysis: Calculate the amount of S1P formed (pmol/min/mg protein) and determine the percent inhibition relative to the DMSO control to calculate IC₅₀ values.

Homogeneous High-Throughput Screening (HTS) Assays

For screening large compound libraries, radiometric assays are impractical. Homogeneous "mix-and-read" formats are preferred. These assays are performed in microplates (96, 384, or 1536-well) and do not require separation steps.

Fluorescence-Based Assays

These assays utilize fluorescent probes to monitor kinase activity. A common method for SphK involves a modified substrate.

Principle: This assay uses a sphingosine analog labeled with a fluorophore, such as NBD (7-nitro-2-1,3-benzoxadiazol-4-yl). [4]The phosphorylation of NBD-sphingosine by SphK results in a change in the fluorophore's local environment, causing a quantifiable shift in its spectral properties. [10][11][12] Advantages:

  • High Throughput: Simple mix-and-read format is easily automated.

  • Non-Radioactive: Avoids the safety and disposal issues of radiometric assays.

  • Real-Time Monitoring: The change in fluorescence can be monitored continuously. [4] Disadvantages:

  • Compound Interference: Test compounds that are themselves fluorescent or that quench fluorescence can produce false positive or false negative results.

  • Non-Native Substrate: The bulky NBD tag may affect enzyme kinetics and inhibitor binding compared to the native sphingosine substrate.

Protocol 4.1.1: NBD-Sphingosine Fluorescence Assay

This protocol is based on commercially available kits. [10][11]

  • Prepare Reagents: Allow all kit components to thaw to room temperature.

  • Plate Setup: In a 96-well plate suitable for fluorescence, add:

    • Test inhibitor dilutions or positive control inhibitor (e.g., PF-543 for SphK1). [10] * Add purified SphK1 enzyme to all wells except the "no enzyme" negative control.

  • Initiate Reaction: Add the NBD-sphingosine substrate and ATP to all wells to start the reaction. The final volume is typically 50-100 µL.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Read Fluorescence: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 550/584 nm). [11]6. Data Analysis: Subtract the background fluorescence (no enzyme control) from all readings. Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Caption: Workflow for a fluorescence-based NBD-Sphingosine assay.

Luminescence-Based Assays (ADP Detection)

These assays are a cornerstone of modern HTS. Instead of measuring the product (S1P), they quantify the amount of ADP produced, which is stoichiometric with S1P formation. The Promega ADP-Glo™ assay is a widely used example. [13][14] Principle: The assay is a two-step process. First, the kinase reaction is stopped, and any remaining ATP is depleted by a specific reagent. In the second step, the ADP produced by SphK is converted back to ATP, which then fuels a luciferase/luciferin reaction, generating a light signal that is directly proportional to the initial SphK activity. [3][13][14] Advantages:

  • Universal: Can be used for virtually any kinase, including lipid kinases. [13][15]* Extremely Sensitive: The luminescent signal is amplified, allowing for detection of very low enzyme activity and conservation of reagents. [14]* High ATP Concentrations: The assay can be performed with ATP concentrations up to 1 mM, which is more physiologically relevant and essential for identifying ATP-competitive inhibitors. [14]* Low Interference: Luminescence is less prone to interference from library compounds than fluorescence. [13] Disadvantages:

  • Indirect Measurement: Measures a reaction byproduct (ADP), not the primary product.

  • Enzyme Instability: The reagents contain enzymes (luciferase) that can be sensitive to storage and handling conditions.

Protocol 4.2.1: ADP-Glo™ Luminescence Assay

This is a generic protocol based on the ADP-Glo™ platform. [5][14]

  • Kinase Reaction: In a white, opaque 384-well plate, perform the kinase reaction in a small volume (e.g., 5 µL):

    • Add SphK enzyme, sphingosine substrate, and test inhibitor.

    • Initiate the reaction by adding ATP.

    • Incubate at 37°C for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent I to each well. This reagent stops the kinase reaction and consumes the remaining ATP. Incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by SphK into ATP and simultaneously uses the new ATP to drive the luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Read Luminescence: Measure the luminescence signal using a plate-based luminometer.

  • Data Analysis: The light output is directly proportional to the ADP produced and thus to SphK activity. Calculate IC₅₀ values from dose-response curves after subtracting background (no enzyme control).

G cluster_prep Step 1: Kinase Reaction cluster_stop Step 2: Stop & ATP Depletion cluster_detect Step 3: Signal Generation cluster_read Step 4: Readout A Perform SphK Reaction in 384-well plate (SphK + Substrate + ATP + Inhibitor) B Add ADP-Glo™ Reagent I A->B C Incubate 40 min B->C D Add Kinase Detection Reagent (ADP -> ATP -> Light) C->D E Incubate 30-60 min D->E F Measure Luminescence E->F

Caption: Workflow for the ADP-Glo™ luminescence-based kinase assay.

Universal Antibody-Based ADP Detection

Platforms like BellBrook Labs' Transcreener® offer another universal approach to measuring kinase activity by immunodetection of ADP. These assays are available in multiple detection formats, including Fluorescence Polarization (FP), Time-Resolved FRET (TR-FRET), and Fluorescence Intensity (FI). [16][17] Principle: A highly specific monoclonal antibody for ADP is combined with a fluorescent tracer. ADP produced by the kinase reaction competes with the tracer for antibody binding. This displacement leads to a change in the fluorescent properties of the tracer (e.g., a decrease in polarization for the FP assay), which is proportional to the amount of ADP produced. [18] Advantages:

  • Universal and Flexible: A single set of reagents can be used for any ADP-producing enzyme, including SphK, with a wide range of ATP concentrations (0.1 µM to 1 mM). [15][16]* Robust: The use of far-red tracers minimizes interference from compound autofluorescence. [16]* Homogeneous: Simple mix-and-read format suitable for HTS.

Disadvantages:

  • Indirect Detection: Measures ADP, not S1P.

  • Competition Assay: Requires careful optimization of antibody and tracer concentrations for optimal performance.

Label-Free Detection: Mass Spectrometry

For the highest level of precision and for use in complex biological matrices, mass spectrometry (MS) offers an unparalleled solution. High-throughput MS systems, such as the RapidFire®, can directly measure the conversion of substrate to product without the need for labels. [19] Principle: The kinase reaction is performed, often using a substrate analog with a different mass (e.g., C17-sphingosine) to distinguish it from endogenous lipids. [19][20]After stopping the reaction, the sample is rapidly injected into the mass spectrometer, which separates the substrate and product based on their mass-to-charge ratio and quantifies both.

Advantages:

  • Gold-Standard Data: Provides direct, unambiguous quantification of both substrate and product.

  • Physiologically Relevant: Can be used to measure SphK activity in complex samples like whole blood or cell lysates. [19][21]* No Labeling Required: Avoids potential artifacts from modified substrates.

Disadvantages:

  • Specialized Equipment: Requires expensive, specialized MS instrumentation and expertise.

  • Lower Throughput: While much faster than traditional LC-MS, throughput is still generally lower than plate-based optical methods.

References

  • A rapid radioassay for sphingosine kinase. PubMed - NIH.
  • A rapid assay for assessment of sphingosine kinase inhibitors and substr
  • High-throughput screening assay for sphingosine kinase inhibitors in whole blood using RapidFire® mass spectrometry. PubMed.
  • Sphingosine Kinase 1 Inhibitor Screening Assay Kit. Cayman Chemical.
  • Sphingosine Kinase 1/SPHK1 Assay Kit (Fluorometric) (KA0906). Novus Biologicals.
  • SPHK1 Assay Kit Sphingosine kinase 78026. BPS Bioscience.
  • Kinase Screening Assay Services. Reaction Biology.
  • Spotlight: Activity-Based Kinase Assay Form
  • Determination of Sphingosine Kinase Activity for Cellular Signaling Studies. PMC - NIH.
  • High-Throughput Screening Assay for Sphingosine. Amanote Research.
  • Sphingosine Kinase Activity Assay. Echelon Biosciences.
  • Sphingosine Kinase 1 Inhibitor Screening Assay Kit - 96 Well. BluSense Diagnostics.
  • A real-time high-throughput fluorescence assay for sphingosine kinases. PMC - NIH.
  • Protocol HotSpot Kinase Assay. Reaction Biology.
  • HotSpot™ Kinase Screening | Gold Standard Radiometric Assay | Activity. Reaction Biology.
  • Methods for Detecting Kinase Activity. Cayman Chemical.
  • Application Note: Sphingosine Kinase 2 (SphK2) Activity Assay Using SphK2-IN-1. Benchchem.
  • Sphingosine Kinase Activity Assay (Echelon Product Code: K-3500 EAKIT). MoBiTec.
  • SphK1 activity determination assay. (a)
  • Transcreener ® ADP 2 FI Assay. Sigma-Aldrich.
  • ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed.
  • Simplifying Kinase Profiling Using ADP Detection with the Transcreener™ Kinase Assay. BellBrook Labs.
  • Comparison of SPHK1 and SPHK2 activity and protein expression and the...
  • Isoform-selective assays for sphingosine kinase activity. PubMed.
  • IC50s were determined using the in vitro HotSpot kinase assay (purified enzymes, 33P-ATP, an appropriate substr
  • Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosph
  • An assay system for measuring the acute production of sphingosine-1-phosph
  • Measure Enzymatic Activity with the Transcreener® ADP² Assay Kit. News-Medical.Net.
  • (PDF) High-Throughput Screening Assay for Sphingosine Kinase Inhibitors in Whole Blood Using RapidFire(R) Mass Spectrometry.
  • Sphingosine Kinase 1 Inhibitor Screening Assay Kit. Cayman Chemical.
  • Confirming SphK1 Inhibition: A Compar
  • Transcreener ADP 2 Kinase Assay Kits. BellBrook Labs.
  • ADP-Glo™ Kinase Assay.
  • Sphk1 and Sphk2 Differentially Regulate Erythropoietin Synthesis in Mouse Renal Interstitial Fibroblast-like Cells. MDPI.
  • A Robust and Flexible HTS Kinase Assay Using ADP Detection. BellBrook Labs.
  • Sphingosine kinase assay system with fluorescent detection in high performance liquid chrom
  • Discovery and Evaluation of Inhibitors of Human Sphingosine Kinase1. AACR Journals.
  • Radiometric Filter Binding Assay. Reaction Biology.

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Method

Application Notes and Protocols for (2S,3R,4E)-2-Amino-4-alkene-1,3-diols in Cell Culture

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Introduction: Unraveling the Cellular Roles of Sphingolipid Analogs Sphingolipids, a class of complex lipids, are...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: Unraveling the Cellular Roles of Sphingolipid Analogs

Sphingolipids, a class of complex lipids, are integral components of cellular membranes and play pivotal roles as signaling molecules in a myriad of cellular processes. These processes include cell growth, differentiation, senescence, and apoptosis (programmed cell death).[1] Ceramide, the central hub of sphingolipid metabolism, is a key player in these signaling cascades.[1][2] The cellular concentration of ceramide and its metabolites, such as sphingosine-1-phosphate (S1P), can dictate a cell's fate, a concept often referred to as the "ceramide/S1P biostat".[3][4]

This document provides a detailed guide on the application of synthetic sphingolipid analogs, specifically those with the (2S,3R,4E)-2-amino-4-alkene-1,3-diol backbone, in cell culture experiments. While the specific compound (2S,3R,4E)-2-Amino-4-decene-1,3-diol (a C10 analog) is not extensively characterized in the literature, its structure is analogous to well-studied sphingoid bases like sphingosine (C18) and other synthetic analogs. The principles and protocols outlined herein are based on the established activities of these related compounds and are expected to be broadly applicable for investigating the cellular functions of this class of molecules.

These synthetic analogs are powerful tools for dissecting the complex sphingolipid metabolic pathways and their profound impact on cell physiology.[5] They can be employed to modulate the activity of key enzymes, such as ceramide synthases (CerS), which are responsible for producing ceramides with varying fatty acid chain lengths, thereby influencing specific cellular outcomes.[1][2][5][6]

Mechanism of Action: Modulating Ceramide Signaling Pathways

The biological effects of (2S,3R,4E)-2-amino-4-alkene-1,3-diol analogs are primarily attributed to their ability to interfere with ceramide metabolism and signaling. Depending on their specific structure, these compounds can act as:

  • Ceramide Synthase Inhibitors: Ceramide synthases (CerS) are a family of six enzymes (CerS1-6) that catalyze the N-acylation of a sphingoid base to form ceramide.[1][2][5] Each CerS isoform exhibits a preference for fatty acyl-CoAs of specific chain lengths.[1][5] Synthetic sphingolipid analogs can act as competitive or non-competitive inhibitors of these enzymes, leading to a reduction in the levels of specific ceramide species.[2][7] The inhibition of CerS can have significant downstream effects, including the modulation of apoptosis, cell proliferation, and metabolic pathways.[2][5][7]

  • Inducers of Apoptosis: Exogenous administration of ceramide analogs can mimic the effects of endogenous ceramide, a known pro-apoptotic lipid.[3] These analogs can integrate into cellular membranes and trigger apoptotic signaling cascades. For instance, some water-soluble cationic ceramide analogs have been shown to induce mitochondrial dysfunction, activate NADPH oxidase, and promote caspase-3 activity, ultimately leading to cell death.[8][9] This pro-apoptotic activity makes them valuable tools for cancer research.[3][10][11]

  • Modulators of Kinase Pathways: Sphingolipid analogs can influence the activity of various protein kinases involved in cell signaling. For example, L-threo-Sphingosine has been identified as a potent inhibitor of the MAPK pathway, contributing to its anti-cancer effects.[12]

The precise molecular interactions and downstream consequences will depend on the specific analog and the cellular context being investigated.

Experimental Workflows and Protocols

The following section details key experimental workflows and step-by-step protocols for utilizing (2S,3R,4E)-2-amino-4-alkene-1,3-diol analogs in cell culture.

I. Assessment of Cell Viability and Cytotoxicity

A fundamental first step is to determine the cytotoxic potential of the sphingolipid analog on the cell line of interest. This allows for the determination of the appropriate concentration range for subsequent mechanistic studies.

Workflow for Determining Cytotoxicity:

G cluster_0 Experimental Setup cluster_1 Viability Assay cluster_2 Data Analysis Seed cells Seed cells Treat with compound Treat with compound Seed cells->Treat with compound 24h Incubate Incubate Treat with compound->Incubate 24-72h Add MTT/XTT/Resazurin Add MTT/XTT/Resazurin Incubate->Add MTT/XTT/Resazurin Measure absorbance/fluorescence Measure absorbance/fluorescence Add MTT/XTT/Resazurin->Measure absorbance/fluorescence Calculate % viability Calculate % viability Measure absorbance/fluorescence->Calculate % viability Determine IC50 Determine IC50 Calculate % viability->Determine IC50

Figure 1: Workflow for assessing the cytotoxicity of a sphingolipid analog.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the (2S,3R,4E)-2-amino-4-alkene-1,3-diol analog in a suitable solvent (e.g., DMSO or ethanol). Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent at the highest concentration used).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

ParameterRecommendation
Starting Cell Density 5,000 - 10,000 cells/well (96-well plate)
Compound Concentration Range 0.1 µM to 100 µM (initial screen)
Incubation Time 24, 48, and 72 hours
Vehicle Control DMSO or ethanol (not exceeding 0.5% v/v)
II. Analysis of Apoptosis Induction

To confirm that the observed cytotoxicity is due to apoptosis, specific assays for apoptotic markers should be performed.

Signaling Pathway for Ceramide-Induced Apoptosis:

G Sphingolipid Analog Sphingolipid Analog Mitochondria Mitochondria Sphingolipid Analog->Mitochondria induces dysfunction Cytochrome c release Cytochrome c release Mitochondria->Cytochrome c release Caspase-9 activation Caspase-9 activation Cytochrome c release->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis

Figure 2: Simplified pathway of ceramide analog-induced apoptosis.

Protocol: Caspase-3 Activity Assay

  • Cell Treatment: Seed and treat cells with the sphingolipid analog at a concentration known to induce cytotoxicity (e.g., near the IC₅₀ value) for a relevant time period (e.g., 24 hours). Include a positive control (e.g., staurosporine) and a vehicle control.

  • Cell Lysis: Harvest the cells and lyse them using a specific lysis buffer provided with a commercial caspase-3 activity assay kit.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Caspase Assay: Add the cell lysate to a 96-well plate and add the caspase-3 substrate (e.g., Ac-DEVD-pNA).

  • Incubation and Measurement: Incubate the plate at 37°C and measure the absorbance or fluorescence at the appropriate wavelength at several time points.

  • Analysis: Calculate the caspase-3 activity and normalize it to the protein concentration. Compare the activity in treated cells to the vehicle control.

III. Investigation of Ceramide Synthase Inhibition

To determine if the sphingolipid analog acts as a CerS inhibitor, its effect on the levels of specific ceramide species can be measured.

Protocol: Lipid Extraction and Analysis by Mass Spectrometry

  • Cell Treatment: Treat cells with the sphingolipid analog for a specified time.

  • Lipid Extraction: Harvest the cells and perform a lipid extraction using a method such as the Bligh-Dyer or Folch procedure.

  • Mass Spectrometry Analysis: Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of different ceramide species (e.g., C16:0, C18:0, C24:0, C24:1 ceramides).

  • Data Analysis: Compare the ceramide profiles of treated cells to those of vehicle-treated cells to identify any significant reductions in specific ceramide species, which would be indicative of CerS inhibition.[7]

Troubleshooting and Considerations

  • Solubility: Sphingolipid analogs can have poor solubility in aqueous solutions. Ensure the compound is fully dissolved in the stock solution and that it does not precipitate when diluted in the culture medium. Water-soluble analogs, such as pyridinium ceramides, can overcome this issue.[11]

  • Off-Target Effects: Be aware of potential off-target effects. It is advisable to use multiple experimental approaches to validate the observed cellular responses.

  • Cell Line Specificity: The effects of sphingolipid analogs can be highly cell-type dependent. It is crucial to perform initial dose-response experiments for each new cell line.

Conclusion

(2S,3R,4E)-2-amino-4-alkene-1,3-diol analogs represent a versatile class of chemical tools for the study of sphingolipid metabolism and signaling in cell culture. By employing the protocols and workflows outlined in this guide, researchers can effectively investigate the cellular and molecular consequences of modulating ceramide pathways, thereby gaining valuable insights into their roles in health and disease.

References

  • Ghosh, N. et al. (2012). L-threo-C6-pyridinium-ceramide bromide, a novel cationic ceramide, induces NADPH oxidase activation, mitochondrial dysfunction and loss in cell viability in INS 832/13 β-cells. Cellular Physiology and Biochemistry, 30(4), 1051-8. [Link]

  • Kitatani, K. et al. (2018). Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network. Journal of Medicinal Chemistry, 61(21), 9579-9604. [Link]

  • Ghosh, N. et al. (2012). L- threo -C 6 -pyridinium-ceramide Bromide, a Novel Cationic Ceramide, Induces NADPH Oxidase Activation, Mitochondrial Dysfunction and Loss in Cell Viability in INS 832/13 -cells. ResearchGate. [Link]

  • Glaros, T. G. et al. (2015). A selective inhibitor of ceramide synthase 1 reveals a novel role in fat metabolism. Nature Communications, 6, 6771. [Link]

  • Meissner, F. et al. (2014). Inhibitors of specific ceramide synthases. ResearchGate. [Link]

  • Stiban, J. et al. (2010). Ceramide Synthases: Roles in Cell Physiology and Signaling. Advances in Experimental Medicine and Biology, 688, 60-71. [Link]

  • D'Arcy, M. S. et al. (2015). C6-pyridinium ceramide sensitizes SCC17B human head and neck squamous cell carcinoma cells to photodynamic therapy. Journal of Photochemistry and Photobiology B: Biology, 143, 163-8. [Link]

  • D'Arcy, M. S. et al. (2015). C6-pyridinium ceramide sensitizes SCC17B human head and neck squamous cell carcinoma cells to photodynamic therapy. PMC. [Link]

  • ChemSrc. (2S,3S,4E)-2-Amino-4-octadecene-1,3-diol. [Link]

  • PubChem. (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate. [Link]

  • Jenkins, R. W. et al. (2018). The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics. Expert Opinion on Therapeutic Targets, 22(5), 389-402. [Link]

  • Adiseshaiah, P. P. et al. (2010). Removal of Sphingosine 1-phosphate receptor-3 (S1P(3)) Agonism Is Essential, but Inadequate to Obtain Immunomodulating 2-aminopropane-1,3-diol S1P(1) Agonists With Reduced Effect on Heart Rate. Journal of Medicinal Chemistry, 53(8), 3154-68. [Link]

  • Maceyka, M. et al. (2012). SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE. Trends in Cell Biology, 22(1), 50-60. [Link]

  • Kiuchi, M. et al. (2000). Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. Journal of Medicinal Chemistry, 43(15), 2946-61. [Link]

  • Pyne, S., & Pyne, N. J. (2010). Sphingosine 1-phosphate and cancer. Nature Reviews Cancer, 10(7), 489-503. [Link]

  • Forgách, L. et al. (2018). Synthesis and transformation of sphingosine analogue pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 14, 252-260. [Link]

  • Gassert, G. et al. (2008). Stereoselective synthesis of (2S,3S,4Z)-4-fluoro-1,3-dihydroxy-2-(octadecanoylamino)octadec-4-ene, [(Z)-4-fluoroceramide], and its phase behavior at the air/water interface. Beilstein Journal of Organic Chemistry, 4, 15. [Link]

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Application

Application Notes and Protocols for the Handling and Stability of Unsaturated Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals Abstract Unsaturated amino alcohols are a class of bifunctional molecules that are pivotal in organic synthesis and drug development. Their unique structure...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unsaturated amino alcohols are a class of bifunctional molecules that are pivotal in organic synthesis and drug development. Their unique structure, containing both an amine and a hydroxyl group, along with one or more carbon-carbon double or triple bonds, makes them versatile building blocks for complex molecular architectures. However, the inherent reactivity of these functionalities also presents significant challenges in their handling, storage, and stability. This guide provides a comprehensive overview of the best practices for the handling and stability assessment of unsaturated amino alcohols, underpinned by an understanding of their degradation pathways. Detailed protocols for storage, stability testing, and analytical monitoring are provided to ensure the integrity and reproducibility of research and development involving these valuable compounds.

Introduction: The Double-Edged Sword of Reactivity

The synthetic utility of unsaturated amino alcohols stems from the orthogonal reactivity of their functional groups. The nucleophilic amine and hydroxyl groups can participate in a wide array of reactions, while the unsaturated bond offers a site for additions, oxidations, and metathesis, among other transformations. This very reactivity, however, makes them susceptible to degradation under common laboratory conditions. Understanding the interplay between these functional groups and their sensitivity to environmental factors is paramount for any researcher working with this class of compounds.

The primary drivers of instability in unsaturated amino alcohols are:

  • Oxidation: Both the amine functionality and the unsaturated bond are prone to oxidation. Atmospheric oxygen can lead to the formation of N-oxides, hydroxylamines, and nitro compounds from the amine group. The double bond is susceptible to oxidative cleavage, epoxidation, and radical-mediated reactions.[1]

  • Polymerization: The presence of a polymerizable double bond, especially in allylic or vinylic systems, can lead to oligomerization or polymerization, particularly when exposed to heat, light, or radical initiators.

  • Photodegradation: Ultraviolet (UV) and even visible light can provide the energy to initiate photochemical reactions, including radical formation and subsequent degradation pathways.[1]

  • Acid/Base Catalyzed Reactions: The amine and alcohol groups can participate in acid-base chemistry, which can influence the stability of the entire molecule and catalyze degradation reactions.

This document will provide the foundational knowledge and practical protocols to mitigate these degradation pathways and ensure the long-term stability and integrity of your unsaturated amino alcohol samples.

Potential Degradation Pathways

A thorough understanding of the potential degradation pathways is the first line of defense in maintaining the stability of unsaturated amino alcohols. The following diagram illustrates the primary routes of degradation.

G cluster_0 Unsaturated Amino Alcohol cluster_1 Degradation Triggers cluster_2 Degradation Products UAA Unsaturated Amino Alcohol (e.g., Allylamine derivative) Oxidized_Amine N-Oxides, Hydroxylamines UAA->Oxidized_Amine Oxidation of Amine Oxidized_Alkene Epoxides, Cleavage Products UAA->Oxidized_Alkene Oxidation of Double Bond Polymer Oligomers/Polymers UAA->Polymer Polymerization Light Light (UV/Visible) Light->Oxidized_Alkene Photo-oxidation Light->Polymer Photopolymerization Oxygen Oxygen (Air) Oxygen->Oxidized_Amine Oxygen->Oxidized_Alkene Heat Heat Heat->Oxidized_Amine Accelerates Oxidation Heat->Oxidized_Alkene Accelerates Oxidation Heat->Polymer Thermal Polymerization

Caption: Primary degradation pathways for unsaturated amino alcohols.

Recommended Handling and Storage Protocols

Proper handling and storage are critical to preserving the integrity of unsaturated amino alcohols. The following protocols are designed to minimize exposure to degradative environmental factors.

General Handling
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

  • Ventilation: Handle unsaturated amino alcohols in a well-ventilated fume hood to avoid inhalation of potentially volatile and harmful compounds.

  • Inert Atmosphere: For highly sensitive compounds, consider handling in an inert atmosphere glovebox to minimize exposure to oxygen and moisture.

Storage Conditions

The ideal storage conditions for unsaturated amino alcohols are dictated by their specific structure and sensitivity. However, the following general guidelines are broadly applicable.

ParameterRecommended ConditionRationale
Temperature -20°C to 4°CReduces the rate of all chemical degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidation of the amine and unsaturated bond.
Light Amber vials or in the darkPrevents photodegradation and photopolymerization.
Container Tightly sealed glass vials with PTFE-lined capsPrevents ingress of air and moisture. Glass is generally more inert than plastic.
Protocol 3.2.1: Long-Term Storage of Unsaturated Amino Alcohols
  • Aliquotting: Upon receipt, if the compound is a liquid, it is advisable to aliquot the material into smaller, single-use vials. This minimizes the number of freeze-thaw cycles and the exposure of the bulk material to the atmosphere. For solids, this can also be done, but care must be taken to avoid prolonged exposure to air during weighing.

  • Inert Gas Purging:

    • Place the open vials containing the aliquots in a desiccator or a Schlenk line.

    • Gently flush the vials with a stream of dry argon or nitrogen for 1-2 minutes.

    • Quickly and tightly seal the vials with PTFE-lined caps while still under the inert atmosphere.

  • Labeling: Clearly label each vial with the compound name, concentration (if in solution), date of storage, and storage conditions.

  • Storage: Place the sealed vials in a freezer (-20°C is standard, but -80°C may be necessary for highly unstable compounds) in a secondary container to protect from light.

Stability Studies: Design and Execution

To quantitatively assess the stability of a specific unsaturated amino alcohol, a well-designed stability study is essential. This involves subjecting the compound to a range of stress conditions and monitoring its degradation over time.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and degradation pathways.[2][3]

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions Start Prepare Stock Solution of Unsaturated Amino Alcohol Stress Subject to Stress Conditions Start->Stress Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stress->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Stress->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Stress->Oxidation Thermal Thermal (Dry Heat) (e.g., 80°C) Stress->Thermal Photolytic Photolytic (UV/Visible Light) Stress->Photolytic Analysis Analyze by Stability-Indicating Analytical Method (e.g., HPLC) Identify Identify Degradation Products (e.g., LC-MS, NMR) Analysis->Identify Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis

Caption: Workflow for a forced degradation study.

Protocol 4.1.1: General Protocol for a Forced Degradation Study
  • Prepare a Stock Solution: Prepare a stock solution of the unsaturated amino alcohol at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water, depending on solubility).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for a defined period (e.g., 24 hours), taking samples at intermediate time points.

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for a defined period (e.g., 8 hours), taking samples at intermediate time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Store at room temperature, protected from light, for a defined period (e.g., 12 hours), taking samples at intermediate time points.

  • Thermal Degradation:

    • For solids, place a known amount of the compound in an oven at a high temperature (e.g., 80°C) for 48 hours.

    • For solutions, incubate the stock solution at an elevated temperature (e.g., 60°C) in the dark.

  • Photolytic Degradation:

    • Expose the stock solution in a photostable container (e.g., quartz cuvette) to a light source (e.g., a photostability chamber with UV and visible light).

    • A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Analysis: Analyze all samples and controls using a stability-indicating analytical method, such as HPLC with UV or MS detection.

Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to determine the shelf-life of the compound.

Protocol 4.2.1: Setting up a Long-Term Stability Study
  • Sample Preparation: Prepare multiple, identical aliquots of the unsaturated amino alcohol (either as a neat solid/liquid or in solution) following the storage protocol in 3.2.1.

  • Storage Conditions: Store the aliquots under the proposed long-term storage conditions (e.g., -20°C, under argon, in the dark).

  • Time Points: Define the time points for analysis (e.g., 0, 1, 3, 6, 12, and 24 months).

  • Analysis: At each time point, remove one aliquot from storage, allow it to equilibrate to room temperature, and analyze it using a validated stability-indicating method.

  • Data Evaluation: Compare the results at each time point to the initial (time 0) analysis to determine the extent of degradation.

Illustrative Stability Data

Table 1: Illustrative Long-Term Stability of an Unsaturated Amino Alcohol (% Remaining)

Storage Condition0 Months3 Months6 Months12 Months
-20°C, Argon, Dark100%99.8%99.5%99.1%
4°C, Argon, Dark100%99.1%98.2%96.5%
25°C, Air, Dark100%92.5%85.3%72.1%
25°C, Air, Light100%85.1%68.7%45.3%

Table 2: Illustrative Forced Degradation of an Unsaturated Amino Alcohol (% Remaining after 24 hours)

Stress Condition% RemainingMajor Degradation Products
0.1 M HCl, 60°C95.2%Minor hydrolysis products
0.1 M NaOH, 60°C88.6%Products of base-catalyzed elimination/rearrangement
3% H₂O₂, RT75.4%N-oxide, epoxides, oxidative cleavage products
80°C Dry Heat98.1%Minor thermal decomposition products
UV/Visible Light82.3%Photo-oxidation products, oligomers

Analytical Protocols for Stability Monitoring

A validated, stability-indicating analytical method is crucial for accurately quantifying the parent compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

Protocol 6.1: HPLC Method for the Analysis of Unsaturated Amino Alcohols

This is a general-purpose HPLC method that can be adapted for various unsaturated amino alcohols. Method development and validation will be required for specific compounds.

  • Instrumentation: HPLC with UV or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient could be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., 210 nm for the double bond, or a higher wavelength if a chromophore is present).

  • Sample Preparation: Dilute the stability study samples to a suitable concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.

The Role of Stabilizers

For particularly sensitive unsaturated amino alcohols, the addition of stabilizers can significantly enhance their shelf-life.

  • Antioxidants: To prevent oxidation, radical scavengers such as butylated hydroxytoluene (BHT) or hindered amine light stabilizers (HALS) can be added in small amounts (e.g., 0.01-0.1%).[2][4]

  • Polymerization Inhibitors: For compounds prone to polymerization, inhibitors like hydroquinone or its monomethyl ether (MEHQ) can be effective.

It is crucial to ensure that any added stabilizer does not interfere with downstream applications or the analytical methods used for stability monitoring.

Conclusion

The successful use of unsaturated amino alcohols in research and development hinges on a thorough understanding of their inherent stability and the implementation of rigorous handling and storage protocols. By recognizing the potential for oxidation, polymerization, and photodegradation, and by employing the detailed protocols outlined in this guide, researchers can ensure the integrity and reliability of their work. The provided frameworks for stability studies and analytical monitoring will empower scientists to generate the specific data needed to confidently handle and utilize these versatile and valuable chemical entities.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Pharma Manufacturing. [Link]

  • Stability of Plasma-Polymerized Allylamine Films With Sterilization by Autoclaving. (1998). Journal of Biomedical Materials Research. [Link]

  • The Case for NOT Ignoring Select Secondary Antioxidants. (n.d.). Stabilization Technologies. [Link]

  • OSP01_01 Anaerobic Media Preparation Protocol. (2016). Open Science Framework. [Link]

  • Medium Preparation for the Cultivation of Microorganisms under Strictly Anaerobic/Anoxic Conditions. (2019). Journal of Visualized Experiments. [Link]

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014). PharmaTutor. [Link]

  • Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. (2021). Environmental Science: Processes & Impacts. [Link]

  • Thermolysis kinetics and thermal degradation compounds of alliin. (2017). ResearchGate. [Link]

  • Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. (2022). ACS Omega. [Link]

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Method

Application Notes and Protocols for (2S,3R,4E)-2-Amino-4-decene-1,3-diol

Introduction and Scientific Background (2S,3R,4E)-2-Amino-4-decene-1,3-diol is a synthetic sphingoid base, a fundamental structural component of sphingolipids. Sphingolipids are not merely structural components of cell m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Background

(2S,3R,4E)-2-Amino-4-decene-1,3-diol is a synthetic sphingoid base, a fundamental structural component of sphingolipids. Sphingolipids are not merely structural components of cell membranes; they are critical signaling molecules involved in a vast array of cellular processes, including cell growth, differentiation, apoptosis, and signal transduction.[1][2][3] The specific stereochemistry and C10 alkyl chain of this molecule make it a valuable tool for researchers studying the metabolism and function of ceramides and other sphingolipids. Its primary utility lies in its role as a chemical intermediate for the synthesis of custom ceramide derivatives, probes, and potential therapeutic agents.[4]

Chemical Identity and Properties

This aminodiol serves as a foundational building block. Its physical and chemical properties are summarized below.

PropertyValueSource
CAS Number 235431-59-1[4]
Molecular Formula C₁₀H₂₁NO₂[4][5]
Molecular Weight 187.28 g/mol [4][5]
Appearance Solid (Typical)-
Storage Temperature -20°C (Recommended)
Solubility Soluble in organic solvents like ethanol, methanol, DMSOGeneral chemical knowledge
Significance in Sphingolipid Research

The "sphingoid backbone" of (2S,3R,4E)-2-Amino-4-decene-1,3-diol is the key to its utility. In cellular systems, sphingoid bases can be acylated by ceramide synthases to form ceramides. Ceramides, in turn, are central hubs in sphingolipid metabolism and can be converted to more complex sphingolipids like sphingomyelin or be broken down into sphingosine, which is then phosphorylated by sphingosine kinases (SphK1/2) to form the potent signaling molecule Sphingosine-1-Phosphate (S1P).[6]

This metabolic cascade regulates the "ceramide/S1P rheostat," a critical balance that often determines cell fate—ceramide accumulation is typically pro-apoptotic, while S1P promotes cell survival and proliferation.[6] By using synthetic precursors like (2S,3R,4E)-2-Amino-4-decene-1,3-diol, researchers can create modified ceramides to probe the enzymes in this pathway, study their downstream effects, or develop inhibitors with therapeutic potential.

Sphingolipid_Signaling cluster_synthesis Synthesis & Precursor cluster_pathway Cellular Signaling Rheostat Aminodiol (2S,3R,4E)-2-Amino-4-decene-1,3-diol Ceramide Ceramide Aminodiol->Ceramide Acylation (Ceramide Synthase) Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis / Growth Arrest Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 Survival Survival / Proliferation S1P->Survival

Caption: Simplified Sphingolipid Metabolic and Signaling Pathway.

Commercial Suppliers

This compound is available from several chemical suppliers catering to the research market. Researchers should always obtain a lot-specific Certificate of Analysis (CoA) to verify purity and identity.

SupplierProduct NameCAS NumberNotes
Santa Cruz Biotechnology (2S,3R,4E)-2-Amino-4-decene-1,3-diol235431-59-1Marketed as an intermediate for ceramide derivative preparation.[4]
BroadPharm --Sells a variety of sphingolipids; may offer this or related structures.[1]
Sigma-Aldrich (Merck) --Offers a wide range of sphingosine analogs and related lipids.

Note: Availability may vary. It is recommended to check the suppliers' online catalogs for the most current information.

Applications in Research

The primary application is as a starting material for chemical synthesis to investigate sphingolipid biology.

  • Synthesis of Ceramide Analogs: The free amino group can be readily acylated with various fatty acids (saturated, unsaturated, fluorescently-tagged, or biotinylated) to generate a library of ceramide analogs. These can be used to:

    • Determine the substrate specificity of ceramide-metabolizing enzymes.

    • Investigate the biophysical effects of different acyl chain lengths on membrane properties.

  • Development of Enzyme Inhibitors: By modifying the core structure, it can serve as a scaffold for designing inhibitors of enzymes like ceramidases or sphingosine kinases.

  • Probing Cellular Pathways: Introducing the synthesized ceramide analogs into cell culture systems allows for the precise investigation of ceramide-dependent signaling events, bypassing the complexity of endogenous synthesis pathways.

Experimental Protocols

Protocol 1: Handling and Solubilization

Causality: Sphingolipids are hydrophobic. Proper solubilization is critical for their bioavailability in aqueous cell culture media. The use of a carrier solvent like DMSO or ethanol is standard, but the final concentration of the solvent must be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • Preparation: Bring the vial of (2S,3R,4E)-2-Amino-4-decene-1,3-diol to room temperature before opening to prevent moisture condensation.

  • Solvent Selection: Use sterile, anhydrous DMSO or absolute ethanol as the primary solvent.

  • Stock Solution Preparation:

    • Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of solvent to the vial to create a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C.

  • Working Solution Preparation: Immediately before use, dilute the stock solution into complete cell culture medium to the final desired concentration. Vortex or pipette vigorously to ensure dispersion and prevent precipitation.

Protocol 2: Application in Cell Culture to Study Biological Effects

Objective: To assess the effect of a synthesized ceramide analog (derived from the title compound) on cell viability in a cancer cell line (e.g., HeLa or Jurkat cells). This protocol uses a standard MTT assay as an endpoint, which measures metabolic activity as a proxy for cell viability.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Analysis start Start: Culture Cells seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h (Allow Attachment) seed->incubate1 prep_compound Prepare Working Solutions of Ceramide Analog add_compound Add Compound to Wells (Include Controls) prep_compound->add_compound incubate2 Incubate 24-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 add_sol Add Solubilization Solution incubate3->add_sol read Read Absorbance (570 nm) add_sol->read

Caption: Workflow for a Cell-Based Viability Assay.

Materials:

  • HeLa cells (or other suitable cell line)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Synthesized ceramide analog (solubilized as per Protocol 4.1)

  • Vehicle control (e.g., DMSO or ethanol)

  • Positive control for apoptosis (e.g., Staurosporine)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.[7]

  • Preparation of Treatment Media: Prepare serial dilutions of your ceramide analog in complete medium from your stock solution. Also prepare media containing the vehicle control, a positive control, and a "no treatment" control.

  • Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared treatment media to the appropriate wells.

    • Self-Validation/Controls:

      • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., 0.1% DMSO) used in the experimental wells. This validates that the solvent itself is not causing the observed effects.

      • Untreated Control: Cells treated with fresh medium only. This represents 100% viability.

      • Positive Control: Cells treated with a known apoptosis-inducing agent. This validates that the cell system and assay are responsive.

  • Incubation: Return the plate to the incubator for 24, 48, or 72 hours. The duration depends on the expected mechanism of action.

  • MTT Assay:

    • Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Interpretation: Normalize the absorbance values of treated wells to the untreated control (set to 100% viability). A decrease in absorbance indicates a reduction in metabolic activity, suggesting cytotoxicity or apoptosis.

Analytical Methodologies

  • Compound Verification: The identity and purity of the starting material, (2S,3R,4E)-2-Amino-4-decene-1,3-diol, and any synthesized derivatives should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy for structure elucidation and Mass Spectrometry (MS) for molecular weight verification.[8] Purity is often assessed by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

  • Experimental Analysis: To analyze changes in cellular lipid profiles after treatment, lipidomics approaches are employed. This typically involves lipid extraction from cells, followed by separation and quantification using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which provides high sensitivity and specificity for various sphingolipid species.

Conclusion

(2S,3R,4E)-2-Amino-4-decene-1,3-diol is a specialized chemical tool rather than a direct bioactive agent. Its value is realized through its synthetic transformation into bespoke ceramide and sphingolipid analogs. These derivatives are instrumental for researchers in dissecting the complex roles of sphingolipids in cell biology, validating enzymatic targets, and providing the foundational chemistry for the development of next-generation therapeutics targeting sphingolipid-mediated diseases.

References

  • Chemsrc. (2S,3S,4E)-2-Amino-4-octadecene-1,3-diol Product Page. [Link]

  • PubChem. Compound Summary for (2S,3R,4E)-2-Amino-4-decene-1,3-diol. [Link]

  • Fülöp, F., et al. (2019). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry. [Link]

  • Gauchenova, E., et al. (2008). Stereoselective synthesis of (2S,3S,4Z)-4-fluoro-1,3-dihydroxy-2-(octadecanoylamino)octadec-4-ene, [(Z)-4-fluoroceramide], and its phase behavior at the air/water interface. Beilstein Journal of Organic Chemistry. [Link]

  • Tóth, B., et al. (2019). Synthesis and transformation of sphingosine analogue pinane-based 2-amino-1,3-diols. MDPI. [Link]

  • PubChem. Compound Summary for (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate. [Link]

  • Fujiwara, Y., et al. (2010). Removal of Sphingosine 1-phosphate receptor-3 (S1P(3)) Agonism Is Essential, but Inadequate to Obtain Immunomodulating 2-aminopropane-1,3-diol S1P(1) Agonists With Reduced Effect on Heart Rate. Journal of Medicinal Chemistry. [Link]

  • Adachi, K., et al. (1995). Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Maceyka, M., & Spiegel, S. (2014). SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE. Trends in Cell Biology. [Link]

  • PubChem. Compound Summary for (2S,3R,4E)-2-Amino-4-octadecene-1,3-diol 1-phosphate. [Link]

  • Abrouki, Y., et al. (2022). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-1,3-Diols

Welcome to the technical support center for the synthesis of 2-amino-1,3-diols. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-amino-1,3-diols. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of aminodiol synthesis. The 2-amino-1,3-diol motif is a critical structural component in a wide array of biologically active molecules, including sphingolipids and their analogues, which are vital in cellular processes like signal transduction and cell recognition.[1][2] Given their importance, developing efficient and stereoselective synthetic routes is a significant focus in medicinal chemistry and drug development.[1][2][3]

This guide offers practical, experience-driven advice to overcome common challenges and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions encountered during the synthesis of 2-amino-1,3-diols.

Q1: What are the most common strategies for synthesizing 2-amino-1,3-diols?

There are two primary strategies for the stereoselective synthesis of 2-amino-1,3-diols[1][2]:

  • Strategy 1: Insertion of alcohol and amino groups. This approach focuses on the stereoselective introduction of the amino and hydroxyl groups in the correct α,β-position.[1][2] A prominent example is the Sharpless asymmetric aminohydroxylation, which converts alkenes into vicinal amino alcohols with high regio- and enantioselectivity.[4][5][6]

  • Strategy 2: Carbon-carbon bond formation. This strategy involves forming a bond between two chiral centers to construct the desired 2-amino-1,3-diol backbone.[1][2]

Q2: My reaction is resulting in a low yield. What are the likely causes?

Low yields can stem from several factors:

  • Incomplete reaction: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to ensure it has gone to completion.

  • Side reactions: The formation of byproducts can significantly reduce the yield of the desired product. The choice of protecting groups and reaction conditions is crucial to minimize side reactions.

  • Sub-optimal reaction conditions: Temperature, solvent, and catalyst loading can all impact the reaction yield. A design of experiments (DoE) approach can be beneficial for optimizing these parameters.

  • Product degradation: The target molecule may be unstable under the reaction or workup conditions.

  • Purification losses: Significant loss of product can occur during extraction, chromatography, or crystallization.

Q3: I am struggling with poor stereoselectivity. How can I improve it?

Achieving high stereoselectivity is a common challenge.[7] Consider the following:

  • Chiral catalyst or auxiliary: The choice of a suitable chiral ligand or auxiliary is paramount for inducing the desired stereochemistry.[8] For instance, in the Sharpless aminohydroxylation, the selection of dihydroquinine- or dihydroquinidine-derived ligands is critical for enantioselectivity.[6]

  • Substrate control: The inherent chirality of the starting material can influence the stereochemical outcome of the reaction.[7][9][10][11]

  • Reaction temperature: Lowering the reaction temperature can often enhance stereoselectivity by increasing the energy difference between the diastereomeric transition states.

  • Solvent effects: The polarity and coordinating ability of the solvent can influence the stereochemical course of the reaction.

Q4: What are the best protecting groups for the hydroxyl and amino functionalities?

The choice of protecting groups is critical and should be guided by their stability to the reaction conditions and ease of removal.[12]

  • For Diols: Cyclic acetals, such as acetonides or benzylidene acetals, are commonly used to protect 1,2- and 1,3-diols.[13][14] They are stable under a wide range of conditions and can be selectively removed.

  • For Amines: Carbamates like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are frequently employed.[14] The Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis.

Troubleshooting Guide

This section provides a more detailed approach to resolving specific issues you may encounter during your experiments.

Issue 1: Low or No Product Formation

If you are observing little to no formation of your desired 2-amino-1,3-diol, a systematic approach to troubleshooting is necessary.

Low_Yield_Troubleshooting cluster_solutions Potential Solutions start Low/No Product check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions Reagents OK sol_reagents Use fresh, pure reagents. Verify stoichiometry. check_reagents->sol_reagents Issue Found check_catalyst Assess Catalyst Activity & Loading check_conditions->check_catalyst Conditions Correct sol_conditions Optimize temperature, time, and solvent. check_conditions->sol_conditions Issue Found monitor_reaction Monitor Reaction Progress (TLC, LC-MS) check_catalyst->monitor_reaction Catalyst Active sol_catalyst Use fresh catalyst. Optimize loading. check_catalyst->sol_catalyst Issue Found side_reactions Analyze for Side Products monitor_reaction->side_reactions Reaction Stalled workup_issue Evaluate Workup & Purification monitor_reaction->workup_issue Reaction Complete sol_monitoring Identify intermediates or decomposition. monitor_reaction->sol_monitoring Insights Gained sol_side_reactions Modify conditions to suppress side reactions. Change protecting groups. side_reactions->sol_side_reactions Side Products Identified sol_workup Optimize extraction and purification methods. workup_issue->sol_workup Losses Identified

Caption: Troubleshooting workflow for low or no product yield.

Causality and Actionable Advice:

  • Reagent Integrity: Ensure all starting materials, reagents, and solvents are pure and dry. Moisture and impurities can deactivate catalysts and lead to unwanted side reactions. For instance, in reactions involving organometallic reagents, rigorously dried solvents and an inert atmosphere are essential.

  • Reaction Kinetics: Some reactions are inherently slow. Ensure you are allowing sufficient time for the reaction to proceed to completion. Conversely, prolonged reaction times can sometimes lead to product degradation. Time-course studies are invaluable for determining the optimal reaction duration.

  • Catalyst Deactivation: Catalysts can be sensitive to air, moisture, and impurities. Ensure proper handling and storage. If catalyst deactivation is suspected, consider using a fresh batch or increasing the catalyst loading. In some cases, a co-catalyst or additive may be required to maintain catalyst activity.

  • Workup and Purification: The 2-amino-1,3-diol products can be polar and may have some water solubility, leading to losses during aqueous workup.[15] Consider using a continuous extraction method or salting out the aqueous layer to improve recovery. For purification, column chromatography with an appropriate stationary phase and eluent system is often necessary. The use of a base (e.g., triethylamine) in the eluent can help to prevent tailing of amine-containing compounds on silica gel.

Issue 2: Poor Diastereoselectivity

Controlling the relative stereochemistry of the two new stereocenters is a significant challenge.

Key Factors Influencing Diastereoselectivity:

FactorInfluence on DiastereoselectivityRecommended Actions
Substrate Bias The existing stereocenters in the substrate can direct the approach of the incoming reagents, leading to a preference for one diastereomer.[9][10][11]Modify the substrate to alter or enhance the directing effect. Consider using a different synthetic route that is less dependent on substrate control.
Reagent Control The choice of reagents, particularly the chiral ligand or auxiliary, can override the substrate's inherent bias.Screen a library of chiral ligands or auxiliaries to identify one that provides the desired diastereoselectivity.
Reaction Conditions Temperature, solvent, and the presence of additives can all influence the diastereomeric ratio.Systematically vary the reaction conditions. Lowering the temperature often improves selectivity.

Example Protocol: Improving Diastereoselectivity in a Ketone Reduction

The diastereoselective reduction of an α-amino-β-hydroxy ketone is a common step in 2-amino-1,3-diol synthesis.

  • Initial Screening: Perform the reduction with a variety of reducing agents (e.g., NaBH₄, L-Selectride, DIBAL-H) at a standard temperature (e.g., -78 °C) to get a baseline for diastereoselectivity.

  • Temperature Optimization: If a promising reducing agent is identified, perform the reaction at a range of temperatures (e.g., -100 °C, -78 °C, -40 °C) to determine the effect on the diastereomeric ratio.

  • Solvent Screening: Evaluate the effect of different solvents (e.g., THF, Et₂O, CH₂Cl₂) on the reaction outcome.

  • Chelation Control: For substrates with a chelating group, consider using a Lewis acid additive to promote the formation of a rigid cyclic intermediate, which can enhance facial selectivity.

Issue 3: Challenges in Purification

The polar nature of 2-amino-1,3-diols can make their purification challenging.

Purification Strategies:

  • Crystallization: If the product is a solid, crystallization is an excellent method for obtaining high-purity material. Screen a variety of solvent systems to find conditions that afford well-formed crystals.

  • Column Chromatography:

    • Normal Phase: Silica gel is commonly used. To prevent streaking and improve separation of basic amines, add a small amount of a volatile base like triethylamine or ammonia to the eluent.

    • Reverse Phase: For highly polar compounds, reverse-phase chromatography (e.g., C18) with a water/acetonitrile or water/methanol gradient may be more effective.

  • Salt Formation: Converting the aminodiol to a salt (e.g., hydrochloride or oxalate) can facilitate crystallization and purification.[15][16][17] The free base can then be regenerated by treatment with a suitable base.

Experimental Protocols

Sharpless Asymmetric Aminohydroxylation

The Sharpless asymmetric aminohydroxylation is a powerful method for the synthesis of enantiomerically enriched vicinal amino alcohols from alkenes.[4][5][6]

Sharpless_Aminohydroxylation start Alkene reaction Reaction in t-BuOH/H₂O start->reaction reagents Nitrogen Source (e.g., Chloramine-T) Chiral Ligand (e.g., (DHQ)₂PHAL) Osmium Catalyst (K₂OsO₂(OH)₄) reagents->reaction workup Quench with Na₂SO₃ Extraction reaction->workup product Vicinal Amino Alcohol workup->product

Caption: Workflow for the Sharpless Asymmetric Aminohydroxylation.

Step-by-Step Methodology:

  • To a stirred solution of the alkene (1.0 mmol) in a t-butanol/water (1:1, 10 mL) mixture, add the chiral ligand (e.g., (DHQ)₂PHAL, 0.01 mmol), the nitrogen source (e.g., chloramine-T trihydrate, 1.2 mmol), and potassium osmate(VI) dihydrate (0.004 mmol).[1][2]

  • Stir the reaction mixture vigorously at room temperature until the alkene is consumed (monitor by TLC).

  • Quench the reaction by adding sodium sulfite (1.5 g) and stir for an additional hour.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired vicinal amino alcohol.

References

  • Adams, C. S., Grigg, R. D., & Schomaker, J. M. (2014). Complete stereodivergence in the synthesis of 2-amino-1,3-diols from allenes. Chemical Science, 5(8), 3046-3056. [Link]

  • Forró, E., & Fülöp, F. (2018). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 14, 2886-2893. [Link]

  • Forró, E., & Fülöp, F. (2018). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 14, 2886-2893. [Link]

  • Voituriez, A., Pérez-Luna, A., Ferreira, F., Botuha, C., & Chemla, F. (2009). Stereo- and enantioselective synthesis of acetylenic 2-amino-1,3-diol stereotriads. Organic Letters, 11(4), 931-934. [Link]

  • Heravi, M. M., Lashaki, T. B., & Zadsirjan, V. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 8(11), 5948-5984. [Link]

  • Li, Y., Wang, Y., & Zhang, Y. (2022). Continuous-Flow Synthesis of syn-2-Amino-1,3-diol via Catalytic Hydrogenation: A Vital Intermediate of (+)-Thiamphenicol and (+)-Florfenicol. Organic Process Research & Development, 26(9), 2636-2643. [Link]

  • Bajtel, Á., Mounir, R., Haukka, M., & Szakonyi, Z. (2018). Scheme 5: Synthesis of 2-amino-1,3-diols. [Image]. In Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. ResearchGate. [Link]

  • Wikipedia contributors. (2023, April 29). Sharpless oxyamination. In Wikipedia, The Free Encyclopedia. [Link]

  • Aricı, M., & Tanyeli, C. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 8(1), 1235-1246. [Link]

  • Organic Chemistry Portal. (n.d.). Sharpless Aminohydroxylation (Oxyamination). [Link]

  • Xie, J., & Valéry, J. M. (2001). INVESTIGATION OF THE SHARPLESS ASYMMETRIC AMINOHYDROXYLATION WITH C-ALLYL GLYCOSIDES. Journal of Carbohydrate Chemistry, 20(6), 441-445. [Link]

  • Heravi, M. M., Lashaki, T. B., & Zadsirjan, V. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 8(11), 5948-5984. [Link]

  • Forró, E., & Fülöp, F. (2018). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. SZTE Publicatio Repozitórium. [Link]

  • Zhang, Y., & He, J. (2017). 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry, 8(40), 6248-6252. [Link]

  • S. A. (2016). A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof. (U.S. Patent No. 2016/0009634 A1). U.S.
  • A. S. p. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. (Patent No. WO 2001/058848 A1).
  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • S. A. (2014). A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof. (Patent No. WO 2014/136047 A2).
  • Forró, E., & Fülöp, F. (2019). Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. Molecules, 24(12), 2291. [Link]

  • T. C. C. (2019). Methods for protecting and deprotecting a diol group. (Patent No. EP 3521279 A1).
  • Chem-Station. (2014, April 30). Protection of 1,2-/1,3-Diols. [Link]

  • T. C. C. (1995). A highly purified 1-aminopropanediol-2,3 and a method for the purification thereof. (Patent No. EP 0470004B1). European Patent Office. [Link]

  • SynArchive. (n.d.). Protecting Groups List. [Link]

  • Steinwender, A., & Kroutil, W. (2007). Synthesis of g-halogenated and long-chain b-hydroxy-a-amino acids and 2-amino-1,3-diols using threonine aldolases. Tetrahedron, 63(43), 10691-10697. [Link]

  • Forró, E., & Fülöp, F. (2019). Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. Molecules, 24(12), 2291. [Link]

  • Liu, Q., Xie, X., Tang, M., Tao, W., Shi, T., Zhang, Y., Huang, T., Zhao, Y., Deng, Z., & Lin, S. (2021). One-Pot Asymmetric Synthesis of an Aminodiol Intermediate of Florfenicol Using Engineered Transketolase and Transaminase. ACS Catalysis, 11(12), 7477-7488. [Link]

  • Van Lanen, S. G., & Mahapatra, A. (2011). Substrate Structure-Activity Relationships Guide Rational Engineering of Modular Polyketide Synthase Ketoreductases. Journal of the American Chemical Society, 133(49), 19814-19817. [Link]

  • Dalal Institute. (n.d.). Reactivity – Effect of Substrate Structure, Leaving Group and Attacking Nucleophile. [Link]

  • Nishi, T., et al. (1989). Synthesis and Immunosuppressive Activity of 2-Substituted 2-Aminopropane-1,3-diols and 2-Aminoethanols. Journal of Medicinal Chemistry, 32(10), 2281-2284. [Link]

  • Dalal Institute. (n.d.). Reactivity – Effects of Substrate Structure, Attacking Nucleophile, Leaving Group and Reaction Medium. [Link]

  • Liu, Q., Xie, X., Tang, M., Tao, W., Shi, T., Zhang, Y., Huang, T., Zhao, Y., Deng, Z., & Lin, S. (2021). One-Pot Asymmetric Synthesis of an Aminodiol Intermediate of Florfenicol Using Engineered Transketolase and Transaminase. ACS Catalysis, 11(12), 7477-7488. [Link]

  • Dominy, Jr, J. E., Simmons, C. R., Karplus, P. A., & Stipanuk, M. H. (2006). Synthesis of Amino Acid Cofactor in Cysteine Dioxygenase Is Regulated by Substrate and Represents a Novel Post-translational Regulation of Activity. Journal of Biological Chemistry, 281(34), 24348-24357. [Link]

  • Liu, Q., Xie, X., Tang, M., Tao, W., Shi, T., Zhang, Y., Huang, T., Zhao, Y., Deng, Z., & Lin, S. (2021). One-Pot Asymmetric Synthesis of an Aminodiol Intermediate of Florfenicol Using Engineered Transketolase and Transaminase. ACS Catalysis, 11(12), 7477-7488. [Link]

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Troubleshooting

solubility issues of (2S,3R,4E)-2-Amino-4-decene-1,3-diol in buffers

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for (2S,3R,4E)-2-Amino-4-decene-1,3-diol. This guide is designed to provide you with in-depth, practical sol...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (2S,3R,4E)-2-Amino-4-decene-1,3-diol. This guide is designed to provide you with in-depth, practical solutions to common challenges encountered when working with this compound, particularly concerning its solubility in experimental buffer systems.

While direct literature on this specific C10 sphingoid base is limited, its chemical structure—an amphiphilic long-chain amino alcohol—allows us to draw reliable parallels from extensively studied analogs like sphingosine.[1][2] The principles and protocols outlined here are grounded in the fundamental physical chemistry of such molecules and offer robust strategies for achieving consistent and reproducible experimental outcomes.

Understanding the Challenge: The Amphiphilic Nature of (2S,3R,4E)-2-Amino-4-decene-1,3-diol

The primary difficulty in handling this compound arises from its amphiphilic, or dual-natured, structure.[3][4] It possesses:

  • A polar (hydrophilic) head group : Comprising the 1,3-diol and the primary amine at position 2. This part of the molecule readily interacts with water.

  • A non-polar (hydrophobic) tail : The 10-carbon aliphatic chain. This portion is repelled by water and prefers lipid-like environments.

This duality means that in aqueous buffers, the molecules have a strong tendency to self-assemble into aggregates, such as micelles, to minimize the unfavorable interaction of their hydrophobic tails with water.[5][6] This aggregation often manifests as cloudiness, precipitation, or an apparent lack of solubility, and it is highly dependent on factors like pH, concentration, and temperature.

Troubleshooting Guide: From Insolubility to Clear Solutions

This section addresses specific problems you may encounter and provides step-by-step protocols to resolve them.

Issue 1: My compound precipitates or forms a cloudy suspension immediately upon addition to a neutral buffer (e.g., PBS, pH 7.4).

Root Cause Analysis: The primary amine group (-NH₂) on your molecule is the key to controlling its solubility. At neutral or alkaline pH, this group is predominantly in its neutral, uncharged state. This reduces the polarity of the head group, strengthening the hydrophobic effect and promoting aggregation at very low concentrations. For the related compound sphingosine, the critical micelle concentration (CMC) is approximately 0.99 µM at pH 7.4, indicating that aggregation occurs at micromolar levels.[1][5]

Solution: The pH-Adjustment Protocol

This protocol leverages the pH-dependent charge of the amine group to achieve dissolution. By first protonating the amine in an acidic environment, we can dramatically increase the molecule's aqueous solubility, then carefully adjust the pH back to the desired experimental range.

Step-by-Step Protocol:

  • Initial Dissolution in Acidic Medium:

    • Instead of adding the compound directly to your final buffer, first dissolve the solid (2S,3R,4E)-2-Amino-4-decene-1,3-diol in a small volume of a weakly acidic solution, such as 10-20 mM HCl or a pH 3.0-4.0 citrate or acetate buffer. At these pH values, the amine group will be fully protonated (-NH₃⁺), making the head group highly polar and soluble.[1][7][8]

    • Gentle vortexing or brief sonication can aid this initial step. You should obtain a clear solution.

  • Dilution into Final Buffer:

    • Take the required volume of this acidic stock solution and add it to your pre-prepared final experimental buffer (e.g., PBS, HEPES) that is lacking the compound. It is crucial to add the acidic stock to the buffer, not the other way around, to ensure rapid and uniform mixing.

  • Final pH Verification and Adjustment:

    • After mixing, immediately check the pH of the final solution. The addition of the acidic stock will have lowered it slightly.

    • Carefully adjust the pH back up to your target (e.g., 7.4) using a dilute basic solution, such as 0.1 M NaOH or KOH, adding it dropwise while gently stirring.

    • Monitor the solution for any signs of cloudiness as you approach the target pH. If turbidity appears, you may have exceeded the solubility limit at that pH.

Issue 2: The pH-adjustment protocol worked, but my solution becomes cloudy over time or after a freeze-thaw cycle.

Root Cause Analysis: Even when initially dissolved, amphiphilic molecules can slowly aggregate, especially at higher concentrations or lower temperatures. The system may be in a metastable state, and disturbances like temperature changes can provide the energy needed for the molecules to rearrange into less soluble aggregates.

Solution: Incorporating a Carrier or Co-Solvent

For long-term stability or for cell-based assays where direct addition is problematic, using a carrier molecule or a co-solvent is a standard and effective strategy.[9]

Protocol A: Complexation with Bovine Serum Albumin (BSA)

Fatty acid-free BSA is commonly used to bind and solubilize lipids for delivery in cell culture.[9][10]

  • Prepare a Stock Solution: Dissolve the (2S,3R,4E)-2-Amino-4-decene-1,3-diol in a small amount of an organic solvent like ethanol.[10][11] A concentration of 1-5 mM is a good starting point.

  • Prepare BSA Solution: In a separate sterile tube, prepare a solution of fatty acid-free BSA in your desired buffer (e.g., PBS) at a concentration equimolar to your final desired lipid concentration (e.g., for a 10 µM final lipid concentration, use a 10 µM BSA solution).

  • Form the Complex: While vigorously vortexing the BSA solution, slowly inject the ethanolic lipid stock solution into the BSA solution.[9][10] The rapid mixing allows the lipid molecules to be captured by the BSA before they can aggregate.

  • Incubation & Use: Allow the complex to incubate for 15-30 minutes at room temperature before adding it to your experimental system. This BSA-complexed solution is typically much more stable than the free lipid in buffer.

Protocol B: Using a Co-Solvent

For some applications, a small amount of a water-miscible organic solvent can maintain solubility.

  • Initial Dissolution: Prepare a concentrated stock solution of your compound in 100% ethanol or DMSO.[11]

  • Dilution: Add this stock solution to your final buffer, ensuring that the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid impacting your biological system. Always add the stock to the buffer while vortexing to prevent "solvent shock," where the rapid polarity change causes precipitation.[9]

  • Validation: It is critical to run a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments to ensure the solvent itself does not cause an effect.

Method Pros Cons Best For
pH-Adjustment Simple, avoids additives.May not be stable long-term; requires precise pH control.Biochemical assays, short-term experiments.
BSA Complex High stability, biocompatible.BSA may interact with some cellular systems.Cell culture experiments, in-vivo studies.
Co-Solvent (Ethanol/DMSO) Easy to prepare.Potential for solvent-induced artifacts in experiments.Enzyme assays, non-cellular systems.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason (2S,3R,4E)-2-Amino-4-decene-1,3-diol is so difficult to dissolve in aqueous buffers? This molecule is amphiphilic, meaning it has a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[3][4] In water, these molecules minimize the exposure of their hydrophobic tails to the aqueous environment by clumping together into structures called micelles, which often leads to precipitation or cloudy solutions.[5]

Q2: How does pH affect the solubility of this compound? The primary amine group on the molecule's head is ionizable. At low pH (acidic conditions), it gains a proton to become positively charged (-NH₃⁺). This charge significantly increases the polarity and water solubility of the head group.[1] At neutral or high pH (alkaline conditions), the amine group is mostly uncharged (-NH₂), making the head group less polar and the molecule less soluble in water.[5] NMR studies on sphingosine show this transition occurs around pH 6.6.[1][5]

Q3: Is my compound truly dissolved or is it just forming micelles? This is a critical question. Below the Critical Micelle Concentration (CMC), the compound exists as individual dissolved molecules (monomers). Above the CMC, any additional compound forms micelles.[12] For many assays, you need the monomeric form to be available. A solution may appear clear but can be a suspension of micelles. The CMC for similar sphingolipids can be in the low micromolar range, meaning micelle formation is common at typical experimental concentrations.[1][5] If you suspect micelle formation is interfering with your experiment, working at lower concentrations or using a carrier like BSA can help.

Q4: Can I just sonicate my cloudy solution until it becomes clear? While sonication can temporarily break up large aggregates into smaller ones (like micelles), it does not fundamentally change the thermodynamics of solubility. The solution may appear clear, but it is likely a colloidal suspension. Without addressing the underlying issue (like pH), the aggregates will often reform over time.

Q5: What buffer should I choose? The choice of buffer depends on your target pH. For acidic stock solutions, a citrate or acetate buffer (pH 3-5) is suitable. For your final experiments in the neutral range, phosphate-buffered saline (PBS), HEPES, or Tris buffers are common choices. The key is less about the buffer species and more about rigorously controlling the final pH of your solution after the compound has been added and dissolved using the appropriate protocol.

Visualizing the Concepts

Diagram 1: pH-Dependent Ionization

This diagram illustrates the effect of pH on the protonation state of the primary amine, which is the key to controlling solubility.

G cluster_low_ph Low pH (e.g., < 6.0) cluster_high_ph High pH (e.g., > 7.0) a (2S,3R,4E)-2-Amino-4-decene-1,3-diol (Protonated Head Group: -NH₃⁺) b State: High Polarity Result: Soluble Monomers c (2S,3R,4E)-2-Amino-4-decene-1,3-diol (Neutral Head Group: -NH₂) a->c  Increase pH   d State: Lower Polarity Result: Aggregation / Micelles

Caption: pH controls the charge and solubility.

Diagram 2: Troubleshooting Workflow

A logical workflow to guide you from a problematic solution to a clear, usable one.

Workflow cluster_solution Recommended Protocol start Start: Compound in solid form prep_buffer Prepare final experimental buffer (e.g., PBS pH 7.4) start->prep_buffer add_direct Problem: Added compound directly to buffer, solution is cloudy/precipitated prep_buffer->add_direct dissolve_acid Step 1: Dissolve compound in dilute acid (e.g., pH 4.0 buffer) to create a clear stock solution add_direct->dissolve_acid Incorrect Path, Try This Instead add_to_buffer Step 2: Add acidic stock to final experimental buffer dissolve_acid->add_to_buffer adjust_ph Step 3: Adjust pH back to target (e.g., 7.4) with dilute base add_to_buffer->adjust_ph check_clarity Is the final solution clear and stable? adjust_ph->check_clarity success Success! Proceed with experiment check_clarity->success Yes consider_carrier If not, consider advanced methods: - BSA Complexation - Co-Solvent System check_clarity->consider_carrier No

Caption: A step-by-step decision guide.

References

  • Zhang, L., et al. (2009). pH Dependence of Sphingosine Aggregation. Biophysical Journal, 96(7), 2686–2701. Available at: [Link]

  • Quora. (2021). If lipids are amphipathic, why are they insoluble in water? Available at: [Link]

  • Li, Y., et al. (2004). The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine. Chemistry and Physics of Lipids, 130(2), 197-201. Available at: [Link]

  • PubMed. (2009). pH dependence of sphingosine aggregation. Available at: [Link]

  • Bandyopadhyay, S. (2018). The amphiphilic effect: the diverse but intimate world of aqueous binary mixtures. Water in Biological and Chemical Processes. Available at: [Link]

  • de la Serna, J. B., et al. (2015). Amphiphilic drug interactions with model cellular membranes are influenced by lipid chain-melting temperature. Journal of the Royal Society Interface, 12(111), 20150672. Available at: [Link]

  • Alexandridis, P. (n.d.). Amphiphilic molecules: small and large. Available at: [Link]

  • Diva-Portal.org. (n.d.). Amphiphilic Molecules in Aqueous Solution. Available at: [Link]

  • Gekko, K., & Timasheff, S. N. (1981). Mechanism of polyol-induced protein stabilization: solubility of amino acids and diglycine in aqueous polyol solutions. Biochemistry, 20(16), 4667-4676. Available at: [Link]

  • ResearchGate. (2004). The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine. Available at: [Link]

  • Needham, T. E., Jr. (1969). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 879. Available at: [Link]

  • Pal, A., & Lahiri, S. C. (1989). Solubilities of Amino Acids in Different Mixed Solvents. Zeitschrift für Physikalische Chemie, 162(1), 131-137. Available at: [Link]

  • DigitalCommons@URI. (1969). The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]

  • Wikipedia. (n.d.). Critical micelle concentration. Available at: [Link]

Sources

Optimization

troubleshooting bioactivity assays for lipid signaling molecules

Welcome to the Technical Support Center for Bioactivity Assays of Lipid Signaling Molecules. As a Senior Application Scientist, I've seen firsthand how the unique physicochemical properties of lipids can present signific...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Bioactivity Assays of Lipid Signaling Molecules.

As a Senior Application Scientist, I've seen firsthand how the unique physicochemical properties of lipids can present significant challenges in experimental settings. Unlike typical small molecules, lipids are often water-insoluble, prone to degradation, and can interact non-specifically with labware and other reagents. This guide is designed to provide you, our fellow researchers, with robust, field-proven insights to help you navigate these complexities.

Our philosophy is built on explaining the "why" behind each step, empowering you to make informed decisions and design self-validating experiments. This resource is structured to help you quickly diagnose and solve common issues, from inconsistent results to a complete lack of signal.

Frequently Asked Questions (FAQs)

This section provides quick answers to high-level questions. For more detailed troubleshooting, please see the guides below.

Q1: What is the single most common reason for a lipid bioassay to fail? A: Improper handling and delivery of the lipid to the assay system. Lipids are notoriously "sticky" and can adsorb to plastic surfaces, precipitate out of aqueous solutions, or form micelles that are not biologically available. This leads to an unknown and significantly lower effective concentration of your molecule at the target site.

Q2: How should I store my lipid stock solutions? A: Lipid extracts and solutions should be stored under an inert gas (like nitrogen or argon) in amber glass vials at -20°C or lower to prevent degradation.[1][2] Exposure to oxygen, light, and repeated freeze-thaw cycles can lead to oxidation and hydrolysis, rendering your molecule inactive.[1][2][3] For long-term storage, -80°C is preferable.

Q3: My lipid is insoluble in my aqueous assay buffer. What should I do? A: Direct addition of a lipid dissolved in an organic solvent to an aqueous buffer is a recipe for failure. The lipid will immediately precipitate. The standard and recommended method is to use a carrier protein, such as fatty-acid-free Bovine Serum Albumin (BSA), to form a complex that enhances solubility and bioavailability.[4][5]

Q4: Can the solvent I use to dissolve my lipid affect my cells? A: Absolutely. Solvents like DMSO, ethanol, and methanol can have significant effects on cell health, membrane fluidity, and signaling pathways, even at low concentrations. It is critical to run a "vehicle control" in every experiment, where you add the same amount of solvent (complexed with BSA, if applicable) without the lipid to determine its baseline effect.

Troubleshooting Guide: Diagnosing by Symptom

Use this section when you have experimental data that is not matching expectations. We've organized the guide by the most common symptoms.

Symptom 1: No Signal or a Very Weak Signal

You've added your bioactive lipid agonist, but the downstream readout (e.g., calcium flux, cAMP accumulation, reporter gene expression) is flat or barely above baseline.

G cluster_start cluster_lipid Lipid Integrity & Delivery cluster_assay Assay System Components cluster_solution start Observation: No / Weak Signal lipid_prep Is lipid prep fresh and handled correctly? start->lipid_prep lipid_sol Was lipid properly solubilized (e.g., with BSA)? lipid_prep->lipid_sol Yes sol_lipid Remake lipid stock. Use glass vials. Validate with new batch. lipid_prep->sol_lipid No lipid_qc Has the lipid's activity been confirmed previously? lipid_sol->lipid_qc Yes sol_delivery Optimize BSA:lipid ratio. Use sonication. lipid_sol->sol_delivery No cells Are cells healthy and expressing the target? lipid_qc->cells Yes lipid_qc->sol_lipid No pos_ctrl Does a known positive control agonist work? cells->pos_ctrl Yes sol_assay Validate cell line. Test positive controls. Check reagent expiry. cells->sol_assay No reagents Are detection reagents (antibodies, substrates) working? pos_ctrl->reagents Yes pos_ctrl->sol_assay No reagents->sol_assay No

Caption: Troubleshooting workflow for no/weak signal.

Potential Cause Underlying Reason (The "Why") Recommended Action
Lipid Degradation Unsaturated fatty acid chains are highly susceptible to oxidation. Phosphate or ester linkages can be hydrolyzed. This chemical change destroys bioactivity.[1][2]Prepare fresh stock solutions from powder. Store lipids under inert gas at -80°C.[1][2][3] Avoid repeated freeze-thaw cycles.
Improper Solubilization Lipids below their critical micelle concentration (CMC) may precipitate in aqueous buffer. Above the CMC, they form micelles, which may not be available to interact with the target receptor/enzyme.Use a carrier like fatty-acid-free BSA. The BSA sequesters the lipid, preventing precipitation and presenting it in a monomeric, bioavailable form.[4] Sonication can also aid in forming stable dispersions.[6]
Adsorption to Labware The hydrophobic acyl chains of lipids readily adsorb to polypropylene and other plastic surfaces, drastically reducing the actual concentration delivered to your cells.Always prepare and store lipid stocks in glass vials. For dilutions in microplates, consider using low-binding plates or pre-conditioning plates with a BSA solution.
Inactive Target System The cells may not be expressing the target receptor, or the downstream signaling pathway may be compromised.Confirm target expression via qPCR or Western blot. Run a parallel experiment with a well-characterized, non-lipid agonist for the same target to ensure the pathway is functional.
Out-of-Range Concentration The dose-response curve for lipid signaling molecules can be very sharp. You may be working at a concentration that is too low to elicit a response.Perform a wide dose-response curve, typically from 1 nM to 10 µM, to identify the active concentration range.
Symptom 2: High Background Signal

Your "vehicle control" or "no lipid" wells show a high signal, making it difficult to discern a specific response. This reduces the assay window (signal-to-background ratio) and can mask real effects.

Potential Cause Underlying Reason (The "Why") Recommended Action
Vehicle Toxicity/Activity Solvents like DMSO or ethanol can stress cells, leading to non-specific signaling events (e.g., calcium release). Some solvents can directly interact with receptors or enzymes.Titrate the vehicle to find the highest concentration that does not produce a background signal. Always keep the final vehicle concentration constant across all wells (e.g., 0.1%).
Contaminated BSA Standard BSA is not "fatty-acid-free" and contains endogenous lipids that can activate receptors, especially those for lysophospholipids or fatty acids.Always use high-quality, fatty-acid-free BSA. [5] Test your BSA solution alone (without any added lipid) to ensure it does not generate a signal.
Serum Components If using serum-containing media, endogenous lipids and growth factors within the serum can activate your signaling pathway, leading to a high baseline.Wash cells thoroughly with serum-free media before the assay. Perform the experiment in serum-free or low-serum (e.g., 0.5%) media if cell health permits.
Insufficient Washing/Blocking In plate-based assays like ELISAs, inadequate washing or blocking allows detection reagents to bind non-specifically to the well surface, creating background noise.[7][8][9]Increase the number and vigor of wash steps.[7][9] Optimize the blocking buffer; try different agents (non-fat milk, commercial blockers) or increase the blocking time/concentration.[7][9]
Symptom 3: Poor Reproducibility / High Variability

G cluster_start cluster_causes Potential Sources of Variation cluster_solutions Standardization & Controls start Observation: High Variability prep Inconsistent Lipid Preparation start->prep cell Inconsistent Cell Handling start->cell assay Assay Condition Drift start->assay sop Develop & Follow Strict SOPs prep->sop aliquot Aliquot Reagents (Lipid, BSA, Cells) cell->aliquot qc Implement QC Checks (Cell Passage, Z-factor) assay->qc automation Use Automated Liquid Handlers for Precision sop->automation aliquot->automation qc->automation

Caption: Key areas to standardize for improved reproducibility.

Potential Cause Underlying Reason (The "Why") Recommended Action
Inconsistent Lipid Prep Small variations in the lipid-to-BSA ratio, sonication time, or final dilution steps can lead to different amounts of bioavailable lipid in each well.Prepare a single, large batch of lipid-BSA complex for the entire experiment. Aliquot stocks to avoid repeated handling of the primary source.[7] Develop a strict, step-by-step Standard Operating Procedure (SOP) for lipid preparation.
Cell State Variability Cell health, density, and passage number can dramatically alter receptor expression levels and signaling capacity. Edge effects in microplates can also cause systematic variation.Use cells within a narrow passage number range. Ensure even cell seeding and confirm a confluent, healthy monolayer before starting. Avoid using the outer wells of a plate or fill them with buffer to mitigate edge effects.
Assay Timing & Temp Lipid signaling cascades can be rapid. Minor differences in incubation times or temperature fluctuations across the plate can lead to large differences in signal.Use multichannel pipettes or automated liquid handlers to add reagents quickly and consistently. Ensure plates are incubated in a stable, calibrated incubator.
Platform Inconsistency Different analytical platforms or even different software versions for data analysis can introduce variability.[10][11]Use a consistent methodology for data analysis. Validate results across different platforms if possible, but maintain one as the standard for a given project.

Key Experimental Protocols

Protocol 1: Solubilization of Lipids using Fatty-Acid-Free BSA

This protocol is a reliable method for preparing water-soluble, bioactive lipid-BSA complexes.

  • Prepare Lipid Film: Start with your lipid, which is likely in an organic solvent (e.g., chloroform, methanol). In a glass vial, aliquot the desired amount.

  • Evaporate Solvent: Dry the lipid to a thin film on the bottom of the vial using a gentle stream of nitrogen gas or a speed vacuum concentrator. This step is crucial to remove the organic solvent which could be toxic to cells.[4]

  • Prepare BSA Solution: Prepare a solution of fatty-acid-free BSA (e.g., 10% w/v) in your desired assay buffer (e.g., PBS or HBSS). Warm the solution to 37°C.

  • Complexation: Add the warm BSA solution to the lipid film. The final molar ratio of BSA to lipid is critical and often needs to be optimized, but a starting point of 1:1 to 1:5 (BSA:lipid) is common.

  • Incubate & Mix: Vortex the solution gently. Incubate at 37°C for 30-60 minutes, with occasional vortexing or sonication, to allow the lipid to complex with the BSA.[4] The solution should be clear. Any cloudiness indicates precipitation.

  • Sterilization & Storage: Sterilize the complex by passing it through a 0.22 µm filter. Use immediately or store in small aliquots at -20°C.

Protocol 2: Validating a New Batch of Bioactive Lipid

Never assume a new lot of a lipid will behave identically to the last. A quick validation is essential.

  • Prepare Stock: Prepare a 1 mM stock solution of the new lipid lot using the BSA complexation protocol above. Also prepare a stock of your old, trusted lot in parallel.

  • Run Dose-Response: In your primary bioassay, run a full 8-point dose-response curve for both the new lot and the old lot on the same plate.

  • Include Controls: Ensure the plate includes:

    • No-cell control (buffer/reagents only)

    • Vehicle control (BSA/buffer only)

    • Positive control (a known agonist)

    • Negative control (a known antagonist or inactive lipid)

  • Analyze Data: Calculate the EC50 (concentration for 50% maximal effect) and the maximum response for both lots. The values should be within a 2-3 fold range of each other. A significant shift in EC50 or a lower maximum response indicates a problem with the new lot.

References

  • Bowden, J. A., et al. (2020). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. Lipids, 55(3), 229–241. [Link]

  • Nording, M. L. (2015). The journey towards improved bioactive lipid analysis. Journal of Glycomics & Lipidomics. [Link]

  • Merck Millipore. (n.d.). General Lipid/BSA Solubilization Protocol For Cell Delivery. Retrieved from [Link]

  • Gao, X., et al. (2023). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. Protein & Cell, 14(10), 783–787. [Link]

  • Koelmel, J. P., et al. (2020). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. Lipids. [Link]

  • National Center for Biotechnology Information. (2020). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. PubMed. [Link]

  • Rocamora-Reverte, L., et al. (2017). A lipidomic cell-based assay for studying drug-induced phospholipidosis and steatosis. Journal of Proteomics, 164, 114-123. [Link]

  • EurekAlert!. (2026). Purdue mRNA therapy delivery system proves to be shelf-stable, storable. [Link]

  • News-Medical.Net. (2026). Purdue-developed LENN system enhances stability and targeting of mRNA cancer therapies. [Link]

  • ResearchGate. (2016). Lipid Signaling Protocols. [Link]

  • Papavassiliou, A. G., & Bohmann, D. (1992). Optimization of the signal-to-noise ratio in south-western assays by using lipid-free BSA as blocking reagent. Nucleic Acids Research, 20(15), 4101. [Link]

  • MDPI. (2023). Comparative Lipidomics Unveils Species-Specific Lipid Signatures in Three Zanthoxylum Species. [Link]

  • National Center for Biotechnology Information. (2021). Bioactive Lipids and Their Derivatives in Biomedical Applications. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2022). Lipid-Based Intelligent Vehicle Capabilitized with Physical and Physiological Activation. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2025). Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2015). Analytical Techniques for Single-Cell Biochemical Assays of Lipids. PubMed Central. [Link]

  • Circulation Research. (2022). Association of Physical Activity With Bioactive Lipids and Cardiovascular Events. [Link]

  • MDPI. (2024). Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility. [Link]

  • Patsnap Synapse. (2025). How to Reduce Background Noise in ELISA Assays. [Link]

  • Frontiers. (2026). Pyridoxamine reduces inflammatory and microcirculatory abnormalities in metabolic dysfunction-associated steatohepatitis and modulates key factors in the hepatic AGE/ALE signaling pathway. [Link]

  • AZoLifeSciences. (2021). How to Reduce Background Noise in IHC. [Link]

  • MDPI. (2023). Dendritic Cell-Derived Extracellular Vesicles Mediate Inflammation in Egg Allergy Patients. [Link]

  • ResearchGate. (2024). Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility. [Link]

  • National Center for Biotechnology Information. (2012). Challenges in Fatty Acid and Lipid Physiology. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2025). Lipid Metabolism–Signaling Crosstalk in Metabolic Disease and Aging: Mechanisms and Therapeutic Targets. PubMed Central. [Link]

  • ASBMB. (n.d.). Lipid Research Division Seminar Series. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of Sphingoid Base Diastereomers

Welcome to the technical support center for the analysis of sphingoid base diastereomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of sepa...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of sphingoid base diastereomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating structurally similar sphingolipids. The inherent challenge in resolving diastereomers, such as the erythro and threo forms of sphingosine and sphinganine, demands a nuanced approach to HPLC method development. This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs): Core Concepts

Q1: What makes sphingoid base diastereomers so challenging to separate by reversed-phase HPLC?

A: The difficulty lies in their subtle structural differences. Diastereomers, like erythro-sphingosine (trans configuration) and threo-sphingosine (cis configuration), have the same mass and elemental composition. They differ only in the spatial arrangement of hydroxyl (-OH) and amino (-NH2) groups at the C2 and C3 chiral centers. In standard reversed-phase chromatography, which primarily separates based on hydrophobicity, these minor stereochemical differences provide very little basis for differential retention on a C18 column, often resulting in co-elution or poor resolution. Achieving separation requires optimizing the chromatographic system to exploit these subtle differences in polarity, shape, and interaction with the stationary phase.

Q2: What are the primary HPLC modes for separating these diastereomers?

A: There are three main strategies:

  • Reversed-Phase (RP) HPLC: This is the most common approach, but it requires significant method optimization. Success hinges on the careful selection of column chemistry, mobile phase composition, and temperature to amplify the small differences in polarity and shape between diastereomers.[1][2]

  • Normal-Phase (NP) HPLC: This mode can be effective, particularly for separating complex sphingolipid classes before analyzing the sphingoid base backbone.[3][4] It separates based on polarity, offering a different selectivity to RP-HPLC. However, it often involves less stable baselines and requires careful solvent management.

  • Chiral Chromatography: This is the most specific method for separating stereoisomers.[5][6][7] Chiral Stationary Phases (CSPs) are designed to interact differently with each isomer, forming transient diastereomeric complexes with different stability constants, which leads to separation.[7] While powerful, developing a robust method on a CSP can be complex and may require screening multiple column types and mobile phases.[8]

Troubleshooting Guide: Common Issues & Solutions

Problem Area 1: Poor Resolution & Peak Co-elution

Q: My erythro and threo diastereomers of sphinganine are not separating on my C18 column. What is the first thing I should adjust?

A: Before making drastic changes, the first and most impactful variable to adjust is the organic modifier in your mobile phase.

  • Causality: While acetonitrile is a common choice, methanol often provides superior selectivity for diastereomers. The difference in their hydrogen bonding capabilities and viscosity can alter the interaction kinetics between the analytes and the C18 stationary phase. This can subtly change the conformation of the analytes as they partition into the stationary phase, allowing the column to better recognize the stereochemical differences.

  • Actionable Advice: If you are using an acetonitrile/water gradient, formulate a new mobile phase with methanol/water at the same proportions and re-run your analysis. Often, this simple switch can be enough to achieve baseline resolution. If resolution improves but is not complete, proceed to optimize the gradient slope and temperature.

Q: I've tried switching to methanol, but my sphingosine diastereomers are still co-eluting. What's my next step?

A: Your next step is to evaluate your column chemistry and mobile phase additives . Standard C18 columns may not have the right selectivity.

  • Expertise & Experience:

    • Column Choice: Consider a Phenyl-Hexyl stationary phase . The phenyl groups offer π-π interactions, providing a different separation mechanism than the hydrophobic interactions of a C18 chain. The rigid structure of the phenyl ring can be more sensitive to the shape and stereochemistry of the analytes, enhancing diastereomeric selectivity.

    • Mobile Phase Additives: Introducing an ion-pairing agent or an acid can significantly improve resolution.[9][10][11] Heptafluorobutyric acid (HFBA) at a low concentration (e.g., 5 mM) has been shown to be effective.[12] HFBA pairs with the primary amine on the sphingoid base, neutralizing its charge and increasing its hydrophobicity. Minor differences in the stability of these ion pairs between diastereomers can be exploited for separation.[12] Formic acid (0.1-0.2%) is also commonly used to improve peak shape and ionization efficiency in LC-MS.[13]

  • Authoritative Grounding: A study on determining sphingoid bases successfully used a reversed-phase column with a mobile phase containing both formic acid and heptafluorobutyric acid to achieve good separation.[14]

Problem Area 2: Poor Peak Shape (Tailing)

Q: My sphingoid base peaks are showing significant tailing, which is affecting my integration and quantification. Why is this happening and how do I fix it?

A: Peak tailing for basic compounds like sphingoid bases is almost always caused by secondary interactions with the silica backbone of the stationary phase.

  • Causality: Even on end-capped columns, residual free silanol groups (Si-OH) exist on the silica surface. The positively charged primary amine of the sphingoid base can interact strongly with these negatively charged silanols through ion exchange. This strong, secondary interaction leads to a portion of the analyte being retained longer than the bulk, resulting in a tailed peak.

  • Actionable Solutions:

    • Lower Mobile Phase pH: Add a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to your mobile phase (typically 0.1%). This protonates the silanol groups (Si-O⁻ to Si-OH), reducing their negative charge and minimizing the unwanted ionic interaction with your analyte.

    • Use a Competitor: Add a small amount of a basic modifier like triethylamine (TEA) to the mobile phase.[9] TEA acts as a competitive base, binding to the active silanol sites and effectively shielding your analyte from them.

    • Modern Column Technology: Switch to a column with advanced end-capping or a hybrid particle technology (e.g., Ethylene Bridged Hybrid - BEH). These columns are designed to have very low residual silanol activity and provide excellent peak shape for basic compounds even at neutral pH.

Problem Area 3: Low Sensitivity / Inadequate Detection

Q: I am analyzing trace levels of sphingoid bases from a biological extract and cannot achieve the required sensitivity with UV detection. What are my options?

A: For trace-level analysis, you need to move beyond standard UV detection and employ either fluorescence detection after derivatization or mass spectrometry (MS) .

  • Option 1: Pre- or Post-Column Derivatization for Fluorescence Detection:

    • Mechanism: Sphingoid bases lack a native fluorophore. Derivatization involves reacting the primary amine of the sphingoid base with a fluorescent tag. This creates a highly fluorescent derivative that can be detected with exceptional sensitivity.[15]

    • Common Reagents:

      • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol (e.g., mercaptoethanol) to form a fluorescent isoindole derivative.[15][16][17] This is a very common and effective method.[12][14]

      • Naphthalene-2,3-dicarboxaldehyde (NDA): Reacts with primary amines in the presence of cyanide to form a stable and highly fluorescent cyanobenz[f]isoindole derivative, with reported detection limits in the low femtomole range.[15]

    • Trustworthiness: While derivatization adds a step to your workflow, it provides a self-validating system. The reaction is specific to primary amines, increasing selectivity, and the dramatic increase in signal-to-noise ratio ensures reliable quantification at low concentrations.[15]

  • Option 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

    • Expertise: This is the gold standard for sphingolipid analysis due to its unparalleled sensitivity and specificity.[2][13][18][19][20]

    • Methodology: In positive electrospray ionization (ESI) mode, sphingoid bases readily form protonated molecules [M+H]⁺. In a tandem mass spectrometer (like a triple quadrupole), you can select this precursor ion and fragment it to produce characteristic product ions. For sphingosine, a common transition is the neutral loss of water, while complex sphingolipids often show a product ion at m/z 264 (indicative of the sphingosine backbone).[21]

    • Actionable Advice: Develop a Multiple Reaction Monitoring (MRM) method. This involves specifying the precursor ion → product ion transition for each analyte and internal standard. This technique is highly specific and virtually eliminates background noise, allowing for picogram-level detection.

Experimental Protocols & Data

Protocol 1: OPA Pre-Column Derivatization for Fluorescence Detection

This protocol provides a robust method for derivatizing sphingoid bases prior to HPLC analysis.

Step-by-Step Methodology:

  • Prepare OPA Reagent:

    • Dissolve 50 mg of o-phthalaldehyde (OPA) in 1.25 mL of absolute ethanol.

    • Add 50 µL of 2-mercaptoethanol.

    • Bring the final volume to 50 mL with a 3% (w/v) boric acid buffer, adjusted to pH 10.4 with NaOH.

    • This reagent is light-sensitive and should be stored in an amber vial at 4°C. It is stable for about one week.[15][16]

  • Sample Preparation:

    • Dry down your lipid extract or standard solution under a stream of nitrogen.

    • Reconstitute the sample in a known volume of ethanol (e.g., 100 µL).

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix 10 µL of your reconstituted sample with 100 µL of the OPA reagent.

    • Vortex briefly and allow the reaction to proceed at room temperature for exactly 2 minutes. (Note: The OPA derivative can be unstable over long periods, so consistent timing is critical for reproducibility). [15]

  • Injection:

    • Immediately inject a suitable volume (e.g., 20 µL) onto the HPLC system.

Data Summary: Impact of Column & Mobile Phase on Resolution

The following table summarizes typical results for the separation of sphinganine diastereomers, demonstrating the impact of key methodological choices.

Parameter Condition A: Standard Condition B: Optimized Rationale for Improvement
Column Standard C18 (4.6x150mm, 5µm)Phenyl-Hexyl (4.6x150mm, 3µm)Phenyl rings provide π-π interactions, adding a second separation mechanism beyond hydrophobicity that is sensitive to analyte shape.
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid + 5mM HFBAHFBA acts as an ion-pairing agent, enhancing retention and exploiting subtle differences in analyte conformation for better separation.[12]
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol + 0.1% Formic AcidMethanol's different solvent properties (viscosity, hydrogen bonding) alter selectivity for structurally similar compounds.
Resolution (Rs) 0.8 (Co-eluting peaks)2.1 (Baseline separation)The combination of a more selective stationary phase and optimized mobile phase additives dramatically improves the resolution.

Visualizations: Workflows & Mechanisms

Method Development Workflow

This diagram outlines a logical workflow for developing a robust HPLC method for sphingoid base diastereomer separation.

MethodDevelopment cluster_start Initial Assessment cluster_column Column Selection cluster_mobile Mobile Phase Optimization cluster_detect Detection Strategy cluster_end Final Method Start Define Analytes (e.g., erythro/threo Sa) C18 Standard C18 Start->C18 Start with ACN Acetonitrile Modifier C18->ACN Test UV UV (Low Sensitivity) Phenyl Phenyl-Hexyl MeOH Methanol Modifier Phenyl->MeOH Test ACN->Phenyl If Rs < 1.5 MS LC-MS/MS (High Sensitivity) ACN->MS Additive Add HFBA / Acid MeOH->Additive If needed FLD FLD + Derivatization Additive->FLD Alternative Additive->MS If high sens. needed Validation Method Validation (Robust & Resolved) FLD->Validation MS->Validation

Caption: A systematic approach to HPLC method development for sphingoid base diastereomers.

Mechanism of Peak Tailing

This diagram illustrates the undesirable secondary ionic interactions between a protonated sphingoid base and deprotonated residual silanols on the HPLC stationary phase.

Caption: Unwanted ionic interactions causing peak tailing in reversed-phase HPLC.

References

  • Title: Determination of sphingoid bases from hydrolyzed glucosylceramide in rice and wheat by online post-column high-performance liquid chromatography with O-phthalaldehyde derivatization Source: PubMed URL: [Link]

  • Title: Improved fluorescent determination method of cellular sphingoid bases in high-performance liquid chromatography Source: Semantic Scholar URL: [Link]

  • Title: Interest of Fluorescence Derivatization and Fluorescence Probe Assisted Post-column Detection of Phospholipids: A Short Review Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Analysis of Sphingoid Bases by Reversed-Phase High Performance Liquid Chromatography Source: PubMed URL: [Link]

  • Title: Separation and purification of sphingomyelin diastereomers by high-performance liquid chromatography Source: PubMed URL: [Link]

  • Title: Analysis of sphingolipids in extracted human plasma using liquid chromatography electrospray ionization tandem mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Analysis of Sphingosine and Sphinganine from the Aqueous Humor for Signaling Studies Using Ultrahigh-Performance Liquid Chromatography-Mass Spectrometry Source: PubMed URL: [Link]

  • Title: A rapid and quantitative LC-MS/MS method to profile sphingolipids Source: National Institutes of Health (NIH) URL: [Link]

  • Title: SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS Source: National Institutes of Health (NIH) URL: [Link]

  • Title: LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples Source: PubMed URL: [Link]

  • Title: An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro Source: LIPID MAPS URL: [Link]

  • Title: Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Chromatograms of the sphingoid base standards. 100 ng of each sphingoid... Source: ResearchGate URL: [Link]

  • Title: Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis Source: National Institutes of Health (NIH) URL: [Link]

  • Title: HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules Source: Regis Technologies, Inc. URL: [Link]

  • Title: An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells Source: PubMed URL: [Link]

  • Title: Direct chiral HPLC separation on CSPs Source: Chiralpedia URL: [Link]

  • Title: Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: HPLC Troubleshooting Source: University of Toronto URL: [Link]

  • Title: HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations Source: PubMed URL: [Link]

  • Title: A procedure for fractionation of sphingolipid classes by solid-phase extraction on aminopropyl cartridges Source: PubMed URL: [Link]

  • Title: Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity Source: Longdom Publishing URL: [Link]

  • Title: Sphingolipid analysis by high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) Source: PubMed URL: [Link]

  • Title: Analysis of Phospho- and Sphingolipids in Dairy Products by a New HPLC Method Source: Journal of Dairy Science URL: [Link]

  • Title: The Separation and Direct Detection of Ceramides and Sphingoid Bases by Normal-Phase High-Performance Liquid Chromatography and Evaporative Light-Scattering Detection Source: ResearchGate URL: [Link]

Sources

Optimization

preventing degradation of (2S,3R,4E)-2-Amino-4-decene-1,3-diol during storage

Technical Support Center: (2S,3R,4E)-2-Amino-4-decene-1,3-diol Introduction: (2S,3R,4E)-2-Amino-4-decene-1,3-diol is a synthetic sphingolipid analog used by researchers as an intermediate in the preparation of ceramide d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2S,3R,4E)-2-Amino-4-decene-1,3-diol

Introduction: (2S,3R,4E)-2-Amino-4-decene-1,3-diol is a synthetic sphingolipid analog used by researchers as an intermediate in the preparation of ceramide derivatives.[1] Its structure, featuring an unsaturated backbone, an amino group, and allylic hydroxyl groups, makes it susceptible to degradation during storage and handling.[2] This guide provides in-depth technical support, troubleshooting advice, and preventative protocols to ensure the long-term stability and integrity of your compound.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by researchers. Understanding the root cause is the first step toward prevention.

Q1: What are the primary signs of degradation for (2S,3R,4E)-2-Amino-4-decene-1,3-diol?

A1: Degradation can manifest in several ways:

  • Visual Changes: The most common sign is a color change, with the compound turning from white/off-white to yellow or brown. You might also observe the material becoming gummy or oily.

  • Solubility Issues: A previously soluble sample may show haziness or precipitation when dissolved in a standard solvent.

  • Analytical Changes: When analyzed by techniques like HPLC, LC-MS, or TLC, you may observe the appearance of new peaks, a decrease in the main peak's area, or a broadening of the main peak.[3][4]

Q2: My compound has turned yellow. What chemical changes have occurred, and is it still usable?

A2: A yellow or brown color is a strong indicator of oxidation. The unsaturated 4-decene backbone and the allylic alcohol groups are particularly prone to reacting with atmospheric oxygen.[5][6] This process can lead to the formation of various byproducts, including aldehydes, ketones, and epoxides, and may eventually result in polymerization.

Whether the compound is still usable depends on the extent of degradation and the sensitivity of your application. For assays highly sensitive to impurities, using a discolored compound is not recommended. It is crucial to re-qualify the material using an appropriate analytical method (e.g., LC-MS) to assess its purity before use.

Q3: I see a new peak in my HPLC/LC-MS analysis. What could it be?

A3: A new peak can represent several degradation products. Based on the compound's structure, likely candidates include:

  • Oxidation Products: As mentioned, oxidation can create aldehydes, ketones, or epoxides at the double bond or hydroxyl groups.

  • Isomers: The (4E)-trans double bond can potentially isomerize to the (4Z)-cis form, especially if exposed to light or heat. This isomer may appear as a closely eluting peak in your chromatogram.

  • Hydrolysis Products: While less common for the backbone, if the compound is stored in aqueous buffers for extended periods, hydrolysis could occur, although this is more relevant for complex lipids with ester linkages.[5]

Q4: What is the optimal temperature for long-term storage?

A4: For long-term stability, (2S,3R,4E)-2-Amino-4-decene-1,3-diol, especially when dissolved in an organic solvent, should be stored at -20°C or below .[7][8] Storing at -80°C can further slow degradation kinetics but is not always necessary if other precautions are taken. The key is to minimize temperature fluctuations.

Q5: What is the best way to handle the compound after removing it from the freezer?

A5: Proper thawing is critical to prevent moisture condensation, which can accelerate degradation.[8]

  • Remove the container from the freezer.

  • Allow it to warm to room temperature before opening the cap. This may take 15-30 minutes for a small vial.

  • Once at room temperature, open the vial, preferably under a blanket of inert gas like argon or nitrogen, to minimize exposure to oxygen.[7][8]

Q6: Should I store the compound as a dry powder or in solution?

A6: Due to its unsaturated nature, this compound is not stable as a powder once the original container is opened.[8] As a powder, it is hygroscopic and has a large surface area exposed to atmospheric oxygen, leading to rapid oxidation and hydrolysis.[8]

Best Practice: Immediately upon receipt, dissolve the entire contents of the vial in a suitable, high-purity organic solvent such as ethanol or a chloroform:methanol mixture.[7] Store this stock solution as recommended.

Q7: How can I actively prevent oxidation during storage and handling?

A7: Preventing oxidation is the most critical aspect of maintaining compound integrity.

  • Inert Atmosphere: Always handle the compound under an inert gas (argon or nitrogen).[7][8] After preparing aliquots, flush the headspace of the vial with the inert gas before sealing.

  • Solvent Choice: Use high-purity, peroxide-free solvents for reconstitution.

  • Antioxidants: For very long-term storage or sensitive applications, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the stock solution.[9]

  • Light Protection: Store vials in the dark or use amber glass vials to protect the compound from light, which can catalyze oxidative processes.[10][11]

Troubleshooting Guide

Use this table to diagnose and solve common problems.

Symptom Potential Cause(s) Recommended Action(s)
Compound is yellow/brown upon receipt or after short-term storage. Oxidation due to improper sealing, exposure to air/light.1. Re-analyze purity via HPLC or LC-MS. 2. If purity is compromised, consider purification or purchasing a new lot. 3. Implement stringent inert atmosphere handling for all new materials.
Difficulty dissolving the compound; solution is hazy. Polymerization or formation of insoluble oxidation byproducts.1. Attempt gentle warming or sonication to aid dissolution. 2. If insolubility persists, the compound is likely significantly degraded and should not be used.
Inconsistent results between experiments using the same stock solution. Degradation of the stock solution over time; improper handling of aliquots.1. Prepare fresh working solutions from the main stock for each experiment. 2. Ensure the main stock solution is properly stored under an inert atmosphere. 3. Re-verify the concentration and purity of the stock solution.
Appearance of a new, closely eluting peak in HPLC. Isomerization of the 4E double bond to 4Z.1. Minimize exposure to light and heat. 2. If separation is critical, optimize the chromatographic method. 3. For most biological assays, a small percentage of the isomer may not significantly impact results, but this must be verified.

Visualizing Degradation & Prevention

Understanding the chemical pathways of degradation and the workflow for prevention is key.

Primary Degradation Pathways

cluster_0 Degradation Pathways A (2S,3R,4E)-2-Amino-4-decene-1,3-diol (Stable Compound) B Oxidation Products (Ketones, Aldehydes, Epoxides) A->B O2, Light, Heat C Isomerization Product ((4Z)-isomer) A->C Light, Heat cluster_workflow Prevention & Troubleshooting Workflow Observe Observe Symptom (e.g., Color Change) Identify Identify Potential Cause (e.g., Oxidation) Observe->Identify Analyze Analyze Purity (HPLC/LC-MS) Identify->Analyze Decision Purity Acceptable? Analyze->Decision Use Proceed with Caution Decision->Use Yes Discard Discard & Reorder Decision->Discard No Implement Implement Preventative Protocol (Inert Gas, -20°C Storage) Use->Implement Discard->Implement

Caption: A logical workflow for addressing compound stability issues.

Protocols for Ensuring Compound Integrity

Following these step-by-step protocols will minimize degradation and ensure reproducible results.

Protocol 1: Initial Handling and Preparation of Master Stock Solution
  • Objective: To properly store the compound immediately upon receipt to prevent initial degradation.

  • Materials: (2S,3R,4E)-2-Amino-4-decene-1,3-diol (as received), high-purity ethanol (or other suitable solvent), glass vial with Teflon-lined cap, argon or nitrogen gas with regulator.

  • Procedure:

    • Allow the manufacturer's vial to equilibrate to room temperature before opening.

    • In a clean, dry environment (preferably a glove box or under a stream of inert gas), open the vial.

    • Add a precise volume of the chosen solvent to dissolve the entire contents, creating a concentrated master stock solution (e.g., 10 mg/mL).

    • Flush the headspace of the vial with argon or nitrogen for 15-30 seconds.

    • Seal the vial tightly with the Teflon-lined cap.

    • Label the vial clearly with the compound name, concentration, solvent, and date.

    • Store the master stock solution at -20°C in the dark.

Protocol 2: Preparation of Working Aliquots
  • Objective: To create smaller, single-use or limited-use aliquots to prevent contamination and degradation of the master stock from repeated freeze-thaw cycles.

  • Procedure:

    • Remove the master stock solution from the freezer and allow it to thaw completely and reach room temperature.

    • Under an inert atmosphere, transfer small volumes of the master stock into several smaller glass vials (e.g., 20-100 µL per vial).

    • Flush the headspace of each new aliquot vial with inert gas.

    • Seal each vial tightly.

    • Label all aliquots and return them and the master stock to the -20°C freezer.

    • For daily use, remove only one aliquot, allow it to thaw, and use as needed. Discard any unused portion of the working aliquot at the end of the day to avoid degradation.

Protocol 3: Routine Quality Control Check by HPLC
  • Objective: To periodically assess the purity of the master stock solution.

  • Recommended Frequency: Every 3-6 months, or if inconsistent experimental results are observed.

  • Generic HPLC Method (must be optimized for your system):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile (or methanol) with 0.1% formic acid.

    • Detection: UV detection at a low wavelength (e.g., 205-215 nm) or Evaporative Light Scattering Detector (ELSD) or CAD. Mass Spectrometry (MS) is the most definitive. [4] * Procedure:

      • Prepare a fresh dilution of your stock solution to an appropriate concentration (e.g., 0.1 mg/mL).

      • Run the sample on the HPLC system.

      • Integrate the peak areas. The purity can be estimated as (Area of Main Peak / Total Area of All Peaks) * 100.

      • Compare the chromatogram to the original certificate of analysis or a previously run standard. Look for any new peaks or a significant decrease in the main peak's relative area.

References

  • Alpha-synuclein can function as an antioxidant preventing oxidation of unsatur
  • Utilization of Nanotechnology to Improve the Handling, Storage and Biocompatibility of Bioactive Lipids in Food Applications. MDPI. [Link]

  • Use of Natural Antioxidants in the Inhibition of Cholesterol Oxid
  • Utilization of Nanotechnology to Improve the Handling, Storage and Biocompatibility of Bioactive Lipids in Food Applic
  • Preventing oxidation of omega-3 fatty acids before and after addition to alternative seafood products. The Good Food Institute. [Link]

  • How To Prevent Lipid Oxidation In Food Products. Oratia Farmer's Market. [Link]

  • Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. MDPI. [Link]

  • 15.9 Application: Oxidation of Unsaturated Lipids. Chemistry LibreTexts. [Link]

  • Utilization of Nanotechnology to Improve the Handling, Storage and Biocompatibility of Bioactive Lipids in Food Applications. ResearchGate. [Link]

  • Storage & Handling of Lipids. Stratech. [Link]

  • ANALYSIS OF LIPIDS. University of Massachusetts. [Link]

  • Conventional Analytical Methods to Assess Lipid Oxidation. Semantic Scholar. [Link]

  • Analytical Techniques for Single-Cell Biochemical Assays of Lipids. PMC - NIH. [Link]

  • Sphingolipid Homeostasis. Encyclopedia MDPI. [Link]

  • How to Analyze Lipids in Food — Beginner's Lab Guide for Accurate Lipid Profiling. YouTube. [Link]

  • (2S,3R,4E)-2-Amino-4-decene-1,3-diol. PubChem. [Link]

  • The catabolism of amino acids to long chain and complex alcohols in Saccharomyces cerevisiae. PubMed.

Sources

Troubleshooting

side reactions in aminohydroxylation for diol synthesis

Welcome to the technical support center for osmium-catalyzed aminohydroxylation. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful transformation for t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for osmium-catalyzed aminohydroxylation. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful transformation for the synthesis of vicinal amino alcohols and may be encountering challenges with side reactions, yield, or selectivity. Here, we address common issues in a practical, question-and-answer format, grounded in mechanistic principles to help you not only solve problems but also understand their root causes.

Section 1: Troubleshooting Common Side Reactions & Issues

This section is organized by the most frequently observed experimental problems. We diagnose the likely causes and provide actionable solutions to get your reaction back on track.

FAQ 1.1: I am observing significant formation of a diol byproduct instead of my desired amino alcohol. What is happening and how can I fix it?

Answer:

This is the most common side reaction in aminohydroxylation. The formation of a diol byproduct occurs when the osmium catalyst participates in a competitive dihydroxylation pathway instead of the desired aminohydroxylation.

Causality: The catalytically active species in aminohydroxylation is an imido-oxo-osmium(VIII) complex, formed from the reaction of the osmium source (like OsO₄ or K₂OsO₂(OH)₄) with the nitrogen source (e.g., a chloramine salt)[1][2]. However, under the aqueous conditions of the reaction, OsO₄ itself is a potent dihydroxylating agent. If the rate of formation or reaction of the imido-osmium species is slow, or if there is localized excess water, the competing dihydroxylation reaction can dominate[3][4].

Troubleshooting Steps:

  • Ensure Anhydrous Conditions (Initially): While the reaction often runs in an aqueous co-solvent system, ensure your starting materials and the initial solvent charge (e.g., t-BuOH, n-PrOH) are reasonably dry before adding the aqueous components.

  • Control the Hydrolysis Rate: The final step of the catalytic cycle is the hydrolysis of the osmium(VI) azaglycolate intermediate to release the amino alcohol product[1][5]. If this hydrolysis is too slow, it can hamper catalyst turnover. Conversely, too much water can promote the competing dihydroxylation. Running the reaction under more dilute conditions in an aqueous medium can sometimes favor the desired hydrolysis of the azaglycolate over the competing dihydroxylation pathway[1].

  • Choice of Nitrogen Source: Some nitrogen sources are more efficient at forming the active imido-osmium species. While Chloramine-T is common, other sources like N-bromoacetamide or carbamate-derived reagents may offer better performance for your specific substrate[1].

  • Ligand Presence: The presence of the chiral cinchona alkaloid-derived ligand is known to accelerate the aminohydroxylation pathway, thereby outcompeting the dihydroxylation side reaction[6][7]. Ensure the correct loading of a high-purity ligand.

FAQ 1.2: My reaction is producing two different regioisomers of the amino alcohol. How can I control the regioselectivity?

Answer:

For unsymmetrical olefins, the addition of the '-OH' and '-NHR' groups can occur in two different orientations, leading to regioisomers. This is a well-documented challenge, and controlling it is key to a successful synthesis[8].

Causality: The regioselectivity is determined during the cycloaddition of the imido-osmium species to the alkene. The outcome is governed by a complex interplay of steric and electronic factors of the substrate, as well as the specific architecture of the chiral ligand used[9][10]. The nitrogen atom typically adds distal to the most electron-withdrawing group on the substrate[2].

Troubleshooting & Control Strategies:

The most powerful tool for controlling regioselectivity is the choice of the chiral ligand. The two main classes of ligands, phthalazine (PHAL) and anthraquinone (AQN) derivatives, often induce opposite regioselectivity.

Ligand TypeCommon ExamplesTypical Regioselectivity Outcome
Phthalazine (PHAL) (DHQ)₂PHAL, (DHQD)₂PHALFavors the nitrogen atom at the more sterically accessible or electronically preferred position (e.g., benzylic amine for styrenes).[11]
Anthraquinone (AQN) (DHQ)₂AQN, (DHQD)₂AQNOften reverses the selectivity seen with PHAL ligands, providing access to the other regioisomer.[1][11]

Experimental Steps:

  • Screen Ligands: If you are obtaining an undesired regioisomer, the first step is to switch the ligand class (e.g., from a PHAL to an AQN ligand)[11]. This often reverses the major product without compromising the enantioselectivity[1][11].

  • Modify the Nitrogen Source: The steric bulk and electronic nature of the nitrogen source's substituent (e.g., Ts, Boc, Cbz) can subtly influence the regiochemical outcome[1]. Experimenting with different N-haloamides can sometimes improve selectivity.

  • Substrate Modification: While not always feasible, altering the electronic properties of the substrate (e.g., changing a substituent on an aromatic ring) can steer the selectivity based on predictable electronic effects[3][9].

FAQ 1.3: The reaction yield is low, and I'm recovering a lot of starting material. What could be causing poor conversion?

Answer:

Low conversion points to an issue with catalyst activity or turnover. Several factors can contribute to a stalled or inefficient reaction.

Causality: The catalytic cycle involves the oxidation of Os(VI) back to Os(VIII). If this re-oxidation step is inefficient, the catalyst becomes trapped in a lower oxidation state, halting the reaction. Another possibility is the formation of an inactive osmium species.

Troubleshooting Steps:

  • Check Re-oxidant Purity and Stoichiometry: The nitrogen source (e.g., Chloramine-T) often serves as the terminal oxidant. Ensure it is of high quality and used in the correct stoichiometric amount (typically 1.1 to 3.0 equivalents).

  • Formation of Bis-adducts: It is possible for the re-oxidized osmium intermediate to undergo a second cycloaddition before product release, forming an osmium(VI) bis(azaglycolate)[1][5]. This species is less reactive and can sequester the catalyst. Running the reaction at higher dilution can disfavor this bimolecular side reaction and favor hydrolysis, improving catalyst turnover[1].

  • pH and Solvent: The reaction is sensitive to pH. The in-situ generation of the active catalyst and the hydrolysis step are often optimal in a specific pH range, typically achieved in buffered alcohol/water solvent mixtures[9]. Ensure your solvent system is appropriate for the chosen nitrogen source.

  • Catalyst Loading: While this is a catalytic process, highly hindered or electronically deactivated olefins may require a higher catalyst loading (e.g., increasing from 1 mol% to 4-5 mol% K₂OsO₂(OH)₄).

FAQ 1.4: I've isolated my product, but the enantiomeric excess (ee) is lower than expected. Why?

Answer:

Suboptimal enantioselectivity suggests that a non-selective background reaction is competing with the desired ligand-accelerated asymmetric pathway.

Causality: The chiral ligand accelerates the reaction of the osmium catalyst with the alkene[7]. If this acceleration is not significant enough compared to the reaction of the un-ligated osmium species, a racemic or low-ee product will be formed via the background reaction.

Troubleshooting Steps:

  • Increase Ligand Loading: Ensure the ligand-to-osmium ratio is sufficient. A typical starting point is 1-2 mol% of ligand relative to the substrate. Increasing this slightly can sometimes suppress the background reaction.

  • Lower Reaction Temperature: Reducing the temperature can often enhance selectivity by widening the energetic gap between the diastereomeric transition states of the catalyzed and uncatalyzed pathways.

  • Check for Bis-adduct Formation: The formation of an osmium(VI) bis(azaglycolate) can decrease enantioselectivity[1]. As mentioned in FAQ 1.3, using more dilute conditions can mitigate this[1].

  • Ligand Purity: Verify the purity and integrity of your chiral ligand. Impurities or degradation can negatively impact performance.

Section 2: Visualizing the Process

Understanding the reaction pathways is crucial for effective troubleshooting. The following diagrams illustrate the core catalytic cycle and the points where side reactions can occur.

The Catalytic Cycle and Key Side Reactions

Aminohydroxylation_Cycle cluster_main Desired Catalytic Cycle cluster_side Common Side Reactions OsVIII_Imido [L]OsO₃(NR) Active Catalyst (Os VIII) Cycloaddition [3+2] Cycloaddition OsVIII_Imido->Cycloaddition Alkene Alkene (R¹CH=CHR²) Alkene->Cycloaddition Dihydroxylation Competitive Dihydroxylation Alkene->Dihydroxylation Osmate_Ester Os(VI) Azaglycolate Intermediate Cycloaddition->Osmate_Ester syn-addition Hydrolysis Hydrolysis (Product Release) Osmate_Ester->Hydrolysis Bis_Adduct Os(VI) Bis(azaglycolate) (Inactive Species) Osmate_Ester->Bis_Adduct High Concentration Product syn-Amino Alcohol Product Hydrolysis->Product OsVI_species [L]OsO₂(OH)₂ (Os VI) Hydrolysis->OsVI_species Catalyst Turnover Reoxidation Re-oxidation by R-N(Na)Cl Reoxidation->OsVIII_Imido OsO4 OsO₄ (from catalyst precursor) OsVI_species->Reoxidation OsO4->Dihydroxylation Excess H₂O Diol_Product Diol Byproduct Dihydroxylation->Diol_Product

Caption: Catalytic cycle of aminohydroxylation and key off-cycle pathways.

Troubleshooting Decision Workflow

Troubleshooting_Workflow start Problem Observed issue issue start->issue What is the main issue? solution_diol 1. Check H₂O content 2. Change N-source 3. Ensure ligand presence issue->solution_diol Diol Byproduct solution_regio 1. Switch ligand class (PHAL vs AQN) 2. Screen N-sources issue->solution_regio Wrong Regioisomer solution_yield 1. Check re-oxidant 2. Use higher dilution 3. Increase catalyst loading issue->solution_yield Low Yield / Conversion solution_ee 1. Increase ligand loading 2. Lower temperature 3. Use higher dilution issue->solution_ee Low Enantioselectivity solution solution check check check_result Re-run reaction and analyze results solution_diol->check_result solution_regio->check_result solution_yield->check_result solution_ee->check_result

Caption: A decision tree for troubleshooting aminohydroxylation reactions.

Section 3: Experimental Protocol & Best Practices

This section provides a general, robust protocol for a Sharpless Asymmetric Aminohydroxylation reaction, with embedded troubleshooting advice.

Materials:

  • Alkene substrate

  • Nitrogen source (e.g., Chloramine-T trihydrate, N-bromoacetamide)

  • Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)

  • Chiral Ligand ((DHQ)₂PHAL or (DHQD)₂AQN, etc.)

  • Solvent system (e.g., n-propanol/water or tert-butanol/water, 1:1)

  • Inert atmosphere setup (Nitrogen or Argon)

General Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the chiral ligand (1-2 mol%), followed by the solvent (e.g., n-propanol, 5 mL per mmol of alkene). Stir until the ligand is fully dissolved.

  • Addition of Reagents: Add the nitrogen source (e.g., Chloramine-T, 1.1-1.5 eq) and stir for 5-10 minutes. Follow with the addition of the alkene substrate (1.0 eq).

  • Catalyst Introduction: In a separate vial, dissolve the potassium osmate(VI) dihydrate (1-4 mol%) in water (5 mL per mmol of alkene). Add this aqueous solution to the reaction mixture in one portion. The reaction should typically change color upon addition.

    • Troubleshooting Note (Diol Formation): If diol formation is a persistent issue, consider adding the osmium catalyst solution slowly over 30-60 minutes to maintain a low instantaneous concentration.

  • Reaction Monitoring: Stir the reaction vigorously at the desired temperature (0 °C to room temperature is common). Monitor the reaction progress by TLC or LC-MS.

    • Troubleshooting Note (Low Conversion): If the reaction stalls, a small, additional portion of the nitrogen source can sometimes restart catalysis. However, be cautious of adding a large excess.

  • Workup: Once the starting material is consumed, quench the reaction by adding a reducing agent like sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) as a saturated aqueous solution. Stir for 1 hour or until the dark color dissipates.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References
  • Sharpless Aminohydroxylation (Oxyamination). Organic Chemistry Portal. [Link]

  • Nilsson, P. et al. (2010). Mechanism and Regioselectivity of the Osmium-Catalyzed Aminohydroxylation of Olefins. The Journal of Organic Chemistry, 75(5), 1491–1497. [Link]

  • Nilsson, P. et al. (2010). Mechanism and regioselectivity of the osmium-catalyzed aminohydroxylation of olefins. Journal of Organic Chemistry. [Link]

  • Heravi, M. M. et al. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 8(12), 6585–6633. [Link]

  • Nilsson, P. et al. (2010). Mechanism and Regioselectivity of the Osmium-Catalyzed Aminohydroxylation of Olefins. The Journal of Organic Chemistry. [Link]

  • Asymmetric Aminohydroxylation. NPTEL Archive. [Link]

  • Donohue, A. C. et al. (2009). The Sharpless asymmetric aminohydroxylation reaction: optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars. Organic & Biomolecular Chemistry, 7(4), 711-722. [Link]

  • O'Brien, P. (2002). The Sharpless asymmetric aminohydroxylation. Journal of the Chemical Society, Perkin Transactions 1, (2), 2733-2755. [Link]

  • Heravi, M. M. et al. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. Semantic Scholar. [Link]

  • McLeod, M. D. (2002). The Sharpless asymmetric aminohydroxylation. The Australian National University. [Link]

  • Donohue, A. C. et al. (2009). The Sharpless asymmetric aminohydroxylation reaction: Optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars. ResearchGate. [Link]

  • Dihydroxylation, Aminohydroxylation, Diamination, and Dibromination of Carbon—Carbon Double Bonds. Science of Synthesis. [Link]

  • Reddy, K. L. et al. (1999). Catalytic asymmetric aminohydroxylation with amino-substituted heterocycles as nitrogen sources. Angewandte Chemie International Edition, 38(8), 1080-1083. [Link]

  • Punniyamurthy, T. (2021). Dihydroxylation, Aminohydroxylation and Aziridination Reactions. Chemistry LibreTexts. [Link]

  • Sharpless oxyamination. Wikipedia. [Link]

  • Tethered Aminohydroxylation: Synthesis of the β-Amino Acid of Microsclerodermins A and B. The Journal of Organic Chemistry, 78(21), 10845–10853. [Link]

  • Travis, B. R. et al. (2002). Osmium Tetroxide-Promoted Catalytic Oxidative Cleavage of Olefins: An Organometallic Ozonolysis. Journal of the American Chemical Society, 124(15), 3824–3825. [Link]

  • Travis, B. R. et al. (2002). Osmium Tetroxide-Promoted Catalytic Oxidative Cleavage of Olefins: An Organometallic Ozonolysis. Organic Chemistry Portal. [Link]

  • Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 17, 1891–1899. [Link]

  • The Sharpless Asymmetric Aminohydroxylation. Sussex Drug Discovery Centre. [Link]

Sources

Optimization

Technical Support Center: Purification of Synthetic Sphingosine Analogs

Welcome to the technical support center for the purification of synthetic sphingosine analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges enco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of synthetic sphingosine analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of these complex lipids. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful isolation of high-purity sphingosine analogs for your research.

Introduction to Purification Challenges

Synthetic sphingosine analogs are critical tools for studying lipid signaling pathways and for developing novel therapeutics for a range of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.[1][2] However, their synthesis is often complex, yielding mixtures of stereoisomers and other impurities that can be challenging to separate.[1][3] The inherent physicochemical properties of these amino-alcohols, including their amphipathic nature and potential for strong intermolecular interactions, further complicate purification efforts.[1]

This guide will address the most common purification hurdles and provide practical, field-proven solutions to overcome them.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the purification of synthetic sphingosine analogs:

Q1: What are the most common impurities I should expect in my crude synthetic sphingosine analog?

A1: The most common impurities include:

  • Diastereomers: The syn- and anti-amino alcohol configurations are often the most challenging impurities to separate. Achieving 100% diastereoselectivity in the synthesis is difficult.[1][2]

  • Enantiomers: If a non-stereospecific synthesis is performed, you will have a racemic mixture of your desired analog.

  • Unreacted Starting Materials: Incomplete reactions can leave behind starting materials or early-stage intermediates.

  • Side-Products: Depending on the synthetic route, you may have byproducts from reactions such as incomplete reductions, over-oxidation, or side reactions of protecting groups.

  • Reagents and Catalysts: Residual reagents and catalysts from the synthesis can also contaminate the final product.

Q2: My primary challenge is separating the diastereomers of my sphingosine analog. What is the best approach?

A2: Separation of diastereomers typically relies on chromatography. Here are the recommended approaches in order of preference:

  • Normal-Phase Flash Chromatography: For many diastereomeric pairs, careful optimization of the solvent system on silica gel can provide good separation. A shallow gradient and careful monitoring by TLC are crucial.

  • Normal-Phase HPLC: If flash chromatography is insufficient, normal-phase HPLC on a silica or diol column often provides the necessary resolution.

  • Reverse-Phase HPLC: While less common for diastereomer separation of these analogs, it can be effective, particularly for more polar analogs.

Q3: How can I separate the enantiomers of my synthetic sphingosine analog?

A3: Enantiomer separation requires a chiral environment. The two main strategies are:

  • Chiral Chromatography: This is the most direct method. Chiral stationary phases (CSPs), such as those based on polysaccharides (e.g., cellulose or amylose derivatives), are commonly used.[4] Method development often involves screening different chiral columns and mobile phases.[5]

  • Derivatization with a Chiral Reagent: You can react your racemic analog with a chiral derivatizing agent, such as Mosher's acid chloride (MTPA-Cl), to form diastereomeric esters.[6] These diastereomers can then be separated on a standard achiral silica column. The derivatizing agent can then be cleaved to yield the pure enantiomers.

Q4: What are the best analytical techniques to assess the purity of my final product?

A4: A combination of techniques is recommended for comprehensive purity analysis:

  • NMR Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure. For assessing enantiomeric purity, 19F NMR of MTPA derivatives is highly sensitive.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition. LC-MS/MS is a powerful tool for both qualitative and quantitative analysis of sphingolipids and their analogs.[7][8]

  • Chiral HPLC: This is the gold standard for determining enantiomeric excess (e.e.).

  • Vibrational Circular Dichroism (VCD): This advanced technique can be used to determine the absolute configuration of chiral molecules.[9]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Poor separation of diastereomers on silica gel flash chromatography. - Inappropriate solvent system.- Overloading of the column.- Co-elution of impurities.- Optimize Solvent System: Screen different solvent systems. A common starting point for sphingosine analogs is a mixture of dichloromethane/methanol or chloroform/methanol. A shallow gradient is often more effective than an isocratic elution.- Reduce Column Loading: Overloading the column leads to broad peaks and poor resolution. Reduce the amount of crude material loaded onto the column.- Consider HPLC: If flash chromatography is unsuccessful, move to normal-phase HPLC for higher resolution.
My sphingosine analog is streaking on the TLC plate and the chromatography column. - The free amine is interacting strongly with the acidic silica gel.- Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to your mobile phase. This will neutralize the acidic sites on the silica gel and improve peak shape.
I am unable to resolve the enantiomers on my chiral HPLC column. - Incorrect chiral stationary phase (CSP).- Suboptimal mobile phase.- Screen Chiral Columns: There is no universal chiral column. You may need to screen several different types of CSPs (e.g., polysaccharide-based, Pirkle-type).[5]- Optimize Mobile Phase: Systematically vary the mobile phase composition. For normal-phase chiral chromatography, common mobile phases are hexane/isopropanol or hexane/ethanol. For reverse-phase, acetonitrile/water or methanol/water are typical.
Low recovery of my analog after reverse-phase HPLC. - Irreversible binding to the column.- Degradation on the column.- Check pH of Mobile Phase: Ensure the pH of your mobile phase is compatible with your analog's stability. For amines, a slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) can improve peak shape and recovery.- Use a Different Stationary Phase: Some analogs may have better recovery on different C18 phases or on a C8 or phenyl-hexyl column.
My final product shows unexpected peaks in the mass spectrum. - Contamination from solvents or glassware.- In-source fragmentation or adduct formation in the mass spectrometer.- Use High-Purity Solvents: Ensure all solvents are HPLC or MS grade.- Thoroughly Clean Glassware: Wash all glassware with a suitable solvent and dry completely.- Optimize MS Parameters: Adjust the ionization source parameters (e.g., capillary voltage, gas flow) to minimize in-source fragmentation. Look for common adducts (e.g., +Na, +K, +formate).

Experimental Protocols

Protocol 1: Purification of Diastereomers by Flash Chromatography

This protocol provides a general workflow for separating diastereomers of a synthetic sphingosine analog using flash chromatography on silica gel.

Materials:

  • Crude synthetic sphingosine analog

  • Silica gel (for flash chromatography)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Flash chromatography system or glass column

  • Thin Layer Chromatography (TLC) plates, tank, and stain (e.g., potassium permanganate)

Procedure:

  • Develop a TLC Method:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM/MeOH).

    • Spot the TLC plate and develop it in a solvent system such as 95:5 DCM:MeOH.

    • Visualize the spots using a suitable stain.

    • Adjust the solvent polarity until you achieve good separation between the two diastereomer spots (a difference in Rf of at least 0.1 is ideal).

    • To improve peak shape and prevent streaking, add 0.1-1% TEA to the mobile phase.

  • Pack the Column:

    • Dry pack or slurry pack the flash chromatography column with silica gel in the initial, low-polarity mobile phase.

  • Load the Sample:

    • Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like DCM.

    • Alternatively, dry load the sample by adsorbing it onto a small amount of silica gel.

  • Run the Chromatography:

    • Start with a low-polarity mobile phase (e.g., 98:2 DCM:MeOH + 0.1% TEA).

    • Gradually increase the polarity of the mobile phase (e.g., to 90:10 DCM:MeOH + 0.1% TEA) over the course of the run.

    • Collect fractions and monitor the elution by TLC.

  • Combine and Evaporate:

    • Combine the fractions containing the pure desired diastereomer.

    • Remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Assessment of Enantiomeric Purity by Derivatization with (R)-MTPA-Cl

This protocol describes the derivatization of a sphingosine analog with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) for analysis by 1H or 19F NMR.[6]

Materials:

  • Purified sphingosine analog (approx. 1-2 mg)

  • (R)-MTPA-Cl

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • NMR tube

  • Deuterated chloroform (CDCl3)

Procedure:

  • Reaction Setup:

    • Dissolve the sphingosine analog in anhydrous DCM in a small, dry vial.

    • Add anhydrous pyridine (as a base).

    • Add a slight excess of (R)-MTPA-Cl to the solution.

    • Stir the reaction at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC).

  • Workup:

    • Quench the reaction with a few drops of water.

    • Extract the product with DCM.

    • Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • NMR Analysis:

    • Dissolve the dried MTPA ester in CDCl3.

    • Acquire a 1H or 19F NMR spectrum.

    • The two diastereomeric MTPA esters will have slightly different chemical shifts for certain protons (e.g., near the chiral center) in the 1H NMR spectrum and distinct peaks in the 19F NMR spectrum.

    • Integrate the corresponding peaks to determine the diastereomeric ratio, which reflects the enantiomeric ratio of the original analog.

Visualizations

Workflow for Purification and Analysis of Synthetic Sphingosine Analogs

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity & Structural Analysis Crude Crude Synthetic Analog (Mixture of Stereoisomers & Impurities) Flash Flash Chromatography (Diastereomer Separation) Crude->Flash Initial Cleanup Chiral_HPLC Chiral HPLC (Enantiomer Separation) Flash->Chiral_HPLC For Racemic Mixtures NMR NMR (1H, 13C, 19F) (Structure & Enantiomeric Purity) Flash->NMR Purity Check Chiral_HPLC->NMR Purity Check MS LC-MS/MS (Purity & Quantification) NMR->MS Final Confirmation VCD VCD (Absolute Configuration) MS->VCD If Absolute Configuration is Needed

Caption: A typical workflow for the purification and analysis of synthetic sphingosine analogs.

Decision Tree for Separating Stereoisomers

G Start Stereoisomer Mixture IsDiastereomeric Are they Diastereomers? Start->IsDiastereomeric IsEnantiomeric Are they Enantiomers? IsDiastereomeric->IsEnantiomeric No AchiralChrom Use Achiral Chromatography (e.g., Silica Gel) IsDiastereomeric->AchiralChrom Yes ChiralMethod Use a Chiral Method IsEnantiomeric->ChiralMethod Yes End Pure Isomers AchiralChrom->End ChiralHPLC Direct Separation on Chiral HPLC Column ChiralMethod->ChiralHPLC Derivatize Derivatize with Chiral Reagent, then Achiral Chromatography ChiralMethod->Derivatize ChiralHPLC->End Derivatize->End

Caption: Decision tree for selecting a method to separate stereoisomers of sphingosine analogs.

References

  • A Review Discussing Synthesis and Translational Studies of Medicinal Agents Targeting Sphingolipid Pathways. (n.d.). MDPI. Retrieved from [Link]

  • Kennedy, A. J., et al. (2009). Synthesis and evaluation of sphingosine analogues as inhibitors of sphingosine kinases. PubMed. Retrieved from [Link]

  • Li, S., Wilson, W. K., & Schroepfer, G. J., Jr. (1999). New methods for determining the enantiomeric purity of erythro-sphingosine. Journal of Lipid Research, 40(4), 764–772. Retrieved from [Link]

  • del Río, R. E., & Joseph-Nathan, P. (2021). Stereoisomers of sphingosine. ResearchGate. Retrieved from [Link]

  • Wang, W., et al. (2021). Synthesis and evaluation of highly selective quinazoline-2,4-dione ligands for sphingosine-1-phosphate receptor 2. PubMed Central. Retrieved from [Link]

  • Total synthesis of sphingosine and its analogs. (n.d.). ResearchGate. Retrieved from [Link]

  • Koptev, V. V., et al. (2024). Quantification of enantiomers and blind identification of erythro-sphingosine non-racemates by cold ion spectroscopy. National Institutes of Health. Retrieved from [Link]

  • Kim, D. W., et al. (2021). Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists. MDPI. Retrieved from [Link]

  • Al-Sari, N., et al. (2021). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. MDPI. Retrieved from [Link]

  • Al-DF, S. A., et al. (2019). Isolation and Quantification of Sphingosine and Sphinganine from Rat Serum Revealed Gender Differences. PubMed Central. Retrieved from [Link]

  • Al-Jassabi, S., & Ghafoor, K. (2014). Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Kim, S., et al. (2009). Divergent syntheses of all stereoisomers of phytosphingosine and their use in the construction of a ceramide library. PubMed. Retrieved from [Link]

  • Lim, H. S., et al. (2003). Syntheses of sphingosine-1-phosphate stereoisomers and analogues and their interaction with EDG receptors. PubMed. Retrieved from [Link]

  • Gault, C. R., et al. (2010). Production and characterization of monoclonal anti-sphingosine-1-phosphate antibodies. Journal of Lipid Research, 51(7), 1766–1773. Retrieved from [Link]

  • Olofsson, B., & Somfai, P. (2003). Divergent synthesis of D-erythro-sphingosine, L-threo-sphingosine, and their regioisomers. The Journal of Organic Chemistry, 68(6), 2514–2517. Retrieved from [Link]

  • Smith, Z. R., et al. (2014). Design, Synthesis and Analysis of Novel Sphingosine Kinase-1 Inhibitors to Improve Oral Bioavailability. National Institutes of Health. Retrieved from [Link]

  • Chiral column chromatography. (n.d.). In Wikipedia. Retrieved from [Link]

  • Christie, W. W. (n.d.). The Chromatographic Resolution of Chiral Lipids. AOCS. Retrieved from [Link]

  • Al-Sari, N., et al. (2025). Synthesis, Molecular Modeling, and Translational Studies of Medicinal Agents Targeting Sphingolipid Biochemistry. Preprints.org. Retrieved from [Link]

  • Okajima, F., et al. (2002). Effects of synthetic sphingosine-1-phosphate analogs on arachidonic acid metabolism and cell death. PubMed. Retrieved from [Link]

  • Ginkel, C., et al. (2012). A perilous path: the inborn errors of sphingolipid metabolism. PubMed Central. Retrieved from [Link]

  • Schmidt, H., et al. (2006). LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples. PubMed. Retrieved from [Link]

  • Astudillo, L., et al. (2015). Human genetic disorders of sphingolipid biosynthesis. Journal of Inherited Metabolic Disease, 38(1), 65–76. Retrieved from [Link]

  • Davis, M. D., et al. (2005). Sphingosine 1-Phosphate Analogs as Receptor Antagonists. Journal of Biological Chemistry, 280(10), 9833–9841. Retrieved from [Link]

  • Bedia, C., et al. (2010). Ceramide Synthesis Is Modulated by the Sphingosine Analog FTY720 via a Mixture of Uncompetitive and Noncompetitive Inhibition in an Acyl-CoA Chain Length-dependent Manner. Journal of Biological Chemistry, 285(14), 10386–10395. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Resolving NMR Signal Overlap in Polyhydroxylated Alkaloids

Welcome to the technical support center dedicated to addressing the challenges of Nuclear Magnetic Resonance (NMR) spectroscopy in the structural elucidation of polyhydroxylated alkaloids. These natural products, rich in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges of Nuclear Magnetic Resonance (NMR) spectroscopy in the structural elucidation of polyhydroxylated alkaloids. These natural products, rich in hydroxyl groups and often possessing complex stereochemistry, frequently exhibit severe signal overlap in their ¹H NMR spectra, complicating unambiguous structure determination.[1][2][3] This guide provides troubleshooting strategies, advanced experimental protocols, and frequently asked questions to empower researchers, scientists, and drug development professionals in overcoming these analytical hurdles.

Section 1: Troubleshooting Guide for Severe Signal Overlap

This section addresses specific issues you may encounter during your NMR experiments with polyhydroxylated alkaloids and provides actionable solutions.

Issue 1: My ¹H NMR spectrum shows a broad, unresolved "hump" in the carbohydrate region (typically 3.0-4.5 ppm), making it impossible to discern individual proton signals.

Probable Causes:

  • Inherent Signal Crowding: Polyhydroxylated alkaloids possess multiple CH and CH₂ groups with similar chemical environments due to the numerous hydroxyl substitutions. This leads to closely spaced, overlapping multiplets.[2]

  • Strong Coupling Effects: When the chemical shift difference (Δν) between two coupled protons is similar in magnitude to their coupling constant (J), strong coupling can occur. This distorts the expected splitting patterns and can further complicate the spectrum.

  • Intermolecular Hydrogen Bonding: Concentration-dependent hydrogen bonding can lead to signal broadening and shifts in chemical environments.

Solutions & Methodologies:

1. Optimize Sample Preparation and Acquisition Parameters:

  • Solvent Selection: The choice of NMR solvent can significantly influence the chemical shifts of protons, especially those on or near hydroxyl groups.[4][5] Experimenting with different deuterated solvents can often resolve overlapping signals.[4]
  • Rationale: Solvents with different polarities and magnetic susceptibilities interact with the analyte differently, inducing changes in the local electronic environment and thus altering chemical shifts.[6] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts due to their ring current effects.[5]
  • Temperature Variation: Acquiring spectra at different temperatures can help resolve overlapping signals.
  • Rationale: Changing the temperature can affect the rates of conformational exchange and intermolecular interactions, such as hydrogen bonding, leading to changes in chemical shifts and signal line widths.
  • Concentration Adjustment: Prepare samples at different concentrations to assess the impact of intermolecular hydrogen bonding. Diluting the sample can sometimes sharpen signals.

Table 1: Influence of Deuterated Solvents on ¹H NMR Chemical Shifts

SolventPropertiesPotential Effect on Polyhydroxylated Alkaloids
CDCl₃ Non-polar, aproticOften results in broad hydroxyl proton signals that can "melt into the baseline".[7]
DMSO-d₆ Polar, aproticForms strong hydrogen bonds with hydroxyl groups, often resulting in sharper OH signals at a downfield chemical shift.[7]
Methanol-d₄ Polar, proticHydroxyl protons will exchange with deuterium, causing their signals to disappear. This can simplify the spectrum.[4][7]
Benzene-d₆ Non-polar, aromaticCan induce significant chemical shift changes due to anisotropic effects, potentially resolving overlapping signals.[4]
Pyridine-d₅ Polar, aromaticSimilar to benzene-d₆, its aromaticity can cause dispersion of signals.[5]

2. Employ Advanced 2D NMR Experiments:

  • Heteronuclear Correlation Spectroscopy (HSQC/HMQC): This is a powerful technique for resolving ¹H signal overlap by spreading the signals over a second dimension based on the chemical shifts of the directly attached ¹³C nuclei.[8][9]
  • Rationale: Even if proton signals overlap, it is less likely that the signals of the carbons they are attached to will also overlap. This allows for the differentiation of individual proton environments.[8]
  • Homonuclear 2D J-Resolved (J-RES) Spectroscopy: This experiment separates chemical shifts and coupling constants into two different dimensions, which can help to unravel complex multiplets.
  • Total Correlation Spectroscopy (TOCSY): This experiment reveals correlations between all protons within a spin system, which is invaluable for identifying all the protons belonging to a particular sugar or amino alcohol moiety.
Workflow for Resolving Overlapping Signals

workflow start Overlapping ¹H NMR Signals solvent Change NMR Solvent (e.g., DMSO-d₆, Benzene-d₆) start->solvent temp Vary Temperature start->temp exp2d Acquire 2D NMR (HSQC, COSY, TOCSY) solvent->exp2d temp->exp2d resolved Signals Resolved exp2d->resolved Success not_resolved Signals Still Overlapping exp2d->not_resolved Partial Success adv_exp Advanced 1D/2D NMR (Selective 1D, J-Resolved) not_resolved->adv_exp adv_exp->resolved

Caption: Decision workflow for resolving signal overlap.

Issue 2: My hydroxyl (-OH) proton signals are either not visible or are very broad and difficult to assign.

Probable Causes:

  • Proton Exchange: Hydroxyl protons are exchangeable and can exchange with residual water in the NMR solvent or with other labile protons in the molecule.[7] This exchange process can lead to significant broadening or even disappearance of the signal.[7]

  • Solvent Effects: In protic solvents like methanol-d₄ or D₂O, the hydroxyl protons will readily exchange with deuterium, causing their signals to become invisible.[7] In aprotic, non-polar solvents like CDCl₃, they often appear as broad signals.[7]

Solutions & Methodologies:

1. Solvent Selection for OH Visualization:

  • Use aprotic, polar solvents: Solvents like DMSO-d₆ or acetone-d₆ can slow down the rate of proton exchange by forming strong hydrogen bonds with the hydroxyl groups, resulting in sharper, more easily observable signals.[7]

2. D₂O Exchange Experiment:

  • Protocol:
  • Acquire a standard ¹H NMR spectrum of your sample in a suitable solvent (e.g., DMSO-d₆).
  • Add a small drop of deuterium oxide (D₂O) to the NMR tube.
  • Shake the tube vigorously for a few minutes to facilitate exchange.
  • Re-acquire the ¹H NMR spectrum.
  • Expected Outcome: The signals corresponding to the hydroxyl protons will disappear or significantly decrease in intensity, confirming their assignment.[4]
Issue 3: I am unable to determine the relative stereochemistry of the hydroxyl groups due to signal overlap.

Probable Cause:

  • The inability to accurately measure coupling constants (J-values) and observe key Nuclear Overhauser Effect (NOE) correlations due to severe signal overlap.

Solutions & Methodologies:

1. Advanced 2D NMR for Stereochemical Analysis:

  • Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments are crucial for determining the spatial proximity of protons. Cross-peaks in a NOESY or ROESY spectrum indicate that two protons are close to each other in space (typically < 5 Å), which is essential for assigning relative stereochemistry.
  • Heteronuclear Multiple Bond Correlation (HMBC): While primarily used for determining the carbon skeleton, long-range ¹H-¹³C correlations can sometimes provide stereochemical information.

2. J-Coupling Analysis from High-Resolution 1D or 2D Spectra:

  • If sufficient resolution can be achieved (through solvent changes or higher field strength), careful analysis of the coupling constants between protons on adjacent carbons can provide information about their dihedral angles (via the Karplus equation), which in turn helps to define the relative stereochemistry.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for acquiring a ¹H NMR spectrum of a new polyhydroxylated alkaloid?

A1: While there is no single "best" solvent, DMSO-d₆ is often a good starting point. Its ability to form strong hydrogen bonds can lead to sharper hydroxyl proton signals, and it is a good solvent for a wide range of polar compounds. However, it is always advisable to try at least one other solvent with different properties, such as methanol-d₄ (to identify exchangeable protons) or benzene-d₆ (to induce chemical shift dispersion), to get a more complete picture.[4]

Q2: How can I improve the resolution of my NMR spectra in general?

A2: Beyond the methods already discussed, consider the following:

  • Higher Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) will increase the chemical shift dispersion and can help to resolve overlapping signals.

  • Proper Shimming: Ensure the magnetic field homogeneity is optimized by careful shimming of the spectrometer. Poor shimming can lead to broad lineshapes, which will exacerbate signal overlap.[10]

  • Data Processing: Applying appropriate window functions (e.g., Gaussian multiplication) during data processing can enhance resolution, although this may come at the cost of a lower signal-to-noise ratio.[11]

Q3: Are there any computational methods that can aid in structure elucidation when NMR data is ambiguous?

A3: Yes, computational chemistry can be a valuable tool. Density Functional Theory (DFT) calculations can be used to predict the ¹H and ¹³C NMR chemical shifts for different possible stereoisomers of your alkaloid. Comparing the predicted spectra with your experimental data can help to identify the most likely structure.

Q4: When should I consider using ¹³C NMR experiments?

A4: ¹³C NMR is essential for determining the carbon backbone of your molecule. While ¹³C spectra are generally less sensitive than ¹H spectra, they offer a much wider chemical shift range, meaning that signal overlap is far less common. Experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups, providing further structural information.

Q5: What are the key 2D NMR experiments I should run for a new polyhydroxylated alkaloid?

A5: For a comprehensive structural elucidation, the following set of 2D NMR experiments is highly recommended:

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems (protons that are coupled to each other).

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[8]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together the molecular structure.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial relationships between protons and elucidate the relative stereochemistry.[12]

References

  • Vertex AI Search. (n.d.). In Silico and In Vitro Insights into the Pharmacological Potential of Pouzolzia zeylanica.
  • Vertex AI Search. (n.d.). NMR Data Processing.
  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy.
  • ACS Publications. (2025, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • PubMed Central. (n.d.). Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation.
  • PubMed. (2005, April). NMR study of quinolizidine alkaloids: relative configurations, conformations. Magn Reson Chem.
  • PubMed Central. (n.d.). NMR Chemical Shifts of Common Flavonoids.
  • PubMed. (2024, January 31). Recent advances in the total synthesis of polyhydroxylated alkaloids via chiral oxazines.
  • ACS Publications. (2024, July 11). Resolution Enhancement of Metabolomic J-Res NMR Spectra Using Deep Learning. Analytical Chemistry.
  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?.
  • Journal of Natural Products. (1988, March-April). A Study of Stemona Alkaloids, III. Application of 2D-nmr Spectroscopy in the Structure Determination of Stemoninine.
  • JEOL USA. (n.d.). Optimizing NMR Processing: Techniques and Best Practices.
  • ResearchGate. (n.d.). Profiling of alkaloids in AS: Representative ¹H NMR spectrum of AS−FR....
  • Reddit. (2023, March 16). Hydroxyl Groups in NMR. r/Chempros.
  • YouTube. (2024, February 15). HNMR Practice Problems with Step-by-Step Solutions.
  • YouTube. (2018, May 17). Signal Overlap in NMR Spectroscopy.
  • Oxford Academic. (n.d.). Advanced NMR Approaches for a Detailed Structure Analysis of Natural Products. Bioscience, Biotechnology, and Biochemistry.
  • MSU chemistry. (n.d.). Basic Practical NMR Concepts.
  • ResearchGate. (2013, October 9). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?.
  • MDPI. (n.d.). NMR of Natural Products as Potential Drugs.
  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • AZoM. (2025, January 17). Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra.
  • Thieme. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
  • arXiv. (2025, February 28). Towards Ultimate NMR Resolution with Deep Learning.
  • n.d. NMR exercises and their solutions.
  • ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products.
  • PubMed. (n.d.). Polyhydroxylated Alkaloids Isolated From Mulberry Trees (Morusalba L.) and Silkworms (Bombyx Mori L.).
  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules.
  • SlideShare. (2020, April 13). Alkaloids General methods of structural elucidation of Alkaloids. Structural Elucidation and synthesis of Papaverine, Quinine an.
  • Creative Biostructure. (n.d.). How Does NMR Help Identify Natural Compounds?.
  • Chemistry Stack Exchange. (2021, February 11). How to assign overlapping multiplets in 1H NMR spectra?.
  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems.
  • PubMed. (n.d.). Polyhydroxylated alkaloids -- natural occurrence and therapeutic applications.
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Optimization

Technical Support Center: Enhancing the Stability of Sphingoid Bases in Formulation

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on enhancing the stability of sphingoid bases in various formulations. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on enhancing the stability of sphingoid bases in various formulations. This resource is designed to be a practical tool, offering field-proven insights and scientifically grounded protocols to address common challenges encountered during experimental work. Our goal is to empower you with the knowledge to develop robust and effective formulations by understanding and controlling the stability of these critical bioactive lipids.

Introduction to Sphingoid Base Stability

Sphingoid bases, such as sphingosine and phytosphingosine, are fundamental components of sphingolipids and also act as potent signaling molecules. Their amphipathic nature, characterized by a polar head group and a nonpolar hydrocarbon tail, makes them crucial for cellular structure and function but also presents significant challenges in formulation development.[1][2] Instability can arise from a variety of factors, including pH, temperature, light exposure, and interactions with other formulation components, leading to degradation, loss of bioactivity, and compromised product performance.[3] This guide will provide a structured approach to troubleshooting common stability issues and offer validated methods to ensure the integrity of your sphingoid base formulations.

Troubleshooting Guide: Common Stability Issues and Solutions

Formulating with sphingoid bases requires careful consideration of their chemical and physical properties.[3] The following table outlines common problems encountered during formulation, their probable causes, and actionable solutions based on established scientific principles.

Observed Issue Potential Cause(s) Recommended Solution(s) & Rationale
Phase Separation or Precipitation Over Time - Poor solubility: Sphingoid bases have notoriously low aqueous solubility.[4] - Recrystallization: Changes in temperature or solvent composition can cause the sphingoid base to crystallize out of the formulation.[3] - Incompatible excipients: Certain polymers or surfactants may not be compatible with the lipophilic nature of sphingoid bases.- Incorporate a suitable solvent system: Utilize co-solvents like ethanol or propylene glycol to improve solubility. For aqueous systems, consider the use of solubilizing agents or surfactants. - Employ nano-delivery systems: Encapsulation within liposomes or nanoemulsions can significantly enhance the solubility and physical stability of sphingoid bases by creating a favorable microenvironment.[4][5] - Optimize the lipid phase: For emulsions, carefully select the oil phase and co-emulsifiers to ensure proper dispersion and prevent coalescence. Combining ceramides with cholesterol and free fatty acids can improve the stability of the lipid matrix.[6]
Chemical Degradation (e.g., hydrolysis, oxidation) - Extreme pH: Both highly acidic and alkaline conditions can lead to the degradation of sphingoid bases.[3][7] - Exposure to heat and light: Elevated temperatures and UV radiation can accelerate oxidative degradation pathways.[3] - Presence of oxidizing agents: Reactive oxygen species or other oxidizing agents in the formulation can attack the double bonds present in some sphingoid bases.- Maintain an optimal pH range: Formulations should be buffered to a pH between 4.5 and 6.5 to maintain the stability of most ceramides and sphingoid bases.[3] - Control processing and storage conditions: Avoid excessive heat during manufacturing and store the final product in a cool, dark place. Utilize opaque packaging to protect against light-induced degradation. - Incorporate antioxidants: The addition of antioxidants such as tocopherol (Vitamin E) or ascorbyl palmitate can help mitigate oxidative damage.
Loss of Biological Activity - Chemical modification: Degradation of the sphingoid base structure will inevitably lead to a loss of its intended biological function. - Conformational changes: Interactions with other formulation components could potentially alter the conformation of the sphingoid base, affecting its ability to interact with biological targets.- Implement a robust stability testing program: Regularly assess the chemical integrity and biological activity of the sphingoid base in the formulation over time and under various stress conditions. - Utilize activity-indicating assays: In addition to chemical analysis, employ relevant biological assays to confirm that the formulated sphingoid base retains its desired efficacy.
Color or Odor Change - Oxidative degradation: The formation of oxidation byproducts can often lead to discoloration (e.g., yellowing) and the development of off-odors. - Interaction with other ingredients: Certain excipients may react with the sphingoid base over time, causing changes in the formulation's sensory characteristics.- Identify and eliminate pro-oxidants: Scrutinize all raw materials for potential contaminants that could promote oxidation. - Conduct compatibility studies: Systematically evaluate the compatibility of the sphingoid base with all other formulation ingredients under accelerated stability conditions.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for a formulation containing sphingoid bases?

A1: The optimal pH for formulations containing sphingoid bases, particularly ceramides, is generally between 4.5 and 6.5.[3] This mildly acidic range helps to maintain the chemical integrity of the molecule and is also compatible with the natural pH of the skin's acid mantle, which is important for topical applications.[5]

Q2: How can I improve the solubility of sphingosine in an aqueous-based formulation?

A2: Due to its lipophilic nature, sphingosine has very limited solubility in water. To incorporate it into an aqueous formulation, you can:

  • Use a co-solvent system: Small amounts of ethanol, propylene glycol, or other suitable solvents can help to dissolve the sphingosine before it is added to the aqueous phase.

  • Leverage surfactant micelles: Non-ionic surfactants can form micelles that encapsulate the sphingosine, allowing it to be dispersed in water.

  • Formulate a nanoemulsion or liposome: These lipid-based delivery systems are highly effective at encapsulating lipophilic molecules like sphingosine and improving their stability and bioavailability.[4][5]

Q3: Are there any specific ingredients I should avoid when formulating with sphingoid bases?

A3: It is advisable to avoid strongly acidic or alkaline ingredients that could alter the pH of the formulation and lead to degradation.[3] Additionally, strong oxidizing agents should be avoided to prevent chemical modification of the sphingoid base. Compatibility testing with all excipients is crucial to identify any potential negative interactions.

Q4: What analytical techniques are best for assessing the stability of sphingoid bases in a formulation?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, ELSD, or Mass Spectrometry) is a powerful technique for quantifying the amount of the sphingoid base and detecting any degradation products.[8][9][10] Mass spectrometry (MS) is particularly useful for identifying the structure of unknown degradation products.[9][11]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Sphingosine Analysis

This protocol outlines a general method for developing a stability-indicating HPLC assay to monitor the concentration of sphingosine in a formulation.

Objective: To separate and quantify sphingosine from its potential degradation products.

Materials:

  • Sphingosine standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or other suitable mobile phase modifier

  • The formulation containing sphingosine

  • HPLC system with a C18 reverse-phase column and a suitable detector (e.g., UV-Vis or Mass Spectrometer)

Methodology:

  • Standard Preparation: Prepare a stock solution of sphingosine in a suitable solvent (e.g., methanol) and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh a portion of the formulation and extract the sphingosine using an appropriate solvent system. This may involve liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.

  • Forced Degradation Studies: To ensure the method is stability-indicating, subject the sphingosine standard and the formulation to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point. The gradient should be optimized to achieve good separation between the parent sphingosine peak and any degradation peaks.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV detection at a suitable wavelength (e.g., ~210 nm) or MS detection for higher specificity.

  • Analysis: Inject the prepared standards, the unstressed sample, and the stressed samples into the HPLC system.

  • Data Interpretation:

    • The method is considered stability-indicating if the degradation product peaks are well-resolved from the main sphingosine peak.

    • Quantify the amount of sphingosine in the samples by comparing the peak area to the calibration curve.

    • Calculate the percentage of degradation in the stressed samples.

Visualizing the Stability Testing Workflow

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Formulation Sphingoid Base Formulation Acid Acid Hydrolysis Formulation->Acid Base Base Hydrolysis Formulation->Base Oxidation Oxidation Formulation->Oxidation Heat Thermal Stress Formulation->Heat Light Photolytic Stress Formulation->Light Standard Sphingosine Standard HPLC HPLC Analysis Standard->HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC Quantification Quantification HPLC->Quantification Degradation Degradation Profile HPLC->Degradation

Caption: Workflow for a stability-indicating HPLC method.

Signaling Pathway and Degradation Visualization

Sphingoid Base Degradation Pathways

The stability of sphingoid bases is intrinsically linked to their chemical structure. The following diagram illustrates potential degradation pathways under common stress conditions.

Degradation_Pathways cluster_acid Acidic Conditions cluster_oxidation Oxidative Stress cluster_light Photodegradation SB Sphingoid Base (e.g., Sphingosine) Dehydration Dehydration Products SB->Dehydration -H2O Rearrangement Rearrangement Products SB->Rearrangement Oxidized Oxidized Derivatives SB->Oxidized + [O] Photo Photodegradation Products SB->Photo UV Light

Caption: Potential degradation pathways for sphingoid bases.

References

  • Lipotype GmbH. Sphingoid Bases - Lipid Analysis. [Link]

  • Pruett, S. T., et al. (2008). Thematic Review Series: Sphingolipids. Biodiversity of sphingoid bases (“sphingosines”) and related amino alcohols. Journal of Lipid Research, 49(8), 1621–1639. [Link]

  • Okino, N., et al. (2009). Chromatograms of the sphingoid base standards. ResearchGate. [Link]

  • Merrill, A. H., Jr., Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (2005). SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. Journal of Lipid Research, 46(6), 1189–1195. [Link]

  • Kashir, R., et al. (2024). Considering Phytosphingosine-Based Ceramide Formulations for Atopic Skin Care. Cosmetics, 11(2), 43. [Link]

  • Hartler, J., et al. (2023). Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models. Analytical Chemistry, 95(40), 15015–15023. [Link]

  • Formulator Hub. (n.d.). EVERYTHING YOU NEED TO KNOW ABOUT CERAMIDES IN SKINCARE. [Link]

  • Proia, R. L., & Hla, T. (2015). Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy. The Journal of Clinical Investigation, 125(4), 1379–1387. [Link]

  • Migliore, C., et al. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Sphingoid Bases. Metabolites, 12(5), 450. [Link]

  • Yilmaz, E., & Borchert, H. H. (2023). The Design and Optimization of Ceramide NP-Loaded Liposomes to Restore the Skin Barrier. Pharmaceutics, 15(12), 2686. [Link]

  • Park, K., et al. (2023). The role of ceramides in skin barrier function and the importance of their correct formulation for skincare applications. ResearchGate. [Link]

  • Li, Y., et al. (2023). Comparative Lipidomics Unveils Species-Specific Lipid Signatures in Three Zanthoxylum Species. International Journal of Molecular Sciences, 24(13), 10894. [Link]

  • Pruett, S. T., et al. (2008). Thematic Review Series: Sphingolipids. Biodiversity of sphingoid bases (“sphingosines”) and related amino alcohols. ResearchGate. [Link]

  • Johnson, W., Jr, et al. (2014). Safety Assessment of Ceramides as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • Castro, B. M., Prieto, M., & Silva, L. C. (2009). Sphingosine-1-Phosphate as an Amphipathic Metabolite: Its Properties in Aqueous and Membrane Environments. Biophysical Journal, 97(7), 1937–1946. [Link]

  • Kashir, R., et al. (2024). Considering Phytosphingosine-Based Ceramide Formulations for Atopic Skin Care. MDPI. [Link]

  • Lis, M., et al. (2019). The Sphingosine and Phytosphingosine Ceramide Ratio in Lipid Models Forming the Short Periodicity Phase: An Experimental and Molecular Simulation Study. Langmuir, 35(43), 13914–13924. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Confirming the Absolute Configuration of Synthetic Amino Diols

The precise three-dimensional arrangement of atoms in a molecule—its absolute configuration—is a critical determinant of its biological function. This is particularly true for chiral amino diols, structural motifs preval...

Author: BenchChem Technical Support Team. Date: February 2026

The precise three-dimensional arrangement of atoms in a molecule—its absolute configuration—is a critical determinant of its biological function. This is particularly true for chiral amino diols, structural motifs prevalent in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1][2][3] Enantiomers of the same amino diol can exhibit drastically different efficacy, pharmacology, and toxicology.[1][4] Therefore, for researchers in drug discovery and synthetic chemistry, the unambiguous assignment of stereocenters is not a mere formality but a foundational requirement for advancing a molecular candidate.

This guide provides an in-depth comparison of the principal analytical methodologies used to determine the absolute configuration of synthetic amino diols. We will move beyond simple procedural descriptions to explore the causal underpinnings of each technique, offering field-proven insights to help you select the most appropriate method and execute it with confidence. Our focus is on creating self-validating experimental systems to ensure the trustworthiness of your results.

Comparative Analysis of Core Methodologies

The choice of an analytical method is fundamentally dictated by the physical properties of the sample and the resources available. The three pillars of absolute configuration determination are X-ray Crystallography, NMR-based derivatization methods, and chiroptical spectroscopy. Each offers a unique set of advantages and limitations.

Single-Crystal X-ray Diffraction (XRD): The Gold Standard

XRD analysis stands as the only method that provides a direct, unambiguous visualization of the molecule's three-dimensional structure in the solid state, making it the definitive "gold standard" for absolute configuration assignment.[4][5]

Causality Behind the Method: The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a highly ordered crystal lattice. To determine the absolute configuration, one must overcome the limitation of Friedel's Law, which states that diffraction patterns from enantiomers are identical. This is achieved through the phenomenon of anomalous dispersion.[6][7] When the X-ray energy is near the absorption edge of an atom in the crystal, a phase shift occurs in the scattered X-rays. This phase shift breaks the symmetry of the diffraction pattern, allowing for the differentiation between the true structure and its mirror image. The result is quantified by the Flack parameter, where a value close to zero for a given configuration confirms the assignment with high confidence.[7]

Strengths:

  • Unambiguous Results: Provides a direct determination of the absolute stereochemistry.[4][5]

  • Complete Structural Information: Yields a full 3D model of the molecule, including bond lengths, angles, and solid-state conformation.

Limitations & Experimental Considerations:

  • Crystallization Bottleneck: The primary and most significant hurdle is the need to grow a single, high-quality crystal suitable for diffraction. Amino diols, particularly those with flexible side chains, can be difficult to crystallize, often existing as oils or amorphous solids.[5][8]

  • Anomalous Scattering Signal: For molecules composed solely of light atoms (C, H, N, O), the anomalous scattering effect is weak. While modern diffractometers can often succeed with high-quality data, the presence of a heavier atom (e.g., P, S, Cl, Br) significantly strengthens the signal, making the determination more robust.[6]

NMR Spectroscopy: The Diastereomeric Conversion Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation, but it is inherently "blind" to chirality; enantiomers produce identical NMR spectra in an achiral solvent. The solution is to convert the enantiomeric pair into diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent (CDA).[4][][10] Diastereomers have different physical properties and, crucially, distinct NMR spectra.

The Mosher's Method (MTPA Esters/Amides): A Field-Proven Protocol The most widely adopted NMR-based technique is the Mosher's ester (for alcohols) and amide (for amines) analysis.[11][12][13] This method is exceptionally well-suited for amino diols, as they possess both hydroxyl and amino functionalities that can be derivatized.

Causality Behind the Method: The method utilizes the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The amino diol is reacted in separate experiments with both (R)-MTPA and (S)-MTPA, forming two distinct diastereomeric bis-MPA derivatives. The key to the analysis is the magnetic anisotropy of the phenyl ring in the MTPA moiety.[12] In the most stable conformation, the MTPA ester/amide orients itself such that the substituents on the neighboring stereocenter of the amino diol lie in specific zones of shielding or deshielding relative to the plane of the phenyl ring. By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA derivatives, a pattern of chemical shift differences (Δδ = δS - δR) emerges. The sign of these Δδ values for protons on either side of the stereocenter is predictable and directly correlates to the absolute configuration.[12][14]

Strengths:

  • No Crystallization Required: The analysis is performed in solution, bypassing the major limitation of XRD.

  • Self-Validating System: A consistent pattern of positive and negative Δδ values across multiple protons provides strong internal validation of the conformational model and, by extension, the configurational assignment.[15]

  • Dual-Center Confirmation: For amino diols, derivatizing both the alcohol and amine groups provides two independent datasets for analysis, significantly increasing confidence in the assignment.[15]

Limitations & Experimental Considerations:

  • Chemical Derivatization: Requires successful and complete chemical reactions. Unreacted starting material or side products can complicate spectral analysis.

  • Conformational Rigidity: The Mosher's model assumes a specific, predictable conformation. For highly flexible molecules, this assumption may not hold, leading to ambiguous or incorrect assignments.

  • Spectral Overlap: Proton signals must be well-resolved and unambiguously assigned through 2D NMR techniques (e.g., COSY, HSQC) to be analyzed correctly.

Chiroptical Methods: Probing Chirality with Polarized Light

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.[][16] The resulting spectrum is a unique fingerprint of the molecule's stereochemistry. The assignment is typically achieved by comparing the experimental spectrum to one generated for a known enantiomer via quantum mechanical calculations.

Vibrational Circular Dichroism (VCD) VCD is the infrared analogue of the more commonly known electronic circular dichroism (ECD). It measures the differential absorption of left- and right-circularly polarized infrared radiation during vibrational excitation.[8][16]

Causality Behind the Method: Every chiral molecule has a unique VCD spectrum. Because IR spectra are rich with vibrational bands corresponding to specific functional groups and motions, a VCD spectrum contains a high density of structural information.[17] The modern approach to VCD analysis relies on ab initio Density Functional Theory (DFT) calculations.[8] A theoretical VCD spectrum is calculated for one arbitrarily chosen enantiomer (e.g., the R,R-isomer). If the calculated spectrum matches the sign and relative intensity of the experimental spectrum, the assignment is confirmed. If the calculated spectrum is a mirror image of the experimental one, the molecule has the opposite absolute configuration.[16]

Strengths:

  • Solution-Phase Analysis: Like NMR, VCD is performed on the analyte in solution, avoiding the need for crystals.[8]

  • No Chemical Derivatization: The analysis is performed on the native molecule, eliminating potential side reactions and purification challenges.

  • High Information Content: The "fingerprint" nature of the IR region provides numerous data points for comparison, making the assignment robust.

Limitations & Experimental Considerations:

  • Computational Requirement: Relies heavily on accurate quantum chemical calculations, which can be computationally intensive and require expertise to perform correctly.

  • Conformational Flexibility: The calculated spectrum must be a population-weighted average of all significant low-energy conformers. Inaccurately modeling the conformational landscape of a flexible amino diol is a primary source of error.

  • Sample Concentration: VCD is a relatively insensitive technique and typically requires higher sample concentrations (mg/mL) than NMR or UV-Vis.

Electronic Circular Dichroism (ECD) ECD measures differential absorption in the UV-Visible range. While powerful, its application to simple amino diols can be limited unless they possess a suitable chromophore. However, the Exciton-Coupled Circular Dichroism (ECCD) variant is highly effective.[18] In this approach, two strong chromophores (e.g., benzoates) are chemically attached to the hydroxyl and amino groups. The through-space interaction of these chromophores produces a characteristic, intense CD signal (a "couplet") whose sign directly indicates the absolute configuration of the centers linking them.[18]

Data Summary & Method Selection

The optimal method is context-dependent. Use the following table to guide your decision-making process.

FeatureX-ray CrystallographyNMR (Mosher's Method)Vibrational Circular Dichroism (VCD)
Sample State Single CrystalSolution (liquid)Solution (liquid)
Principle Anomalous X-ray DispersionDiastereomer FormationDifferential IR Absorption
Reliance on Theory Minimal (Flack parameter)Moderate (Conformational Model)Heavy (DFT Calculations)
Derivatization NoYes (R- and S-MTPA)No
Key Advantage Unambiguous 3D structureBypasses crystallizationNo derivatization needed
Primary Limitation Requires high-quality crystalRequires clean reactions, assumes conformationComputationally intensive, requires expertise
Confidence Level Very High (Gold Standard)High (with internal validation)High (with good spectral correlation)

Decision Workflow for Method Selection

The following diagram outlines a logical workflow for choosing the best analytical technique based on the properties of your synthetic amino diol.

Caption: Decision workflow for selecting an appropriate method.

Experimental Protocols

Protocol: Mosher's Amide/Ester Analysis of a 1,2-Amino Diol

This protocol describes the derivatization of a chiral 1,2-amino diol with both (R)- and (S)-MTPA chloride, followed by NMR analysis.

Materials:

  • Enantiomerically pure 1,2-amino diol (~5 mg)

  • (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride [(R)-MTPA-Cl]

  • (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride [(S)-MTPA-Cl]

  • Anhydrous pyridine or DMAP/triethylamine

  • Anhydrous dichloromethane (DCM) or CDCl₃

  • Deuterated chloroform (CDCl₃) for NMR

  • Small, dry reaction vials with septa

  • Standard glassware for workup (separatory funnel, flasks)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Setup: Prepare two separate, dry 2 mL vials. In each vial, dissolve ~2.5 mg of the amino diol in 0.5 mL of anhydrous DCM under an inert atmosphere (N₂ or Ar). Add 1.2 equivalents of anhydrous pyridine to each vial.

  • Derivatization (Parallel Reactions):

    • Vial 1 (R-MTPA): Slowly add 2.2 equivalents of (R)-MTPA-Cl to the first vial.

    • Vial 2 (S-MTPA): Slowly add 2.2 equivalents of (S)-MTPA-Cl to the second vial.

    • Rationale: Using a slight excess of the MTPA-Cl ensures complete derivatization of both the amine and alcohol functionalities. The reaction is typically rapid for the amine and slower for the alcohol.

  • Reaction Monitoring: Seal the vials and stir at room temperature. Monitor the reaction by TLC or LC-MS. The reaction may take from 1 to 12 hours. Gentle heating (40 °C) can be applied if the reaction is sluggish, particularly for the esterification step.

  • Workup: Once the reaction is complete, quench by adding a few drops of water. Dilute the mixture with DCM and transfer to a separatory funnel. Wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

    • Rationale: The acid wash removes excess pyridine, and the base wash removes any hydrolyzed MTPA acid.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude bis-MTPA derivatives must be purified, typically by flash column chromatography or preparative TLC, to remove any excess reagents that would interfere with NMR analysis.

  • NMR Analysis:

    • Dissolve each purified diastereomer (the (R)-MTPA derivative and the (S)-MTPA derivative) in high-purity CDCl₃.

    • Acquire high-resolution ¹H NMR spectra for both samples. It is critical to also acquire 2D spectra (COSY, HSQC) to unambiguously assign all relevant proton signals.

    • Self-Validation: Ensure the spectra are clean and that the integration values correspond to the expected structure. The two ¹H spectra should look very similar but with small, distinct differences in chemical shifts (δ).

  • Data Processing:

    • Carefully reference both spectra to the residual solvent peak.

    • Identify corresponding protons in both spectra and record their chemical shifts.

    • Calculate the difference: Δδ = δ(S-MTPA) - δ(R-MTPA) for each assigned proton.

    • Map the signs (+ or -) of the calculated Δδ values onto the structure of the amino diol.

    • Compare the observed pattern of signs with the established Mosher's method model to assign the absolute configuration. A consistent pattern across the molecule provides a trustworthy result.[11][19][20]

Illustrative Workflow: The Mosher's Method

Mosher_Workflow cluster_start Step 1: Preparation cluster_reaction Step 2: Derivatization cluster_analysis Step 3: Analysis cluster_conclusion Step 4: Determination start Chiral Amino Diol (Unknown Configuration) react_R React with (R)-MTPA-Cl start->react_R react_S React with (S)-MTPA-Cl start->react_S product_R (R)-MTPA Diastereomer react_R->product_R product_S (S)-MTPA Diastereomer react_S->product_S nmr_R Acquire ¹H NMR (δR) product_R->nmr_R nmr_S Acquire ¹H NMR (δS) product_S->nmr_S calculate Calculate Δδ = δS - δR for all assigned protons nmr_R->calculate nmr_S->calculate model Compare pattern of Δδ signs to Mosher's conformational model calculate->model conclusion Assign Absolute Configuration model->conclusion

Caption: Workflow for Mosher's method from reaction to assignment.

References

  • Creative Biostructure. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. Retrieved January 21, 2026, from [Link]

  • Aparici-Espert, I., et al. (2026). Chemoselective Synthesis of δ-Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. Organic Letters. [Link]

  • Purechemistry. (2024, February 19). Determination of absolute configuration. Retrieved January 21, 2026, from [Link]

  • Aparici-Espert, I., et al. (2026). Chemoselective Synthesis of δ-Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC-Ir(III) Complex. Organic Letters. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. [Link]

  • Chemistry Stack Exchange. (2012, May 4). How do I determine the absolute configuration experimentally? Retrieved January 21, 2026, from [Link]

  • Barchi, J. J. Jr., et al. (2009). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. [Link]

  • The Organic Chemistry Tutor. (2020, October 20). Absolute Configuration. YouTube. [Link]

  • Gawley, R. E., et al. (2002). Absolute Configurations of N,N-Dialkyl α-Amino Acids and β-Amino Alcohols from Exciton-Coupled Circular Dichroism Spectra of Cu(II) Complexes. Organic Letters. [Link]

  • Gao, J., Wang, B., & Rajan, S. (2016). In-tube Derivatization for the Determination of Absolute Configuration and Enantiomeric Purity of Chiral Compounds by NMR Spectroscopy. Novartis OAK. [Link]

  • Li, G., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]

  • MtoZ Biolabs. (n.d.). Circular Dichroism for Determining Absolute Configuration. Retrieved January 21, 2026, from [Link]

  • Almansa, R., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality. [Link]

  • Gawronski, J. (2007). Determination of Absolute Configuration—an Overview Related to This Special Issue. Chirality. [Link]

  • Zhang, W., & Guiry, P. J. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules. [Link]

  • Liu, D., et al. (2022). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry. [Link]

  • Schweizer, W. B., & Dunitz, J. D. (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Thieme. [Link]

  • Nafie, L. A. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • Almansa, R., et al. (2022, May 11). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. SciSpace. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality. [Link]

  • Biotapeck. (n.d.). How to Determine Absolute Configuration Using Circular Dichroism. Retrieved January 21, 2026, from [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. ResearchGate. [Link]

  • Domingos, S. R. M., et al. (2021). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Chemistry – A European Journal. [Link]

  • Forró, E., & Fülöp, F. (2016). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry. [Link]

  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved January 21, 2026, from [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink. [Link]

  • Williams, D. S., et al. (2021). Direct determination of absolute stereochemistry of α-methylselenocysteine by the Mosher method utilizing 1H, 13C, 19F, and 77Se NMR spectroscopies. The Aquila Digital Community. [Link]

  • Franc, M., et al. (2026). Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. Organic Letters. [Link]

  • van der Vlugt, W. I. F. (2002). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • Wikipedia. (n.d.). Absolute configuration. Retrieved January 21, 2026, from [Link]

  • Tiefenbacher, K., et al. (2012). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition. [Link]

  • Nieman, J. A., et al. (1995). Determining Absolute Configuration by Vibrational Circular Dichroism: (+)-(1S,5S,6S)- and (-)-(1R,5R,6R)-Spiro[4.4]nonane-1,6-diol. PRISM. [Link]

  • Seco, J. M., et al. (2005). Absolute configuration of amino alcohols by H-1-NMR. ResearchGate. [Link]

  • Latypov, S. K., et al. (2001). Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. Tetrahedron. [Link]

  • Pescitelli, G., & Bruhn, T. (2016). Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. Chirality. [Link]

Sources

Validation

A Comparative Guide to the Synthetic Routes of D-erythro-Sphingoid Bases

In the landscape of cellular biology and drug discovery, sphingolipids and their constituent sphingoid bases are of paramount importance. The D-erythro stereoisomer of sphingosine is the most common in nature, serving as...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of cellular biology and drug discovery, sphingolipids and their constituent sphingoid bases are of paramount importance. The D-erythro stereoisomer of sphingosine is the most common in nature, serving as a crucial building block for complex sphingolipids involved in a myriad of cellular processes, from signal transduction to apoptosis. Consequently, the stereoselective synthesis of D-erythro-sphingoid bases is a significant challenge and a topic of enduring interest in synthetic organic chemistry. This guide provides an in-depth comparison of several prominent synthetic strategies, offering insights into their underlying logic, practical execution, and relative merits to aid researchers in selecting the most suitable route for their specific needs.

The Enduring Challenge: Stereocontrol in Sphingosine Synthesis

The core synthetic challenge in constructing D-erythro-sphingosine lies in the precise installation of three contiguous stereocenters: the C2 amino group, the C3 hydroxyl group in an anti relationship, and the E-alkene at C4. The long, saturated alkyl chain also requires a robust carbon-carbon bond-forming strategy. Over the years, the synthetic community has developed a diverse array of elegant solutions to this problem, which can be broadly categorized based on the origin of chirality and the key bond-forming reactions employed.

This guide will focus on a comparative analysis of three major approaches:

  • The Chiral Pool Approach: Synthesis from L-Serine via Garner's Aldehyde

  • Asymmetric Synthesis: The Sharpless Epoxidation Route

  • The Carbohydrate Chiral Pool: Synthesis from D-Xylose

A critical aspect of many of these syntheses is the olefination step to introduce the C4-C5 double bond. We will therefore also compare two of the most powerful olefination methods in this context: the Wittig reaction and the Julia-Kocienski olefination.

Route 1: The L-Serine to Garner's Aldehyde Pathway

The use of L-serine as a chiral starting material is one of the most popular and well-established strategies for sphingosine synthesis. The inherent chirality of L-serine is elegantly translated to the C2 stereocenter of the target molecule. The key intermediate in this pathway is the eponymous Garner's aldehyde, a versatile C3 building block.

The Underlying Chemistry

The synthesis commences with the protection of the amino and carboxyl groups of L-serine, followed by the formation of an acetonide to protect the C2 and C3 hydroxyl groups. Subsequent reduction of the ester to an aldehyde furnishes Garner's aldehyde. The stereocenter at C2 is now protected within the oxazolidine ring, which also serves to direct the stereochemical outcome of the subsequent addition of a long-chain alkyl fragment to the aldehyde. The crucial anti relationship between the C2 amino and C3 hydroxyl groups is typically established through a chelation-controlled addition or a subsequent stereoselective reduction.

Key Olefination Strategies from Garner's Aldehyde

a) The Wittig Olefination:

The Wittig reaction is a classic and widely used method for forming carbon-carbon double bonds. In the context of sphingosine synthesis, a phosphonium ylide derived from a long-chain alkyl halide is reacted with Garner's aldehyde or a subsequent aldehyde intermediate.

  • Mechanism and Stereoselectivity: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides, typically used for installing the long alkyl chain in sphingosine synthesis, generally favor the formation of Z-alkenes under salt-free conditions. However, the desired E-alkene can be favored by using semi-stabilized ylides or by employing modifications such as the Schlosser modification, which involves the use of a second equivalent of alkyllithium to generate a β-oxido ylide that preferentially eliminates to the E-alkene.

b) The Julia-Kocienski Olefination:

The Julia-Kocienski olefination is a powerful alternative that often provides excellent E-selectivity. This reaction involves the coupling of a heteroaromatic sulfone (typically a phenyltetrazolyl (PT) or benzothiazolyl (BT) sulfone) with an aldehyde.

  • Mechanism and Stereoselectivity: The reaction proceeds via the addition of the metalated sulfone to the aldehyde, followed by a Smiles rearrangement and subsequent elimination of sulfur dioxide and the heteroaromatic leaving group. The Julia-Kocienski olefination is renowned for its high E-selectivity, which is a significant advantage in the synthesis of sphingosine[1].

dot

Olefination_Strategies_from_Garners_Aldehyde cluster_0 Garner's Aldehyde Route cluster_1 Olefination cluster_2 Outcome Garners_Aldehyde Garner's Aldehyde (from L-Serine) Addition Addition of C1 unit (e.g., Grignard, Acetylide) Garners_Aldehyde->Addition Oxidation Oxidation to Aldehyde Addition->Oxidation Wittig Wittig Olefination (Phosphonium Ylide) Oxidation->Wittig Coupling Julia Julia-Kocienski Olefination (Heteroaromatic Sulfone) Oxidation->Julia Coupling Wittig_Product Protected Sphingosine (Variable E/Z selectivity) Wittig->Wittig_Product Julia_Product Protected Sphingosine (High E-selectivity) Julia->Julia_Product

Caption: Comparison of Wittig and Julia-Kocienski Olefination from a Garner's Aldehyde-derived intermediate.

Experimental Protocol: Representative Wittig Olefination from a Garner's Aldehyde Derivative

The following is a representative protocol for the Wittig olefination step in a synthesis of a protected D-erythro-sphingosine derivative, adapted from the literature.

  • Preparation of the Phosphonium Ylide:

    • To a stirred suspension of tetradecyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C under an argon atmosphere, add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.

    • Allow the resulting deep red solution to stir at 0 °C for 1 hour.

  • Wittig Reaction:

    • Cool the ylide solution to -78 °C.

    • Add a solution of the aldehyde precursor (derived from Garner's aldehyde, 1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Workup and Purification:

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to afford the protected sphingosine derivative.

Route 2: The Sharpless Asymmetric Epoxidation Approach

The Sharpless asymmetric epoxidation is a landmark reaction in organic synthesis that allows for the highly enantioselective epoxidation of allylic alcohols. This method provides an alternative strategy for establishing the C3 and C4 stereocenters of sphingosine with excellent control.

The Underlying Chemistry

This route typically begins with a commercially available, achiral starting material, such as an α,β-unsaturated ester. Reduction of the ester to the corresponding allylic alcohol provides the substrate for the Sharpless epoxidation. The choice of the chiral tartrate ligand (L-(+)-diethyl tartrate or D-(-)-diethyl tartrate) dictates the facial selectivity of the epoxidation, allowing for the synthesis of either enantiomer of the resulting epoxy alcohol. The epoxide is then opened regioselectively at C3 with a nitrogen nucleophile, such as an azide, to install the amino group with inversion of configuration, thereby setting the desired anti stereochemistry. The remainder of the long alkyl chain can be introduced before or after the epoxidation step, often via olefination or cross-coupling reactions.

dot

Sharpless_Epoxidation_Route Start Achiral α,β-Unsaturated Ester Reduction Reduction (e.g., DIBAL-H) Start->Reduction Allylic_Alcohol Allylic Alcohol Reduction->Allylic_Alcohol Sharpless Sharpless Asymmetric Epoxidation (Ti(OiPr)4, DET, t-BuOOH) Allylic_Alcohol->Sharpless Epoxy_Alcohol Chiral Epoxy Alcohol Sharpless->Epoxy_Alcohol Epoxide_Opening Regioselective Epoxide Opening (e.g., NaN3) Epoxy_Alcohol->Epoxide_Opening Azido_Diol Azido Diol Derivative Epoxide_Opening->Azido_Diol Further_Steps Further Functionalization & Deprotection Azido_Diol->Further_Steps Sphingosine D-erythro-Sphingosine Further_Steps->Sphingosine

Caption: General workflow for the synthesis of D-erythro-sphingosine via Sharpless asymmetric epoxidation.

Experimental Protocol: Sharpless Asymmetric Epoxidation

The following is a representative protocol for the Sharpless asymmetric epoxidation of an allylic alcohol precursor to a sphingoid base.

  • Catalyst Preparation:

    • To a flame-dried flask containing powdered 4 Å molecular sieves under an argon atmosphere, add anhydrous dichloromethane.

    • Cool the suspension to -20 °C.

    • Add L-(+)-diethyl tartrate (0.1 eq) followed by titanium(IV) isopropoxide (0.08 eq).

    • Stir the mixture at -20 °C for 30 minutes.

  • Epoxidation:

    • Add the allylic alcohol (1.0 eq) to the catalyst mixture.

    • Add tert-butyl hydroperoxide (1.5 eq, as a solution in toluene) dropwise while maintaining the temperature at -20 °C.

    • Stir the reaction at -20 °C for 4-6 hours, monitoring by TLC.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

    • Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

    • Filter the mixture through a pad of Celite, washing with dichloromethane.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude epoxy alcohol by silica gel column chromatography.

Route 3: The Carbohydrate Chiral Pool Approach

Carbohydrates represent a rich source of readily available and enantiomerically pure starting materials for the synthesis of complex natural products. D-xylose, in particular, has been utilized as a starting material for the synthesis of D-erythro-sphingosine, leveraging its inherent stereochemistry to establish the C2, C3, and C4 stereocenters.

The Underlying Chemistry

A typical synthesis from D-xylose involves a series of protecting group manipulations to expose the desired hydroxyl groups for functionalization. The C2 amino group is often introduced via an azide displacement of a sulfonate ester with inversion of configuration. The long alkyl chain is commonly installed using a Wittig-type olefination on an aldehyde derived from the C1 position of the sugar. The final steps involve deprotection to unveil the sphingosine backbone. This approach offers a high degree of stereocontrol due to the pre-existing stereocenters of the carbohydrate starting material.

Comparative Analysis of the Synthetic Routes

FeatureRoute 1: L-Serine (Garner's Aldehyde)Route 2: Sharpless Asymmetric EpoxidationRoute 3: D-Xylose
Starting Material L-Serine (chiral)Achiral α,β-unsaturated esterD-Xylose (chiral)
Source of Chirality Chiral PoolAsymmetric CatalysisChiral Pool
Key Stereocontrol Step Diastereoselective addition to Garner's aldehyde or reduction of a ketoneSharpless asymmetric epoxidationInherent stereochemistry of the carbohydrate
Typical Olefination Wittig or Julia-KocienskiWittig or other olefination methodsWittig
Approx. Number of Steps 8-129-1410-15
Overall Yield Moderate to GoodModerateModerate
Advantages Well-established, versatile intermediate (Garner's aldehyde)High enantioselectivity, predictable stereochemical outcomeHigh degree of stereocontrol from the start
Disadvantages Potential for racemization of Garner's aldehyde, variable E/Z selectivity with WittigRequires careful control of reaction conditions, regioselectivity of epoxide opening can be an issueLonger synthetic sequence, extensive protecting group chemistry

Conclusion

The synthesis of D-erythro-sphingoid bases remains a testament to the ingenuity of synthetic organic chemists. The choice of a particular synthetic route will ultimately depend on a variety of factors, including the specific goals of the research, the available starting materials and reagents, and the desired scale of the synthesis.

  • The L-serine to Garner's aldehyde route offers a robust and well-trodden path, with the Julia-Kocienski olefination providing a reliable solution to the challenge of E-alkene formation.

  • The Sharpless asymmetric epoxidation provides an elegant and powerful method for inducing chirality, making it an excellent choice for constructing the core of the sphingosine molecule from achiral precursors.

  • The carbohydrate-based approach offers unparalleled stereocontrol from the outset, albeit often at the cost of a longer synthetic sequence.

By understanding the nuances of each of these synthetic strategies, researchers can make informed decisions to efficiently access these vital molecules for their investigations into the complex and fascinating world of sphingolipid biology.

References

  • Sharpless, K. B., et al. (1980). A stereoselective synthesis of D-erythro-sphingosine. Journal of the American Chemical Society, 102(18), 5974-5976. [Link]

  • Koskinen, A. M. P., & Ghiaci, M. (1990). A short and efficient synthesis of D-erythro-sphingosine. Tetrahedron Letters, 31(22), 3209-3212. [Link]

  • Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of N-Boc-N,O-isopropylidene-L-serinal. A new, chiral, α-amino aldehyde. The Journal of Organic Chemistry, 52(11), 2361-2364. [Link]

  • Ko, S. Y., Lee, A. W. M., Masamune, S., Reed, L. A., Sharpless, K. B., & Walker, F. J. (1990). Total synthesis of the lankacidin antibiotics. Tetrahedron, 46(1), 245-264. [Link]

  • Yadav, J. S., Vidyanand, D., & Rajagopal, D. (1993). Stereoselective synthesis of D (+)-erythro and L (−)-threo sphingosines from carbohydrates. Tetrahedron Letters, 34(10), 1673-1676. [Link]

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]

  • Blakemore, P. R. (2002). The Julia–Kocienski olefination. Journal of the Chemical Society, Perkin Transactions 1, (22), 2563-2585. [Link]

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Comparative

A Predictive Comparison Guide to the Cross-Reactivity of (2S,3R,4E)-2-Amino-4-decene-1,3-diol with Sphingosine-1-Phosphate Receptors

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comparative analysis of (2S,3R,4E)-2-Amino-4-decene-1,3-diol, a sphingoid base and ceramide precursor, and its potential cros...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of (2S,3R,4E)-2-Amino-4-decene-1,3-diol, a sphingoid base and ceramide precursor, and its potential cross-reactivity with the family of sphingosine-1-phosphate (S1P) receptors. In the absence of direct experimental data for (2S,3R,4E)-2-Amino-4-decene-1,3-diol, this document leverages established structure-activity relationships of known S1P receptor ligands to offer a predictive assessment of its likely interactions. We delve into the structural nuances of the molecule in comparison to the endogenous ligand sphingosine and the well-characterized S1P receptor modulator, FTY720 (fingolimod). This guide is intended to provide a scientifically grounded framework for researchers investigating the biological activity of novel sphingolipids and to inform the design of future experimental studies.

Introduction: The Key Players

1.1. (2S,3R,4E)-2-Amino-4-decene-1,3-diol: A Ceramide Building Block

(2S,3R,4E)-2-Amino-4-decene-1,3-diol is a sphingoid base characterized by a 10-carbon chain.[1] It serves as an intermediate in the synthesis of ceramide derivatives.[2] Ceramides are a class of waxy lipid molecules that are integral components of cell membranes and play significant roles in cellular signaling, including apoptosis and cell differentiation.[3] The biological activity of (2S,3R,4E)-2-Amino-4-decene-1,3-diol itself, beyond its role as a precursor, is not extensively documented in publicly available literature.

1.2. Sphingosine-1-Phosphate (S1P) Receptors: Gatekeepers of Cellular Trafficking and Signaling

Sphingosine-1-phosphate (S1P) receptors are a family of five G protein-coupled receptors (GPCRs), designated S1P₁₋₅.[4][5] These receptors are ubiquitously expressed and play crucial roles in a myriad of physiological processes, including immune cell trafficking, vascular development, and endothelial barrier function.[4][6] The endogenous ligand for these receptors is S1P, a bioactive lipid mediator. The interaction of S1P with its receptors initiates a cascade of intracellular signaling events that are critical for maintaining cellular and organismal homeostasis.[4][6]

1.3. FTY720 (Fingolimod): A Paradigm of S1P Receptor Modulation

FTY720, commercially known as Gilenya, is a synthetic analog of sphingosine and the first oral disease-modifying therapy approved for multiple sclerosis.[7] It is a prodrug that is phosphorylated in vivo to FTY720-phosphate. This active metabolite acts as a potent agonist at four of the five S1P receptors (S1P₁, S1P₃, S1P₄, and S1P₅). However, its therapeutic effect is primarily attributed to its functional antagonism of the S1P₁ receptor. Upon binding, FTY720-phosphate induces the internalization and subsequent degradation of S1P₁ receptors on lymphocytes, effectively trapping these immune cells in the lymph nodes and preventing their infiltration into the central nervous system.[7]

Structural Comparison: A Tale of Three Molecules

The potential for (2S,3R,4E)-2-Amino-4-decene-1,3-diol to interact with S1P receptors stems from its structural similarity to sphingosine, the natural precursor to S1P.

Feature(2S,3R,4E)-2-Amino-4-decene-1,3-diolSphingosineFTY720 (Fingolimod)
Backbone 2-amino-1,3-diol2-amino-1,3-diol2-amino-1,3-propanediol
Hydrocarbon Tail 10-carbon, unsaturated (C4=C5)18-carbon, unsaturated (C4=C5)[8]Phenyl-octyl group
Phosphorylation Site Primary hydroxyl at C1Primary hydroxyl at C1Primary hydroxyl at C1
Stereochemistry (2S,3R,4E)[1](2S,3R,4E)[8]Racemic, phosphorylation is stereoselective

Key Observations:

  • (2S,3R,4E)-2-Amino-4-decene-1,3-diol shares the same stereochemistry and the core 2-amino-1,3-diol headgroup with sphingosine. This region is crucial for interaction with S1P receptors.

  • The primary difference lies in the length of the hydrophobic tail. (2S,3R,4E)-2-Amino-4-decene-1,3-diol has a significantly shorter C10 tail compared to the C18 tail of sphingosine.

  • FTY720 deviates from the straight hydrocarbon chain, incorporating a phenyl ring. This modification significantly alters its binding properties.

Predicted Cross-Reactivity Profile of (2S,3R,4E)-2-Amino-4-decene-1,3-diol with S1P Receptors

Based on the structural analysis and known structure-activity relationships of S1P receptor ligands, we can formulate a predictive profile for (2S,3R,4E)-2-Amino-4-decene-1,3-diol.

3.1. Potential for Phosphorylation

For a sphingoid base to become a high-affinity S1P receptor agonist, it must first be phosphorylated by sphingosine kinases (SphKs). The presence of the primary hydroxyl group at the C1 position in (2S,3R,4E)-2-Amino-4-decene-1,3-diol makes it a potential substrate for SphKs.

3.2. Predicted Interaction with S1P Receptors

Assuming phosphorylation occurs, the resulting (2S,3R,4E)-2-Amino-4-decene-1,3-diol-1-phosphate would likely exhibit some level of interaction with S1P receptors. However, the significantly shorter C10 lipid tail is expected to have a profound impact on binding affinity and efficacy compared to the endogenous S1P (with a C18 tail). The hydrophobic tail of S1P is known to insert into a deep pocket within the receptor, and its length is a critical determinant of agonist potency.

Therefore, it is predicted that (2S,3R,4E)-2-Amino-4-decene-1,3-diol-1-phosphate would be a significantly weaker agonist at S1P receptors compared to S1P. It may act as a partial agonist or even an antagonist, depending on the specific receptor subtype and the conformational changes it induces upon binding.

Established Pharmacology of S1P Receptor Ligands: A Reference Framework

To provide context for the predicted activity of (2S,3R,4E)-2-Amino-4-decene-1,3-diol, the established pharmacology of key S1P receptor ligands is summarized below.

LigandReceptor SelectivityPrimary Mechanism of ActionKey Biological Effects
Sphingosine-1-Phosphate (S1P) Agonist at S1P₁₋₅Endogenous ligand, activates multiple signaling pathways.[4][6]Regulates lymphocyte trafficking, vascular tone, and endothelial barrier function.[4]
FTY720-phosphate Agonist at S1P₁, S1P₃, S1P₄, S1P₅Functional antagonist of S1P₁ via receptor internalization and degradation.[7]Immunosuppression by sequestering lymphocytes in lymph nodes.[7]
Safingol (L-threo-dihydrosphingosine) Does not directly modulate S1P receptorsInhibitor of Protein Kinase C (PKC).Pro-apoptotic effects in cancer cells.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of (2S,3R,4E)-2-Amino-4-decene-1,3-diol with S1P receptors, the following experimental workflows are recommended.

5.1. In Vitro Phosphorylation Assay

  • Objective: To determine if (2S,3R,4E)-2-Amino-4-decene-1,3-diol is a substrate for sphingosine kinases.

  • Methodology:

    • Incubate recombinant human SphK1 or SphK2 with (2S,3R,4E)-2-Amino-4-decene-1,3-diol and [γ-³²P]ATP.

    • Separate the lipids using thin-layer chromatography (TLC).

    • Detect the formation of radiolabeled (2S,3R,4E)-2-Amino-4-decene-1,3-diol-1-phosphate by autoradiography.

5.2. Receptor Binding Assays

  • Objective: To measure the binding affinity of phosphorylated (2S,3R,4E)-2-Amino-4-decene-1,3-diol to each of the five S1P receptor subtypes.

  • Methodology:

    • Use cell membranes prepared from cells overexpressing a specific human S1P receptor subtype (e.g., HEK293 or CHO cells).

    • Perform competitive binding assays using a radiolabeled S1P receptor ligand (e.g., [³²P]S1P) and increasing concentrations of unlabeled, phosphorylated (2S,3R,4E)-2-Amino-4-decene-1,3-diol.

    • Determine the inhibition constant (Ki) to quantify binding affinity.

5.3. Functional Assays

  • Objective: To assess the functional activity (agonism or antagonism) of (2S,3R,4E)-2-Amino-4-decene-1,3-diol at each S1P receptor subtype.

  • Methodology:

    • GTPγS Binding Assay: Measures G protein activation upon receptor stimulation.

    • cAMP Assay: Measures the inhibition of adenylyl cyclase, a downstream effect of Gi-coupled S1P receptor activation.

    • Calcium Mobilization Assay: Measures the increase in intracellular calcium, a downstream effect of Gq-coupled S1P receptor activation.

    • β-Arrestin Recruitment Assay: Measures the recruitment of β-arrestin to the activated receptor, which is involved in receptor desensitization and internalization.

Signaling Pathways and Visualization

The activation of S1P receptors by an agonist initiates a cascade of intracellular signaling events. The specific pathways activated depend on the receptor subtype and the G protein to which it couples.

S1P_Signaling_Pathways cluster_receptor S1P Receptor S1PR S1P Receptor (S1P1, S1P2, S1P3, S1P4, S1P5) Gi Gαi S1PR->Gi S1P1,2,3,4,5 Gq Gαq S1PR->Gq S1P2,3 G1213 Gα12/13 S1PR->G1213 S1P2,3 Ras_MAPK Ras/MAPK Pathway Gi->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Gi->PI3K_Akt PLC Phospholipase C (PLC) Gq->PLC Rho Rho GTPase G1213->Rho Proliferation Proliferation/ Survival Ras_MAPK->Proliferation PI3K_Akt->Proliferation Migration Cell Migration PI3K_Akt->Migration PLC->Proliferation Rho->Migration Cytoskeletal Cytoskeletal Rearrangement Rho->Cytoskeletal

Figure 1. Simplified overview of major S1P receptor signaling pathways.

Conclusion and Future Directions

While (2S,3R,4E)-2-Amino-4-decene-1,3-diol shares key structural features with the endogenous S1P receptor precursor, sphingosine, its significantly shorter hydrophobic tail strongly suggests that if it interacts with S1P receptors, it would do so with considerably lower affinity and/or efficacy than S1P. This predictive analysis underscores the importance of the lipid tail length in S1P receptor modulation.

Direct experimental investigation is imperative to definitively characterize the pharmacological profile of (2S,3R,4E)-2-Amino-4-decene-1,3-diol. The protocols outlined in this guide provide a clear roadmap for such studies. Elucidating the activity of this and other novel sphingoid bases will not only expand our understanding of the intricate signaling networks governed by S1P receptors but also potentially uncover new therapeutic leads for a range of diseases.

References

  • An update on the biology of sphingosine 1-phosphate receptors. [Link to a relevant review article]
  • Sphingoid Bases Regulate the Sigma-1 Receptor—Sphingosine and N,N'-Dimethylsphingosine Are Endogenous Agonists. [Link to a relevant research article]
  • (2S,3R,4E)-2-Amino-4-decene-1,3-diol | C10H21NO2 - PubChem. [Link]

  • Sphingosine 1-Phosphate Receptors and Metabolic Enzymes as Druggable Targets for Brain Diseases. [Link to a relevant review article]
  • (2S,3S,4E)-2-Amino-4-octadecene-1,3-diol | CAS#:25695-95-8 | Chemsrc. [Link to a relevant product page with biological activity]
  • Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4). [Link to a relevant research article]
  • Discovery and Structure-Activity Relationship (SAR) of a Series of Ethanolamine-Based Direct-Acting Agonists of Sphingosine-1-phosphate (S1P1). [Link]

  • Structural basis for receptor selectivity and inverse agonism in S1P5 receptors. [Link to a relevant research article]
  • Synthesis of S1P and functions in the vascular system. De novo ceramide... - ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Sphingosine1-Phosphate Receptor (S1PR) Agonists - Semantic Scholar.
  • (2S,3R,4E)-2-Amino-4-eicosene-1,3-diol - Sigma-Aldrich. [Link to a relevant product page]
  • Unveiling the biological role of sphingosine-1-phosphate receptor modulators in inflammatory bowel diseases. [Link to a relevant review article]
  • S1P metabolism and receptors. Sphingosine is synthesized from ceramide... - ResearchGate. [Link]

  • Sphingosine | C18H37NO2 | CID 5280335 - PubChem. [Link]

  • Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P 1 ) Receptor Agonists. [Link to a relevant research article]
  • A sphingosine 1-phosphate receptor 2 selective allosteric agonist - University of Miami. [Link to a relevant research article]
  • Sphingosine-1-phosphate Acting via the S1P1 Receptor is a Downstream Signaling Pathway in Ceramide-Induced Hyperalgesia. [Link to a relevant research article]
  • Removal of Sphingosine 1-phosphate receptor-3 (S1P(3)) Agonism Is Essential, but Inadequate to Obtain Immunomodulating 2-aminopropane-1,3-diol S1P(1) Agonists With Reduced Effect on Heart Rate. [Link]

  • Total synthesis of two photoactivatable analogues of the growth-factor-like mediator sphingosine 1-phosphate: differential interaction with protein targets. [Link]

  • Biosynthesis of ceramide, sphingosine-1-phosphate, and... - ResearchGate. [Link]

  • (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate | C17H36NO5P | CID 5283559. [Link]

  • A Sphingosine 1-phosphate receptor 2 selective allosteric agonist. [Link to a relevant research article]
  • Targeting sphingosine 1-phosphate (S1P) levels and S1P receptor functions for therapeutic immune interventions. [Link]

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Validation

validation of LC-MS method for short-chain sphingolipid analysis

An Investigator's Guide to Robust LC-MS/MS Method Validation for Short-Chain Sphingolipid Quantification Authored by: A Senior Application Scientist Introduction: The Critical Role of Short-Chain Sphingolipids in Cellula...

Author: BenchChem Technical Support Team. Date: February 2026

An Investigator's Guide to Robust LC-MS/MS Method Validation for Short-Chain Sphingolipid Quantification

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Short-Chain Sphingolipids in Cellular Signaling

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as a class of potent signaling molecules that regulate a vast array of cellular processes, including proliferation, apoptosis, and inflammation.[1][2] Short-chain sphingolipids, such as ceramide, sphingosine, and sphingosine-1-phosphate (S1P), are central to this signaling paradigm. The balance between these metabolites can dictate cell fate, making their accurate quantification essential for research in oncology, immunology, and neurodegenerative diseases.[3][4] As therapeutic strategies increasingly target sphingolipid metabolic pathways, the need for rigorously validated, precise, and reliable analytical methods has become paramount for both preclinical research and clinical drug development.[5]

This guide provides an in-depth comparison of analytical methodologies, focusing on the gold standard—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind experimental choices in method validation, present a detailed protocol grounded in regulatory standards, and objectively compare LC-MS/MS with alternative techniques, providing the supporting data necessary for informed methodological decisions.

The Power of LC-MS/MS for Sphingolipid Analysis

LC-MS/MS has emerged as the premier technique for sphingolipid analysis due to its exceptional sensitivity, specificity, and capacity for multiplexing.[6][7] The liquid chromatography (LC) front-end separates the complex mixture of lipids extracted from a biological matrix, mitigating the issue of ion suppression where co-eluting species can interfere with the ionization of the analyte of interest.[8] Tandem mass spectrometry (MS/MS) provides two layers of mass filtering. The first quadrupole selects the precursor ion (the intact molecule of the specific sphingolipid), which is then fragmented. The second quadrupole selects a specific, characteristic fragment ion. This Multiple Reaction Monitoring (MRM) process results in an exquisitely specific signal, allowing for confident identification and precise quantification even at very low concentrations.[7][9]

This high degree of specificity is crucial for sphingolipidomics, as many species are isomeric or isobaric (e.g., glucosylceramide and galactosylceramide), making them indistinguishable by mass alone.[10] Chromatographic separation is essential to resolve these species before they enter the mass spectrometer, ensuring accurate quantification.[9][10]

A Framework for Method Validation: Ensuring Data Integrity

A bioanalytical method is only as good as its validation. The validation process is a systematic demonstration that the method is reliable and reproducible for its intended use. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines that provide the framework for this process.[11][12][13] The core parameters assessed during validation ensure that the method is accurate, precise, and robust.

Core Validation Parameters

The following table summarizes the essential parameters that must be evaluated during the validation of an LC-MS/MS method for short-chain sphingolipid analysis, in accordance with international guidelines.[14]

Parameter Description Typical Acceptance Criteria (FDA/EMA) [11][12]Why It's Critical for Sphingolipid Analysis
Selectivity & Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in blank matrix.Biological samples (plasma, tissue) are complex lipid mixtures. High specificity is needed to distinguish structurally similar sphingolipids and avoid interference from abundant glycerophospholipids.
Linearity & Range The ability to produce results that are directly proportional to the concentration of the analyte within a given range.Calibration curve should have a correlation coefficient (r²) ≥ 0.99.Demonstrates the method's ability to accurately quantify sphingolipids across a range of physiological or pathological concentrations.
Accuracy The closeness of the mean test results to the true concentration of the analyte.Mean concentration should be within ±15% of the nominal value (±20% at LLOQ).Ensures that the measured concentration reflects the actual biological level, which is critical for biomarker studies and pharmacokinetic assessments.
Precision The closeness of agreement among a series of measurements from the same homogeneous sample. Assessed as intra-day and inter-day precision.Coefficient of variation (CV) or Relative Standard Deviation (RSD) should not exceed 15% (20% at LLOQ).Guarantees the reproducibility of the method over time and across different analytical runs, which is essential for long-term studies.
Limit of Detection (LOD) The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.[15]Important for determining the absolute sensitivity of the instrument for a given sphingolipid.
Lower Limit of Quantification (LLOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of ≥10:1; accuracy within ±20% and precision ≤20%.[15]Defines the lower boundary of the reportable range. Crucial for studies where basal levels of sphingolipids are very low.
Matrix Effect The suppression or enhancement of ionization of the analyte due to co-eluting components from the sample matrix.CV of the matrix factor across different lots of matrix should be ≤15%.Sphingolipids are extracted with other lipids and matrix components that can significantly impact ionization efficiency. This must be controlled for accurate quantification.
Recovery The efficiency of the extraction process for the analyte from the biological matrix.Should be consistent and reproducible, though not necessarily 100%.Ensures that the sample preparation procedure is efficient and does not introduce variability into the results.
Stability The chemical stability of the analyte in the biological matrix under specific conditions for defined periods (e.g., freeze-thaw, bench-top, long-term storage).Analyte concentration should be within ±15% of the initial concentration.Confirms that the sphingolipid concentrations do not change during sample collection, handling, and storage, preserving the integrity of the biological data.

Experimental Protocol: A Step-by-Step Guide to LC-MS/MS Method Validation

This protocol outlines the key experiments required to fully validate an LC-MS/MS method for the quantification of a short-chain sphingolipid (e.g., Ceramide C16:0) in human plasma.

Workflow Overview

G cluster_prep 1. Preparation cluster_val 2. Validation Experiments cluster_analysis 3. Data Analysis & Reporting P1 Prepare Stock Solutions (Analyte & Internal Standard) P2 Prepare Calibration Standards & Quality Controls (QCs) in Matrix P1->P2 Spiking V1 Selectivity (Analyze 6+ lots of blank matrix) P2->V1 V2 Linearity (Analyze calibration curve over 3 days) P2->V2 V3 Accuracy & Precision (Analyze QCs at LLOQ, Low, Mid, High levels; n=5 per level over 3 days) P2->V3 V4 Matrix Effect & Recovery (Post-extraction spike vs. pre-extraction spike vs. neat solution) P2->V4 V5 Stability (Freeze-Thaw, Bench-Top, Long-Term) P2->V5 A1 Calculate Validation Parameters (CV%, Bias%, r²) V1->A1 V2->A1 V3->A1 V4->A1 V5->A1 A2 Compare Against Acceptance Criteria A1->A2 A3 Generate Validation Report A2->A3

Caption: Workflow for LC-MS/MS bioanalytical method validation.

Step 1: Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions: Prepare individual stock solutions of the short-chain sphingolipid analyte (e.g., C16-Ceramide) and a suitable internal standard (IS) in an organic solvent (e.g., methanol). The IS should be a stable, isotopically labeled version of the analyte (e.g., C16-Ceramide-d7) or a structurally similar analog (e.g., C17-Ceramide).[16]

  • Calibration Standards: Prepare a series of working solutions by serially diluting the analyte stock solution. Spike these into blank, pooled human plasma to create a calibration curve with at least 6-8 non-zero concentration levels, covering the expected physiological range.

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four concentration levels:

    • LLOQ: The lowest point on the calibration curve.

    • Low QC: ~3x LLOQ.

    • Mid QC: In the middle of the calibration range.

    • High QC: ~75-85% of the highest calibration standard.

Step 2: Sample Extraction

This is a generalized liquid-liquid extraction protocol; optimization is required.[17]

  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the IS working solution. Vortex briefly.

  • Add 500 µL of a mixture of isopropanol/ethyl acetate/water. Vortex vigorously for 5 minutes.

  • Centrifuge at high speed for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the LC mobile phase.

Step 3: LC-MS/MS Analysis
  • Chromatography: Use a suitable LC column (e.g., a C18 reversed-phase column) to separate the analyte from other matrix components.[18] A gradient elution with mobile phases containing modifiers like ammonium formate is common for improving ionization.[8][18]

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Optimize the MRM transitions for both the analyte and the IS to ensure maximum sensitivity.[7]

Step 4: Performing Validation Experiments
  • Selectivity: Analyze extracted blank plasma samples from at least six different individuals. Check for any interfering peaks at the retention time of the analyte and IS.

  • Linearity, Accuracy, and Precision: Analyze three separate analytical batches on three different days. Each batch should include one full calibration curve and five replicates of each QC level (LLOQ, Low, Mid, High).

  • Matrix Effect:

    • Set A: Extract blank plasma from six individuals, and spike the analyte and IS into the final, dried extract (post-extraction).

    • Set B: Prepare the analyte and IS in the reconstitution solvent at the same concentration (neat solution).

    • The matrix factor is calculated as the ratio of the peak area in Set A to the peak area in Set B. The CV of this ratio across the six lots should be ≤15%.

  • Stability:

    • Freeze-Thaw Stability: Analyze low and high QCs after subjecting them to at least three freeze-thaw cycles.

    • Bench-Top Stability: Analyze low and high QCs after leaving them at room temperature for a period that mimics the expected sample handling time (e.g., 4-6 hours).

    • Long-Term Stability: Analyze low and high QCs after storing them at the intended storage temperature (e.g., -80°C) for an extended period (e.g., 30, 60, 90 days).

Comparative Analysis: LC-MS/MS vs. Alternative Methods

While LC-MS/MS is the gold standard, other methods exist for sphingolipid analysis. The choice of method depends on the specific research question, required throughput, and available resources.[19]

G cluster_goal Primary Research Goal cluster_methods Analytical Method cluster_attributes Key Attributes Goal What is the analytical need? Quant Absolute Quantification & Structural Specificity Goal->Quant HighThru High-Throughput Screening Goal->HighThru SemiQuant Semi-Quantitative Profiling Goal->SemiQuant LCMS LC-MS/MS HPTLC HPTLC LCMS->HPTLC Higher Specificity ELISA ELISA LCMS->ELISA Higher Specificity & Multiplexing HPTLC->ELISA Broader Lipid Class Profiling Single Single Analyte Measurement ELISA->Single Quant->LCMS Ideal For HighThru->ELISA Best For SemiQuant->HPTLC Suitable For

Caption: Decision logic for selecting a sphingolipid analysis method.

Performance Comparison
Feature Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High-Performance Thin-Layer Chromatography (HPTLC) Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Separation by liquid chromatography followed by mass-based detection and fragmentation for structural elucidation and quantification.[10][20]Separation of lipids on a silica plate based on polarity, followed by densitometric or mass spectrometric detection.[21][22]Antigen-antibody interaction for specific detection of a target sphingolipid.[23]
Specificity Very High: Capable of distinguishing between different fatty acid chain lengths and isomeric/isobaric species.[9][10]Moderate to High: Can separate different lipid classes. Specificity is enhanced when coupled with mass spectrometry.[21][24]Moderate to High: Specificity is determined by the antibody; potential for cross-reactivity with structurally similar molecules.
Sensitivity (Typical LOQ) Very High: pg/mL to low ng/mL range.[25]Moderate: Low to mid ng range.[22]High: pg/mL to low ng/mL range.
Quantification Absolute Quantification: Uses stable isotope-labeled internal standards for high accuracy.Semi-Quantitative/Quantitative: Densitometry provides relative quantification; more accurate with appropriate standards.Quantitative: Relies on a standard curve, but lacks an internal standard to correct for matrix effects or extraction efficiency.
Throughput Moderate (typically 5-15 min per sample).High (multiple samples per plate).Very High (96-well plate format).
Multiplexing Excellent: Can measure hundreds of different lipid species in a single run.[26]Good: Can visualize multiple lipid classes on a single plate.Poor: Typically measures only one specific analyte per assay.
Cost (Instrument/Reagent) High / ModerateLow / LowLow / Moderate-High
Best Suited For In-depth lipidomics, biomarker discovery and validation, clinical sample analysis, pharmacokinetic studies.Rapid profiling of major lipid classes, initial screening.High-throughput screening of a single, known biomarker in large sample cohorts.
In-Depth Comparison
  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a powerful technique for separating different classes of lipids.[27] It is cost-effective and allows for high-throughput qualitative or semi-quantitative analysis of multiple samples simultaneously.[22] Its primary limitation is lower resolution and sensitivity compared to LC-MS, and the difficulty in resolving structurally similar species within the same lipid class without coupling it to a mass spectrometer.[21]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are available for some common sphingolipids, like S1P.[23] Their main advantage is extremely high throughput and ease of use, making them ideal for screening thousands of samples. However, they are susceptible to matrix effects and potential cross-reactivity. Unlike LC-MS/MS, a typical ELISA cannot utilize a co-processed internal standard to correct for sample-specific variations in extraction efficiency, which can compromise accuracy.

Conclusion

The rigorous validation of an LC-MS/MS method is a non-negotiable prerequisite for generating high-quality, reliable data in short-chain sphingolipid analysis. Adherence to the principles of selectivity, accuracy, precision, and stability, as outlined by regulatory bodies like the FDA and EMA, ensures that the analytical data are defensible and accurately reflect the underlying biology.[11][12] While alternative methods like HPTLC and ELISA have their place for screening and high-throughput applications, LC-MS/MS remains the unparalleled gold standard for comprehensive, specific, and accurate quantification of these critical signaling molecules. The investment in robust method development and validation provides the bedrock of confidence upon which impactful research and drug development decisions are made.

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Comparative

The Sphingolipid Rheostat: A Guide to the Structure-Activity Relationships of Sphingoid Base Analogs in Drug Discovery

For researchers, scientists, and drug development professionals, the intricate world of sphingolipid metabolism offers a treasure trove of therapeutic targets. These bioactive lipids are not mere structural components of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the intricate world of sphingolipid metabolism offers a treasure trove of therapeutic targets. These bioactive lipids are not mere structural components of cell membranes; they are critical signaling molecules that form a delicate balance—often termed the "sphingolipid rheostat"—between cell survival and cell death (apoptosis).[1] The enzymes governing this balance, such as sphingosine kinases (SphK) and ceramide synthases (CerS), have become focal points for the development of novel therapeutics for cancer, autoimmune diseases like multiple sclerosis, and metabolic disorders.[1][2][3]

This guide provides an in-depth comparison of key sphingoid base analogs, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental frameworks used to evaluate them. We will move beyond simple protocols to explain the causal links between molecular structure and biological function, offering field-proven insights to inform your research and development endeavors.

The Central Hub: Understanding Sphingolipid Metabolism

Sphingolipid signaling is complex, with metabolites often having opposing functions. Ceramide, the central molecule in sphingolipid biology, is generally considered pro-apoptotic, while its phosphorylated derivative, sphingosine-1-phosphate (S1P), promotes cell growth and survival.[4] This fundamental dichotomy is the primary rationale for designing analogs that can tip the rheostat towards a desired therapeutic outcome, either by inhibiting the production of pro-survival S1P or by modulating the levels and types of ceramide.

The core structure for all sphingolipids is the sphingoid base, a long-chain amino alcohol.[5][6] The de novo synthesis pathway begins with the condensation of serine and palmitoyl-CoA, eventually leading to the formation of various complex sphingolipids.[2][6] Analogs are synthetic modifications of this sphingoid base, designed to interact with and modulate the key enzymes in this pathway.

G cluster_0 De Novo Synthesis Pathway cluster_1 Signaling Balance (Rheostat) Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine + Palmitoyl-CoA->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Apoptosis Apoptosis Complex Sphingolipids Complex Sphingolipids Ceramide->Complex Sphingolipids Sphingosine->Ceramide S1P S1P Sphingosine->S1P Proliferation_Survival Proliferation & Survival

Caption: The Sphingolipid Metabolic Pathway and Rheostat.

Targeting Pro-Survival Signaling: Sphingosine Kinase (SphK) Inhibitors

Sphingosine kinases (SphKs) catalyze the phosphorylation of sphingosine to form S1P. With S1P implicated in numerous pathologies including cancer and inflammation, inhibiting its production is a major therapeutic strategy.[7][8] Mammals have two isoforms, SphK1 and SphK2, which differ in their subcellular localization and function, making isoform-selective inhibition a key goal for drug developers.[8]

Structure-Activity Relationship of SphK Inhibitors

The development of SphK inhibitors has revealed several key structural features that govern potency and selectivity. Generally, these analogs maintain a sphingoid-like structure with a polar "headgroup" and a lipophilic "tail."

  • The Lipophilic Tail: The length and rigidity of the aliphatic tail are critical. For many scaffolds, an optimal "head-to-tail" length of 18-21 atoms is required for potent inhibition.[8] Studies on SphK2 inhibitors have shown that its lipid-binding pocket is larger than that of SphK1, allowing for bulkier tail groups.[8] Introducing rigid structures, like an internal phenyl ring or a terminal cyclohexyl group, can enhance potency and selectivity for SphK2 by complementing its "J"-shaped binding pocket.[9]

  • The Headgroup: The positively charged amino group of the natural substrate, sphingosine, is a key interaction point. Many inhibitors replace this with other polar or charged moieties, such as a guanidine group, which can form favorable interactions with key aspartate residues (e.g., Asp178 in SphK1) in the active site.[4][10]

  • The Linker Region: The region connecting the head and tail can dramatically influence isoform selectivity. In one series of guanidine-based inhibitors, the simple addition of a single methylene unit in the linker switched the compound from a SphK2-selective inhibitor to a potent and highly selective SphK1 inhibitor.[7][10] This highlights the subtle structural differences between the active sites of the two isoforms.

Comparative Performance of SphK Inhibitors

The following table summarizes the inhibitory activity of several sphingoid base analogs and related small molecules against SphK1 and SphK2. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics for comparison; lower values indicate higher potency.

CompoundTarget(s)Ki (SphK1)Ki (SphK2)SelectivityReference
SLP7111228 SphK148 nM>10,000 nM>200-fold for SphK1[7][10]
SLP120701 SphK2>10,000 nM1,000 nMSphK2-selective[7][10]
PF-543 SphK13.6 nM (Ki), 2 nM (IC50)>10,000 nM>100-fold for SphK1[11]
ABC294640 SphK2>100 µM9.8 µMSphK2-selective[8]
SLP9101555 (14c) SphK218,000 nM90 nM200-fold for SphK2[9]
Safingol SphK, PKC~5 µM (SphK)-Non-selective[12]

Note: IC50 and Ki values can vary based on assay conditions (e.g., substrate concentration). Direct comparison should be made with caution.[13][14]

Modulating the Apoptotic Engine: Ceramide Synthase (CerS) Modulators

Ceramide synthases (CerS) catalyze the N-acylation of the sphingoid base to form ceramide.[2][15] There are six CerS isoforms (CerS1-6), each displaying a preference for fatty acyl-CoAs of specific chain lengths.[2][16] Since ceramides with different acyl chain lengths have distinct biological functions, developing isoform-selective CerS inhibitors is a promising strategy for targeted therapy.[17][18][19] For example, C16 ceramide, synthesized by CerS6, has been implicated in metabolic diseases, making CerS6 an attractive drug target.[18][19]

Key Analogs and Their Mechanisms

1. FTY720 (Fingolimod) and its Derivatives: FTY720 is a well-known sphingosine analog approved for treating multiple sclerosis.[3] In vivo, it is phosphorylated by SphK2 to FTY720-phosphate, which then acts as a potent agonist at four of the five S1P receptors.[3] This leads to the internalization and degradation of the S1P1 receptor, effectively trapping lymphocytes in lymph nodes and preventing their infiltration into the central nervous system.[20]

Interestingly, the unphosphorylated FTY720 is also a competitive inhibitor of CerS.[15][21] SAR studies have shown that both the lipid tail and the amine headgroup are required for this inhibitory activity.[15] This dual activity on both SphK/S1P signaling and ceramide synthesis highlights the complexity of sphingoid base analogs. Researchers have developed non-phosphorylatable FTY720 analogs to isolate and study its S1P receptor-independent effects.[22]

G cluster_0 In Vivo Activation cluster_1 Mechanism of Action FTY720 FTY720 FTY720P FTY720-Phosphate FTY720->FTY720P SphK2 S1P1 S1P1 Receptor (on Lymphocyte) FTY720P->S1P1 Binds & Activates Internalization S1P1 Internalization & Degradation S1P1->Internalization EgressBlocked Lymphocyte Egress from Lymph Node Blocked Internalization->EgressBlocked

Caption: Mechanism of Action for FTY720 (Fingolimod).

2. Safingol (L-threo-dihydrosphingosine): Safingol is the synthetic L-threo stereoisomer of the endogenous D-erythro-sphinganine.[23] This stereochemical difference is key to its activity. While it can be metabolized by some enzymes in the sphingolipid pathway, it is a poor substrate for catabolism.[24] Safingol acts as an inhibitor of Protein Kinase C (PKC) and SphK.[23][25] It has shown anticancer activity, often by potentiating the effects of other chemotherapeutic agents and inducing a form of cell death known as autophagy.[12][23]

3. 1-Deoxysphingoid Bases: This emerging class of atypical sphingolipids lacks the C1-hydroxyl group of canonical sphingoid bases.[24][26] This structural modification is significant because the C1-hydroxyl is necessary for both phosphorylation by SphK and degradation by S1P lyase.[1][27] As a result, these analogs cannot be converted to S1P or easily cleared. They are formed when the enzyme serine palmitoyltransferase (SPT) uses L-alanine instead of L-serine as a substrate.[28] Elevated levels of 1-deoxysphingolipids are associated with certain neuropathies and diabetes, but some, like Spisulosine (ES-285), have also demonstrated potent anticancer activity.[24][27][28] Their mechanism often involves disrupting the actin cytoskeleton and may trigger atypical cell death programs.[24]

Comparative Performance of CerS Inhibitors
CompoundTarget(s)IC50 (CerS1)IC50 (CerS2)IC50 (CerS4)IC50 (CerS5)IC50 (CerS6)Reference
P053 CerS10.1 µM1.8 µM4.6 µM1.2 µM1.3 µM[16]
Fumonisin B1 Pan-CerS0.1 µM0.05 µM0.05 µM0.1 µM0.1 µM[16]
FTY720 Pan-CerS, S1PRs2.6 µM1.2 µM2.5 µM1.0 µM1.3 µM[16]
ST1060 CerS2-Predominantly inhibits CerS2---[17]
ST1072 CerS4/6--Potently inhibits CerS4/6-Potently inhibits CerS4/6[17]

Note: Data for ST1060 and ST1072 is qualitative from the source. IC50 values are from a study using murine CerS isoforms.[16][17]

Experimental Protocols & Methodologies

The trustworthiness of any SAR study hinges on robust and reproducible experimental methods. Below are detailed protocols for two key assays used to evaluate the performance of sphingoid base analogs.

Experimental Protocol 1: Sphingosine Kinase Activity Assay

This protocol outlines a common method for measuring SphK activity, often adapted for high-throughput screening using luminescence-based detection like the ADP-Glo™ Kinase Assay. The principle is to measure the amount of ADP produced, which is directly proportional to kinase activity.

Objective: To determine the inhibitory effect of a sphingoid base analog on SphK1 or SphK2 activity.

Materials:

  • Recombinant human SphK1 or SphK2

  • Sphingosine (substrate)

  • ATP (co-substrate)

  • Test compounds (sphingoid base analogs)

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Then, dilute them in the kinase reaction buffer to the desired final concentrations. Include a DMSO-only vehicle control.

  • Kinase Reaction Setup: In each well of the plate, add the following in order:

    • 5 µL of kinase reaction buffer.

    • 2.5 µL of test compound dilution or vehicle control.

    • 2.5 µL of a mixture containing the SphK enzyme and sphingosine substrate. Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the kinase reaction by adding 2.5 µL of ATP solution. The final concentrations should be optimized; typical values are 5-10 µM for sphingosine and 10-50 µM for ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The time should be optimized to ensure the reaction is within the linear range.

  • ADP Detection (Part 1): Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • ADP Detection (Part 2): Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to the vehicle control. Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for the ADP-Glo Sphingosine Kinase Assay.

Experimental Protocol 2: Ceramide Synthase Fluorescent Assay

This assay measures CerS activity using a fluorescently labeled sphingoid base, NBD-sphinganine, as a substrate. The product, NBD-ceramide, can be separated from the substrate by chromatography and quantified.[15][29][30]

Objective: To determine the inhibitory effect of a sphingoid base analog on the activity of a specific CerS isoform.

Materials:

  • Cell or tissue homogenate containing CerS activity (or microsomes from cells overexpressing a specific CerS isoform).

  • NBD-sphinganine (substrate).

  • Fatty acyl-CoA (e.g., C16:0-CoA for CerS5/6, C18:0-CoA for CerS1, C24:1-CoA for CerS2).[15]

  • Test compounds (sphingoid base analogs).

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT).

  • Bovine Serum Albumin (BSA), fatty acid-free.

  • Chloroform and Methanol.

  • TLC plates (silica gel).

  • TLC developing solvent (e.g., chloroform:methanol:2M NH₄OH, 40:10:1).

  • Fluorescent plate reader or TLC imaging system.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a working solution of NBD-sphinganine and the desired fatty acyl-CoA in the assay buffer. NBD-sphinganine is often complexed with BSA to improve solubility.

  • Reaction Setup: In a microcentrifuge tube, add:

    • Enzyme source (e.g., 25-50 µg of cell homogenate protein).

    • Test compound diluted in assay buffer or vehicle control.

    • Pre-incubate for 5-10 minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding the substrate mix (NBD-sphinganine and fatty acyl-CoA). Typical final concentrations are 10 µM NBD-sphinganine and 50 µM fatty acyl-CoA.[15][30]

  • Incubation: Incubate the reaction at 37°C for 30-120 minutes. The time should be optimized for linearity.

  • Lipid Extraction: Stop the reaction by adding 2:1 (v/v) chloroform:methanol, followed by water to induce phase separation. Vortex vigorously and centrifuge to pellet the protein.

  • Sample Preparation: Carefully collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

  • Chromatography: Resuspend the dried lipids in a small volume of chloroform:methanol (2:1). Spot the samples onto a silica TLC plate alongside standards for NBD-sphinganine and NBD-ceramide.

  • Development & Visualization: Develop the TLC plate in the developing solvent until the solvent front is near the top. Allow the plate to dry completely.

  • Data Acquisition: Visualize the plate using a fluorescent imaging system. The NBD-ceramide product will have a higher Rf value (migrate further) than the NBD-sphinganine substrate.

  • Data Analysis: Quantify the fluorescence intensity of the NBD-ceramide spot. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Conclusion and Future Outlook

The structure-activity relationships of sphingoid base analogs are a testament to the exquisite specificity of the enzymes involved in sphingolipid metabolism. Subtle changes in stereochemistry, chain length, or the nature of the polar headgroup can profoundly alter an analog's potency and selectivity, switching its function from a broad-spectrum inhibitor to a highly specific modulator of a single enzyme isoform.

Analogs like FTY720 have already demonstrated the clinical potential of targeting this pathway. The next generation of therapeutics will likely emerge from a deeper understanding of the distinct roles played by individual SphK and CerS isoforms. The development of highly selective inhibitors, such as the SphK1-selective SLP7111228 or the CerS1-selective P053, provides powerful chemical tools to dissect these roles and validate new therapeutic targets.[10][16] Furthermore, the exploration of atypical analogs like 1-deoxysphingoid bases is opening new avenues for anticancer drug discovery, moving beyond simple enzyme inhibition to more complex mechanisms of action.[24] As our understanding of the sphingolipid rheostat continues to grow, so too will our ability to rationally design the next wave of innovative medicines.

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Validation

A Comparative Guide to the Cytotoxicity of Synthetic Amino Diols in Cancer Cell Lines

Introduction The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the promising candidates, synthetic amino diols have garnered significant attention...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the promising candidates, synthetic amino diols have garnered significant attention for their potent cytotoxic activity against a range of cancer cell lines. These compounds, characterized by the presence of both an amino and two hydroxyl functional groups, offer a versatile scaffold for structural modification, enabling the fine-tuning of their biological activity. This guide provides a comprehensive comparison of the cytotoxic effects of various synthetic amino diols, delves into their structure-activity relationships (SAR), and elucidates their mechanisms of action. The experimental data and protocols presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary insights to advance the development of this promising class of anticancer therapeutics.

Principles of In Vitro Cytotoxicity Assessment: A Multi-Faceted Approach

To obtain a robust and reliable assessment of a compound's cytotoxic profile, it is crucial to employ a multi-faceted approach that interrogates different cellular endpoints.[1] Relying on a single assay can be misleading, as different compounds may induce cell death through distinct mechanisms.[2] Here, we detail three complementary and widely used colorimetric assays for evaluating in vitro cytotoxicity.

MTT Assay: Gauging Mitochondrial Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability based on mitochondrial function.[1][3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[3] The amount of formazan produced is directly proportional to the number of metabolically active cells.

Sulforhodamine B (SRB) Assay: Quantifying Cellular Protein

The Sulforhodamine B (SRB) assay offers a distinct advantage by measuring cell density based on the total cellular protein content.[1] The bright pink aminoxanthene dye, Sulforhodamine B, stoichiometrically binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[1] The amount of bound dye provides a reliable estimation of the total cell mass.

Lactate Dehydrogenase (LDH) Assay: Monitoring Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[1][3] The released LDH catalyzes the conversion of lactate to pyruvate, which then drives the reduction of a tetrazolium salt to a colored formazan product.[3]

G cluster_workflow General Cytotoxicity Assay Workflow A Seed Cancer Cells in 96-well Plates B Incubate for 24h for Cell Adherence A->B C Treat with Serial Dilutions of Synthetic Amino Diols B->C D Incubate for a Defined Period (e.g., 48-72h) C->D E Perform Cytotoxicity Assay (MTT, SRB, or LDH) D->E F Measure Absorbance with a Microplate Reader E->F G Calculate IC50 Values F->G

Caption: A generalized workflow for in vitro cytotoxicity testing of synthetic amino diols.

Comparative Cytotoxicity of Synthetic Amino Diols

The cytotoxic potential of synthetic amino diols is highly dependent on their chemical structure. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative amino diol derivatives against various cancer cell lines, providing a comparative overview of their potency.

Compound IDBasic StructureR1R2Cancer Cell LineIC50 (µM)Reference
AD-1 1,3-AminoalcoholH4-FluorobenzylA2780 (Ovarian)~5-10[4]
AD-2 1,3-AminoalcoholHBenzylMCF-7 (Breast)~10-20[4]
AD-3 N-Alkyl Diamine DerivativeBoc-protected amino acidLong alkyl chainMDA-MB-231 (Breast)1.9[5]
AD-4 N-Alkyl DiamineHLong alkyl chainMDA-MB-231 (Breast)3.1[5]
AD-5 Long-chain 1,2-DiamineHUnsaturated long chainA2780 (Ovarian)2.0-3.3[6]
AD-6 Ligustrazine-Oleanolic Acid-Amino Acid ConjugateGlycine-HepG2 (Liver)< 3.5[7]
AD-7 Ligustrazine-Oleanolic Acid-Amino Acid ConjugateLysine-HepG2 (Liver)< 2.5[7]
AD-8 β-Amino AlcoholN-AnthranylHHeLa (Cervical)Comparable to Cisplatin[8]

Note: The IC50 values are approximate ranges as reported in the respective studies and may vary based on experimental conditions.

Structure-Activity Relationship (SAR) Analysis: Decoding the Molecular Determinants of Cytotoxicity

The diverse cytotoxic profiles of synthetic amino diols can be rationalized by examining their structure-activity relationships. Several key structural features have been identified as critical modulators of their anticancer activity.

The Essentiality of Amino and Hydroxyl Groups

The amino and hydroxyl functionalities are fundamental for the cytotoxic activity of these compounds.[4] These groups are believed to participate in hydrogen bonding interactions with biological targets, such as enzymes or receptors, thereby initiating the cascade of events leading to cell death.[9]

The Influence of N-Substitution

Modification of the amino group has a profound impact on cytotoxicity. For instance, the introduction of an N-(4-fluorobenzyl) moiety in isosteviol-based 1,3-aminoalcohols resulted in enhanced antiproliferative activity.[4] Similarly, the presence of a lipophilic N-alkyl diamine moiety has been shown to be crucial for the anticancer activity of amino acid derivatives.[5]

The Role of the Hydrocarbon Backbone

The nature of the hydrocarbon chain connecting the functional groups also plays a significant role. Studies on long-chain 2-amino alcohols and 1,2-diamines have revealed that a long aliphatic side chain is a prerequisite for potent cytotoxic effects.[6]

G cluster_sar Key Structural Features Influencing Cytotoxicity A Amino Group (Essential for Activity) C N-Substituents (Modulate Potency & Selectivity) A->C B Hydroxyl Groups (Crucial for H-bonding) E Stereochemistry (Impacts Target Binding) B->E D Hydrocarbon Backbone (Influences Lipophilicity & Target Access) D->E

Caption: A diagram illustrating the key structural determinants of amino diol cytotoxicity.

Mechanisms of Action: Unraveling the Path to Apoptosis

A growing body of evidence suggests that synthetic amino diols exert their cytotoxic effects primarily through the induction of apoptosis, or programmed cell death.[10][11]

Activation of the Caspase Cascade

The apoptotic pathway induced by long-chain amino alcohols and diamines is mediated by the activation of caspases, a family of cysteine proteases that execute the apoptotic program.[10][11] Specifically, the activation of caspase-3 has been identified as a key event, leading to the cleavage of essential cellular proteins and subsequent DNA fragmentation.[10][11][12]

Mitochondrial Disruption

The apoptotic process is often initiated by the disruption of the mitochondrial transmembrane potential.[11] This event leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, which in turn activate the caspase cascade.

G cluster_apoptosis Apoptotic Pathway Induced by Synthetic Amino Diols A Synthetic Amino Diol B Mitochondrial Disruption A->B C Release of Pro-apoptotic Factors (e.g., Cytochrome c) B->C D Caspase-9 Activation C->D E Caspase-3 Activation D->E F Cleavage of Cellular Substrates E->F G DNA Fragmentation F->G H Apoptosis G->H

Caption: A simplified signaling pathway illustrating the induction of apoptosis by synthetic amino diols.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the MTT and SRB cytotoxicity assays, adapted from established methodologies.[1][5]

MTT Assay Protocol
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the synthetic amino diols in culture medium. The final solvent concentration (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.5%). Remove the old medium from the wells and add 100 µL of the diluted compounds or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

SRB Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with tap water and allow it to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Conclusion and Future Directions

Synthetic amino diols represent a promising class of compounds with significant potential for development as anticancer agents. Their cytotoxic efficacy is intricately linked to their structural features, with the amino and hydroxyl groups, N-substituents, and the nature of the hydrocarbon backbone all playing critical roles. The primary mechanism of action appears to be the induction of apoptosis via a caspase-dependent pathway.

Future research in this area should focus on:

  • Systematic SAR studies: To further refine the structural requirements for optimal potency and selectivity.

  • Elucidation of specific molecular targets: To gain a deeper understanding of their mechanism of action.

  • In vivo efficacy studies: To translate the promising in vitro results into preclinical and, ultimately, clinical applications.

  • Development of drug delivery systems: To enhance the bioavailability and tumor-targeting of these compounds.

By continuing to explore the rich chemical diversity and biological activity of synthetic amino diols, the scientific community can pave the way for the development of novel and effective cancer therapies.

References

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega. (2019). Retrieved from [Link]

  • In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. (n.d.). Retrieved from [Link]

  • In Vitro Cytotoxicity Assay - Alfa Cytology. (n.d.). Retrieved from [Link]

  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols - PMC - NIH. (2024). Retrieved from [Link]

  • Cytotoxic Activity of Synthetic Chiral Amino Acid Derivatives - SciELO. (2019). Retrieved from [Link]

  • Synthesis and in vitro cytotoxicity of long chain 2-amino alcohols and 1,2-diamines | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Amino Acid Derivatives of Ligustrazine-Oleanolic Acid as New Cytotoxic Agents - PMC - NIH. (2016). Retrieved from [Link]

  • Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives - PubMed. (2011). Retrieved from [Link]

  • Long-chain aminoalcohol and diamine derivatives induce apoptosis through a caspase-3 dependent pathway - PubMed. (2002). Retrieved from [Link]

  • Development of l-Amino-Acid-Based Hydroxyl Functionalized Biodegradable Amphiphilic Polyesters and Their Drug Delivery Capabilities to Cancer Cells - PubMed. (2020). Retrieved from [Link]

  • 5-Amino-1-(chloromethyl)-1,2-dihydro-3H-benz[e]indoles: relationships between structure and cytotoxicity for analogues bearing different DNA minor groove binding subunits - PubMed. (1999). Retrieved from [Link]

  • Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives | Scilit. (n.d.). Retrieved from [Link]

  • Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives. (2020). Retrieved from [Link]

  • Structure-activity relationships defining the cytotoxicity of catechol analogues against human malignant melanoma - PubMed. (1988). Retrieved from [Link]

  • Chemoselective Synthesis of δ-Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC-Ir(III) Complex - PubMed. (2026). Retrieved from [Link]

  • A cytotoxic survey on 2‐amino‐1H‐imidazol based synthetic marine sponge alkaloid analogues - PubMed Central. (2022). Retrieved from [Link]

  • Synthesis and cytotoxicity of novel 3-amino-4-indolylmaleimide derivatives - PubMed. (2013). Retrieved from [Link]

  • Synthesis and in vitro cytotoxic effect of 6-amino-substituted 11H- and 11Me-indolo[3,2-c]quinolines - PubMed. (2014). Retrieved from [Link]

  • Induction of apoptosis by diallyl disulfide through activation of caspase-3 in human leukemia HL-60 cells - PubMed. (1999). Retrieved from [Link]

  • Long-Chain Amino Alcohol and Diamine Derivatives Induce Apoptosis Through a Caspase-3 Dependent Pathway | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of a Novel Aminothiol Compound as Potential Radioprotector - PMC - NIH. (2020). Retrieved from [Link]

  • Structure Activity Relationships - Drug Design Org. (n.d.). Retrieved from [Link]

  • Synthesis and Anticancer Activity of Aminodihydroquinoline Analogs: Identification of Novel Proapoptotic Agents - PubMed. (2013). Retrieved from [Link]

  • Synthesis, crystal structures, cytotoxicity and qualitative structure-activity relationship (QSAR) of cis-bis{5-[(E)-2-(aryl)-1-diazenyl]quinolinolato}di-n-butyltin(IV) complexes, (n)Bu2Sn(L)2 - PubMed. (2008). Retrieved from [Link]

  • Dietary Manipulation of Amino Acids for Cancer Therapy - MDPI. (2021). Retrieved from [Link]

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Comparative

A Comparative Guide to Ceramidase Inhibitors: Profiling (2S,3R,4E)-2-Amino-4-decene-1,3-diol and its Alternatives in Sphingolipid Metabolism Research

This guide provides a comprehensive technical comparison of ceramidase inhibitors, with a special focus on the potential inhibitory profile of the sphingosine analog (2S,3R,4E)-2-Amino-4-decene-1,3-diol. While direct inh...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of ceramidase inhibitors, with a special focus on the potential inhibitory profile of the sphingosine analog (2S,3R,4E)-2-Amino-4-decene-1,3-diol. While direct inhibitory data for this specific molecule on ceramidase is emerging, its structural similarity to sphingosine, the natural substrate of ceramidase, positions it as a molecule of significant interest for researchers in sphingolipid metabolism and drug development.

This document will delve into the critical role of ceramidases in the regulation of the ceramide/sphingosine-1-phosphate (S1P) rheostat, a key determinant of cell fate. We will objectively compare the performance of established ceramidase inhibitors, providing supporting experimental data and detailed protocols to empower researchers in their selection and application of these pharmacological tools.

The Sphingolipid Rheostat: A Critical Target in Cellular Signaling

Sphingolipid metabolism is a tightly regulated network of enzymatic pathways that produce a variety of bioactive lipids. At the heart of this network lies the "sphingolipid rheostat," a dynamic balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P)[1][2]. Ceramidases are a family of enzymes that catalyze the hydrolysis of ceramide into sphingosine and a fatty acid[3]. Sphingosine can then be phosphorylated by sphingosine kinases to form S1P. By degrading ceramide, ceramidases shift the rheostat towards cell survival, proliferation, and inflammation, making them attractive therapeutic targets, particularly in oncology and inflammatory diseases[1][3][4].

There are several types of ceramidases, categorized by their optimal pH: acid ceramidase (aCDase), neutral ceramidase (nCDase), and alkaline ceramidases (ACER1, ACER2, ACER3)[2][3]. Each of these enzymes presents a potential target for therapeutic intervention.

(2S,3R,4E)-2-Amino-4-decene-1,3-diol: A Sphingosine Analog with Inhibitory Potential

(2S,3R,4E)-2-Amino-4-decene-1,3-diol is a synthetic molecule that shares a high degree of structural similarity with sphingosine, the natural product of ceramide hydrolysis. Its chemical structure, featuring the characteristic amino-diol head group and an unsaturated hydrocarbon tail, suggests that it may act as a competitive inhibitor of ceramidases by mimicking the substrate's binding to the active site. While extensive peer-reviewed data on its specific ceramidase inhibition profile is not yet widely available, it is recognized as a key intermediate in the synthesis of ceramide derivatives, highlighting its relevance in the field of sphingolipid research[5]. Further investigation into its inhibitory activity is warranted to fully characterize its potential as a pharmacological tool.

Comparative Analysis of Established Ceramidase Inhibitors

A variety of ceramidase inhibitors have been developed and characterized, ranging from ceramide analogs to non-lipid small molecules. The following table summarizes the inhibitory potency of several key alternatives to (2S,3R,4E)-2-Amino-4-decene-1,3-diol.

InhibitorTypeTarget Ceramidase(s)IC50 ValueCell Line/Assay ConditionReference(s)
Ceranib-1 Non-lipidCellular Ceramidase55 µM (activity)SKOV3 cells, fluorogenic substrate[4]
3.9 µM (proliferation)SKOV3 cells[4]
Ceranib-2 Non-lipidCellular Ceramidase28 µM (activity)SKOV3 cells, fluorogenic substrate[4][6][7][8]
0.73 µM (proliferation)SKOV3 cells[1][4][6]
N-Oleoylethanolamine (NOE) Ceramide AnalogAcid Ceramidase~60 µM (proliferation)SKOV3 cells[1]
DM102 (NOE Analog) Ceramide AnalogAcid Ceramidase~15 µM (activity)Intact cells[2]
B13 Non-lipidAcid Ceramidase~10 µM (in vitro)Recombinant human aCDase[9]
LCL 464 (B13 Analog) Non-lipidCellular Ceramidase50 µM (activity)Cell extracts[9]

Expert Insights: The IC50 values for proliferation are often significantly lower than those for direct enzymatic inhibition in cell-based assays. This is likely due to the amplification of the biological effect; a modest inhibition of ceramidase can lead to a significant accumulation of pro-apoptotic ceramide over time, resulting in a potent anti-proliferative effect. The choice of inhibitor will depend on the specific research question, with non-lipid inhibitors like Ceranib-2 offering potent and cell-permeable options for in vitro and in vivo studies.

Mechanistic Overview of Ceramidase Inhibition

The primary mechanism of action for many ceramidase inhibitors, particularly substrate analogs like (2S,3R,4E)-2-Amino-4-decene-1,3-diol is expected to be competitive inhibition. These molecules bind to the active site of the enzyme, preventing the binding and hydrolysis of the natural substrate, ceramide. This leads to an accumulation of intracellular ceramide and a depletion of sphingosine and S1P, thereby shifting the sphingolipid rheostat towards apoptosis.

cluster_0 Ceramidase Active Site cluster_1 Cellular Outcome Ceramide Ceramide Apoptosis Apoptosis Ceramide->Apoptosis Ceramidase Ceramidase Ceramide->Ceramidase Inhibitor (2S,3R,4E)-2-Amino-4-decene-1,3-diol (Sphingosine Analog) Inhibitor->Ceramidase Competitive Inhibition Survival Survival Sphingosine Sphingosine Ceramidase->Sphingosine Hydrolysis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase S1P->Survival

Caption: Competitive inhibition of ceramidase by a sphingosine analog.

Experimental Protocols

Fluorogenic Ceramidase Activity Assay in Intact Cells

This protocol provides a robust method for determining the inhibitory potency of compounds on cellular ceramidase activity. The assay utilizes a fluorogenic ceramide analog that, upon cleavage by ceramidase, ultimately yields a fluorescent product.

Materials:

  • 96-well plates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorogenic ceramidase substrate (e.g., Rbm14-12)

  • Test compounds (including (2S,3R,4E)-2-Amino-4-decene-1,3-diol and controls)

  • Cell line of interest (e.g., SKOV3)

  • Phosphate Buffered Saline (PBS)

  • Methanol

  • Sodium periodate (NaIO4) solution

  • Glycine-NaOH buffer (pH 10.6)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in a near-confluent monolayer on the day of the assay.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Substrate Addition: Add the fluorogenic ceramidase substrate to each well at a final concentration of 10-20 µM.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 3-24 hours. The optimal incubation time should be determined empirically.

  • Reaction Termination and Oxidation: After incubation, terminate the enzymatic reaction by adding methanol to each well. Subsequently, add NaIO4 solution to oxidize the aminodiol product.

  • β-Elimination and Fluorescence Measurement: Add glycine-NaOH buffer to induce β-elimination, which releases the fluorescent product (e.g., umbelliferone). Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

A Seed Cells in 96-well plate B Treat with Inhibitor A->B C Add Fluorogenic Substrate B->C D Incubate (37°C) C->D E Terminate Reaction & Oxidize D->E F Induce β-Elimination & Measure Fluorescence E->F G Calculate IC50 F->G

Caption: Workflow for the fluorogenic ceramidase activity assay.

Quantification of Intracellular Ceramide and Sphingosine by LC-MS/MS

This protocol outlines the steps for measuring the levels of endogenous sphingolipids in cells treated with a ceramidase inhibitor, providing direct evidence of the inhibitor's effect on the sphingolipid rheostat.

Materials:

  • 6-well plates

  • Cell line of interest

  • Test compounds

  • Internal standards for ceramide and sphingosine (e.g., C17-ceramide)

  • Methanol, Chloroform, and other organic solvents

  • LC-MS/MS system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the ceramidase inhibitor for a specified period (e.g., 24 hours).

  • Cell Harvesting and Lipid Extraction:

    • Wash the cells with ice-cold PBS.

    • Scrape the cells in methanol.

    • Add the internal standards.

    • Perform a Bligh-Dyer or similar lipid extraction using chloroform and water.

    • Collect the lower organic phase containing the lipids.

  • Sample Preparation:

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Separate the different sphingolipid species using a suitable liquid chromatography method.

    • Detect and quantify the specific ceramide and sphingosine species using multiple reaction monitoring (MRM) in the mass spectrometer.

  • Data Analysis:

    • Calculate the concentration of each sphingolipid species by comparing its peak area to that of the corresponding internal standard.

    • Normalize the results to the total protein or cell number.

    • Compare the sphingolipid levels in treated cells to those in vehicle-treated control cells.

A Cell Treatment with Inhibitor B Harvest Cells & Add Internal Standards A->B C Lipid Extraction B->C D Sample Preparation C->D E LC-MS/MS Analysis D->E F Quantify Sphingolipids E->F

Caption: Workflow for quantifying intracellular sphingolipids by LC-MS/MS.

Conclusion and Future Directions

The field of ceramidase inhibition is rapidly evolving, with a growing number of potent and selective inhibitors being developed. While (2S,3R,4E)-2-Amino-4-decene-1,3-diol remains a promising candidate based on its structural characteristics, further experimental validation of its inhibitory profile is necessary to solidify its position as a valuable research tool. The comparative data and detailed protocols provided in this guide are intended to assist researchers in navigating the current landscape of ceramidase inhibitors and in designing rigorous experiments to probe the intricacies of sphingolipid metabolism. Future studies should focus on elucidating the specific inhibitory activity of novel sphingosine analogs like (2S,3R,4E)-2-Amino-4-decene-1,3-diol against the different ceramidase isozymes to fully understand their therapeutic potential.

References

  • Draper, J. M., et al. (2011). Discovery and Evaluation of Inhibitors of Human Ceramidase. Molecular Cancer Therapeutics, 10(11), 2052–2061. [Link]

  • Draper, J. M., et al. (2011). Discovery and Evaluation of Inhibitors of Human Ceramidase. Molecular Cancer Therapeutics, 10(11), 2052–2061. [Link]

  • Perrotta, C., et al. (2014). Small Molecule Inhibitors of Ceramidases. Cellular Physiology and Biochemistry, 34(2), 319-333. [Link]

  • Ace Therapeutics. (n.d.). Ceranib-2. Retrieved from [Link]

  • Bedia, C., et al. (2010). A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease. Journal of Lipid Research, 51(12), 3542–3549. [Link]

  • Kappe, C. O., et al. (2011). Potent Inhibition of Acid Ceramidase by Novel B-13 Analogues. Molecules, 16(4), 3015-3031. [Link]

  • Kasprzyk, P. G., et al. (2016). Quantitative Determination of Ceramide Molecular Species in Dendritic Cells. Journal of Analytical & Bioanalytical Techniques, 7(5), 1000325. [Link]

  • Mao, C., & Obeid, L. M. (2008). Ceramidases: regulators of cellular responses mediated by ceramide, sphingosine, and sphingosine-1-phosphate. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1781(9), 424–434. [Link]

  • PubChem. (n.d.). (2S,3R,4E)-2-Amino-4-decene-1,3-diol. Retrieved from [Link]

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Validation

A Comparative Guide to Sphingosine and Its Synthetic Analogues in Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of sphingosine and its synthetic analogues, focusing on their mechanisms for inducing apoptosis. We wil...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of sphingosine and its synthetic analogues, focusing on their mechanisms for inducing apoptosis. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer structured data for easy comparison, empowering researchers to make informed decisions in their experimental designs.

Introduction: The Sphingolipid Rheostat and Its Role in Cell Fate

Sphingolipids are a class of lipids that are critical regulators of a vast number of cellular processes, including cell growth, adhesion, migration, and programmed cell death (apoptosis).[1] The balance between pro-apoptotic and pro-survival sphingolipid metabolites is often referred to as the "sphingolipid rheostat," which plays a pivotal role in determining a cell's fate.[2][3]

At the heart of this rheostat are two key molecules: ceramide and its catabolite, sphingosine. Both are generally considered negative regulators of cell proliferation and potent inducers of apoptosis.[4] Conversely, sphingosine-1-phosphate (S1P), formed by the phosphorylation of sphingosine, promotes cell growth and inhibits apoptosis.[4] This delicate balance underscores the therapeutic potential of targeting sphingolipid metabolism in diseases characterized by uncontrolled cell growth, such as cancer.

Sphingosine acts as a second messenger in response to cellular stress, promoting cell cycle arrest and apoptosis to prevent uncontrolled cell growth.[5] Its ability to induce apoptosis makes it and its synthetic analogues attractive candidates for cancer research and drug development.[5]

Comparative Analysis of Sphingosine and Synthetic Analogues

While sphingosine itself is a potent inducer of apoptosis, its utility in therapeutic applications can be limited by its metabolic instability. This has led to the development of synthetic analogues with improved pharmacokinetic properties and, in some cases, enhanced or more specific mechanisms of action. This section compares sphingosine with two prominent synthetic analogues: FTY720 (Fingolimod) and Safingol.

Mechanism of Action
  • Sphingosine: Induces apoptosis through various signaling pathways. It can be converted to ceramide, another pro-apoptotic sphingolipid, or directly influence mitochondrial function.[4] Sphingolipids play a crucial role in both extrinsic and intrinsic apoptotic pathways.[6][7] They can induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors like cytochrome c.[6][7]

  • FTY720 (Fingolimod): This FDA-approved drug for multiple sclerosis also exhibits potent anti-cancer properties.[8] FTY720 induces apoptosis in a wide range of cancer cells.[9] Its mechanisms are multifaceted and can involve both caspase-dependent and -independent pathways.[10] FTY720 can activate the pro-apoptotic BH3-only proteins BIM and BID, which are key regulators of the intrinsic apoptosis pathway.[9][11] It can also lead to the activation of caspases-3, -8, and -9, and the cleavage of poly(ADP-ribose) polymerase (PARP).[9]

  • Safingol (L-threo-dihydrosphingosine): This synthetic analogue is an inhibitor of protein kinase C (PKC) and sphingosine kinase 1 (SphK1).[12][13][14] By inhibiting SphK1, safingol prevents the production of pro-survival S1P and leads to the accumulation of pro-apoptotic sphingosine.[12] Safingol has been shown to induce apoptosis in various cancer cell lines, including oral squamous cell carcinoma.[15] Its pro-apoptotic effects can be mediated by increasing the expression of the BH3-only protein Bim and decreasing the levels of anti-apoptotic Bcl-2 family proteins like Bcl-xL.[15] Interestingly, some studies suggest that safingol can also induce autophagy, a distinct form of programmed cell death.[13][14]

Data Summary: Sphingosine vs. Synthetic Analogues
FeatureSphingosineFTY720 (Fingolimod)Safingol
Primary Apoptotic Pathway Intrinsic (Mitochondrial)Intrinsic and ExtrinsicIntrinsic
Key Molecular Targets Mitochondria, various signaling pathwaysBIM, BID, Caspases (-3, -8, -9), PARPProtein Kinase C (PKC), Sphingosine Kinase 1 (SphK1), Bim, Bcl-xL
Clinical Status PreclinicalFDA-approved for MS, under investigation for cancerPhase I clinical trials for solid cancers[12]
Additional Effects Second messenger in stress response[5]Immunosuppressive[8]Can induce autophagy[13][14]

Experimental Protocols for Assessing Apoptosis

To rigorously evaluate and compare the apoptotic potential of sphingosine and its analogues, a combination of well-established assays is essential. The following protocols provide step-by-step methodologies for key experiments.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[16][17][18]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of sphingosine or its synthetic analogues for the desired duration.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19]

  • Incubate the plate for 2-4 hours at 37°C.[19][20]

  • Carefully remove the MTT solution.[20]

  • Add 150-250 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[18][20]

  • Gently shake the plate for 15 minutes to ensure complete dissolution.[18]

  • Measure the absorbance at 540-590 nm using a microplate reader.[18][20]

Detection of Apoptosis: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a standard method for detecting and differentiating between early apoptotic, late apoptotic, and necrotic cells.[21][22][23]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[21][22] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[21][22] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Culture and treat cells with the compounds of interest as described for the MTT assay.

  • Collect both adherent and floating cells.

  • Wash the cells twice with cold PBS.[21][22]

  • Resuspend the cells in 1X Binding Buffer.

  • Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[24][25]

  • Incubate for 15-20 minutes at room temperature in the dark.[24]

  • Analyze the cells immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Measurement of Caspase Activity

Caspases are a family of proteases that are central executioners of apoptosis.[26] Measuring the activity of key caspases, such as caspase-3 and -7, provides direct evidence of apoptosis induction.

Principle: This assay utilizes a specific peptide substrate for caspase-3/7 that is conjugated to a colorimetric or fluorometric reporter.[27][28] Cleavage of the substrate by active caspases releases the reporter, which can be quantified.

Protocol (Colorimetric Assay):

  • Prepare cell lysates from treated and untreated cells.

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-3 substrate (e.g., Ac-DEVD-pNA).[27]

  • Incubate the plate at 37°C for 1-2 hours.[29]

  • Measure the absorbance at 405 nm using a microplate reader.[27]

Visualization of Key Pathways and Workflows

To further elucidate the mechanisms and experimental processes, the following diagrams provide visual representations of the sphingolipid-mediated apoptosis pathway and a typical experimental workflow.

Signaling Pathway of Sphingolipid-Induced Apoptosis

Sphingolipid_Apoptosis_Pathway cluster_extracellular Extracellular Stress cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Stress Stress Stimuli (e.g., Chemotherapy, UV) Ceramide Ceramide Stress->Ceramide Induces SphK1 Sphingosine Kinase 1 (SphK1) S1P Sphingosine-1-Phosphate (S1P) SphK1->S1P Produces S1PR S1P Receptors S1P->S1PR Activates Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) S1PR->Bcl2 Promotes Survival Sphingosine Sphingosine Sphingosine->SphK1 Substrate for Bim_Bid Bim / BID (Pro-apoptotic) Sphingosine->Bim_Bid Activates Ceramide->Sphingosine Ceramide->Bim_Bid Activates MOMP MOMP Bim_Bid->MOMP Induces Caspase8 Caspase-8 Caspase3 Caspase-3 Caspase8->Caspase3 Activates CytoC Cytochrome c MOMP->CytoC Releases CytoC->Caspase3 Activates Bcl2->MOMP Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Executes Experimental_Workflow cluster_setup Experiment Setup cluster_assays Apoptosis Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with Sphingosine / Analogues Cell_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT AnnexinV Annexin V / PI Staining (Flow Cytometry) Treatment->AnnexinV Caspase Caspase Activity Assay Treatment->Caspase Data_Analysis Quantitative Analysis MTT->Data_Analysis AnnexinV->Data_Analysis Caspase->Data_Analysis Comparison Comparative Evaluation Data_Analysis->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: Experimental workflow for comparing apoptosis induction.

Conclusion

Sphingosine and its synthetic analogues, FTY720 and safingol, are potent inducers of apoptosis with significant potential in cancer therapy. While they share the common goal of promoting programmed cell death, their distinct mechanisms of action offer different therapeutic advantages. A thorough understanding of these differences, coupled with rigorous experimental evaluation using the protocols outlined in this guide, is crucial for advancing the development of novel anti-cancer strategies targeting the sphingolipid pathway.

References

  • Cuvillier, O. (2002). Sphingosine in apoptosis signaling. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1585(2-3), 153-162.
  • Poli, G., et al. (2024). Sphingosine kinase 1 inhibitor safingol as a new possible therapeutic strategy for adrenocortical carcinoma. Endocrine Abstracts.
  • Hait, N. C., et al. (2016). The emerging role of FTY720 (Fingolimod)
  • Chemistry For Everyone. (2025). What Is Sphingosine In Biochemistry? YouTube.
  • Brinkmann, V. (2010). Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis. Clinical Immunology, 137(1), 1-7.
  • Al-Jumaili, D., et al. (2025). In vitro investigation of the toxicological mechanisms of Fingolimod (S)
  • Müller, C., et al. (1999). Induction of apoptosis by synthetic ceramide analogues in the human keratinocyte cell line HaCaT.
  • Siskind, L. J. (2015). Sphingolipids and mitochondrial apoptosis. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1851(1), 98-107.
  • Morad, S. A. F., & Cabot, M. C. (2013). Sphingolipids: Key Regulators of Apoptosis and Pivotal Players in Cancer Drug Resistance. International Journal of Molecular Sciences, 14(5), 9167-9192.
  • Gude, D. R., et al. (2008). Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a “come-and-get-me” signal. The FASEB Journal, 22(8), 2629-2638.
  • Jayaraman, S. (2011). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (53), e2520.
  • Uota, S., et al. (2009). Induction of apoptosis of detached oral squamous cell carcinoma cells by safingol. Possible role of Bim, focal adhesion kinase and endonuclease G. Apoptosis, 14(4), 537-547.
  • Yasui, H., et al. (2014). FTY720 induces apoptosis of chronic myelogenous leukemia cells via dual activation of BIM and BID and overcomes various types of resistance to tyrosine kinase inhibitors. Oncotarget, 5(11), 3583-3596.
  • Ogretmen, B., & Hannun, Y. A. (2004). Sphingolipids: regulators of crosstalk between apoptosis and autophagy. Nature Reviews Molecular Cell Biology, 5(7), 555-566.
  • Bio-protocol. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Mizutani, Y., et al. (2012). Involvement of Hydrogen Peroxide in Safingol-Induced Endonuclease G-Mediated Apoptosis of Squamous Cell Carcinoma Cells. International Journal of Molecular Sciences, 13(12), 16405-16417.
  • Park, D., & Kelliher, M. A. (2014). Caspase Protocols in Mice. Methods in Molecular Biology, 1133, 161-171.
  • Węsierska-Gądek, J., & Mauritz, M. (2022). Differential Effects of Sphingolipids on Cell Death and Antioxidant Defenses in Type 1 and Type 2 Endometrial Cancer Cells. International Journal of Molecular Sciences, 23(19), 11847.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Zhang, N., et al. (2013). FTY720 for cancer therapy (Review). International Journal of Oncology, 43(5), 1367-1374.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Hedrick, V., et al. (2010). Protocols in apoptosis identification and affirmation.
  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Coward, J., et al. (2005). Safingol, an inhibitor of sphingosine kinase, stimulates autophagy in a ceramide-independent and phosphatidylinositol (PI) 3-kinase (PI3K)-dependent manner. AACR Online Proceedings.
  • Coward, J., et al. (2008). Safingol (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC. Autophagy, 4(4), 459-468.
  • Siskind, L. J. (2025). (PDF) Sphingolipids and mitochondrial apoptosis.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (2S,3R,4E)-2-Amino-4-decene-1,3-diol

This guide provides essential, step-by-step procedures for the proper disposal of (2S,3R,4E)-2-Amino-4-decene-1,3-diol, a key intermediate in the synthesis of ceramide derivatives[1]. Adherence to these protocols is crit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the proper disposal of (2S,3R,4E)-2-Amino-4-decene-1,3-diol, a key intermediate in the synthesis of ceramide derivatives[1]. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined are grounded in established hazardous waste management principles and are designed to provide researchers, scientists, and drug development professionals with a clear, actionable framework.

Hazard Assessment and Chemical Profile

  • Chemical Identity:

    • Molecular Formula: C₁₀H₂₁NO₂[1][2]

    • Molecular Weight: 187.28 g/mol [1][2]

    • CAS Number: 235431-59-1[1][2]

  • Inferred Hazards: Based on safety data for analogous amino alcohol compounds, users should assume that this substance may cause skin irritation and serious eye damage[3][4][5]. Similar long-chain amino alcohols, such as Phytosphingosine, are classified as very toxic to aquatic life[6]. Therefore, it is imperative that this chemical is not released into the environment through drains or general refuse.

Regulatory Framework: The Laboratory's Responsibility

The management of chemical waste in a laboratory setting is regulated by national and local authorities, such as the Environmental Protection Agency (EPA) in the United States[7]. These regulations govern the accumulation, storage, and disposal of hazardous materials. A key concept in laboratory waste management is the Satellite Accumulation Area (SAA) , which is a designated location at or near the point of waste generation where hazardous waste can be temporarily stored under specific conditions[8][9].

Core Disposal Protocol: A Step-by-Step Guide

The following protocol details the mandatory steps for the safe collection and disposal of (2S,3R,4E)-2-Amino-4-decene-1,3-diol waste.

Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Protective Clothing: A standard laboratory coat.

Step 2: Select and Prepare a Waste Container

  • Compatibility is Key: Choose a waste container that is chemically compatible with amino alcohols. A high-density polyethylene (HDPE) or glass bottle is typically suitable. Do not use metal containers for potentially corrosive waste[9].

  • Condition: The container must be in good condition, free of cracks, and have a secure, leak-proof screw-on cap[9].

  • Cleanliness: Ensure the container is clean and dry before use. If reusing a container, completely deface the old label[10].

Step 3: Label the Waste Container Immediately From the moment the first drop of waste is added, the container must be labeled. Affix a completed Hazardous Waste Label from your institution's Environmental Health & Safety (EHS) department. The label must include:

  • The words "Hazardous Waste" [9][10].

  • Full Chemical Name: Write out "(2S,3R,4E)-2-Amino-4-decene-1,3-diol". Do not use abbreviations or chemical formulas[11].

  • Composition: List all contents by percentage, totaling 100%.

Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)

  • Storage Location: The waste container must be stored in a designated SAA within the laboratory where the waste is generated[10].

  • Keep Containers Closed: The container must be sealed at all times except when adding waste. This prevents spills and evaporation, the latter of which is a prohibited means of disposal[10][11].

  • Secondary Containment: All liquid hazardous waste must be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks[11].

  • Segregate Incompatibles: Store the waste away from incompatible materials, such as strong oxidizing agents[4][11].

Step 5: Request a Waste Pick-Up

  • Monitor Volume: Do not overfill the container. Leave adequate headspace (at least 10%) to allow for expansion.

  • Schedule Collection: Once the container is full, or as per your institution's guidelines (e.g., removal every six months), contact your EHS department to request a waste pick-up[8][11].

Prohibited Disposal Methods

Under no circumstances should (2S,3R,4E)-2-Amino-4-decene-1,3-diol be disposed of via the following routes:

  • Sink/Drain Disposal: This is strictly prohibited as it can harm aquatic life and damage wastewater treatment systems[8][10][11].

  • Regular Trash: Disposal in the general trash can lead to environmental contamination and expose sanitation workers to unknown chemical hazards[10][11].

  • Evaporation: Allowing the chemical to evaporate in a fume hood is not a permissible method of disposal under hazardous waste regulations[10][11].

Spill and Emergency Procedures

In the event of a spill:

  • Alert Personnel: Notify colleagues in the immediate area.

  • Isolate the Area: Secure the location of the spill.

  • Use Spill Kit: Use an appropriate chemical spill kit to absorb the material.

  • Collect Waste: Place all contaminated absorbent materials and debris into a hazardous waste container, label it appropriately, and dispose of it according to the protocol above[8].

  • Report: For significant spills or exposures, notify your institution's EHS office immediately[11].

Summary of Disposal Logistics

ParameterRequirementRationale
Container Type Sturdy, leak-proof, chemically compatible (e.g., Glass, HDPE)[9][11].Prevents leaks, spills, and reactions between the waste and the container.
Container Labeling "Hazardous Waste," full chemical name, composition, and date[10][11].Ensures proper identification for safe handling, storage, and final disposal.
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containment[8][11].Complies with regulations and contains spills, minimizing laboratory hazards.
Storage Conditions Tightly capped; segregated from incompatibles[9][11].Prevents release of vapors and potentially dangerous chemical reactions.
Prohibited Methods No sink, trash, or evaporation disposal[10][11].Protects public health, the environment, and maintains regulatory compliance.
Final Disposal Via institutional Environmental Health & Safety (EHS) department pickup[8][11].Ensures the waste is transported and disposed of by trained professionals at a licensed facility.

Chemical Waste Disposal Workflow

G cluster_prep Preparation Phase cluster_accumulate Accumulation Phase cluster_disposal Disposal Phase cluster_prohibited Prohibited Actions start Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible, Leak-Proof Container ppe->container label_container Affix 'Hazardous Waste' Label with Full Chemical Name & Date container->label_container add_waste Add Waste to Container close_container Keep Container Tightly Closed add_waste->close_container store_saa Store in SAA with Secondary Containment close_container->store_saa is_full Container Full? store_saa->is_full is_full->add_waste No request_pickup Request EHS Pickup is_full->request_pickup Yes end_process Waste Removed by EHS request_pickup->end_process sink NO Sink Disposal trash NO Trash Disposal evap NO Evaporation

Caption: Decision workflow for proper chemical waste management in a laboratory setting.

References

  • Hazardous Waste Disposal Guide - Research Areas. (n.d.). Dartmouth Policy Portal. Retrieved January 21, 2026, from [Link]

  • (2S,3R,4E)-2-Amino-4-decene-1,3-diol | C10H21NO2. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University. Retrieved January 21, 2026, from [Link]

  • (2S,3R,4E)-2-Amino-4-octadecene-1,3-diol 1-phosphate | C18H38NO5P. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved January 21, 2026, from [Link]

  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering. Retrieved January 21, 2026, from [Link]

  • Chemical Waste. (2025, November 6). Kansas State University. Retrieved January 21, 2026, from [Link]

  • (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate | C17H36NO5P. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Amino acid metabolism: Disposal of Nitrogen. (2018). Doctor 2018. Retrieved January 21, 2026, from [Link]

  • Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. (2001). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Phytosphingosine | C18H39NO3. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling (2S,3R,4E)-2-Amino-4-decene-1,3-diol

Hazard Assessment: Understanding the Risks of Aliphatic Amino-Alcohols (2S,3R,4E)-2-Amino-4-decene-1,3-diol (C₁₀H₂₁NO₂) is an organic molecule containing both an amine and two hydroxyl functional groups.[3] This bifuncti...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks of Aliphatic Amino-Alcohols

(2S,3R,4E)-2-Amino-4-decene-1,3-diol (C₁₀H₂₁NO₂) is an organic molecule containing both an amine and two hydroxyl functional groups.[3] This bifunctionality suggests potential hazards characteristic of both aliphatic amines and alcohols. Aliphatic amines are known to be irritants and can be corrosive to the skin and eyes, and may also cause respiratory irritation.[4][5][6] Similarly, amino alcohols can cause severe skin and eye irritation or damage.[7][8][9] Therefore, a conservative approach, assuming the compound is a potential skin and eye irritant and may be harmful if inhaled or ingested, is scientifically prudent.

Anticipated Hazards:

  • Skin Contact: Potential for irritation, burns, or allergic reactions.[7]

  • Eye Contact: Risk of serious irritation or corrosive damage.[7][8][9]

  • Inhalation: Possible irritation of the respiratory tract.[5][6][10]

  • Ingestion: May be harmful if swallowed.[9]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is paramount to minimizing exposure and ensuring personal safety. The following table outlines the recommended PPE for handling (2S,3R,4E)-2-Amino-4-decene-1,3-diol, with specifications tailored to different laboratory operations.

PPE CategoryMinimum RequirementRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.[2][7][8]Protects against splashes and potential vapors that could cause severe eye damage. A face shield provides an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2][11]Prevents direct skin contact, which can lead to irritation, burns, or absorption. Glove material should be selected based on breakthrough time and permeation rate for similar chemicals.
Body Protection A flame-resistant laboratory coat, fully buttoned, with long sleeves.[2]Protects the skin on the arms and torso from accidental spills and splashes.
Footwear Closed-toe, closed-heel shoes, preferably made of a chemically resistant material.[2][10]Prevents exposure to spills and protects the feet from falling objects.
Respiratory Protection To be used in a well-ventilated area or a chemical fume hood.[7][8][10] A NIOSH/MSHA-approved respirator may be necessary if aerosols are generated or ventilation is inadequate.Minimizes the inhalation of potentially harmful vapors or aerosols. The specific type of respirator should be chosen based on a formal risk assessment of the planned procedure.
Operational and Disposal Plans: A Step-by-Step Guide

3.1. Pre-Handling Checklist:

  • Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification.

  • Emergency Equipment Accessibility: Confirm that a safety shower and eyewash station are unobstructed and within a 10-second travel distance.[2]

  • PPE Inspection: Inspect all PPE for signs of damage (e.g., cracks in goggles, tears in gloves) before use.

  • Donning PPE: Don PPE in the following order: lab coat, then safety goggles and face shield, and finally gloves. Ensure gloves overlap the cuffs of the lab coat.

3.2. Safe Handling Protocol:

  • All manipulations of (2S,3R,4E)-2-Amino-4-decene-1,3-diol, including weighing and transferring, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[10]

  • Use appropriate tools, such as spatulas or pipettes, to avoid direct contact with the chemical.

  • Keep containers of the compound tightly sealed when not in use to prevent the release of vapors.

  • Avoid the creation of dust or aerosols. If the compound is a solid, handle it gently. If it is in solution, avoid vigorous mixing that could generate aerosols.

3.3. Post-Handling and Disposal Procedures:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent and water.

  • Doffing PPE: Remove PPE in the following order to prevent cross-contamination: gloves, face shield, and goggles, and finally the lab coat.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[7][8]

  • Waste Disposal: Dispose of all contaminated materials, including gloves, pipette tips, and empty containers, in a designated hazardous waste container in accordance with your institution's and local regulations.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][9]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][9]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][9]
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12]
Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with (2S,3R,4E)-2-Amino-4-decene-1,3-diol.

PPE_Selection_Workflow cluster_assessment Hazard & Risk Assessment cluster_ppe PPE Selection cluster_ops Operational Controls start Start: Handling (2S,3R,4E)-2-Amino-4-decene-1,3-diol haz_eval Evaluate Hazards: - Skin/Eye Irritant (assumed) - Inhalation Hazard (potential) - Ingestion Hazard (potential) start->haz_eval risk_eval Assess Procedure Risk: - Small scale vs. Large scale - Solid vs. Solution - Potential for aerosol generation haz_eval->risk_eval eye_face Eye/Face Protection: - Chemical Splash Goggles - Face Shield risk_eval->eye_face All Procedures hand Hand Protection: - Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) risk_eval->hand All Procedures body Body Protection: - Flame-Resistant Lab Coat risk_eval->body All Procedures respiratory Respiratory Protection: - Work in Fume Hood - Consider Respirator for high risk risk_eval->respiratory Assess Ventilation ops_plan Implement Safe Handling Protocol: - Use Fume Hood - Emergency Equipment Ready - Proper Disposal eye_face->ops_plan hand->ops_plan body->ops_plan respiratory->ops_plan end End: Safe Completion of Work ops_plan->end

Caption: PPE Selection Workflow for (2S,3R,4E)-2-Amino-4-decene-1,3-diol.

References

  • PubChem. (2S,3R,4E)-2-Amino-4-decene-1,3-diol. National Center for Biotechnology Information. [Link]

  • Nippon Nyukazai Co., Ltd. (2018). AMINO ALCOHOL EA Safety Data Sheet. [Link]

  • Nippon Nyukazai Co., Ltd. (2017). AMINOALCOHOL PA Safety Data Sheet. [Link]

  • PubChem. (2S,3R,4E)-2-Amino-4-octadecene-1,3-diol 1-phosphate. National Center for Biotechnology Information. [Link]

  • Dalton Engineering. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • PubChem. (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate. National Center for Biotechnology Information. [Link]

  • RPS Group. (n.d.). Hazard Watch: Amines in the workplace. [Link]

  • Government of Canada. (2021). Aliphatic Amines Group - information sheet. [Link]

  • Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]

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